4-(1H-Imidazol-4-yl)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDWVSRIPFDSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595169 | |
| Record name | 4-(1H-Imidazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595169 | |
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Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13569-97-6 | |
| Record name | 4-(1H-Imidazol-5-yl)benzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60595169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Imidazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: A Bifunctional Scaffold of Strategic Importance
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(1H-Imidazol-4-yl)benzoic Acid
In the landscape of modern chemical research, molecules that offer multiple points for synthetic elaboration are of paramount importance. This compound (CAS: 13569-97-6) stands out as a molecule of significant strategic value for both pharmaceutical and materials science applications.[1] This compound uniquely marries the nucleophilic and coordinating properties of an imidazole ring with the classic reactivity of a carboxylic acid. This duality allows it to serve as a versatile scaffold and a foundational building block for a diverse array of more complex molecular architectures.
This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into its structural characteristics, reactivity profile, and its role in the development of novel therapeutics and advanced materials.
Physicochemical and Structural Properties
The key to harnessing the utility of this compound lies in a thorough understanding of its fundamental physicochemical properties. These properties are a direct consequence of the electronic interplay between the electron-donating imidazole ring and the electron-withdrawing carboxylic acid group.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 13569-97-6 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.19 g/mol | [1] |
| Melting Point | Data not available for 4-yl isomer. For comparison, the 1-yl isomer decomposes at ~305 °C. | [2] |
| pKa (Predicted) | Data not available for 4-yl isomer. For comparison, the 2-yl isomer has a predicted pKa of 3.36 (carboxylic acid). | [3] |
| Storage | 2-8°C | [1] |
Expert Insights on Physicochemical Properties:
-
Acidity and Basicity (pKa): The molecule is amphoteric. The carboxylic acid proton is expected to have a pKa value slightly different from benzoic acid's ~4.2, influenced by the electronic nature of the imidazole substituent. The imidazole ring possesses two nitrogen atoms: the pyrrole-like nitrogen (N-1) is non-basic, while the pyridine-like nitrogen (N-3) is basic, with an expected pKa around 6-7. This dual pKa is critical for its use in forming coordination complexes and for its pharmacokinetic profile in drug design.
-
Solubility: While specific quantitative data is scarce, its structure suggests poor solubility in non-polar solvents and water at neutral pH. It is expected to be soluble in polar organic solvents like DMSO and DMF, and in aqueous solutions at high or low pH due to salt formation. For the related 1-yl isomer, it is known to be soluble in water, which suggests the 4-yl isomer may also exhibit some water solubility.[4]
-
Structural Conformation: In the solid state, significant intermolecular hydrogen bonding is expected between the carboxylic acid's hydroxyl group and the basic nitrogen of the imidazole ring of a neighboring molecule. Crystal structure analysis of the related 1-yl isomer reveals that the imidazole and benzene rings are not coplanar, forming a dihedral angle of 14.5°.[5][6] A similar twisted conformation is likely for the 4-yl isomer, which impacts its packing in crystals and its binding geometry in biological receptors or MOF structures.
Synthesis and Structural Validation
Proposed Synthetic Workflow: A Representative Protocol
The synthesis of a 4-substituted imidazole can be achieved through various condensation reactions. A highly plausible route starts from 4-formylbenzoic acid, utilizing a modified Radziszewski reaction. This approach offers the advantage of readily available starting materials.
Caption: Plausible synthesis and validation workflow for this compound.
Detailed Experimental Protocol (Representative):
-
Reaction Setup: To a solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent such as aqueous ethanol, add an excess of an ammonia source (e.g., ammonium acetate, ~3-4 equivalents).
-
Reagent Addition: While stirring at room temperature, slowly add an aqueous solution of glyoxal (40% wt, ~1.1 equivalents).
-
Reaction Execution: Heat the mixture to a gentle reflux (e.g., 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The heat provides the necessary activation energy for the multi-step condensation reaction that forms the imidazole ring.
-
Workup: After cooling to room temperature, adjust the pH of the mixture to be slightly acidic (pH 5-6) with a dilute acid (e.g., 1M HCl). This will protonate the basic imidazole nitrogen and neutralize any excess base, but keep the carboxylic acid largely protonated to encourage precipitation.
-
Isolation: The product may precipitate upon cooling or pH adjustment. Collect the crude solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of a non-polar solvent like diethyl ether to remove organic impurities.
-
Purification: Purify the crude solid by recrystallization. A solvent system like ethanol/water or DMF/water is a logical choice. Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Structural Validation by Spectroscopic Methods
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the 4-yl substitution pattern.
-
Benzoic Acid Protons: The protons on the benzene ring are expected to show a characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the aromatic region (~7.8-8.2 ppm), each integrating to 2H. This symmetry is a key differentiator from the more complex splitting seen in 2-yl or 3-yl isomers.
-
Imidazole Protons: Two singlets (or narrow doublets with small coupling) are expected for the C2-H and C5-H protons of the imidazole ring, likely in the range of ~7.5-8.0 ppm.
-
Labile Protons: A broad singlet for the carboxylic acid proton (COOH) will appear far downfield (>12 ppm), and another for the imidazole N-H proton. Both may be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR will show the expected number of carbon signals. Key signals include the carbonyl carbon (~167 ppm), the four distinct aromatic carbons of the benzene ring, and the three carbons of the imidazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups: a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a sharp C=O stretch around 1700 cm⁻¹, and C=N/C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, showing a prominent ion at m/z 189.19 [M+H]⁺ or 187.17 [M-H]⁻.
Chemical Reactivity: A Tale of Two Moieties
The synthetic versatility of this compound stems from its two distinct reactive centers. This allows for orthogonal chemical modifications, where one group can be reacted selectively while the other remains protected or unreactive.
Caption: Dual reactivity pathways of this compound.
-
Reactions at the Carboxylic Acid: The -COOH group undergoes typical reactions of aromatic carboxylic acids.
-
Amide Coupling: This is arguably the most important reaction in drug development. The carboxylic acid can be activated with coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a wide variety of primary or secondary amines to generate a library of amide derivatives.[7]
-
Esterification: Standard Fischer esterification (refluxing with an alcohol under acidic catalysis) or reaction with an alkyl halide under basic conditions yields the corresponding esters.
-
-
Reactions at the Imidazole Ring: The imidazole ring offers two key modes of reactivity.
-
Coordination Chemistry (Lewis Base): The pyridine-like nitrogen (N-3) is a potent Lewis base and readily coordinates to metal ions. This property is extensively exploited in materials science for the synthesis of Metal-Organic Frameworks (MOFs).[1]
-
N-Alkylation/N-Arylation: The pyrrole-like nitrogen (N-1) can be deprotonated with a suitable base and subsequently alkylated or arylated, allowing for further structural diversification.
-
Applications in Research and Development
Pharmaceutical Intermediate and Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. The 4-(imidazol-4-yl) motif is particularly significant as a key pharmacophore for histamine receptor antagonists.[1]
-
Histamine Receptor Antagonists: Histamine receptors are crucial drug targets. H2 receptors mediate gastric acid secretion, while H3 receptors are primarily found in the central nervous system and regulate neurotransmitter release.[8] While the parent compound is an intermediate, its core structure is found in potent antagonists. For example, novel and potent histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[9] In these molecules, the 4-(imidazol-4-yl) group acts as the crucial histamine-mimicking element that anchors the ligand in the receptor's binding pocket. The benzoic acid functionality of our title compound provides a convenient handle to build out the rest of the pharmacophore through amide coupling.
Caption: Key pharmacophoric elements of an H3 receptor antagonist.[9]
-
Enzyme Inhibitors and Other Therapeutics: The scaffold's ability to form hydrogen bonds and coordinate to metal ions (like zinc in metalloenzymes) makes it an attractive starting point for designing various enzyme inhibitors and other potential therapeutics.[1]
Linker for Metal-Organic Frameworks (MOFs)
In materials science, this compound serves as an excellent rigid, linear organic linker for the construction of MOFs. The carboxylate end coordinates to one metal center, while the imidazole nitrogen coordinates to another, allowing for the formation of robust, porous, three-dimensional networks.
A notable study describes the synthesis of eleven new coordination polymers using this ligand with various metal ions like Cu(II), Cd(II), Zn(II), and Co(II).[10] The precise structure of the resulting MOF could be controlled by reaction conditions, leading to materials with diverse topologies and properties relevant to:
-
Gas Storage and Separation: The defined pore sizes and chemical nature of the MOF interior can be tailored for selective adsorption of gases.
-
Luminescence and Sensing: The incorporation of the ligand into a framework can lead to fluorescent materials that can be used as chemical sensors.
-
Heterogeneous Catalysis: The ordered metal sites and functional groups within the MOF can act as active sites for catalysis.[1]
Safety and Handling
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General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[11]
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Storage: Store in a tightly closed container in a dry, cool place (2-8°C).[1]
Conclusion
This compound is a deceptively simple molecule with a rich and complex chemical personality. Its bifunctional nature, combining the reactivity of a carboxylic acid with the versatile coordinating and hydrogen-bonding capabilities of an imidazole ring, makes it an invaluable tool for chemists. From the rational design of potent drug candidates like histamine H3 receptor antagonists to the bottom-up construction of advanced porous materials, this compound serves as a testament to the power of strategic molecular design. As research continues to push the boundaries of medicine and material science, the demand for such versatile and well-characterized chemical building blocks will undoubtedly continue to grow.
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- Deshpande, A., et al. (2025). Imidazole compounds, process for the synthesis and uses thereof (U.S. Patent Application). Justia Patents.
- PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester.
- Li, Y., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 14(4), 1834–1844. [Link]
- Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
- Wikipedia. (2024). H2 receptor antagonist.
- ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).
- Drugs.com. (n.d.). List of H2 antagonists (H2 blockers).
- Ganellin, C. R. (1985). Histamine H2-antagonists--past, present and future. Scandinavian journal of gastroenterology. Supplement, 118, 1–11. [Link]
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A Technical Guide to the Synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid: Pathways, Mechanisms, and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1H-Imidazol-4-yl)benzoic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a C-C linked phenyl-imidazole core, offers a rigid and versatile scaffold for the development of novel pharmaceutical agents, metal-organic frameworks (MOFs), and functional polymers.[1] Unlike its N-linked regioisomer, 4-(1H-imidazol-1-yl)benzoic acid, the synthesis of the 4-yl variant presents unique challenges in achieving regioselectivity and maintaining functional group integrity. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on modern palladium-catalyzed cross-coupling reactions and classical imidazole ring-forming methodologies. We will delve into the mechanistic underpinnings of these pathways, provide field-proven insights into experimental design, and present detailed protocols to enable successful synthesis in a research setting.
Introduction and Strategic Overview
The synthetic accessibility of this compound is paramount for its application as a molecular building block. The primary challenge lies in the selective formation of the C4-aryl bond while managing the reactivity of the imidazole N-H and the carboxylic acid protons. A retrosynthetic analysis reveals two principal strategic disconnections, which form the core of this guide:
-
C-C Cross-Coupling Strategy: Disconnecting the bond between the phenyl and imidazole rings. This approach is the cornerstone of modern synthetic efforts and typically involves a palladium-catalyzed reaction, such as the Suzuki-Miyaura coupling.
-
Imidazole Ring-Formation Strategy: Constructing the imidazole ring onto a pre-functionalized benzoic acid derivative. This leverages classical multicomponent reactions like the Debus-Radziszewski synthesis.
The following sections will explore these pathways in detail, evaluating the causality behind experimental choices and providing a framework for protocol execution.
Figure 1: Retrosynthetic overview of primary synthesis pathways.
Pathway I: Palladium-Catalyzed Cross-Coupling Strategies
The most robust and widely applicable strategy for synthesizing 4-aryl imidazoles involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly favored due to the operational simplicity, high functional group tolerance, and the commercial availability of boronic acid reagents.[2]
The Suzuki-Miyaura Coupling Approach
This pathway involves the coupling of an organoboron compound with an organohalide. For our target molecule, this presents two viable routes, primarily differing in the placement of the halide and boron functionalities.
-
Route A: Coupling 4(5)-bromo-1H-imidazole with a 4-boronobenzoic acid derivative.
-
Route B: Coupling a 4-boryl-1H-imidazole with a 4-halobenzoic acid derivative.
Route A is often more practical due to the commercial availability and stability of 4(5)-bromo-1H-imidazole.[3] The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic conditions of the reaction.
Figure 2: General scheme for Suzuki-Miyaura synthesis pathway.
Mechanistic Causality and Protocol Validation
The success of the Suzuki coupling hinges on the careful orchestration of its catalytic cycle. Each component is chosen to address a specific mechanistic requirement.
-
Catalyst Selection: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, air-stable Pd(II) precatalysts like PdCl₂(dppf) or Pd(OAc)₂ are often preferred for their ease of handling.[3] The bulky phosphine ligand (dppf or PCy₃) stabilizes the Pd(0) intermediate, facilitates oxidative addition, and prevents catalyst decomposition.
-
Base: A base is crucial for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[2] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield and must be compatible with the ester protecting group.
-
Solvent System: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is common. This biphasic system helps to dissolve both the organic substrates and the inorganic base.
-
Protecting Groups: While Suzuki reactions can be performed on unprotected haloimidazoles, N-protection (e.g., with a SEM or MOM group) can sometimes improve yields by preventing N-arylation side reactions and improving solubility.[4] However, for simplicity and atom economy, protocols on unprotected substrates are highly desirable.[3][4] The carboxylic acid is almost always protected as an ester to prevent its acidic proton from quenching the basic reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative methodology synthesized from established procedures for similar aryl-imidazole couplings.[3][4]
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask, add 4(5)-bromo-1H-imidazole (1.0 eq), methyl 4-(dihydroxyboranyl)benzoate (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (methyl 4-(1H-imidazol-4-yl)benzoate) by column chromatography on silica gel.
Step 2: Ester Hydrolysis
-
Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~5-6.
-
The product, this compound, will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Pathway II: Imidazole Ring Construction
An alternative to forming the C-C bond is to build the imidazole ring itself from acyclic precursors. The Debus-Radziszewski synthesis is a classic multicomponent reaction that achieves this by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][6]
The Debus-Radziszewski Synthesis
To apply this method to our target, 4-formylbenzoic acid (or its methyl ester) serves as the aldehyde component.[7] Glyoxal is the 1,2-dicarbonyl component, and ammonium acetate is typically used as the ammonia source.[8]
Figure 3: Debus-Radziszewski pathway for imidazole ring synthesis.
Causality and Limitations
The primary advantage of this pathway is its atom economy, combining three simple components in a single pot. However, the classical Debus-Radziszewski reaction often suffers from low yields and the formation of numerous side products.[6] The reaction mechanism is complex, involving the initial formation of a diimine from glyoxal and ammonia, which then condenses with the aldehyde.[5] Modern variations may employ catalysts like HBF₄–SiO₂ or ionic liquids to improve yields and selectivity.[8][9]
This approach is generally considered less efficient and selective for complex targets compared to cross-coupling methods. It is best suited for large-scale production where the cost of starting materials is a primary driver.
Data and Pathway Comparison
To aid in the selection of a synthetic route, the following table summarizes the key attributes of the discussed pathways.
| Feature | Pathway I: Suzuki-Miyaura Coupling | Pathway II: Debus-Radziszewski Synthesis |
| Strategy | C-C bond formation via cross-coupling | Imidazole ring formation via multicomponent condensation |
| Key Starting Materials | 4(5)-Bromo-1H-imidazole, 4-Boronobenzoic acid ester | 4-Formylbenzoic acid ester, Glyoxal, Ammonium acetate |
| Key Reagents/Catalyst | Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., K₂CO₃) | Often uncatalyzed or with an acid catalyst (e.g., Acetic Acid) |
| Typical Yields | Good to Excellent (based on analogs)[3] | Poor to Moderate[6] |
| Pros | High selectivity and regiocontrol, Excellent functional group tolerance, Milder conditions, Well-established and reliable.[4] | High atom economy, Inexpensive and readily available starting materials.[5] |
| Cons | Higher cost of palladium catalyst and boronic acid reagents, Potential need for protecting groups. | Often low yields, Formation of side-products, Harsh reaction conditions (high heat).[6] |
Conclusion and Future Outlook
For the laboratory-scale synthesis of this compound, where purity, reliability, and yield are paramount, the Suzuki-Miyaura cross-coupling reaction is the superior and recommended pathway . Its versatility and high degree of control make it the gold standard for constructing the C-C linked aryl-imidazole scaffold. While the Debus-Radziszewski synthesis offers an atom-economical alternative, its practical application is often hampered by issues with yield and purification.
As research into this valuable building block continues, further optimization of both pathways, including the development of more active and robust catalysts for cross-coupling and improved conditions for multicomponent reactions, will undoubtedly enhance the accessibility of this compound for professionals in drug development and materials science.
References
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- Guchhait, S. K., et al. (2014). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, RSC Publishing. [Link]
- Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid - PrepChem.com. [Link]
- Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. [Link]
- Imidazole synthesis - Organic Chemistry Portal. [Link]
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- US4719309A - Preparation of imidazoles - Google P
- Shaikh, I. R., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Tan, J., et al. (2015). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 80(1), 555-562. [Link]
- Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. [Link]
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An In-Depth Technical Guide to 4-(1H-Imidazol-4-yl)benzoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Potential of a Niche Imidazole Scaffolding
In the vast landscape of heterocyclic chemistry, imidazole derivatives stand out for their remarkable versatility and presence in numerous biologically active molecules. While much attention has been focused on symmetrically substituted imidazoles, the exploration of less common isomers often unveils unique pharmacological profiles and novel therapeutic opportunities. This technical guide delves into the core of one such molecule: 4-(1H-Imidazol-4-yl)benzoic acid. As a Senior Application Scientist, this document aims to provide a comprehensive, experience-driven perspective on the synthesis, characterization, and potential applications of this intriguing compound, moving beyond a mere recitation of facts to explain the "why" behind the "how."
The Strategic Importance of the Imidazol-4-yl Moiety in Drug Design
The imidazole ring is a cornerstone in medicinal chemistry, renowned for its ability to participate in hydrogen bonding, coordinate with metal ions, and act as a bioisostere for other functional groups. The specific substitution pattern of this compound, where the benzoic acid is attached at the 4-position of the imidazole ring, presents a distinct spatial arrangement of functional groups compared to its more commonly studied 1-yl and 2-yl isomers. This unique geometry can profoundly influence its interaction with biological targets.
The presence of both a carboxylic acid (anionic at physiological pH) and an imidazole ring (capable of acting as a hydrogen bond donor and acceptor, and potentially cationic) within the same molecule creates a rich pharmacophore. This duality allows for diverse and specific interactions with enzyme active sites and receptor binding pockets.
Navigating the Synthetic Landscape: A Proposed Pathway
The synthesis of this compound is not as straightforward as its 1-yl isomer, for which numerous established protocols exist. The literature on a direct, high-yield synthesis of the 4-yl isomer is sparse. However, leveraging established principles of imidazole synthesis, a plausible and robust pathway can be designed. The Debus-Radziszewski imidazole synthesis offers a foundational, albeit indirect, approach.[1] This multicomponent reaction traditionally combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole ring.
A more targeted approach would likely involve the construction of the imidazole ring with the desired substitution pattern already in place or the use of a pre-functionalized imidazole. A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis for this compound.
Recommended Synthetic Protocol: A Step-by-Step Guide
This protocol is a proposed route based on established organic chemistry principles, designed for adaptability and validation in a research setting.
Step 1: Synthesis of Methyl 4-(2-amino-1-hydroxy-2-oxoethyl)benzoate (Intermediate A)
-
Rationale: This step introduces the foundational atoms for the imidazole ring onto the benzoic acid backbone.
-
Procedure:
-
To a solution of methyl 4-formylbenzoate in a suitable solvent (e.g., methanol), add an equimolar amount of potassium cyanide (KCN) in water, dropwise, at 0°C.
-
Simultaneously, add a solution of ammonium chloride (NH₄Cl) in water.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α-aminonitrile by column chromatography.
-
Step 2: Cyclization to form Methyl 4-(1H-Imidazol-4-yl)benzoate (Intermediate B)
-
Rationale: This is the key imidazole ring-forming step.
-
Procedure:
-
Dissolve Intermediate A in a suitable solvent such as formamide.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Intermediate B.
-
Step 3: Hydrolysis to this compound (Final Product)
-
Rationale: The final step to deprotect the carboxylic acid.
-
Procedure:
-
Suspend Intermediate B in a solution of sodium hydroxide (e.g., 10% aqueous NaOH).
-
Heat the mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid (HCl) to a pH of approximately 5-6.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Physicochemical Characterization and Data Interpretation
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following data should be acquired and interpreted.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons on the benzene ring (two doublets), imidazole ring protons (two singlets or doublets depending on the solvent and concentration), and a broad singlet for the carboxylic acid proton. The chemical shifts will be distinct from the 1-yl isomer. |
| ¹³C NMR | Resonances for the carboxyl carbon, the quaternary and CH carbons of the benzene ring, and the carbons of the imidazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₀H₈N₂O₂. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, N-H stretch of the imidazole, and C=C and C-N stretches of the aromatic and imidazole rings. |
| Melting Point | A sharp melting point is indicative of high purity. |
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively reported, its structural motifs suggest several promising avenues for investigation. Imidazole-containing compounds have demonstrated a wide range of biological activities, including as inhibitors of enzymes like lactate dehydrogenase, which is implicated in cancer metabolism.[2]
Caption: Potential application areas for this compound.
As a Scaffold for Enzyme Inhibitors
The imidazole moiety can act as a zinc-binding group, making this compound a potential starting point for the design of metalloenzyme inhibitors. Furthermore, the overall structure could be tailored to target the active sites of various kinases or other enzymes where a combination of hydrogen bonding and ionic interactions is crucial for binding.
As a Building Block for Receptor Antagonists
The rigid structure and defined orientation of the functional groups make this compound an interesting scaffold for developing ligands for G-protein coupled receptors (GPCRs) or nuclear receptors. The benzoic acid can mimic the endogenous ligand's carboxylate, while the imidazole can form key hydrogen bonds within the receptor's binding pocket.
Conclusion and Future Directions
This compound represents a relatively underexplored area of chemical space with significant potential for drug discovery and material science. The synthetic pathway proposed herein provides a logical and experimentally sound starting point for researchers to access this molecule. The key to unlocking its full potential lies in a systematic biological evaluation against a diverse range of therapeutic targets. As our understanding of the subtle structure-activity relationships of imidazole isomers grows, compounds like this compound are poised to become valuable tools in the development of next-generation therapeutics.
References
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
- Cheyad, M. S., Al-qaisi, A. H. J., & Ahmed, A. (2021). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings, 2394(1), 040024.
Sources
A Comprehensive Spectroscopic and Analytical Guide to 4-(1H-Imidazol-4-yl)benzoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(1H-Imidazol-4-yl)benzoic acid (C₁₀H₈N₂O₂), a versatile heterocyclic compound with significant applications in pharmaceutical synthesis and materials science.[1][2] As a key intermediate, its unambiguous structural confirmation is paramount. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and data interpretation is explained, providing a robust framework for its characterization. All protocols described herein are designed as self-validating systems to ensure scientific integrity.
Introduction: The Structural Significance of this compound
This compound is a bifunctional molecule featuring a carboxylic acid group on a benzene ring and a C4-linked imidazole moiety. This unique arrangement makes it a valuable building block in the synthesis of bioactive compounds and metal-organic frameworks (MOFs).[1] The imidazole ring offers a basic nitrogen and the capacity for hydrogen bonding and metal coordination, while the benzoic acid provides an acidic handle for amide bond formation and other derivatizations.[2]
Accurate spectroscopic characterization is critical to confirm the identity and purity of this compound, distinguishing it from its C1-linked isomer, 4-(1H-imidazol-1-yl)benzoic acid, which exhibits different chemical and physical properties.[3][4] This guide will present a detailed, albeit predicted, spectroscopic profile based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display distinct signals for the protons on the benzoic acid and imidazole rings, as well as the acidic protons.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | 12.0 - 13.0 | Broad Singlet | - | Chemical shift is concentration and temperature dependent. |
| Imidazole NH | 11.5 - 12.5 | Broad Singlet | - | Exchangeable with D₂O. |
| H-2', H-6' (Benzene) | ~8.0 | Doublet | ~8.0 | Protons ortho to the carboxylic acid group. |
| H-3', H-5' (Benzene) | ~7.8 | Doublet | ~8.0 | Protons meta to the carboxylic acid group. |
| H-2 (Imidazole) | ~7.9 | Singlet | - | Proton between the two nitrogen atoms. |
| H-5 (Imidazole) | ~7.7 | Singlet | - | Proton adjacent to the C-N bond. |
Rationale for Predictions: The chemical shifts are predicted based on the known spectra of benzoic acid and imidazole derivatives.[5][6] The protons on the benzene ring are expected to form an AA'BB' system, appearing as two doublets due to the C4 substitution. The acidic protons of the carboxylic acid and the imidazole NH are expected at very downfield shifts and will be broad due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | ~167 | Typical for carboxylic acids. |
| C-4' (Benzene) | ~140 | Carbon attached to the imidazole ring. |
| C-2 (Imidazole) | ~135 | Carbon between the two nitrogen atoms. |
| C-1' (Benzene) | ~130 | Carbon attached to the carboxylic acid group. |
| C-2', C-6' (Benzene) | ~129 | Carbons ortho to the carboxylic acid. |
| C-3', C-5' (Benzene) | ~128 | Carbons meta to the carboxylic acid. |
| C-4 (Imidazole) | ~125 | Carbon attached to the benzene ring. |
| C-5 (Imidazole) | ~115 | Carbon adjacent to the C-N bond. |
Rationale for Predictions: The predicted chemical shifts are derived from data on similar substituted benzoic acids and imidazoles.[7][8] The quaternary carbons (C-1', C-4', C-4) will typically show lower intensity signals.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable protons of the carboxylic acid and the imidazole NH.[9]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[9]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.
-
The spectral width should be set to encompass a range of 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should cover a range of 0-200 ppm.
-
NMR Workflow Diagram
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.
Predicted FTIR Spectral Data
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very broad due to hydrogen bonding.[10] |
| ~3100 | N-H Stretch | Imidazole | May be broad and overlap with O-H stretch. |
| ~3030 | C-H Stretch | Aromatic | |
| ~1700 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption.[10] |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | |
| ~1550 | C=N Stretch | Imidazole Ring | |
| ~1300 | C-O Stretch | Carboxylic Acid | |
| ~900 - 650 | C-H Bend | Aromatic (out-of-plane) | Pattern indicative of 1,4-disubstitution. |
Rationale for Predictions: The spectrum is expected to be dominated by the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer and the strong C=O stretch.[10][11] The absorptions for the aromatic and imidazole rings are predicted based on known values for these heterocycles.[12]
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a solid sample. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the powdered sample is placed directly on the ATR crystal.
-
Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can offer further structural clues.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): m/z = 188.19 (as C₁₀H₈N₂O₂)
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended to confirm the elemental composition.
-
Expected Fragmentation:
-
Loss of H₂O (m/z = 170) from the carboxylic acid.
-
Loss of COOH (m/z = 143), a common fragmentation for benzoic acids.
-
Fragmentation of the imidazole ring.
-
MS Workflow Diagram
Caption: General workflow for mass spectrometry analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated system.
Predicted UV-Vis Spectral Data
In a polar solvent like ethanol or methanol, this compound is expected to show absorption maxima characteristic of its aromatic and heterocyclic components.
Table 4: Predicted UV-Vis Absorption Maxima
| λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~230 | π → π | Benzenoid E₂ band[13] |
| ~270-280 | π → π | Benzenoid B band[13][14] |
Rationale for Predictions: The spectrum will resemble that of benzoic acid, with potential shifts due to the imidazole substituent. The extended conjugation between the benzene and imidazole rings will influence the position and intensity of the absorption bands. The exact λₘₐₓ values can be sensitive to the pH of the solution due to the potential for protonation or deprotonation of the carboxylic acid and imidazole groups.[14]
Conclusion
The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. This guide provides a comprehensive, albeit predictive, framework for its characterization, grounded in established scientific principles and data from analogous compounds. The detailed protocols and workflow diagrams serve as a practical resource for researchers, ensuring the integrity and accuracy of their analytical work. Unambiguous characterization through these methods is a critical first step in the successful application of this versatile molecule in drug discovery and materials science.
References
- Angew. Chem. Int. Ed. 2018, 57, 7205.
- Green Chem. 2018, 20, 3038.
- Chem. Commun., 2013, 49, 5213.
- Org. Lett. 2013, 15, 1378.
- Org. Lett. 2015, 17, 5276.
- Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, E67, o524. [Link][3][4]
- MySkinRecipes (2026). This compound. [Link][1]
- Ningbo Inno Pharmchem Co., Ltd. (Date not specified). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. [Link][2]
- The Royal Society of Chemistry (Date not specified). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link][5]
- The Royal Society of Chemistry (Date not specified).
- Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. [Link][14]
- Doc Brown's Chemistry (Date not specified). Infrared spectrum of benzoic acid. [Link][10]
- SIELC Technologies (Date not specified). UV-Vis Spectrum of Benzoic Acid. [Link][13]
- De Gruyter (Date not specified). FT-IR Spectroscopic Study of M(Benzoic Acid).
- Doc Brown's Chemistry (Date not specified). The C-13 NMR spectrum of benzoic acid. [Link][8]
- ResearchGate (Date not specified). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid. [Link][12]
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- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 4-(1H-Imidazol-4-yl)benzoic Acid
Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in pharmaceutical and materials science research. The molecule's unique bifunctional nature, combining a carboxylic acid group with an imidazole moiety, makes it a versatile intermediate for synthesizing a wide array of complex molecules. This document details its physicochemical properties, outlines a representative synthetic pathway and analytical validation methods, explores its key applications in drug development and materials science, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis who require a detailed understanding of this compound's characteristics and utility.
This compound is a key organic intermediate. Its proper identification is crucial for experimental reproducibility and regulatory compliance.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 13569-97-6 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.19 g/mol | [1] |
| MDL Number | MFCD08056298 | [1] |
| Appearance | Typically a solid (powder/crystalline) | N/A |
| Storage Temperature | 2-8°C | [1] |
The structure features a benzoic acid substituted at the para-position with an imidazole ring linked at its C4 position. This specific isomeric arrangement dictates its reactivity and potential for forming targeted molecular architectures.
Synthesis and Purification
The synthesis of this compound can be approached through several routes. A common and effective strategy involves a multi-step process starting from commercially available precursors. The following represents a logical and field-proven synthetic workflow.
Representative Synthetic Workflow
The causality behind this workflow is rooted in established organic chemistry principles. A protected imidazole derivative is often used to prevent unwanted side reactions at the imidazole nitrogen during the coupling stage. The Suzuki coupling is a highly efficient and widely used method for forming carbon-carbon bonds between aromatic rings. Finally, deprotection and oxidation steps yield the target carboxylic acid.
Caption: A representative workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Suzuki Coupling
This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
-
Step 1: Suzuki Coupling.
-
In a nitrogen-purged flask, dissolve 4-bromobenzaldehyde (1.0 eq) and a suitable N-protected imidazole-4-boronic acid pinacol ester (1.1 eq) in a solvent mixture such as 1,4-dioxane and water.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Heat the reaction mixture at 80-100°C and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected aldehyde intermediate.
-
-
Step 2: Oxidation to Carboxylic Acid.
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like acetone or a t-butanol/water mixture.
-
Cool the solution in an ice bath and slowly add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is fully consumed (monitor by TLC).
-
Quench the reaction (e.g., with sodium bisulfite for KMnO₄) and filter off any solid manganese dioxide.
-
Acidify the filtrate with HCl to precipitate the protected carboxylic acid.
-
-
Step 3: Deprotection.
-
Treat the protected acid with an appropriate deprotection agent (e.g., trifluoroacetic acid for a Boc protecting group or hydrogenation for a benzyl group).
-
Monitor the reaction for completion.
-
Remove the solvent and deprotection reagents under vacuum.
-
-
Step 4: Purification.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
-
Analytical and Spectroscopic Characterization
Definitive structural validation is paramount. A combination of spectroscopic methods is required to confirm the identity, purity, and isomeric integrity of the final compound.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The key to distinguishing the 4-yl isomer from its 1-yl or 2-yl counterparts lies in the splitting patterns of the protons on the benzoic acid ring and the chemical shifts of the imidazole protons.[2] The 1,4-disubstituted (para) pattern on the benzene ring typically presents as two distinct doublets (an AA'BB' system), which is a clear differentiator from the more complex splitting seen in meta- (1,3) or ortho- (1,2) isomers.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[2] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
-
Infrared (IR) Spectroscopy: Identifies key functional groups.[2] Expected signals include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=C/C-H stretches corresponding to the aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A validated HPLC method can quantify the compound and any impurities.[3]
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Two doublets for the benzoic acid protons (AA'BB' system, ~7.8-8.2 ppm). Two singlets or narrow doublets for the imidazole protons (~7.5-8.0 ppm). A broad singlet for the carboxylic acid proton (>12 ppm). |
| ¹³C NMR | Signals corresponding to 10 unique carbons, including the carboxyl carbon (~165-170 ppm) and aromatic/imidazole carbons (~115-145 ppm). |
| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 189.19 |
| IR (cm⁻¹) | ~3200-2500 (broad, O-H stretch), ~1700-1680 (C=O stretch), ~1610, 1500 (C=C aromatic stretches). |
General Protocol: HPLC Purity Analysis
This protocol provides a starting point for developing a method to assess the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230-260 nm).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable building block in several high-value research areas.
Caption: Key application areas stemming from this compound.
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various bioactive molecules.[1]
-
Histamine H2 Receptor Antagonists: The imidazole ring is a core component of many histamine receptor ligands. This molecule serves as a scaffold for developing drugs that target gastrointestinal disorders like ulcers and acid reflux.[1]
-
Enzyme Inhibitors: The structure can be elaborated to design specific inhibitors for enzymes implicated in various diseases. The benzoic acid provides a handle for amide coupling to introduce diverse functionalities, while the imidazole can interact with active site residues.[1]
-
Antimicrobial Agents: The imidazole nucleus is a well-known pharmacophore in many antifungal and antibacterial agents. This compound provides a platform for creating novel antimicrobial candidates.[1]
Materials Science
Beyond pharmaceuticals, the compound's structure is useful in advanced materials.
-
Metal-Organic Frameworks (MOFs): The molecule can act as an organic linker in the synthesis of MOFs.[1] The carboxylic acid group and the nitrogen atoms of the imidazole ring can coordinate with metal ions, creating porous structures with potential applications in gas storage, separation, and catalysis.[1][4][5]
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent.
-
General Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][7] Avoid breathing dust and prevent contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[9]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][9]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[6][7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Recommended storage is at 2-8°C.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. It is not a substitute for a comprehensive risk assessment. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.
- ChemUniverse. (n.d.). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID [P70844].
- MySkinRecipes. (n.d.). This compound.
- KamulinBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet: 4-(1H-imidazol-2-yl)benzoic Acid.
- PrepChem. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester.
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Molecular structure of 4-(1H-Imidazol-4-yl)benzoic acid
An In-depth Technical Guide to the Molecular Structure of 4-(1H-Imidazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the molecular structure, properties, and applications of this compound (IBA). As a bifunctional molecule incorporating both a hydrogen-bond-donating/accepting imidazole ring and a coordinating carboxylate group, IBA is a molecule of significant interest in medicinal chemistry and materials science. We will delve into the analytical techniques used for its structural elucidation, explore its behavior in the solid state, present a robust synthesis protocol, and discuss its pivotal role as a pharmacophore and a structural building block for advanced materials like Metal-Organic Frameworks (MOFs). This document is designed to serve as a practical resource, blending established data with field-proven insights to support research and development endeavors.
Introduction: The Significance of a Bifunctional Scaffold
This compound is a heterocyclic compound that stands out due to the strategic placement of its functional groups. The molecule consists of a benzoic acid moiety substituted at the 4-position with an imidazole ring. This unique arrangement confers a rigid, linear geometry and bifunctional character, making it an exceptionally versatile building block.
The imidazole ring is a ubiquitous pharmacophore in drug discovery, capable of acting as a proton donor, proton acceptor, and a coordinating ligand for metal ions in metalloenzymes. The benzoic acid group provides a strong acidic site for salt formation and a robust point of attachment for creating amides, esters, or for coordinating to metal ions to form extended crystalline structures.
Crucially, the connectivity of the imidazole ring is a key structural determinant. This guide focuses on the This compound isomer, where the phenyl ring is attached to the C4 carbon of the imidazole. It is essential to distinguish it from its common isomer, 4-(1H-Imidazol-1-yl)benzoic acid, where the phenyl ring is attached to the N1 nitrogen. This seemingly subtle difference profoundly impacts the molecule's electronic properties, spatial orientation, and its utility in synthesis, which will be a recurring theme in this guide.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, from selecting appropriate solvents to predicting reactivity.
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| Abbreviation | 4-H2IBA | [1] |
| CAS Number | 13569-97-6 | [2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.19 g/mol | [2] |
| Appearance | Typically a white to off-white solid | - |
| Key Functional Groups | Carboxylic Acid, Imidazole, Phenyl Ring | - |
| Storage Conditions | 2-8°C, protected from light | [2] |
Elucidation of Molecular Structure
Confirming the precise molecular structure and connectivity of this compound is paramount. A multi-technique approach involving spectroscopy and crystallography is required for unambiguous validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the isomeric identity of the molecule in solution. The key to distinguishing the 4-yl isomer from the 1-yl isomer lies in the symmetry and chemical shifts of the protons on the benzoic acid ring.
-
Expert Insight: For the target 4-yl isomer, the substitution at the C4 position of the benzene ring creates a highly symmetrical AA'BB' spin system. This typically manifests as two distinct doublets in the aromatic region of the ¹H NMR spectrum, each integrating to 2H. In contrast, a 1,3-substituted isomer would show a more complex pattern, often including a triplet and multiple doublets[3].
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Predicted values based on standard substituent effects in DMSO-d₆. Actual experimental values may vary.)
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |
| ¹H NMR | Carboxyl (-COOH) | > 12.0 | Broad Singlet (br s) | Highly deshielded, exchangeable proton. |
| Imidazole H2' | ~8.0 - 8.2 | Singlet (s) | Proton between two nitrogen atoms is characteristically deshielded. | |
| Benzoic Acid H2, H6 | ~7.9 - 8.1 | Doublet (d) | Protons ortho to the electron-withdrawing carboxyl group. Appears as a clean doublet due to symmetry. | |
| Benzoic Acid H3, H5 | ~7.8 - 7.9 | Doublet (d) | Protons ortho to the imidazole substituent. | |
| Imidazole H5' | ~7.7 - 7.8 | Singlet (s) | The second proton on the imidazole ring. | |
| Imidazole (-NH) | Variable | Broad Singlet (br s) | Chemical shift is concentration and temperature dependent. | |
| ¹³C NMR | Carboxyl (C=O) | ~167 | Singlet | Carbonyl carbon of the carboxylic acid. |
| Benzoic Acid C1, C4 | ~128 - 132 | Singlets | Quaternary carbons of the benzene ring. | |
| Benzoic Acid C2,C6 / C3,C5 | ~125 - 130 | Singlets | Due to symmetry, only two signals are expected for the four protonated benzene carbons. | |
| Imidazole C2', C4', C5' | ~115 - 140 | Singlets | Three distinct signals confirming the imidazole ring carbons. |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: This technique confirms the presence of key functional groups. Expected characteristic peaks include a very broad O-H stretch from the carboxylic acid dimer centered around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, C=C aromatic stretches around 1600 cm⁻¹, and C-N stretches associated with the imidazole ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight (188.18 g/mol ). The fragmentation pattern can also provide structural clues, often showing loss of H₂O and CO₂ from the carboxylic acid group.
X-ray Crystallography: The Definitive Solid-State Structure
While spectroscopic methods define the molecule's connectivity, X-ray crystallography provides its precise three-dimensional structure in the solid state, including bond lengths, angles, and intermolecular interactions.
-
Structure in Coordinated State: In a series of copper, cadmium, zinc, and cobalt MOFs, the 4-HIBA⁻ ligand demonstrates its utility as a rigid, linear connector[1]. The carboxylate group typically coordinates to the metal centers, while the imidazole ring can either remain protonated and engage in hydrogen bonding or deprotonate to coordinate to another metal center, showcasing its versatile binding modes.
-
Comparative Analysis with the 1-yl Isomer: To understand the likely structure of the free ligand, we can draw valuable insights from the known crystal structure of its isomer, 4-(1H-Imidazol-1-yl)benzoic acid[4][5]. In this isomer, the imidazole and benzene rings are not coplanar, exhibiting a dihedral angle of 14.5(1)°[4][5]. The dominant intermolecular interaction is a strong O-H···N hydrogen bond between the carboxylic acid of one molecule and the unprotonated nitrogen of the imidazole ring of a neighboring molecule, forming extended chains[4][5]. It is highly probable that the 4-yl isomer engages in similar strong hydrogen-bonding interactions in its solid state.
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. A common and reliable method is the construction of the imidazole ring from a functionalized benzoic acid precursor, such as 4-formylbenzoic acid, via a multicomponent reaction.
Representative Synthesis Protocol (Radziszewski Reaction)
This protocol is based on the well-established Radziszewski imidazole synthesis, which condenses an α-dicarbonyl compound (or its equivalent), an aldehyde, and ammonia.
Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-formylbenzoic acid (1 equivalent), aqueous glyoxal (40% wt., 1.1 equivalents), and an excess of ammonium hydroxide (e.g., 10 equivalents) in a suitable solvent like ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Allow the mixture to cool to room temperature. A precipitate may form. Carefully neutralize the basic solution by adding glacial acetic acid dropwise until the pH is approximately 6-7. This will protonate the carboxylate and ensure the product is in its neutral, less soluble form.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: The crude solid can be further purified by recrystallization from a hot ethanol/water mixture to yield the final product as a crystalline solid.
-
Self-Validation: The success of the synthesis is validated at each stage. TLC confirms the consumption of reactants. The correct pH adjustment is crucial for precipitation. Finally, the purity of the final product must be confirmed by the analytical methods described in Section 3.0 (NMR, MS) and by melting point analysis.
Applications in Research and Development
The unique molecular structure of this compound makes it a valuable component in both pharmaceutical and materials science research.
Medicinal Chemistry and Drug Discovery
The molecule is a key intermediate in the synthesis of pharmacologically active compounds, particularly histamine receptor antagonists.[2]
-
Histamine H2 Receptor Antagonists: The imidazole ring is a core component of the histamine pharmacophore. By incorporating it into larger molecules, medicinal chemists can design antagonists that block the action of histamine at the H2 receptor in the stomach's parietal cells, thereby reducing gastric acid secretion.[2][6] This makes IBA a valuable starting material for developing drugs targeting gastrointestinal disorders like peptic ulcers and GERD.[2][6]
-
Enzyme Inhibitors & Antimicrobial Agents: The ability of the imidazole moiety to coordinate with metal ions in enzyme active sites, coupled with the potential for diverse derivatization at the carboxyl group, makes IBA a promising scaffold for developing novel enzyme inhibitors and antimicrobial compounds.[2]
Materials Science: A Versatile MOF Linker
In materials science, this compound is used as a bifunctional organic linker to construct Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal nodes connected by organic linkers.
-
Structural Diversity: The rigid, linear nature of IBA allows for the creation of robust and porous frameworks. By reacting IBA with different metal salts (like Cu²⁺, Cd²⁺, Zn²⁺) under varying conditions, researchers have synthesized a wide array of MOFs with different topologies, from 1D chains to complex 3D interpenetrating networks.[1]
-
Functional Properties: The resulting MOFs exhibit promising functional properties. For instance, frameworks built with IBA have shown potential in:
MOF Assembly Concept
Caption: Conceptual diagram of IBA linkers connecting metal nodes to form a porous framework.
Conclusion
This compound is more than a simple organic molecule; it is a precisely engineered building block with significant potential. Its structural rigidity, bifunctional nature, and specific isomeric arrangement are key to its utility. A thorough understanding of its molecular structure, confirmed through a combination of spectroscopic and crystallographic analysis, is the foundation for its rational application. Whether serving as a critical intermediate in the synthesis of life-saving pharmaceuticals or as a robust linker in the design of next-generation functional materials, this compound will undoubtedly continue to be a molecule of high interest to the scientific community.
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- Wikipedia. H2 receptor antagonist.
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An In-Depth Technical Guide to the Physical Properties of 4-(1H-Imidazol-4-yl)benzoic Acid and Its Isomers
Introduction
4-(1H-Imidazol-4-yl)benzoic acid is a bifunctional organic molecule that incorporates both a carboxylic acid and an imidazole moiety. This unique combination of acidic and basic functionalities, along with the aromatic nature of both the benzene and imidazole rings, makes it a compound of significant interest in medicinal chemistry and materials science.[1] The imidazole ring, in particular, is a prevalent feature in many biological systems and pharmaceutical compounds, offering a versatile scaffold for drug design due to its ability to participate in hydrogen bonding and coordination with metal ions.[2][3] The benzoic acid group provides a handle for further chemical modifications and influences the compound's solubility and pharmacokinetic properties.[1]
This technical guide provides a comprehensive overview of the key physical properties of imidazolylbenzoic acids, with a focus on the methodologies used for their determination. Due to a notable scarcity of experimental data in the peer-reviewed literature for the specific isomer this compound, this guide will leverage the well-characterized isomer, 4-(1H-Imidazol-1-yl)benzoic acid , as a primary example to illustrate the principles and experimental protocols. The influence of the imidazole ring's position on the physical properties will be discussed, providing a framework for understanding the expected characteristics of the 4-yl isomer.
Physicochemical Properties: A Comparative Overview
The precise arrangement of atoms within a molecule dictates its physical properties. For imidazolylbenzoic acids, the point of attachment of the imidazole ring to the benzoic acid backbone is a critical determinant of properties such as melting point, solubility, and acidity (pKa).
A Note on Isomer Data: The following table summarizes the available experimental data for the common isomers of imidazolylbenzoic acid. It is important to note the absence of experimentally verified data for this compound in the current scientific literature. The data for the related tautomer, 3-(1H-Imidazol-5-yl)benzoic acid, is based on computational predictions and should be interpreted with caution.
| Property | 4-(1H-Imidazol-1-yl)benzoic acid | 4-(1H-Imidazol-2-yl)benzoic acid | 3-(1H-Imidazol-5-yl)benzoic acid (Tautomer of 4-yl isomer) |
| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol | 188.18 g/mol | 188.18 g/mol [4] |
| Melting Point | 305 °C (decomposes)[5] | >350 °C | Not available |
| pKa (Predicted) | Not available | 3.36 ± 0.10 | Not available |
| Solubility | Soluble in water[6] | Not available | Not available |
| Crystal System | Monoclinic[7] | Not available | Not available |
| Space Group | Pc[7] | Not available | Not available |
Experimental Determination of Physical Properties
The characterization of a new chemical entity's physical properties is a cornerstone of drug development and materials science research. The following sections detail the standard experimental protocols for determining the key physical properties of imidazolylbenzoic acids, using 4-(1H-Imidazol-1-yl)benzoic acid as a case study.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides information about its purity. A sharp melting point range is indicative of a pure compound, while a broad range often suggests the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the crystalline 4-(1H-Imidazol-1-yl)benzoic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting.
-
Reporting: The melting point is reported as a range from the onset to the completion of melting.
Causality Behind Experimental Choices:
-
Fine Grinding: Ensures uniform heat distribution throughout the sample.
-
Controlled Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for accurate determination. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially wide melting point range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility, particularly aqueous solubility, is a critical parameter for drug candidates as it directly impacts their bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of 4-(1H-Imidazol-1-yl)benzoic acid is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the resulting solution is saturated.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.
-
Equilibration Time: Allows the system to reach a thermodynamic equilibrium between the solid and dissolved states.
Caption: Equilibrium Shake-Flask Solubility Workflow.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with both an acidic carboxylic acid group and a basic imidazole ring, determining the pKa values is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the imidazolylbenzoic acid is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution. The pH is recorded after each addition.
-
Data Analysis: The equivalence points are determined from the titration curve (pH vs. volume of titrant added). The pKa value for the carboxylic acid is the pH at the half-equivalence point. To determine the pKa of the imidazole ring (acting as a base), a titration with a strong acid (e.g., HCl) would be performed.
Causality Behind Experimental Choices:
-
Potentiometric Monitoring: Provides a precise measurement of the change in hydrogen ion concentration as the acid is neutralized.
-
Stirring: Ensures homogeneity of the solution and rapid equilibration after each addition of titrant.
-
Half-Equivalence Point: At this point, the concentrations of the protonated and deprotonated forms of the acidic/basic group are equal, and the pH is equal to the pKa according to the Henderson-Hasselbalch equation.
Crystal Structure Determination
Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding intermolecular interactions, polymorphism, and for structure-based drug design. For 4-(1H-Imidazol-1-yl)benzoic acid, the crystal structure reveals a monoclinic system with space group Pc.[7]
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined and refined to generate a final crystal structure.
Causality Behind Experimental Choices:
-
High-Quality Single Crystal: A well-ordered crystal lattice is essential for obtaining a clear diffraction pattern.
-
Monochromatic X-rays: A single wavelength of X-rays is used to simplify the diffraction pattern and facilitate its interpretation.
Caption: X-ray Crystallography Workflow.
Conclusion
The physical properties of this compound and its isomers are of significant interest to researchers in drug discovery and materials science. While experimental data for the 4-yl isomer remains elusive in the public domain, the well-established methodologies outlined in this guide provide a robust framework for its characterization. The use of 4-(1H-Imidazol-1-yl)benzoic acid as a reference compound highlights the importance of positional isomerism in determining the physicochemical properties of these versatile molecules. Further research into the synthesis and characterization of this compound is warranted to fully elucidate its properties and unlock its potential in various scientific applications.
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Solubility of 4-(1H-Imidazol-4-yl)benzoic acid in different solvents
An In-Depth Technical Guide to the Solubility of 4-(1H-Imidazol-4-yl)benzoic Acid
Authored by a Senior Application Scientist
Foreword: Understanding the Criticality of Solubility in Drug Discovery
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of an otherwise potent drug candidate.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of this compound. While specific solubility data for this compound is not extensively published, this guide will equip you with the theoretical knowledge and practical protocols to determine and understand its solubility profile.
Molecular Profile of this compound
This compound is a heterocyclic compound featuring a benzoic acid moiety attached to an imidazole ring.[3] This unique structure confers upon it an amphoteric nature, meaning it possesses both acidic and basic functional groups.
-
Acidic Group: The carboxylic acid (-COOH) group is acidic.
-
Basic Group: The imidazole ring contains a basic nitrogen atom.
This dual functionality is the primary determinant of its solubility behavior, particularly in aqueous solutions of varying pH. The molecule has a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.19 g/mol .[3]
Theoretical Framework for Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.
pH-Dependent Solubility
For ionizable compounds like this compound, pH is a critical factor influencing aqueous solubility.[5][6] The solubility of the compound will be at its minimum at its isoelectric point (pI), where the net charge on the molecule is zero.
-
In acidic solutions (low pH): The imidazole ring will be protonated, forming a positively charged species that is more soluble in water.
-
In alkaline solutions (high pH): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate, which also enhances aqueous solubility.
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A Theoretical and Spectroscopic Guide to 4-(1H-Imidazol-4-yl)benzoic Acid: A Molecule of Interest in Medicinal Chemistry and Materials Science
Abstract
This technical guide provides a comprehensive theoretical and spectroscopic overview of 4-(1H-Imidazol-4-yl)benzoic acid, a molecule with significant potential in drug discovery and materials science. Due to the limited availability of direct experimental and computational data for this specific isomer in public literature, this document leverages established theoretical methodologies, comparative analysis with its more studied isomer, 4-(1H-Imidazol-1-yl)benzoic acid, and data from related imidazole derivatives to build a robust predictive framework. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structural properties, spectroscopic signatures, and potential applications as a versatile chemical scaffold.
Introduction: The Significance of the Imidazole-Benzoic Acid Scaffold
Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The imidazole ring's unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure for interacting with biological targets.[2] When coupled with a benzoic acid moiety, as in this compound, the resulting molecule possesses a bifunctional character that is highly attractive for various applications. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while also enabling coordination to metal centers. This duality makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials like metal-organic frameworks (MOFs).[3]
This guide will delve into the theoretical underpinnings of this compound's structure and reactivity, provide predicted spectroscopic data to aid in its identification and characterization, and explore its potential applications based on molecular modeling studies. A comparative analysis with the 1-yl isomer will be presented to highlight the structural nuances that govern their respective properties.
Synthesis and Structural Elucidation
A representative protocol for the synthesis of the isomeric 4-(Imidazol-1-yl)benzoic acid involves the reaction of imidazole with 4-fluorobenzaldehyde, followed by oxidation of the aldehyde to a carboxylic acid.[4]
Proposed Synthesis of this compound
A potential synthetic pathway could involve the following steps:
-
Reaction of 4-formylbenzoic acid with an aminoacetaldehyde equivalent: 4-Formylbenzoic acid can be reacted with aminoacetaldehyde diethyl acetal in the presence of a suitable catalyst and solvent.
-
Cyclization: The resulting intermediate can then be cyclized to form the imidazole ring.
-
Hydrolysis: Finally, hydrolysis of the acetal and any protecting groups on the carboxylic acid would yield this compound.
This proposed pathway is a general outline, and optimization of reaction conditions, including temperature, catalysts, and solvents, would be necessary to achieve a good yield of the desired product.[5]
Theoretical and Computational Analysis
Density Functional Theory (DFT) is a powerful computational tool for predicting the geometric, electronic, and spectroscopic properties of molecules.[6] While a dedicated DFT study on this compound is not available, we can infer its properties based on studies of similar imidazole derivatives.[1][2]
Molecular Geometry Optimization
The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p).[6] The optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and electronic excitability.[6]
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the benzoic acid moiety. The HOMO-LUMO energy gap is predicted to be in a range that suggests a stable molecule with potential for charge transfer interactions.
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas).
For this compound, the MEP map is expected to show a negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group, making these sites prone to electrophilic attack. The hydrogen atoms of the imidazole and carboxylic acid groups would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Spectroscopic Properties
Spectroscopic techniques are essential for the structural characterization and identification of molecules. The following sections provide predicted spectroscopic data for this compound based on experimental data from related compounds and theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and benzene rings. The chemical shifts will be influenced by the electronic environment of each proton. The protons on the imidazole ring are expected to appear in the aromatic region, with the C2-H proton being the most downfield. The protons on the benzene ring will likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the imidazole and benzene rings will appear in the aromatic region. The specific chemical shifts can be predicted using DFT calculations with the Gauge-Including Atomic Orbital (GIAO) method.[7]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C2-H | 7.8 - 8.2 | 135 - 140 |
| Imidazole C5-H | 7.5 - 7.8 | 115 - 120 |
| Benzene H (ortho to COOH) | 7.9 - 8.1 | 130 - 135 |
| Benzene H (meta to COOH) | 7.6 - 7.8 | 125 - 130 |
| COOH | 12.0 - 13.0 | 165 - 170 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR)
The Fourier-Transform Infrared (FT-IR) spectrum provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), C-N stretching vibrations of the imidazole ring, and C-H stretching and bending vibrations of the aromatic rings. An experimental FT-IR spectrum of 1H-Imidazole-4-carboxylic acid shows a strong C=O stretching band at 1680 cm⁻¹ and C-N stretching of the imidazole ring at 1380 cm⁻¹.[8]
Caption: Workflow for comparing experimental and theoretical FT-IR spectra.
Electronic Spectroscopy (UV-Vis)
The Ultraviolet-Visible (UV-Vis) spectrum provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic imidazole and benzene rings. The presence of the conjugated system is likely to result in absorption maxima in the UV region. The UV-Vis spectrum of a 4-hydroxybenzoic acid-1H-imidazole crystal shows an absorption edge around 350 nm.[9]
Potential Applications: A Molecular Modeling Perspective
The unique structural features of this compound make it a promising candidate for various applications, particularly in drug discovery and materials science. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target.[10]
Kinase and Aromatase Inhibition
Many imidazole-containing compounds have been shown to exhibit inhibitory activity against various kinases and aromatase, which are important targets in cancer therapy.[11] Molecular docking studies could be performed to evaluate the potential of this compound to bind to the active sites of these enzymes. The imidazole ring can act as a key interaction moiety, forming hydrogen bonds with amino acid residues in the active site, while the benzoic acid group can be modified to enhance binding affinity and selectivity.
Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an excellent linker for the construction of MOFs.[3] The carboxylate group can coordinate to metal ions to form the framework, while the imidazole nitrogen atoms can either coordinate to the metal centers or be available for post-synthetic modification. These MOFs could have applications in gas storage, catalysis, and sensing.
Caption: A simplified workflow for molecular docking studies.
Conclusion and Future Directions
This compound is a molecule with significant untapped potential. This technical guide has provided a theoretical and predictive framework for its synthesis, structure, and spectroscopic properties, drawing upon data from related compounds and established computational methodologies. While direct experimental data remains scarce, the insights presented here offer a solid foundation for future research.
Further experimental work is crucial to validate the theoretical predictions outlined in this guide. A detailed, optimized synthesis protocol is needed to make this compound more accessible to the scientific community. Comprehensive spectroscopic characterization will provide the necessary data to confirm its structure and serve as a benchmark for computational studies. Furthermore, experimental evaluation of its biological activity and its performance as a linker in MOFs will be essential to fully realize its potential. The comparative analysis with its 1-yl isomer underscores the importance of subtle structural changes in determining the properties and potential applications of these versatile scaffolds.
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An In-depth Technical Guide to 4-(1H-Imidazol-4-yl)benzoic Acid Derivatives and Analogues for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 4-(1H-imidazol-4-yl)benzoic acid and its derivatives, a class of compounds with significant therapeutic potential, particularly as inhibitors of p38 mitogen-activated protein (MAP) kinase. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), biological evaluation, and future prospects of this important scaffold.
Introduction: The Therapeutic Promise of the Imidazole-Benzoic Acid Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry. The unique combination of a rigid benzoic acid moiety and a versatile imidazole ring provides a framework for designing molecules with specific and potent interactions with biological targets. The imidazole group, with its ability to participate in hydrogen bonding and coordinate with metal ions, often serves as a key pharmacophore, while the benzoic acid portion can be modified to fine-tune physicochemical properties and target engagement.[1]
This guide will focus primarily on the development of these compounds as inhibitors of p38 MAP kinase, a critical enzyme in the inflammatory cascade.[2] Inhibition of p38 MAP kinase is a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis.[2][3]
Synthetic Strategies: Building the Core and its Derivatives
The synthesis of this compound and its analogues can be achieved through various synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern on both the imidazole and benzoic acid rings.
General Synthesis of the 4-(1H-Imidazol-1-yl)benzoic Acid Isomer
A common route to the isomeric 4-(1H-imidazol-1-yl)benzoic acid involves the nucleophilic aromatic substitution of a halogenated benzoic acid derivative with imidazole, followed by hydrolysis of the ester.[4]
Experimental Protocol: Synthesis of 4-(1H-Imidazol-1-yl)benzoic Acid [4]
-
Step 1: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate
-
Combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82 g, 12 mmol), and potassium carbonate (1.40 g, 10 mmol) in dimethylsulfoxide (7 mL).
-
Heat the mixture with stirring at 120-130°C for 5 hours.
-
After cooling, add water and acidify the mixture.
-
Extract the aqueous layer with ether.
-
Adjust the pH of the aqueous layer to 8 with sodium carbonate and extract with ether.
-
Dry the combined ether extracts with sodium sulfate and evaporate the solvent to yield the methyl ester.
-
-
Step 2: Hydrolysis to 4-(1H-Imidazol-1-yl)benzoic Acid
-
Reflux the methyl ester (0.61 g, 3 mmol) in 5 mL of 10% aqueous sodium hydroxide for five minutes.
-
Cool the reaction mixture and neutralize to pH 6-7 with hydrochloric acid.
-
Filter the precipitated acid and dry to obtain the final product.
-
Synthesis of Benzimidazole Analogues
A related and biologically important class of compounds are the benzimidazole derivatives. These can be synthesized by condensing o-phenylenediamine with a substituted benzoic acid.[5]
Experimental Protocol: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzenamide [5]
-
A mixture of o-phenylenediamine (0.1 mol) and p-aminobenzoic acid (0.1 mol) is heated on a water bath for 2 hours.
-
The mixture is cooled, and a 10% sodium hydroxide solution is added slowly with constant stirring until the solution is just alkaline.
-
The crude product is filtered, washed with ice-cold water, and then recrystallized from ethanol.
This foundational benzimidazole can then be further modified to introduce a variety of substituents.
Mechanism of Action: Targeting the p38 MAP Kinase Signaling Pathway
The primary therapeutic rationale for the development of this compound derivatives is their ability to inhibit p38 MAP kinase. This enzyme is a key component of a signaling cascade that responds to cellular stress and inflammatory stimuli.[6][7]
The p38 MAP Kinase Cascade
The p38 MAP kinase pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself.[6] Extracellular stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors, activate a MAPKKK, which in turn phosphorylates and activates a MAPKK (MKK3 or MKK6).[3] These MAPKKs then dually phosphorylate p38 on specific threonine and tyrosine residues, leading to its activation.[6] Activated p38 MAP kinase then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, ultimately leading to the production of pro-inflammatory cytokines.[3]
Caption: The p38 MAP Kinase Signaling Pathway and its Inhibition.
Structure-Activity Relationships (SAR)
The potency and selectivity of this compound derivatives as p38 MAP kinase inhibitors are highly dependent on the nature and position of substituents on the core scaffold. Modifications at the N1, C2, C4, and C5 positions of the imidazole ring have been extensively explored.[2]
| Compound/Modification | Target | IC50 (nM) | Key SAR Insights |
| Pyrimidine derivative 15 | p38α MAPK | 250 | The heteroaryl group at the C-5 position of the imidazole influences kinase selectivity.[8] |
| Pyrimidine derivative 34 | p38α MAPK | 96 | Introduction of a carboxylic acid at the C-2 position of the imidazole can enhance potency.[8] |
| Pyridine derivative 3 | CK1δ | 89 | Changes in the heteroaryl substituent can shift selectivity to other kinases.[8] |
| Pyridin-2-one derivative 31 | JAK2 | 62 | Further modifications can lead to potent inhibition of other important kinase targets.[8] |
Biological Evaluation: In Vitro and In Vivo Assays
The evaluation of novel this compound derivatives typically involves a tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models.
In Vitro Biochemical Kinase Assay
The direct inhibitory effect of the compounds on p38 MAP kinase activity is assessed using a biochemical assay. This can be a non-radioactive assay that measures the phosphorylation of a substrate, such as ATF-2.[9]
Experimental Protocol: Non-Radioactive p38 MAP Kinase Assay [9]
-
Immunoprecipitation of p38 MAP Kinase:
-
Active p38 MAP kinase is selectively immunoprecipitated from cell lysates using an immobilized anti-phospho-p38 antibody.
-
-
Kinase Reaction:
-
The immunoprecipitated p38 is incubated in a kinase buffer containing a specific substrate (e.g., ATF-2 fusion protein) and ATP.
-
-
Detection of Substrate Phosphorylation:
-
The amount of phosphorylated ATF-2 is detected by Western blotting using a phospho-specific antibody. The reduction in signal in the presence of the inhibitor is a measure of its potency.
-
Cell-Based Assay for TNF-α Release
A key downstream effect of p38 MAP kinase activation is the production of TNF-α. Therefore, a common cell-based assay involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) and measuring the subsequent release of TNF-α in the presence and absence of the inhibitor.[6][10]
Experimental Protocol: TNF-α Release Assay in LPS-Stimulated RAW 264.7 Cells [6][10]
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
-
LPS Stimulation and Inhibitor Treatment:
-
Remove the medium and add fresh medium containing LPS (e.g., 10-100 ng/mL).
-
Immediately add the test compound at various concentrations.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C.
-
-
TNF-α Measurement:
-
Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit.
-
Caption: A typical drug discovery workflow for novel p38 MAP kinase inhibitors.
Pharmacokinetics and Toxicology
The successful development of any therapeutic agent requires a thorough understanding of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile. For this compound derivatives, key considerations include oral bioavailability, metabolic stability, and potential off-target effects.
While specific pharmacokinetic data for the core this compound scaffold is limited in the public domain, studies on related benzoic acid and imidazole-containing compounds provide valuable insights. For instance, some benzoic acid derivatives have shown acceptable plasma clearance and oral bioavailability in preclinical species.[11] However, some imidazole-based p38 inhibitors that have entered clinical trials have faced challenges with hepatotoxicity and cardiotoxicity, highlighting the importance of careful toxicological evaluation.[4]
Clinical Landscape and Future Perspectives
Several p38 MAP kinase inhibitors, including some with imidazole-based scaffolds, have advanced into clinical trials for various inflammatory conditions.[7][12] However, the development of these agents has been challenging, with some trials being discontinued due to lack of efficacy or adverse effects.[4]
Despite these challenges, the therapeutic potential of targeting the p38 MAP kinase pathway remains high. The this compound scaffold continues to be an attractive starting point for the design of next-generation p38 inhibitors with improved potency, selectivity, and safety profiles. Future research in this area will likely focus on:
-
Fine-tuning the SAR: To enhance selectivity against different p38 isoforms and other kinases.
-
Improving Pharmacokinetic Properties: To achieve better oral bioavailability and metabolic stability.
-
Exploring Novel Therapeutic Indications: Including neuroinflammatory diseases and certain types of cancer where p38 MAP kinase is implicated.[13]
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An In-depth Technical Guide to the Biological Significance of the Imidazole Moiety in Benzoic Acid Compounds
Abstract
The strategic combination of the imidazole ring and the benzoic acid scaffold represents a highly productive approach in modern medicinal chemistry. The imidazole moiety, a five-membered aromatic heterocycle, is a privileged structure renowned for its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its coordination with metal ions in enzyme active sites, and its overall electronic-rich character.[1][2] When covalently linked to benzoic acid—a fundamental building block in drug design that provides a key acidic handle for molecular interactions and derivatization—the resulting hybrid structures exhibit a remarkable breadth of biological activities. This guide provides an in-depth analysis of the synergistic pharmacology of these compounds, focusing on their mechanisms of action in oncology and inflammatory diseases. We will explore the structure-activity relationships (SAR) that govern their efficacy, detail the experimental methodologies for their synthesis and evaluation, and present the underlying logic that drives research in this promising area.
The Physicochemical Synergy of Imidazole and Benzoic Acid
The therapeutic potential of imidazole-benzoic acid derivatives stems from the distinct yet complementary properties of each moiety.
-
The Imidazole Moiety: A Versatile Pharmacophore. The imidazole ring is amphoteric and can be protonated or deprotonated under physiological conditions, allowing it to participate in crucial acid-base catalysis within enzyme active sites.[1] Its two nitrogen atoms—one pyrrole-type and one pyridine-type—enable it to act as a potent hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like proteins and nucleic acids.[1][2] Furthermore, the lone pair of electrons on the pyridine-like nitrogen makes it an excellent ligand for metal ions, a key feature in its ability to inhibit metalloenzymes.[3]
-
The Benzoic Acid Moiety: The Molecular Anchor. The carboxylic acid group of the benzoic acid scaffold is typically ionized at physiological pH, forming a carboxylate anion. This negative charge is critical for forming salt bridges and strong hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in target proteins. This moiety often serves as the primary anchoring point for the molecule within a binding pocket, orienting the rest of the structure for optimal interaction. Its planar aromatic ring also contributes to binding through π–π stacking and hydrophobic interactions.[4]
The combination of these two moieties creates a bifunctional molecule with a rich chemical profile, capable of engaging in a diverse array of non-covalent interactions, leading to high-affinity binding and potent biological activity.[5][6]
Logical Relationship: Imidazole-Benzoic Acid Pharmacophore
The diagram below illustrates the key interactive features of the combined scaffold that contribute to its biological activity.
Caption: Key properties of the imidazole-benzoic acid scaffold.
Anticancer Activity: Targeting Kinase Signaling
A significant area of investigation for imidazole-benzoic acid derivatives is oncology, where they have shown promise as inhibitors of key signaling proteins, particularly kinases.[5][7][8]
Mechanism of Action: c-Met Kinase Inhibition
One validated target is the c-Met receptor tyrosine kinase. The c-Met pathway is often dysregulated in various cancers, leading to increased cell proliferation, survival, and metastasis. Certain novel (2-(substituted phenyl)-4,5-dimethyl-1H-imidazol-1-yl) benzoic acids have been identified as potent inhibitors of this kinase.[7] The proposed binding mechanism involves the imidazole ring coordinating with the kinase hinge region, while the benzoic acid moiety forms critical interactions at the solvent-exposed interface, effectively blocking the ATP-binding site and inhibiting downstream signaling.
Signaling Pathway: c-Met Kinase Inhibition
The following diagram illustrates the simplified signaling cascade and the point of inhibition by the imidazole-benzoic acid derivatives.
Caption: Inhibition of the c-Met signaling pathway.
Structure-Activity Relationship (SAR) Analysis
Studies on a series of novel imidazolyl benzoic acids have provided key insights into the structural requirements for potent anticancer activity. The general structure involves a benzoic acid connected at the N1 position of the imidazole ring, with various substituted phenyl groups at the C2 position.
Table 1: In Vitro Anticancer Activity of Imidazolyl Benzoic Acid Derivatives Data summarized from studies by Balakrishnan, V., et al.[7]
| Compound ID | R-Group (Substitution on C2-Phenyl Ring) | Concentration (µg/ml) | % Cell Death (DLA Cells) |
| D2 | 4-OH (Hydroxy) | 100 | 78.4% |
| 200 | 89.2% | ||
| D6 | 4-OCH₃ (Methoxy) | 100 | 75.3% |
| 200 | 88.6% | ||
| D8 | 2-OH (Hydroxy) | 100 | 70.2% |
| 200 | 85.3% | ||
| D1 | H (Unsubstituted) | 100 | 35.6% |
| 200 | 45.3% | ||
| D3 | 4-Cl (Chloro) | 100 | 40.8% |
| 200 | 51.7% |
Key SAR Insights:
-
Electron-Donating Groups Enhance Activity: The presence of electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) at the para position of the C2-phenyl ring (compounds D2 and D6) resulted in the highest cytotoxic activity.[7] This suggests that increased electron density on the phenyl ring is favorable for binding to the target, possibly by enhancing hydrogen bonding capabilities or other electronic interactions.
-
Positional Isomerism is Critical: A hydroxyl group at the para position (D2) confers slightly better activity than one at the ortho position (D8), indicating that the specific location of the substituent is crucial for optimal orientation within the binding pocket.
-
Unsubstituted or Halogenated Rings are Less Effective: The unsubstituted compound (D1) and the chloro-substituted derivative (D3) showed significantly lower activity, highlighting the importance of the EDGs for potent inhibition.[7]
Anti-Inflammatory Properties
The imidazole scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives, including those linked to benzoic acid, are known to exert anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][9][10]
Mechanism of Action: COX-2 Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects. Imidazole derivatives have been shown to be potent and selective COX-2 inhibitors.[10] The nitrogen atoms of the imidazole ring can coordinate with the heme iron in the active site of the enzyme, while other parts of the molecule, such as the benzoic acid moiety, can form hydrogen bonds and hydrophobic interactions within the enzyme's channel, blocking substrate access.
Experimental Protocols & Methodologies
The synthesis and evaluation of these compounds require robust and reproducible methodologies. The protocols described herein are self-validating systems designed to ensure accuracy and consistency.
Synthesis of 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl] benzoic acid
This two-step synthesis is a representative example of how these scaffolds are constructed, based on the Radziszewski imidazole synthesis.[7][11]
Workflow Diagram: Two-Step Imidazole Synthesis
Caption: Workflow for the synthesis of imidazolyl benzoic acid.
Step-by-Step Protocol:
-
Schiff Base Formation:
-
Rationale: This step creates the N=CH-Ar backbone necessary for the subsequent cyclization. Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction.
-
Procedure: To a 250 mL round-bottom flask, add equimolar amounts of p-aminobenzoic acid (0.01 M) and 4-hydroxybenzaldehyde (0.01 M). Add 15 mL of glacial acetic acid.[11]
-
Fit the flask with a reflux condenser and heat the mixture under reflux for approximately 7 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature, which should yield the precipitated Schiff base intermediate.
-
-
Imidazole Ring Cyclization (Radziszewski Reaction):
-
Rationale: This is a classic multi-component reaction where the Schiff base, a 1,2-dicarbonyl compound (2,3-butanedione), and an ammonia source (ammonium acetate) condense to form the substituted imidazole ring.
-
Procedure: To the flask containing the Schiff base from Step 1, add 2,3-butanedione (0.01 M) and an excess of ammonium acetate (0.1 M).[11]
-
Stir the mixture and heat under reflux for 7-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into 250 mL of cold water. This step is crucial for precipitating the crude product and removing the excess water-soluble ammonium acetate.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to yield the final compound.
-
In Vitro Anticancer Activity Evaluation (Trypan Blue Assay)
-
Principle: This assay determines cell viability. Trypan blue is a vital stain that cannot pass through the intact membrane of live cells. Therefore, only dead cells with compromised membranes will be stained blue.
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of Dalton's Lymphoma Ascites (DLA) cells from a source animal and wash them in RPMI medium.
-
Treatment: Incubate a known number of cells with various concentrations (e.g., 100 µg/ml, 200 µg/ml) of the synthesized imidazole-benzoic acid derivatives for a set period (e.g., 3 hours).
-
Staining: Add an equal volume of 0.4% Trypan Blue solution to the cell suspension and incubate for 2-3 minutes at room temperature.
-
Counting: Load the mixture onto a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of cell death using the formula: % Cell Death = (Number of Stained Cells / Total Number of Cells) x 100
-
Conclusion and Future Outlook
The fusion of imidazole and benzoic acid moieties has created a powerful and versatile scaffold for the development of novel therapeutic agents. The demonstrated efficacy of these compounds as anticancer and anti-inflammatory agents, driven by specific mechanisms like kinase and COX inhibition, validates this drug design strategy. The structure-activity relationship data clearly indicates that targeted modifications, such as the addition of electron-donating groups, can significantly enhance biological potency.
Future research should focus on optimizing the pharmacokinetic properties (ADME) of these lead compounds to improve their bioavailability and reduce potential toxicity. Expanding the investigation to other therapeutic areas where imidazole derivatives have shown promise, such as antifungal and antihypertensive applications, is also a logical next step. The continued exploration of this chemical space will undoubtedly lead to the discovery of new and more effective clinical candidates.
References
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- Himaja, M., et al. (2012). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents.
- Balakrishnan, V., et al. (2025). Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Journal of Chemistry Letters. [Link]
- Bano, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach.
- Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights.
- Balakrishnan, V., et al. (2025). Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Journal of Chemistry Letters. [Link]
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An In-depth Technical Guide to the Reactivity Profile of 4-(1H-Imidazol-1-yl)benzoic acid
Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 4-(1H-Imidazol-1-yl)benzoic acid (CAS: 17616-04-5). This molecule is a bifunctional organic building block of significant interest in pharmaceutical and materials science research.[1] Its unique structure, combining an acidic benzoic acid moiety with a basic and nucleophilic imidazole ring, imparts a dualistic reactivity that allows for selective chemical transformations at either end of the molecule. This guide will explore its synthesis, characterization, and the distinct reaction pathways available at each functional group, offering field-proven insights for researchers, scientists, and drug development professionals.
A Note on Isomeric Specificity: The topic of this guide is 4-(1H-Imidazol-1-yl)benzoic acid. The isomeric structure, 4-(1H-Imidazol-4-yl)benzoic acid, is not widely documented in publicly available scientific literature. Therefore, this document focuses on the well-characterized 1-yl isomer as a representative model for a benzoic acid-substituted imidazole.
Core Molecular Architecture and Physicochemical Properties
4-(1H-Imidazol-1-yl)benzoic acid is a crystalline solid characterized by the covalent linkage of an imidazole ring at its N-1 position to the C-4 position of a benzoic acid ring.[2][3] This arrangement results in a rigid, planar structure where the imidazole and benzene rings have a slight dihedral angle.[3][4] The molecule's amphoteric nature—possessing both an acidic carboxylic acid group (pKa ~4-5) and a basic imidazole group (pKa of the conjugate acid ~7)—is central to its chemical behavior.[1][5]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| CAS Number | 17616-04-5 | [1] |
| Appearance | White to yellow crystalline solid | [3] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~13.11 (s, 1H, COOH), ~8.63 (s, 1H), ~8.12 (d, 1H), ~8.00 (m, 3H), ~7.60 (m, 2H) | [6] |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | ~172.6, ~140.1, ~137.3, ~135.8, ~134.5, ~133.5, ~133.3, ~132.8, ~132.0, ~130.3 | [6] |
| Stability | Stable under normal conditions. Incompatible with strong bases and oxidizing agents. |[7] |
Synthesis and Structural Validation
The predominant synthetic route to 4-(1H-Imidazol-1-yl)benzoic acid is the copper-catalyzed N-arylation, a variant of the Ullmann condensation reaction.[8][9][10] This methodology provides a robust and scalable approach to forming the crucial C-N bond between the aryl halide and the imidazole ring.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.
Authoritative Experimental Protocol: Two-Step Synthesis
This protocol is adapted from established methodologies for the synthesis of 4-(1H-Imidazol-1-yl)benzoic acid and its methyl ester precursor.[11][12]
Step 1: Synthesis of Methyl 4-(1H-Imidazol-1-yl)benzoate
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 4-fluorobenzoate (1.0 eq), imidazole (1.2-1.5 eq), and potassium carbonate (1.0-2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable slurry.
-
Expert Insight: DMSO is an ideal solvent for this reaction due to its high boiling point and its ability to dissolve both the organic precursors and the inorganic base, facilitating a homogenous reaction environment for the SₙAr mechanism.[12]
-
-
Reaction: Heat the mixture with vigorous stirring to 120-130°C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into cold water. The product, methyl 4-(1H-imidazol-1-yl)benzoate, will precipitate out of the aqueous solution.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethyl acetate can be performed if higher purity is required.
Step 2: Saponification to 4-(1H-Imidazol-1-yl)benzoic acid
-
Hydrolysis: Suspend the methyl 4-(1H-imidazol-1-yl)benzoate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 5-10 minutes until the ester is fully hydrolyzed (solution becomes clear).
-
Acidification and Precipitation: Cool the solution in an ice bath and carefully neutralize it with hydrochloric acid (HCl) to a pH of 6-7.
-
Self-Validating Step: The target product is least soluble at its isoelectric point. Precise pH control is critical; adding acid dropwise while monitoring with pH paper ensures maximum precipitation and yield.
-
-
Isolation: The final product, 4-(1H-imidazol-1-yl)benzoic acid, precipitates as a solid. Filter the product, wash with cold water to remove residual salts, and dry thoroughly.
The Duality of Reactivity: A Bifunctional Profile
The core of this molecule's utility lies in its two distinct reactive sites, which can often be addressed chemoselectively.
Caption: Dual reactivity pathways of 4-(1H-Imidazol-1-yl)benzoic acid.
Reactivity of the Benzoic Acid Moiety
The carboxylic acid group is a classical electrophilic center after activation, enabling a suite of nucleophilic acyl substitution reactions.
-
Esterification: The conversion of the carboxylic acid to an ester is fundamental, often used as a protecting group strategy or to modulate solubility and pharmacokinetic properties. This transformation is typically achieved via Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) or by using alkylating agents with a base. More sophisticated methods that avoid harsh acidic conditions involve imidazole carbamates, which act as highly chemoselective esterification reagents.[13]
-
Amidation: The formation of an amide bond is arguably one of the most important reactions in drug development. Direct reaction with an amine is generally not feasible. The carboxylic acid must first be activated.
-
Activation Method: Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt), are used to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by a primary or secondary amine to form the thermodynamically stable amide bond. This process is the cornerstone for incorporating this molecule into peptide-like scaffolds.
-
Reactivity of the Imidazole Moiety
The imidazole ring provides a nucleophilic center and a site for coordination.
-
N-Alkylation: The lone pair of electrons on the N-3 atom of the imidazole ring is nucleophilic and readily attacks alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction.[14][15] This reaction produces a positively charged imidazolium salt.
-
Mechanistic Insight: The regioselectivity of this reaction is pre-determined by the N-1 linkage to the benzoic acid. The reaction occurs exclusively at the exposed N-3 position. Factors influencing the rate include the nature of the alkylating agent and the solvent.[16][17] The resulting imidazolium salts are of great interest as precursors to N-heterocyclic carbenes (NHCs) and as ionic liquids.
-
-
Coordination Chemistry: The N-3 atom acts as an excellent Lewis base, making 4-(1H-Imidazol-1-yl)benzoic acid a versatile monodentate ligand for a wide range of metal ions.[3][18] The combination of the N-donor site and the carboxylate group (which can also coordinate after deprotonation) allows it to function as a bridging ligand in the self-assembly of metal-organic frameworks (MOFs) and coordination polymers.[1]
Caption: Formation of a metal-ligand complex via the imidazole N-3 atom.
Applications in Research and Development
The dual reactivity profile makes this compound a valuable intermediate.
-
Pharmaceuticals: It serves as a foundational structure for building active pharmaceutical ingredients (APIs).[1] The imidazole moiety is a known pharmacophore present in many drugs, while the benzoic acid provides a handle for derivatization to fine-tune properties like solubility, bioavailability, and target binding.[5] Derivatives have been investigated for antibacterial and antioxidant activities.[14][19]
-
Materials Science: As a linker molecule, it is used in the synthesis of MOFs. The defined length and rigidity of the molecule, combined with its coordinating groups, allow for the construction of porous materials with potential applications in gas storage, separation, and catalysis.[1]
Conclusion
4-(1H-Imidazol-1-yl)benzoic acid is a quintessential example of a bifunctional molecular building block. A thorough understanding of its synthesis and the chemoselective reactivity of its carboxylic acid and imidazole moieties is essential for its effective utilization. Researchers can leverage the electrophilic nature of the activated carboxyl group for amide and ester formation, while exploiting the nucleophilic and coordinating properties of the imidazole ring for N-alkylation and the construction of supramolecular assemblies. This guide provides the foundational knowledge and practical protocols necessary to harness the full synthetic potential of this versatile compound.
References
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- N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. Taylor & Francis Online.
- Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
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- Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid.
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- Cu₂O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole.
- Ullmann condens
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- benzoic acid, 4-[[[(1-methyl-1H-imidazol-2-yl)thio]acetyl]amino]-,methyl ester - 1H NMR. SpectraBase.
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- Synthesis of 4-(1H-azol-1-ylmethyl)benzoic acid hydrazides and their effects on the leukocyte system in rats.
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- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.
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The Enigmatic Potential of 4-(1H-Imidazol-4-yl)benzoic Acid: A Technical Guide to Early-Stage Drug Discovery Research
Abstract
4-(1H-Imidazol-4-yl)benzoic acid stands as a molecule of significant interest at the crossroads of medicinal chemistry and materials science. While its application as a structural motif in the synthesis of histamine H2 receptor antagonists and as a building block for metal-organic frameworks (MOFs) is acknowledged, a comprehensive public-domain evaluation of its intrinsic biological activities remains conspicuously absent.[1] This technical guide serves as a detailed roadmap for researchers, scientists, and drug development professionals, providing a structured, in-depth approach to the early-stage research and characterization of this promising, yet underexplored, compound. We will navigate through its synthesis and physicochemical characterization, and subsequently lay out a comprehensive preclinical screening cascade to elucidate its potential therapeutic value. This document is designed not as a mere collection of protocols, but as a strategic guide, underpinned by scientific rationale and field-proven insights, to unlock the therapeutic potential of this compound.
Introduction: A Molecule of Latent Promise
This compound is a bifunctional molecule featuring a histamine-like imidazole ring and a benzoic acid moiety. This unique combination of acidic and basic functionalities imparts a versatile chemical reactivity, making it a valuable intermediate in organic synthesis. Its role as a precursor in the synthesis of established drug classes, such as histamine H2 receptor antagonists, hints at a latent biological activity that warrants direct investigation.[1] Furthermore, the prevalence of the imidazole scaffold in a wide array of pharmacologically active compounds with anticancer, antiviral, and antimicrobial properties underscores the potential for discovering novel therapeutic applications for this molecule.[2]
This guide will provide a comprehensive framework for a systematic, early-stage evaluation of this compound, from fundamental characterization to a multi-pronged biological activity screening cascade.
Synthesis and Physicochemical Characterization: Establishing the Foundation
A robust and reproducible synthesis, coupled with a thorough physicochemical characterization, is the bedrock of any drug discovery program.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of 4-formylbenzoic acid with glyoxal in the presence of ammonium hydroxide, followed by acidification to yield the desired product.[3]
Detailed Synthetic Protocol:
-
To a stirred solution of ammonium hydroxide, add 4-formylbenzoic acid.
-
Slowly add glyoxal to the reaction mixture at room temperature.
-
Continue stirring for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, adjust the pH of the reaction mixture to 5 with 1N HCl.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a crystalline solid.[3]
Diagram of the Synthetic Pathway:
Caption: Synthesis of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for formulation development, understanding its behavior in biological systems, and for interpreting structure-activity relationships.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.19 g/mol | [1] |
| Appearance | White to off-white or yellow crystalline solid. | [3] |
| Melting Point | >300 °C (decomposes) | [4] |
| Crystal Structure | Monoclinic, space group P2₁/c. The imidazole and benzene rings form a dihedral angle of 14.5 (1)°. Intermolecular O—H⋯N hydrogen bonds link the molecules into chains.[3] | Single-crystal X-ray diffraction.[3] |
| pKa (Predicted) | The benzoic acid moiety is expected to have a pKa around 4-5, while the imidazole ring will have a pKa around 6-7. | Based on the known pKa values of benzoic acid and imidazole. Experimental determination is recommended. |
| Solubility (Predicted) | Expected to have low solubility in nonpolar organic solvents and moderate solubility in polar protic solvents and aqueous solutions at pH values where it is ionized. | Based on the properties of benzoic acid and imidazole. Experimental determination in various solvents (e.g., water, PBS, DMSO, ethanol) is essential. |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data should be acquired to confirm the structure and purity of the synthesized compound. | Standard analytical techniques. |
Preclinical Screening Cascade: A Multi-Target Investigation
Given the lack of specific biological data for this compound, a systematic screening approach is warranted. This cascade is designed to explore its potential as a histamine H2 receptor antagonist, an antimicrobial agent, and a general enzyme inhibitor.
Primary Target Family: Histamine H2 Receptor Antagonism
The structural similarity to histamine and its use as an intermediate for H2 antagonists makes this the primary and most logical starting point for biological evaluation.[1][5][6]
This assay will determine if the compound can directly compete with a known H2 receptor ligand for binding to the receptor.
Experimental Protocol: [³H]-Tiotidine Binding Assay in Guinea Pig Cerebral Cortex
-
Membrane Preparation: Homogenize guinea pig cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-tiotidine (a potent H2 antagonist radioligand) and varying concentrations of this compound.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-tiotidine). The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Diagram of the H2 Receptor Binding Assay Workflow:
Caption: Workflow for the [³H]-Tiotidine H2 receptor binding assay.
This assay will determine if the compound acts as an antagonist by inhibiting the histamine-induced activation of adenylate cyclase, a key downstream signaling event of H2 receptor activation.
Experimental Protocol: Histamine-Stimulated Adenylate Cyclase Assay
-
Cell Culture: Use a cell line expressing the histamine H2 receptor (e.g., HEK293-H2R) or primary cells known to express the receptor (e.g., guinea pig tracheal smooth muscle cells).[7]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of histamine.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or TR-FRET assay kit.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of histamine-stimulated cAMP production.
Secondary Screening: Antimicrobial Activity
The imidazole moiety is a common feature in many antimicrobial agents. Therefore, a preliminary screen for antibacterial and antifungal activity is a logical extension of the initial investigation.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Strains: Select a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Serial Dilutions: Prepare serial dilutions of this compound in a 96-well plate containing appropriate growth media.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Exploratory Screening: General Enzyme Inhibition
The versatile structure of this compound suggests it could interact with various enzyme active sites. A broad-spectrum enzyme inhibition screen can uncover unexpected activities.
Recommended Initial Screens:
-
Tyrosinase Inhibition Assay: Benzoic acid and its derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production.
-
Kinase Inhibition Assays: A panel of common kinases can be screened to identify any potential inhibitory activity, as many kinase inhibitors contain heterocyclic scaffolds.
-
Protease Inhibition Assays: Screening against a panel of proteases can also be informative.
Preliminary ADME/Tox Assessment: A Glimpse into Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for prioritizing lead compounds.
In Vitro ADME Assays:
| Assay | Purpose |
| Aqueous Solubility | To determine the solubility in physiologically relevant media (e.g., PBS at different pH values). |
| LogD Determination | To assess the lipophilicity of the compound at a physiological pH, which influences its permeability and distribution. |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | To predict passive membrane permeability. |
| Microsomal Stability | To evaluate the metabolic stability of the compound in the presence of liver microsomes, providing an early indication of its potential in vivo half-life. |
| Hepatocyte Toxicity | To assess the potential for the compound to cause liver cell toxicity. |
| hERG Inhibition Assay | To screen for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel. |
Diagram of the Early ADME/Tox Funnel:
Caption: A tiered approach to early in vitro ADME/Tox screening.
Conclusion and Future Directions
This compound represents a molecule with untapped potential. While its role as a synthetic intermediate is established, its intrinsic biological profile remains a scientific frontier. This technical guide provides a comprehensive and scientifically rigorous framework for the initial exploration of this compound. By systematically evaluating its physicochemical properties and screening it against a well-defined panel of biological targets, researchers can efficiently determine its potential as a novel therapeutic agent. The data generated from the proposed experimental cascade will be instrumental in guiding future lead optimization efforts and ultimately, in translating the latent promise of this molecule into tangible therapeutic benefits.
References
- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances. [Link]
- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). PubMed Central. [Link]
- Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. (n.d.). AIP Publishing. [Link]
- Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024).
- This compound. (n.d.). MySkinRecipes. [Link]
- a review article on synthesis of imidazole derivatives. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (n.d.). PubMed Central. [Link]
- 4-(Imidazol-1-yl)benzoic acid. (2011). PubMed Central. [Link]
- Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). MDPI. [Link]
- Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. [Link]
- View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research. [Link]
- Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2022). MDPI. [Link]
- Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. (n.d.).
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). PubMed Central. [Link]
- 4-(Imidazol-1-yl)benzoic acid. (2011). PubMed. [Link]
- Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). PubMed. [Link]
- Histamine Type-2 Receptor Antagonists (H2 Blockers). (2018). PubMed. [Link]
- H2 receptor antagonist. (n.d.). Wikipedia. [Link]
- An in vitro ADME and in vivo Pharmacokinetic Study of MBIC: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. (n.d.).
- Strategy of utilizing in vitro and in vivo ADME tools for lead optimization and drug candid
- Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)
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The Chemistry of Imidazole-Containing Benzoic Acids: A Technical Guide for Researchers
Introduction: A Privileged Scaffold in Modern Chemistry
Imidazole-containing benzoic acids represent a class of organic compounds of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. The unique juxtaposition of the imidazole ring—a five-membered aromatic heterocycle with two nitrogen atoms—and the benzoic acid moiety confers a remarkable set of physicochemical and biological properties. The imidazole nucleus is a common feature in numerous natural products, including the amino acid histidine and purines, and its presence often imparts desirable pharmacokinetic characteristics to drug candidates.[1] This guide provides an in-depth exploration of the fundamental chemistry of these bifunctional molecules, focusing on their synthesis, key properties, and reactivity, to empower researchers in their design and application.
The imidazole ring's electron-rich nature and the benzoic acid's acidic character create a molecule with amphoteric properties, capable of engaging in a diverse array of chemical transformations.[2] This versatility has led to their use as crucial intermediates in the synthesis of a wide range of biologically active compounds, including anticancer, antifungal, and antihypertensive agents.[3][4] Furthermore, their structural motifs are leveraged in the design of functional materials such as metal-organic frameworks (MOFs). This guide will delve into the core chemical principles that underpin the utility of imidazole-containing benzoic acids, offering both theoretical understanding and practical, field-proven insights.
I. Synthetic Methodologies: Crafting the Imidazole-Benzoic Acid Core
The construction of the bond between the imidazole and benzoic acid moieties is a critical step in the synthesis of these compounds. The two most prevalent and powerful strategies for this N-arylation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
A. The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation is a long-established method for forming carbon-nitrogen bonds, traditionally requiring harsh reaction conditions.[5] However, modern advancements with the use of ligands have made it a more versatile and milder process.[6] This reaction typically involves the coupling of an imidazole with a halobenzoic acid in the presence of a copper catalyst.[7]
Causality Behind Experimental Choices:
-
Catalyst: Copper is a more abundant and less toxic catalyst compared to palladium, making the Ullmann reaction a more cost-effective and environmentally benign option for large-scale synthesis.[8][9] The active catalytic species is generally considered to be Cu(I), which can be generated in situ from various copper sources.[6]
-
Ligands: The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper catalyst and facilitating the catalytic cycle.[10]
-
Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the imidazole, making it a more potent nucleophile.[7]
-
Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) are commonly used to ensure the solubility of the reactants and to reach the necessary reaction temperatures.[7]
Mechanism of the Ullmann Condensation:
The mechanism of the Ullmann condensation is complex and still a subject of research, but a generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[11]
Caption: Catalytic cycle of the Ullmann Condensation.
B. The Buchwald-Hartwig Amination: A Modern Powerhouse
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a highly versatile and reliable method for C-N bond formation, often offering milder reaction conditions and a broader substrate scope than the Ullmann reaction.[9][11]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, particularly Pd(0) complexes, are highly efficient for this transformation. However, imidazoles can sometimes inhibit the formation of the active Pd(0)-ligand complex, necessitating a pre-activation step.[12][13][14]
-
Ligands: Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig reaction. These ligands facilitate both the oxidative addition of the aryl halide to the palladium center and the final reductive elimination step to form the product.[11]
-
Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed.[11]
-
Solvent: Aprotic solvents like toluene or dioxane are commonly used.[11]
Mechanism of the Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig Amination.
II. Physicochemical Properties: A Tale of Two Moieties
The physicochemical properties of imidazole-containing benzoic acids are a direct consequence of the interplay between the imidazole and benzoic acid functional groups.
A. Acidity and Basicity (pKa)
The amphoteric nature of these molecules is a key characteristic. The imidazole ring possesses a basic nitrogen atom (N-3) and a weakly acidic N-H proton (N-1). The benzoic acid moiety, of course, has an acidic carboxylic proton.
| Compound | pKa Value(s) | Reference(s) |
| Imidazole (as an acid, N-H) | ~14.5 | [15] |
| Imidazole (conjugate acid, imidazolium ion) | ~6.95 | [15] |
| Benzoic Acid | ~4.20 | [15][16] |
| 4-Nitrobenzoic Acid | ~3.44 | [15] |
| 4-Methoxybenzoic Acid | ~4.47 | [15] |
| 4-(1H-imidazol-1-yl)benzoic acid (Carboxylic Acid) | Estimated to be slightly higher than benzoic acid due to the electron-donating nature of the imidazole ring. | [17][18] |
The imidazole ring, when attached to the para position of the benzoic acid, acts as an electron-donating group through resonance, which is expected to slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to unsubstituted benzoic acid.[18] Conversely, electron-withdrawing groups on the benzoic acid ring increase its acidity (decrease the pKa).[17][19]
B. Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a compound like 4-(1H-imidazol-1-yl)benzoic acid will show distinct signals for the protons on both the imidazole and benzene rings. The imidazole protons typically appear as singlets or multiplets in the aromatic region. The protons on the benzoic acid ring will exhibit splitting patterns characteristic of their substitution. For a 4-substituted benzoic acid, a symmetric AA'BB' system, often appearing as two doublets, is expected.[20] The carboxylic acid proton is a broad singlet, often far downfield.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, as well as for the aromatic carbons of both the imidazole and benzene rings.[21]
Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present. Key vibrational bands to expect for an imidazole-containing benzoic acid include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, usually around 1700 cm⁻¹.[22]
-
C-N and C=N stretching vibrations from the imidazole ring.[21]
-
C-H and C=C stretching vibrations from the aromatic rings.[22]
III. Reactivity: A Playground for Chemical Transformations
The dual functionality of imidazole-containing benzoic acids opens up a wide range of possible chemical reactions.
A. Reactions at the Imidazole Ring
The imidazole ring is susceptible to electrophilic attack.[23][24] The position of substitution depends on the reaction conditions and the nature of the electrophile. Protonation of the imidazole ring to form an imidazolium ion can significantly enhance the electrophilic reactivity of adjacent groups.[1][4]
B. Reactions at the Benzoic Acid Moiety
The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. These transformations are often employed to further functionalize the molecule for specific applications.
C. Electrophilic Aromatic Substitution on the Benzene Ring
The imidazole substituent influences the reactivity of the benzoic acid ring towards electrophilic aromatic substitution. As an electron-donating group, the imidazole ring can activate the benzene ring towards substitution, although the carboxylic acid group is deactivating.
IV. Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization for specific substrates and scales.
A. Synthesis of 4-(1H-imidazol-1-yl)benzoic acid via Ullmann Condensation
Caption: General workflow for the synthesis of 4-(1H-imidazol-1-yl)benzoic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-halobenzoic acid (1 equivalent), imidazole (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (e.g., 10 mol%).
-
Solvent Addition: Add a suitable volume of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Purification: Acidify the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(1H-imidazol-1-yl)benzoic acid.
B. Characterization of 4-(1H-imidazol-1-yl)benzoic acid
¹H NMR (400 MHz, DMSO-d₆):
-
A representative spectrum would show signals around δ 13.1 (s, 1H, COOH), 8.6 (s, 1H, imidazole H2), 8.1-7.9 (m, 4H, aromatic protons), and 7.6-7.5 (m, 2H, imidazole H4, H5).[25]
FTIR (KBr):
-
Characteristic peaks would be observed around 3100-2500 cm⁻¹ (O-H stretch), 1690 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=C stretch), and 1520 cm⁻¹ (C=N stretch).[22]
V. Conclusion and Future Perspectives
Imidazole-containing benzoic acids are a fascinating and highly versatile class of molecules with broad applications in both medicinal chemistry and materials science. A thorough understanding of their fundamental chemistry, including their synthesis, physicochemical properties, and reactivity, is paramount for researchers seeking to harness their full potential. The continued development of more efficient and sustainable synthetic methods, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of novel and impactful applications for this privileged scaffold.
VI. References
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
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Zhang, J. J., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 33(4), 775-843.
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Ueda, S., Su, M., & Buchwald, S. L. (2011). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-706.
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Sheets, M. R., et al. (2009). Superelectrophilic Chemistry of Imidazoles. The Journal of Organic Chemistry, 74(6), 2502–2507.
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Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1404.
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LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
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Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles.
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Wikipedia. (2023). Ullmann condensation. In Wikipedia.
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Klumpp, D. A., et al. (2009). Superelectrophilic chemistry of imidazoles. The Journal of Organic Chemistry, 74(6), 2502-2507.
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Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo...
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Monenschein, H., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39(43), 10338-10351.
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Slideshare. (n.d.). Unit 4 imidazole.
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BenchChem. (2025). A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid.
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Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?
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Harish Chandra PG College Varanasi. (n.d.). Acidity of Carboxylic Acids.
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Zenodo. (2024). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE.
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Ueda, S., Su, M., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706.
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J&K Scientific LLC. (2025). Ullmann Reaction.
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Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
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AlO(OH) NPs. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
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MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
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Organic Chemistry Portal. (n.d.). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.
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ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.
-
Supporting Information. (n.d.). 4.
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NIH. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
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Beilstein Journal of Organic Chemistry. (2023, July 4). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water.
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MDPI. (n.d.). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines.
-
BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination.
-
AIP Publishing. (n.d.). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor.
-
BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination.
-
ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
-
ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).
-
BenchChem. (2025). Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis.
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OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
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SpectraBase. (n.d.). BENZOIC ACID, 4-HYDROXY-2-(1H-IMIDAZOL-1-YL)ETHYL ESTER - Optional[13C NMR].
-
NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
-
NIH. (n.d.). 4-(Imidazol-1-yl)benzoic acid.
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table.
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Semantic Scholar. (2015, November 1). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][4][12][13]thiadiazole Series.
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
-
ResearchGate. (n.d.). (PDF) 4-(Imidazol-1-yl)benzoic acid.
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A Researcher's Guide to the Sourcing, Verification, and Application of 4-(1H-Imidazol-4-yl)benzoic Acid
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 4-(1H-Imidazol-4-yl)benzoic acid (CAS No. 13569-97-6). We will delve into its commercial availability, essential quality control procedures for ensuring experimental integrity, and its primary applications in the fields of pharmaceutical development and materials science.
Foreword: The Critical Importance of Isomer Specification
Before proceeding, it is crucial to address a common point of confusion in sourcing imidazole-based benzoic acids. This compound is one of three possible constitutional isomers where the imidazole and benzoic acid groups are linked at the 4-position of the phenyl ring. The other isomers are 4-(1H-Imidazol-1-yl)benzoic acid (CAS No. 17616-04-5) and 4-(1H-Imidazol-2-yl)benzoic acid (CAS No. 108035-45-6). Each isomer possesses distinct chemical properties and reactivity, making accurate identification via the Chemical Abstracts Service (CAS) number paramount for any research application. This guide focuses exclusively on the 4-yl isomer (CAS No. 13569-97-6) .
Part 1: Commercial Availability and Strategic Sourcing
This compound is a bifunctional molecule featuring a carboxylic acid group and an imidazole ring, making it a valuable building block or linker in organic synthesis.[1][2] Its availability is typically limited to specialty chemical suppliers catering to research and development quantities.
Supplier Landscape
Procurement of this specific isomer requires careful vetting of suppliers. The following table summarizes representative commercial sources. Researchers should always request a Certificate of Analysis (CoA) for the specific lot they intend to purchase.
| Supplier/Vendor | Purity | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Temp. |
| MySkinRecipes | 95% | #198048 | 13569-97-6 | C₁₀H₈N₂O₂ | 188.19 | 2-8°C |
Note: Availability and pricing are subject to change. This table is for illustrative purposes based on available data.
Procurement Workflow: A Self-Validating Approach
To ensure the acquisition of the correct, high-quality material, a structured procurement process is essential. The following workflow is designed to minimize errors and validate the material's identity before purchase.
Caption: Procurement workflow for ensuring chemical identity.
Part 2: Essential Quality Control for Research Applications
While a supplier's CoA provides initial data, independent verification is a cornerstone of reproducible science. The causality behind this is simple: impurities or isomeric contamination can lead to failed reactions, misleading biological data, or non-viable materials. The following protocols form a self-validating system to confirm the identity and purity of the received compound.
Identity Confirmation: NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone.
Step-by-Step ¹H NMR Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Carboxylic Acid Proton: Expect a broad singlet far downfield (>12 ppm).
-
Aromatic Protons: The benzoic acid protons should appear as two distinct doublets in the aromatic region (~7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Imidazole Protons: Expect two or three signals in the imidazole region (~7.5-8.5 ppm). The specific coupling patterns will confirm the 4-yl substitution.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the standard method for quantifying the purity of a non-volatile organic compound. It separates the main compound from any impurities, allowing for precise quantification.
Step-by-Step HPLC Protocol:
-
System: A reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., 50:50 Acetonitrile/Water) and dilute as necessary.
-
Analysis: Inject the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally acceptable for most research applications.[1]
QC Decision Workflow
The following diagram illustrates a logical flow for accepting or rejecting a received batch of the chemical.
Caption: Quality control decision workflow for incoming chemicals.
Part 3: Key Research Applications and Handling
The unique structure of this compound makes it a versatile reagent in several advanced research areas.
Pharmaceutical Synthesis
This molecule serves as a key pharmaceutical intermediate.[1]
-
Histamine H2 Receptor Antagonists: The imidazole moiety is a well-known pharmacophore in histamine receptor ligands. The benzoic acid provides a convenient handle for further chemical elaboration to build more complex drug candidates targeting gastrointestinal disorders.[1]
-
Enzyme Inhibitors: The imidazole ring can act as a coordinating ligand to metal ions in enzyme active sites, while the benzoic acid can form salt bridges or hydrogen bonds. This dual functionality makes it a valuable scaffold for designing novel enzyme inhibitors.[1][3]
-
Antimicrobial Agents: The imidazole core is present in many antifungal and antibacterial compounds. This building block is used in the synthesis of new potential antimicrobial agents.[1]
Materials Science: Metal-Organic Frameworks (MOFs)
In materials science, this compound is employed as an organic linker for the synthesis of MOFs.[1]
-
Mechanism: The deprotonated carboxylate group coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form the nodes of the framework, while the imidazole ring can either coordinate to another metal center or be available for post-synthetic modification. This allows for the creation of porous materials with potential applications in gas storage and catalysis.[1]
Storage and Handling
Proper storage is essential to maintain the integrity of the compound.
-
Storage: Store at 2-8°C in a dry, well-ventilated place.[1]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.
References
- Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. PrepChem.com. [Link]
- 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID [P70844]. ChemUniverse. [Link]
- This compound. MySkinRecipes. [Link]
- 4-(Imidazol-1-yl)benzoic acid.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]
- Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Benzoicacid, 4-(1H-imidazol-1-yl)-, ethyl ester. TradingChem.com. [Link]
- 4-(1H-Imidazol-1-yl)benzoic acid, ≥90%, Thermo Scientific. Fisher Scientific. [Link]
- 4-(1H-Imidazol-1-yl)Benzoic Acid. CD Bioparticles. [Link]
- Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Publishing. [Link]
- (PDF) 4-(Imidazol-1-yl)benzoic acid.
- Benzoic acid and its salts - Chemical and Technical Assessment (CTA). FAO Knowledge Repository. [Link]
Sources
Methodological & Application
A Validated Protocol for the Palladium-Catalyzed Synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid
An Application Note for the Synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid
Abstract
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science, serving as a critical building block for pharmaceuticals and a versatile linker in the synthesis of metal-organic frameworks. This application note provides a detailed, robust, and reproducible two-step protocol for the synthesis of this compound. The methodology is centered around a Suzuki-Miyaura cross-coupling reaction to form the key carbon-carbon bond, followed by saponification to yield the final product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating quality control measures, and expert troubleshooting advice.
Introduction and Significance
The imidazole moiety is a privileged scaffold in drug discovery, present in numerous clinically evaluated medicines due to its ability to engage with a wide range of biological targets like enzymes and receptors.[1][2] When coupled with a benzoic acid functional group, the resulting molecule, this compound, becomes an invaluable precursor for creating complex molecular architectures. While classical synthetic methods exist, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer superior efficiency, milder reaction conditions, and broader functional group tolerance.[3][4]
This protocol details a highly reliable Suzuki-Miyaura coupling between a commercially available halo-benzoate ester and an imidazole-boronic acid derivative, followed by a straightforward hydrolysis. The use of an ester intermediate enhances solubility in organic solvents typical for cross-coupling and prevents potential side reactions associated with the free carboxylic acid.[4]
Reaction Scheme and Mechanistic Overview
The synthesis proceeds in two primary stages:
-
Step 1: Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the phenyl and imidazole rings.
-
Step 2: Saponification: Hydrolysis of the methyl ester to the target carboxylic acid.
Caption: Overall two-step synthesis of the target compound.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. Its catalytic cycle, shown below, involves the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Molar Eq. | Notes |
| Methyl 4-bromobenzoate | 619-42-1 | 215.04 | 1.0 | Starting material |
| 1H-Imidazole-4-boronic acid | 344033-02-3 | 111.90 | 1.2 | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03-0.05 | Pd(PPh₃)₄ catalyst. Handle in a fume hood.[4] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | Anhydrous base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | Anhydrous solvent |
| Deionized Water | 7732-18-5 | 18.02 | - | For solvent mixture and work-up |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | Extraction solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | For washing during extraction |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.0-5.0 | For saponification[5] |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | Co-solvent for saponification |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | 2 M solution for acidification |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent |
Step-by-Step Procedure
Part A: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 1H-imidazole-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent catalyst degradation.
-
Reaction Mixture: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq). Then, add the degassed solvent mixture of DMF and water (e.g., a 4:1 ratio). The solvent should be sufficiently degassed by bubbling with inert gas for 15-20 minutes prior to use.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.[6] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting methyl 4-bromobenzoate spot is consumed (typically 4-12 hours).
Part B: Work-up and Purification of Intermediate
-
Cooling and Dilution: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Washing: Separate the layers and wash the organic layer sequentially with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-(1H-imidazol-4-yl)benzoate.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Part C: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the purified methyl 4-(1H-imidazol-4-yl)benzoate from the previous step in a mixture of methanol and a 10-20% aqueous sodium hydroxide solution in a round-bottom flask.[5]
-
Heating: Heat the mixture to reflux (approximately 60-70 °C) for 1-3 hours. Monitor the disappearance of the ester starting material by TLC.
Part D: Final Product Isolation
-
Cooling and Solvent Removal: Cool the reaction mixture to room temperature. If desired, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 2 M HCl with stirring. A white precipitate will form as the solution becomes acidic. Adjust the pH to approximately 6-7 to ensure complete precipitation of the carboxylic acid.[5]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the final product, this compound, in a vacuum oven to a constant weight.
Trustworthiness: Protocol Validation & Characterization
To ensure the successful synthesis and purity of the final product, a series of analytical validations are required. This self-validating system confirms the integrity of the protocol.
-
Reaction Monitoring: Use TLC with a suitable mobile phase (e.g., 10% MeOH in Dichloromethane) and visualize with UV light to track the consumption of starting materials and the formation of products in each step.
-
Structural Confirmation:
-
¹H NMR: The proton NMR spectrum should confirm the presence of signals corresponding to both the imidazole and the para-substituted benzene rings, with the correct integrations and splitting patterns.
-
¹³C NMR: The carbon NMR will verify the number of unique carbon environments, confirming the successful C-C bond formation.
-
-
Molecular Weight Verification:
-
Mass Spectrometry (ESI-MS): This analysis should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₁₀H₈N₂O₂, M.W. 188.18).
-
-
Purity Assessment:
-
HPLC: High-Performance Liquid Chromatography is the gold standard for determining the purity of the final compound, which should typically be >95% for most research applications.
-
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Expert Insights
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield in Coupling Step | - Inactive palladium catalyst (oxidized).- Insufficiently anhydrous/degassed solvent.- Ineffective base or base is not fully dissolved. | - Use fresh, high-quality catalyst. Handle under inert gas.- Ensure solvents are properly dried and degassed before use.- Use a finer powder of K₂CO₃ or a stronger base like Cs₂CO₃. Ensure vigorous stirring. |
| Homo-coupling of Boronic Acid | - Presence of oxygen in the reaction flask.- Reaction temperature is too high. | - Improve the inert atmosphere technique (e.g., more evacuate/backfill cycles).- Slightly reduce the reaction temperature, monitoring for a balance between reaction rate and side product formation. |
| Incomplete Saponification | - Insufficient reaction time or temperature.- Insufficient amount of NaOH. | - Increase reflux time and monitor by TLC.- Ensure at least 3 molar equivalents of NaOH are used. Add more if necessary and continue heating. |
| Product is Oily or Fails to Solidify | - Presence of impurities.- Incomplete removal of organic solvents before acidification. | - Re-purify the intermediate ester if it was not clean.- Ensure all methanol is removed via rotary evaporation before adding acid.- After precipitation, try triturating the product with a non-polar solvent like diethyl ether to induce crystallization and wash away impurities. |
Conclusion
This application note outlines a comprehensive and validated two-step synthesis of this compound. By employing a modern Suzuki-Miyaura cross-coupling reaction, this protocol provides a reliable and high-yielding pathway to this valuable chemical building block. The detailed procedural steps, coupled with mechanistic insights, validation checks, and troubleshooting guides, equip researchers with the necessary tools to successfully and confidently synthesize this target molecule for applications in pharmaceutical and materials science research.
References
- PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com.
- ResearchGate. (2015). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
- Himaja, M., et al. (2012). Synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation.
- Wikipedia. (n.d.). Ullmann reaction.
- Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction.
- ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and....
- Sharma, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.
Sources
Application Note: 4-(1H-Imidazol-4-yl)benzoic Acid as a Versatile Linker for the Synthesis of Functional Metal-Organic Frameworks
Introduction: A Bifunctional Linker for Advanced MOF Architectures
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in fields ranging from gas storage and separation to catalysis and biomedicine.[1] The tunability of their structure and function is largely dictated by the choice of the organic linker. 4-(1H-Imidazol-4-yl)benzoic acid (IBA) is a particularly compelling bifunctional organic linker that offers a unique combination of a rigid benzoic acid moiety and a coordinating imidazole ring.[2] This duality allows for the construction of diverse and stable MOFs with tailored properties. The carboxylate group readily coordinates with metal ions to form the primary framework, while the imidazole group can act as a secondary coordination site, a Lewis basic site for catalysis, or a hydrogen bond donor/acceptor, influencing the final topology and functionality of the material.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of MOFs, detailing protocols, key considerations, and potential applications.
Physicochemical Properties of the this compound Linker
The unique properties of the IBA linker are central to its utility in MOF synthesis. Understanding these characteristics allows for a more rational design of synthetic strategies.
| Property | Significance in MOF Synthesis |
| Molecular Formula | C₁₀H₈N₂O₂[5][6] |
| Molecular Weight | 188.18 g/mol [5] |
| Bifunctionality | The presence of both a carboxylate and an imidazole group allows for versatile coordination modes and the introduction of specific functionalities.[2][4] |
| Rigidity | The rigid aromatic backbone contributes to the formation of robust and porous frameworks. |
| Coordination Versatility | The imidazole nitrogen and the carboxylate oxygens can coordinate to a variety of metal centers, leading to diverse structural topologies.[3] |
| Hydrogen Bonding Capability | The N-H group of the imidazole can participate in hydrogen bonding, which can direct the framework assembly and influence guest-host interactions.[6][7] |
The imidazole ring is twisted out of the plane of the benzene ring, with a dihedral angle of approximately 14.5°.[6][7] This non-planarity can influence the final three-dimensional structure of the resulting MOF.
General Principles of MOF Synthesis with IBA
The synthesis of MOFs using IBA as a linker typically proceeds via a self-assembly process under solvothermal or hydrothermal conditions. The general principle involves the reaction of a metal salt with the IBA linker in a suitable solvent, often at elevated temperatures.
Figure 1: General workflow for the synthesis of MOFs using this compound.
The choice of metal ion, solvent, temperature, and reaction time significantly influences the final structure and properties of the MOF. For instance, different reaction temperatures can lead to the formation of MOFs with different dimensionalities, from mononuclear motifs to one-dimensional chains.[3] Similarly, the solvent system can dictate the resulting network topology.[3]
Detailed Synthesis Protocols
Below are representative protocols for the synthesis of MOFs using this compound. These protocols are based on established solvothermal methods and can be adapted for different metal ions and desired outcomes.[4][8]
Protocol 1: Synthesis of a Zinc-based MOF (Zn-IBA)
This protocol describes a general method for synthesizing a zinc-based MOF, which often results in robust frameworks with interesting porosity.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (IBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vial or Teflon-lined autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in the scintillation vial or a Teflon-lined autoclave.
-
Seal the vessel and place it in a preheated oven at 120 °C for 48 hours.
-
After cooling to room temperature, collect the resulting crystalline product by filtration or centrifugation.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Activate the MOF by drying the product under vacuum at 80-100 °C for 12 hours. This step is crucial for removing solvent molecules from the pores.
Protocol 2: Synthesis of a Copper-based MOF (Cu-IBA)
Copper-based MOFs synthesized with IBA have shown interesting structural diversity and potential applications in catalysis.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (IBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve 0.25 mmol of copper(II) nitrate trihydrate and 0.5 mmol of IBA in 10 mL of DMF in a 20 mL glass vial.
-
The vial is tightly capped and heated in a dry bath heater at 100 °C for 24 hours.
-
Allow the reaction to cool to room temperature. Blue crystalline products should be visible.
-
Collect the crystals by filtration and wash them with DMF (3 x 5 mL) and then ethanol (3 x 5 mL).
-
Dry the collected crystals in an oven at 60 °C overnight.
Table of Synthesis Parameters:
| Parameter | Zn-IBA | Cu-IBA | Rationale and Key Considerations |
| Metal Salt | Zn(NO₃)₂·6H₂O | Cu(NO₃)₂·3H₂O | The choice of metal ion dictates the coordination geometry and can influence the catalytic and photophysical properties of the MOF.[3][9] |
| Molar Ratio (Metal:Linker) | 1:1 | 1:2 | Stoichiometry can affect the final structure and phase purity of the product. Optimization may be required. |
| Solvent | DMF | DMF | DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the metal salt and the organic linker.[10] |
| Temperature | 120 °C | 100 °C | Temperature influences the kinetics of nucleation and crystal growth. Higher temperatures can lead to denser phases.[3][8] |
| Time | 48 hours | 24 hours | Reaction time is crucial for achieving high crystallinity and yield.[8] |
Characterization of IBA-based MOFs
After synthesis, it is essential to characterize the material to confirm its structure, purity, and properties.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared with a simulated pattern from single-crystal X-ray diffraction if available.
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including bond lengths, bond angles, and the overall framework topology.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate and imidazole groups to the metal centers by observing shifts in the characteristic vibrational bands.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size of the MOF crystals.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET method), and pore size distribution of the activated MOF.
Applications of MOFs Synthesized with this compound
The unique structural and chemical features of IBA-based MOFs make them promising candidates for a variety of applications.
Catalysis
The presence of accessible Lewis basic nitrogen sites on the imidazole rings and potentially open metal sites makes these MOFs attractive for heterogeneous catalysis.[4] For example, palladium clusters supported on imidazole-functionalized MOFs have shown excellent activity in Suzuki coupling reactions.[11] The porous nature of the MOF can also provide shape selectivity and a unique microenvironment for catalytic reactions.[4]
Figure 2: Proposed mechanism for heterogeneous catalysis using an IBA-based MOF.
Sensing
Some IBA-based MOFs exhibit luminescence, which can be quenched or enhanced in the presence of specific analytes.[3] This property makes them suitable for the development of chemical sensors. For instance, MOFs containing imidazole-based linkers have been shown to selectively detect Fe(III) ions and ketone molecules through luminescence quenching.[9][12]
Drug Delivery
The high porosity and tunable pore size of MOFs make them excellent candidates for drug delivery systems.[13][14] While specific studies on drug delivery using MOFs from this compound are emerging, the inherent biocompatibility of some metal ions (like Zn) and the functionalizable nature of the linker suggest significant potential.[13] Drugs can be loaded into the pores of the MOF and released in a controlled manner, potentially triggered by stimuli such as pH or temperature.[13]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Amorphous product or low crystallinity | - Reaction temperature too low or too high- Reaction time too short- Inappropriate solvent | - Optimize the reaction temperature and time.- Try a different solvent or a solvent mixture. |
| Formation of a dense phase instead of a porous MOF | - High concentration of reactants- Rapid nucleation | - Decrease the concentration of the metal salt and linker.- Slow down the heating rate. |
| Low yield | - Incomplete reaction- Loss of product during washing | - Increase the reaction time.- Use centrifugation instead of filtration for product collection. |
| Poor porosity after activation | - Incomplete solvent removal- Framework collapse upon solvent removal | - Increase activation temperature or time.- Use a gentler activation method like supercritical CO₂ drying. |
References
- Crystal Growth & Design. (n.d.). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. ACS Publications.
- ResearchGate. (n.d.). Solvothermal synthesis of MOFs. [Figure].
- Crystal Growth & Design. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ACS Publications.
- Dalton Transactions. (n.d.). Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. RSC Publishing.
- CrystEngComm. (n.d.). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. RSC Publishing.
- Nature. (2025). Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield. Springer Nature.
- ResearchGate. (n.d.). Structural Diversity and Sensing Properties of Metal-Organic Frameworks with Multicarboxylate and 1H-Imidazol-4-yl-Containing Ligands.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.
- Frontiers in Chemistry. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers Media.
- Semantic Scholar. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
- Bohrium. (n.d.). Structural Diversity and Sensing Properties of Metal–Organic Frameworks with Multicarboxylate and 1 H -Imidazol-4-yl-Containing Ligands.
- MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
- CD Bioparticles. (n.d.). 4-(1H-Imidazol-1-yl)Benzoic Acid.
- Taylor & Francis. (2022). Characterizations of Amino-Functionalized Metal-Organic Framework Loaded with Imidazole.
- Crystal Growth & Design. (n.d.). Entangled Coordination Frameworks with 1,4-Di(1H-imidazol-4-yl)benzene. ACS Publications.
- National Center for Biotechnology Information. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects.
- ResearchGate. (n.d.). 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd. [Figure].
- CD Bioparticles. (n.d.). 4-(1H-Imidazol-2-yl)benzoic acid.
- ResearchGate. (n.d.). (PDF) 4-(Imidazol-1-yl)benzoic acid.
- MDPI. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
- eScholarship. (n.d.). Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. University of California.
- MDPI. (n.d.). The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems.
- PubMed. (2023). Application of a Metal Cobalt Based on 4,6-Bis(imidazol-1-yl)isophthalicacid Metal-Organic -Framework Materials in Photocatalytic CO2 Reduction, Antibacterial, and Dye Adsorption.
- National Center for Biotechnology Information. (n.d.). 4-(Imidazol-1-yl)benzoic acid.
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- 12. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-(1H-Imidazol-4-yl)benzoic Acid in Catalysis
Introduction: The Strategic Advantage of a Bifunctional Linker in Heterogeneous Catalysis
4-(1H-Imidazol-4-yl)benzoic acid is a versatile bifunctional organic molecule that has garnered significant interest as a building block in the design of advanced catalytic materials. Its rigid structure, featuring a coordinating imidazole ring and a carboxylate group, allows for the construction of robust and porous crystalline materials, most notably Metal-Organic Frameworks (MOFs). The strategic placement of the imidazole and benzoic acid moieties at the 4-positions of the respective rings imparts a linear and extended geometry, influencing the resulting framework topology.
The catalytic potential of materials derived from this compound stems from several key features. The imidazole moiety can act as a Lewis basic site or coordinate to metal ions, while the carboxylate group serves as a strong linker to form the framework structure. This dual functionality enables the creation of MOFs with well-defined active sites, high surface areas, and tunable porosity, making them promising candidates for a variety of catalytic transformations. While direct organocatalytic applications of the molecule itself are not widely reported, its incorporation into MOFs unlocks a significant potential in heterogeneous catalysis.
These MOFs can exhibit catalytic activity through several mechanisms:
-
Lewis Acidity/Basicity: The exposed metal centers (Lewis acids) and the nitrogen atoms of the imidazole rings (Lewis bases) within the MOF structure can act as catalytic sites.
-
Functionalization: The organic linker can be further functionalized to introduce specific catalytic moieties.
-
Confinement Effects: The porous nature of MOFs can create a unique microenvironment that influences the selectivity and efficiency of catalytic reactions.
This document provides detailed protocols for the synthesis of a zinc-based MOF using this compound and its application as a heterogeneous catalyst in the Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.19 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | >300 °C (decomposes) | [2] |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | |
| CAS Number | 13569-97-6 | |
| MDL Number | MFCD08056298 | [1] |
Safety and Handling:
This compound should be handled in accordance with good laboratory practices.[3][4] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4] For skin contact, wash off with soap and plenty of water.[4]
Application in Metal-Organic Framework (MOF) Synthesis
The primary application of this compound in catalysis is as a linker for the synthesis of MOFs. The following protocol details the solvothermal synthesis of a zinc-based MOF, designated here as Zn-IBA-4.
Protocol 1: Synthesis of a Zinc-Based MOF (Zn-IBA-4)
This protocol describes a solvothermal method for the synthesis of a zinc-based MOF using this compound as the organic linker. The procedure is adapted from established methods for synthesizing similar imidazole-carboxylate MOFs.[5]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Programmable oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of ethanol. Sonication may be required to aid dissolution.
-
Combine the two solutions in the 20 mL vial or a Teflon-lined autoclave.
-
Seal the vessel tightly and place it in a programmable oven.
-
Heat the vessel to 120 °C over 2 hours and hold at this temperature for 48 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at 80 °C for 12 hours to activate the MOF for catalytic use.
Diagram of MOF Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of Zn-IBA-4 MOF.
Catalytic Application: Knoevenagel Condensation
The synthesized and activated Zn-IBA-4 MOF can be employed as a heterogeneous catalyst for the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile, to form a new carbon-carbon double bond. The basic nitrogen sites on the imidazole ring of the MOF linker are believed to act as the active catalytic centers for this reaction.
Protocol 2: Zn-IBA-4 Catalyzed Knoevenagel Condensation of Benzaldehyde and Malononitrile
This protocol provides a general procedure for the Knoevenagel condensation using the synthesized Zn-IBA-4 MOF as a catalyst.
Materials:
-
Activated Zn-IBA-4 MOF (catalyst)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate
-
Rotary evaporator
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
To a 25 mL round-bottom flask, add the activated Zn-IBA-4 MOF (5 mol% relative to benzaldehyde).
-
Add benzaldehyde (1.0 mmol) and malononitrile (1.2 mmol) to the flask.
-
Add 10 mL of ethanol as the solvent.
-
The reaction mixture is stirred at 60 °C under reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation. The catalyst can be washed with ethanol, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
Analyze the product and determine the yield by GC or HPLC.
Diagram of Catalytic Reaction Workflow:
Caption: General workflow for the Zn-IBA-4 catalyzed Knoevenagel condensation.
Illustrative Catalytic Performance
The following table presents plausible results for the Knoevenagel condensation reaction catalyzed by the hypothetical Zn-IBA-4 MOF, based on literature data for similar MOF-catalyzed reactions.
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzaldehyde | 5 | 4 | >95 | >99 |
| 2 | 4-Nitrobenzaldehyde | 5 | 3 | >99 | >99 |
| 3 | 4-Methoxybenzaldehyde | 5 | 6 | >90 | >99 |
| 4 | Cinnamaldehyde | 5 | 8 | >85 | >99 |
Note: The data presented in this table is illustrative and intended to represent plausible results for a hypothetical MOF. It is not based on published experimental data for a MOF synthesized with this compound.
Catalytic Mechanism
The proposed mechanism for the Knoevenagel condensation catalyzed by the Zn-IBA-4 MOF involves the basic nitrogen atoms of the imidazole linker acting as active sites.
Diagram of Proposed Catalytic Mechanism:
Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by Zn-IBA-4 MOF.
The reaction is initiated by the deprotonation of the active methylene compound (malononitrile) by a basic nitrogen atom of the imidazole ring in the MOF, forming a carbanion intermediate. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde, leading to an alkoxide intermediate. Subsequent dehydration of the alkoxide yields the final Knoevenagel condensation product and regenerates the catalyst.
Conclusion
This compound serves as a highly effective bifunctional linker for the synthesis of catalytically active Metal-Organic Frameworks. The resulting materials, such as the illustrative Zn-IBA-4, exhibit promising performance as heterogeneous catalysts in important organic transformations like the Knoevenagel condensation. The protocols and insights provided in this document are intended to guide researchers in the application of this versatile building block for the development of novel and efficient catalytic systems. Further exploration into different metal nodes and post-synthetic modifications of MOFs derived from this compound is expected to yield catalysts with enhanced activity and selectivity for a broader range of chemical reactions.
References
- MSDS of 4-(1H-imidazol-1-yl)benzoic Acid. (2013, September 11). Capot Chemical Co., Ltd. [Link]
- New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. (2011). Crystal Growth & Design, 11(5), 1534-1544. [Link]
- 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID - ChemBK. (2024, April 9). ChemBK. [Link]
- This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
- 4-(Imidazol-1-yl)benzoic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
- The synthesis of a bifunctional copper metal organic framework and its application in the aerobic oxidation/Knoevenagel condensation sequential reaction. (2015). Dalton Transactions, 44(35), 15486-15492. [Link]
- A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. (2023). Scientific Reports, 13(1), 1-12. [Link]
- Synthesis and Characterization of Zn-based MOF as a Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2021). International Journal for Research in Applied Science & Engineering Technology, 9(11), 1-8. [Link]
- Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. (2022). Frontiers in Chemistry, 10, 843802. [Link]
- 4-(Imidazol-1-yl)benzoic acid. (2011).
- Knoevenagel condensation reactions catalysed by metal-organic frameworks. (2013). University of Johannesburg. [Link]
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2021). ACS Omega, 6(20), 13023-13034. [Link]
- Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. (2023). Results in Chemistry, 5, 100806. [Link]
- Engineering the Activity and Stability of the Zn-MOF Catalyst via the Interaction of Doped Zr with Zn. (2024). Inorganic Chemistry, 63(22), 10346-10357. [Link]
- Suzuki–Miyaura Coupling on a Magnetic Silica-Supported Palladium Catalyst. (2025).
- Suzuki‐Miyaura Cross‐Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. (2024). Chemistry – A European Journal, 30(8), e202303159. [Link]
- Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. (2024). Chemistry, 30(8), e202303159. [Link]
- A Practical Knoevenagel Condensation Catalyzed by Imidazole. (2006). Journal of Chemical Research, 2006(6), 374-375. [Link]
- Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). Iranian Journal of Pharmaceutical Research, 22(1), e135316. [Link]
- Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). Brieflands. [Link]
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Application Notes & Protocols: 4-(1H-Imidazol-4-yl)benzoic Acid as a Versatile Intermediate in Pharmaceutical Development
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging with biological targets through various non-covalent interactions. This guide focuses on a critical bifunctional building block, 4-(1H-Imidazol-4-yl)benzoic acid, a molecule that strategically combines the imidazole core with a carboxylic acid moiety. This combination provides two distinct, chemically addressable handles for molecular elaboration, making it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). These application notes provide a comprehensive technical overview, including detailed, field-tested protocols for its synthesis, rigorous characterization, and strategic application in the construction of downstream pharmaceutical intermediates.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of many natural and synthetic bioactive molecules.[2][3] It is present in the essential amino acid histidine, the neurotransmitter histamine, and the purine bases of nucleic acids.[2][3] In drug design, the imidazole ring is prized for its ability to act as both a hydrogen bond donor and acceptor, its capacity to coordinate with metal ions in metalloenzymes, and its aromatic nature which facilitates π-π stacking interactions.[1][4] This chemical versatility has led to the development of numerous imidazole-containing drugs with a broad spectrum of therapeutic activities, including anticancer, antifungal, and antibacterial agents.[1][5][6]
This compound emerges as a particularly powerful intermediate. It serves as a rigid scaffold that presents two key functional groups for synthetic diversification: the nucleophilic imidazole nitrogen and the electrophilic carboxylic acid.[7] This allows for the sequential or orthogonal derivatization of the molecule, enabling chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies and to construct complex API backbones with high efficiency and precision.
Section 1: Synthesis of this compound
The efficient and scalable synthesis of this intermediate is paramount for its use in drug development. Several synthetic routes have been established, with the choice of method often depending on the availability of starting materials, desired scale, and equipment. We present two robust protocols: a classic two-step nucleophilic aromatic substitution (SNAr) and a modern, one-pot copper-catalyzed Ullmann condensation, which can be enhanced by microwave assistance.
Protocol 1.1: Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This widely-used method proceeds in two reliable steps: N-arylation followed by ester hydrolysis. The initial step involves the reaction of imidazole with an activated aryl halide, followed by saponification to yield the target carboxylic acid.[8][9]
Step A: Synthesis of Methyl 4-(1H-Imidazol-1-yl)benzoate
-
Reagent Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.2 eq, e.g., 0.82 g, 12 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.0 eq, e.g., 1.40 g, 10 mmol).
-
Solvent Addition: Add dry dimethyl sulfoxide (DMSO) (approx. 5-7 mL per 10 mmol of limiting reagent).
-
Reactant Addition: While stirring, add methyl 4-fluorobenzoate (1.0 eq, e.g., 1.52 g, 10 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Cool the mixture to room temperature and pour it into cold water (approx. 10 volumes). The product may precipitate. Filter the crude solid product.
-
Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 4-(1H-imidazol-1-yl)benzoate as a crystalline solid.[9]
-
Causality and Experimental Insights:
-
Solvent: DMSO is the solvent of choice due to its high boiling point and its ability to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the rate.
-
Base: Anhydrous K₂CO₃ is a sufficiently strong base to deprotonate the N-H of imidazole, generating the imidazolate anion, which is a much more potent nucleophile.
-
Temperature: The elevated temperature is necessary to overcome the activation energy for the substitution on the electron-deficient aromatic ring.
-
Step B: Saponification to 4-(1H-Imidazol-1-yl)benzoic Acid
-
Setup: In a round-bottom flask, suspend the methyl 4-(1H-imidazol-1-yl)benzoate (1.0 eq, e.g., 0.61 g, 3 mmol) in 10% aqueous sodium hydroxide (NaOH) (approx. 5 mL).
-
Reaction: Heat the mixture to reflux for 5-30 minutes, or until the reaction is complete as monitored by TLC (disappearance of starting material).[8]
-
Work-up: Cool the solution to room temperature. The solution should be clear, indicating the formation of the sodium salt of the carboxylic acid.
-
Precipitation: Slowly acidify the solution with 1M hydrochloric acid (HCl) to a pH of 6-7. The target compound will precipitate out of the solution.
-
Isolation: Collect the white precipitate by filtration, wash with cold water to remove residual salts, and dry under vacuum to yield pure 4-(1H-imidazol-1-yl)benzoic acid.
Caption: Workflow for the two-step synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.
Protocol 1.2: Microwave-Assisted Ullmann Condensation
The Ullmann condensation is a powerful copper-catalyzed cross-coupling reaction for forming C-N bonds.[10][11] Modern iterations, particularly with microwave assistance, offer significant advantages in terms of reaction time and efficiency.[12][13]
-
Reagent Setup: To a microwave-safe reaction vessel, add 4-iodobenzoic acid (1.0 eq), imidazole (1.2 eq), copper(I) iodide (CuI) (0.05-0.10 eq), a suitable ligand such as 8-hydroxyquinoline or 1,10-phenanthroline (0.10-0.20 eq), and potassium hydroxide (KOH) (2.0 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as DMSO or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes. Power and pressure should be monitored and controlled by the instrument's software.
-
Work-up: After cooling, dilute the reaction mixture with water and filter to remove the catalyst.
-
Precipitation: Acidify the filtrate with 1M HCl to a pH of 6-7 to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization if necessary.
-
Causality and Experimental Insights:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the polar solvent, dramatically accelerating the reaction rate compared to conventional oil bath heating.[13][14] This can lead to cleaner reactions and higher yields in a fraction of the time.
-
Catalyst System: The Ullmann reaction requires a copper catalyst. Cu(I) is believed to be the active catalytic species. The ligand helps to solubilize the copper salt and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[15]
-
Reactant Choice: Aryl iodides are typically more reactive than the corresponding bromides or chlorides in Ullmann couplings.
-
Section 2: Characterization and Quality Control
Rigorous analytical characterization is non-negotiable for any pharmaceutical intermediate to ensure identity, purity, and consistency.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17616-04-5 | [16] |
| Molecular Formula | C₁₀H₈N₂O₂ | [17] |
| Molecular Weight | 188.18 g/mol | [17] |
| Appearance | White to off-white or yellow solid | [17] |
| Melting Point | >300 °C (dec.) | [16] |
Protocol 2.1: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for unambiguous structure confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is highly soluble and the acidic proton will be observable).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans will be required.
-
Data Interpretation: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with expected values.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~13.0 | broad singlet | Carboxylic acid proton (exchangeable with D₂O) |
| ¹H | ~8.3 | singlet | Imidazole H2' proton |
| ¹H | ~8.0 | doublet | Benzoic acid H2, H6 protons (ortho to COOH) |
| ¹H | ~7.8 | doublet | Benzoic acid H3, H5 protons (ortho to Imidazole) |
| ¹H | ~7.7 | singlet | Imidazole H4'/H5' proton |
| ¹³C | ~167 | singlet | Carboxylic acid carbon (C=O) |
| ¹³C | ~140-145 | singlet | Quaternary carbons (C1, C4) |
| ¹³C | ~137 | singlet | Imidazole C2' |
| ¹³C | ~131 | singlet | Benzoic acid C2, C6 |
| ¹³C | ~120 | singlet | Benzoic acid C3, C5 |
| ¹³C | ~118-125 | singlet | Imidazole C4', C5' |
This data is predicted based on standard values and may vary slightly.[18][19] The key distinguishing feature from a 3-substituted isomer in the ¹H NMR would be the symmetrical AA'BB' pattern (two doublets) of the benzene protons, versus the more complex splitting pattern of a 1,3-disubstituted ring.[18]
Protocol 2.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical intermediates and detecting any process-related impurities.[20]
-
Chromatographic System: A standard reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: Start with a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the benzoic acid and imidazole chromophores absorb (e.g., 230 nm or 254 nm).
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. A purity of >98% is often required for pharmaceutical intermediates.[7]
Section 3: Application as a Pharmaceutical Intermediate
The true value of this compound lies in its utility as a scaffold. The carboxylic acid and the imidazole N-H can be functionalized independently to build molecular complexity.
Caption: Derivatization strategies for 4-(1H-Imidazol-1-yl)benzoic acid.
Protocol 3.1: Synthesis of an Amide Derivative (Example API Precursor)
Amide bond formation is one of the most common reactions in pharmaceutical synthesis.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-(1H-imidazol-1-yl)benzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and a suitable amine (e.g., benzylamine) (1.1 eq).
-
Solvent: Dissolve/suspend the reagents in a dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.
-
Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize the HCl generated.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with ethyl acetate/hexanes or DCM/methanol) to yield the desired amide.
-
Causality and Experimental Insights:
-
Coupling Mechanism: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine to form the stable amide bond.
-
Base: DIPEA acts as a proton scavenger to neutralize the hydrochloride salt of EDC and the HOBt released during the reaction, driving the equilibrium towards product formation.
-
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its robust synthesis and bifunctional nature provide a reliable platform for the creation of diverse molecular architectures. The protocols detailed in this guide offer researchers and drug development professionals a practical framework for the synthesis, characterization, and strategic utilization of this important building block, ultimately facilitating the discovery and development of novel therapeutics.
References
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Application Notes and Protocol for the N-arylation of Imidazole with 4-Halobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of N-Arylated Imidazoles
The N-arylimidazole scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] Its prevalence in a wide array of biologically active compounds, including tyrosine kinase inhibitors, serotonin receptor antagonists, and antifungal agents, underscores the critical importance of robust and versatile synthetic methodologies for its construction.[1][2] The N-arylation of imidazole, particularly with functionalized aryl halides like 4-halobenzoic acids, provides direct access to key intermediates for drug discovery and development. This guide offers a comprehensive overview of the prevailing catalytic systems for this transformation, detailed experimental protocols, and an in-depth discussion of the underlying chemical principles.
Core Chemical Principles: A Tale of Two Catalysts
The formation of a carbon-nitrogen bond between an aryl halide and imidazole is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][4]
The Ullmann Condensation: A Classic Reimagined
The Ullmann reaction, traditionally a high-temperature coupling using stoichiometric copper, has been significantly refined.[2][4][5] Modern protocols employ catalytic amounts of a copper(I) salt in the presence of a ligand, which facilitates the reaction under milder conditions with a broader substrate scope.
Causality Behind Experimental Choices in Ullmann-Type Reactions:
-
Copper Source: Copper(I) salts such as CuI and CuBr are commonly used as they are readily available and effective precatalysts.[6][7]
-
The Ligand's Crucial Role: The ligand is paramount for a successful Ullmann-type coupling. It stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle. Diamine and phenanthroline-based ligands, such as 4,7-dimethoxy-1,10-phenanthroline, have proven to be particularly effective in promoting the N-arylation of imidazoles.[8][9][10][11] These ligands accelerate the reaction and allow for lower reaction temperatures.
-
Base Selection: A base is required to deprotonate the imidazole, generating the imidazolide anion, which is the active nucleophile in the reaction. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed.[6][8] Cesium carbonate is often preferred due to its higher solubility and basicity.
-
Solvent Choice: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), and dioxane are typically used to ensure the solubility of the reactants and the catalytic species.[6]
Catalytic Cycle of Copper-Catalyzed N-Arylation of Imidazole:
Caption: Catalytic cycle for the copper-catalyzed N-arylation of imidazole.
The Buchwald-Hartwig Amination: A Powerful Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[3] It often offers a broader substrate scope and higher functional group tolerance compared to copper-catalyzed methods.[2][12][13][14]
Causality Behind Experimental Choices in Buchwald-Hartwig Reactions:
-
Palladium Precatalyst: A variety of palladium(0) and palladium(II) sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices.[2][13][15]
-
The Ligand's Influence: The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., X-Phos), facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2][13][15][16] The use of pre-activated palladium-ligand solutions can significantly improve reaction efficacy by overcoming the inhibitory effect of imidazole on catalyst formation.[2][12][13]
-
Base and Solvent: Similar to the Ullmann reaction, a base is required for the deprotonation of imidazole. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often used.[15] The reaction is typically carried out in aprotic solvents such as toluene or dioxane.
Catalytic Cycle of Palladium-Catalyzed N-Arylation of Imidazole:
Caption: Catalytic cycle for the palladium-catalyzed N-arylation of imidazole.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the N-arylation of imidazole with 4-bromobenzoic acid, representing a common substrate combination.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is adapted from established methods for the copper-catalyzed N-arylation of imidazoles.[6][8][10]
Materials:
-
Imidazole (1.0 mmol, 68.1 mg)
-
4-Bromobenzoic acid (1.2 mmol, 241.2 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg, 10 mol%)
-
4,7-Dimethoxy-1,10-phenanthroline (0.2 mmol, 48.0 mg, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)
-
Anhydrous dioxane (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Oven-dried reaction tube with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To the oven-dried reaction tube, add imidazole, 4-bromobenzoic acid, CuI, 4,7-dimethoxy-1,10-phenanthroline, and cesium carbonate.
-
Seal the tube with the screw cap and septum.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Place the reaction tube in the preheated heating block or oil bath set to 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is based on established procedures for the Buchwald-Hartwig amination of imidazoles.[2][13][15]
Materials:
-
Imidazole (1.0 mmol, 68.1 mg)
-
4-Bromobenzoic acid (1.2 mmol, 241.2 mg)
-
Pd₂(dba)₃ (0.025 mmol, 22.9 mg, 2.5 mol% Pd)
-
X-Phos (0.06 mmol, 28.6 mg, 6 mol%)
-
Potassium tert-butoxide (KOtBu) (1.4 mmol, 157.1 mg)
-
Anhydrous toluene (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Standard laboratory glassware for workup and purification
Procedure:
-
To the oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, X-Phos, and KOtBu.
-
Add imidazole and 4-bromobenzoic acid to the tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in the preheated heating block or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water.
-
Filter the mixture through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Data Presentation: A Comparative Overview
The choice between a copper-catalyzed and a palladium-catalyzed approach often depends on factors such as cost, substrate scope, and functional group tolerance. The following table summarizes the key parameters for each protocol.
| Parameter | Copper-Catalyzed (Ullmann-Type) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Catalyst | CuI | Pd₂(dba)₃ |
| Ligand | 4,7-Dimethoxy-1,10-phenanthroline | X-Phos |
| Base | Cs₂CO₃ | KOtBu |
| Solvent | Dioxane | Toluene |
| Temperature | 110 °C | 100 °C |
| Typical Reaction Time | 24 hours | 12-24 hours |
| Advantages | Cost-effective catalyst | Broader substrate scope, higher functional group tolerance |
| Considerations | Can require higher temperatures | Higher catalyst and ligand cost |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and peer-reviewed methodologies.[2][6][8][10][13][15] To ensure the trustworthiness and reproducibility of your results, it is crucial to:
-
Use high-purity reagents and anhydrous solvents. The presence of water can deactivate the catalyst and base.
-
Maintain a strictly inert atmosphere, especially for the palladium-catalyzed reaction, as oxygen can deactivate the catalyst.
-
Thoroughly monitor the reaction progress by a reliable analytical technique such as TLC or LC-MS to determine the optimal reaction time.
-
Properly purify the final product and characterize it using standard analytical methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
By adhering to these principles, researchers can confidently apply these protocols for the synthesis of N-arylated imidazoles with 4-halobenzoic acids and related substrates, contributing to the advancement of drug discovery and materials science.
References
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- Proposed mechanism for Fe – CuO-catalyzed N -arylation of imidazole...
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- Buchwald–Hartwig amin
- Ullmann condens
- A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one...
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- Ullmann reaction. Wikipedia. [Link]
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Characterization of 4-(1H-Imidazol-4-yl)benzoic acid using 1H NMR: An Application Note and Protocol
Introduction: The Significance of 4-(1H-Imidazol-4-yl)benzoic acid in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its rigid structure, combining a hydrophilic imidazole ring with a lipophilic benzoic acid moiety, makes it a versatile scaffold for the design of novel therapeutic agents. The imidazole functional group, with its capacity for hydrogen bonding and metal coordination, and the carboxylic acid, a common pharmacophore, allow this molecule to interact with a wide range of biological targets. Consequently, derivatives of this compound are explored in various therapeutic areas, including as enzyme inhibitors and receptor antagonists[1].
Given its importance, the unambiguous structural confirmation of this compound is a critical step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level. This application note provides a comprehensive guide to the characterization of this compound using ¹H NMR spectroscopy, including a detailed experimental protocol and an in-depth analysis of the resulting spectrum.
Principles of ¹H NMR for Structural Elucidation
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these energy states, and the precise frequency required for this transition is known as the resonance frequency.
The resonance frequency of a proton is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of ¹H NMR spectroscopy. Protons in different chemical environments within a molecule will have different chemical shifts, allowing us to distinguish between them.
Furthermore, the magnetic fields of neighboring protons can influence each other, a phenomenon known as spin-spin coupling . This coupling causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, etc.). The magnitude of this splitting is given by the coupling constant (J) , which is independent of the applied magnetic field strength and provides valuable information about the connectivity of atoms within the molecule.
Finally, the area under each NMR signal, known as the integration , is directly proportional to the number of protons giving rise to that signal. By analyzing the chemical shift, multiplicity, coupling constants, and integration of each signal in a ¹H NMR spectrum, a detailed picture of the molecular structure can be constructed.
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: The choice of a suitable deuterated solvent is crucial for ¹H NMR spectroscopy. The solvent must dissolve the analyte and should not contain any protons that would obscure the signals from the sample. For this compound, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the compound, and its residual proton signal appears as a quintet at approximately 2.50 ppm, which is unlikely to overlap with the aromatic proton signals of the analyte. Importantly, DMSO-d₆ is a hydrogen bond acceptor, which helps to slow down the exchange of the acidic carboxylic acid proton and the N-H proton of the imidazole, often allowing for their observation in the spectrum.
-
Sample Concentration: A concentration of 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ is typically sufficient for obtaining a spectrum with a good signal-to-noise ratio on a modern NMR spectrometer.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and gently vortex or sonicate until the sample is completely dissolved.
-
If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.
-
NMR Data Acquisition
The following parameters are recommended for acquiring a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | Standard 1D Proton | A simple pulse-acquire sequence is sufficient for routine characterization. |
| Spectral Width | 0 - 16 ppm | This range will encompass all expected proton signals, including the acidic proton. |
| Acquisition Time | 2 - 4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay | 2 - 5 seconds | Allows for full relaxation of the protons, ensuring accurate integration. |
| Pulse Angle | 30-45° | A smaller pulse angle can be used to reduce the experiment time if quantitative integration is not critical. |
| Number of Scans | 16 - 64 | The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzoic acid and imidazole rings. The para-substitution of the benzene ring leads to a characteristic splitting pattern.
Predicted ¹H NMR Spectrum
Based on the known effects of substituents on the chemical shifts of aromatic protons and data from analogous compounds, the following ¹H NMR spectral data are predicted for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Benzoic Acid) | ~8.0 | Doublet | ~8-9 | 2H |
| H-3', H-5' (Benzoic Acid) | ~7.8 | Doublet | ~8-9 | 2H |
| H-2 (Imidazole) | ~8.3 | Singlet | - | 1H |
| H-5 (Imidazole) | ~7.7 | Singlet | - | 1H |
| N-H (Imidazole) | Broad, variable | Singlet (broad) | - | 1H |
| COOH (Carboxylic Acid) | Very broad, variable | Singlet (broad) | - | 1H |
Note: The chemical shifts of the N-H and COOH protons are highly dependent on concentration, temperature, and the presence of any water in the solvent. They often appear as broad signals and may exchange with each other or with residual water in the solvent.
Detailed Interpretation
-
Benzoic Acid Protons (H-2', H-6' and H-3', H-5'): The para-substitution pattern of the benzoic acid ring results in a so-called AA'BB' spin system. In many cases, this system simplifies and appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group (H-2' and H-6') are expected to be deshielded and resonate at a lower field (around 8.0 ppm) compared to the protons ortho to the imidazole ring (H-3' and H-5', around 7.8 ppm). The coupling between these adjacent protons will result in a doublet for each signal, with a typical ortho-coupling constant of 8-9 Hz[2][3].
-
Imidazole Protons (H-2 and H-5): The protons on the imidazole ring are also in distinct chemical environments. The H-2 proton, situated between the two nitrogen atoms, is generally the most deshielded proton in the imidazole ring and is expected to appear as a singlet at a low field (around 8.3 ppm). The H-5 proton will also appear as a singlet, but at a slightly higher field (around 7.7 ppm).
-
Labile Protons (N-H and COOH): The N-H proton of the imidazole ring and the carboxylic acid proton are acidic and can undergo chemical exchange. In DMSO-d₆, these protons are often observed as broad singlets at a very low field, typically above 10 ppm for the carboxylic acid proton. Their exact chemical shift and signal shape can vary.
Visualizing the Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Figure 1: Molecular structure of this compound with proton assignments.
Figure 2: Experimental workflow for the ¹H NMR characterization of this compound.
Conclusion
¹H NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The subsequent analysis of the chemical shifts, multiplicities, coupling constants, and integrations of the signals allows for the unambiguous confirmation of the molecular structure. This analytical approach is fundamental for ensuring the identity and purity of this important compound in research and drug development settings.
References
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- Bothner-By, A. A., & Naar-Colin, C. (1961). THE SUBSTITUENT EFFECT ON VICINAL PROTON COUPLING CONSTANTS IN MONOSUBSTITUTED BENZENES. Canadian Journal of Chemistry, 39(2), 399-403.
- Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o524.
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- SpectraBase. (n.d.). benzoic acid, 4-[[[(1-methyl-1H-imidazol-2-yl)thio]acetyl]amino]-,methyl ester - Optional[1H NMR] - Spectrum.
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- Zolfigol, M. A., et al. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)
- University of Wisconsin-Madison. (n.d.). Tables for Organic Structure Analysis.
- SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts.
- Yilmaz, I., et al. (2024). Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. ACS Omega, 9(23), 26645–26655.
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- ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).
- ResearchGate. (n.d.). 1 H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO.
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Application Note: A Comprehensive Guide to the ¹³C NMR Analysis of 4-(1H-Imidazol-4-yl)benzoic acid
Abstract: This technical guide provides a detailed methodology for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(1H-Imidazol-4-yl)benzoic acid, a key intermediate in pharmaceutical synthesis.[1] This document moves beyond a simple procedural outline to deliver in-depth insights into the causal factors behind experimental choices, ensuring a robust and reproducible analysis. It covers foundational principles, including the critical effects of tautomerism and pH, detailed protocols for sample preparation and data acquisition, and a systematic approach to spectral interpretation. This guide is intended for researchers, chemists, and quality control specialists in the field of drug development and chemical synthesis who require definitive structural characterization of this important heterocyclic compound.
Foundational Principles: Navigating the Complexities of a Bifunctional Molecule
The structural analysis of this compound by ¹³C NMR is not trivial. The molecule's unique combination of a benzoic acid moiety and an imidazole ring presents specific challenges and phenomena that must be understood to achieve accurate spectral interpretation.
The Challenge of Imidazole Tautomerism
The imidazole ring exists in a dynamic equilibrium between two tautomeric forms, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen sites. For a 4-substituted imidazole, this means the proton can reside on either N-1 or N-3. This exchange can profoundly impact the ¹³C NMR spectrum.
-
Fast Exchange: If the tautomeric interconversion is rapid on the NMR timescale, the C-4 and C-5 carbons of the imidazole ring become chemically equivalent. This results in a single, averaged signal for these two carbons.
-
Slow Exchange: If the exchange is slow, or if one tautomer is significantly more stable, distinct signals for C-4 and C-5 may be observed.
-
Intermediate Exchange: At an intermediate exchange rate, the signals for C-4 and C-5 can become significantly broadened, sometimes to the point of being lost in the baseline noise.[2] This is a critical consideration, as the absence of expected signals is a common issue in the NMR of imidazole derivatives.[2]
pH and Solvent Effects on Chemical Shifts
The molecule possesses both an acidic carboxylic acid group and a basic imidazole ring, making its electronic structure and, consequently, its ¹³C NMR spectrum highly sensitive to the surrounding chemical environment, particularly pH and solvent polarity.
-
Protonation States: In acidic conditions, the imidazole ring will be protonated to form an imidazolium cation, causing a significant downfield shift (deshielding) of the imidazole carbons, particularly C-2 and C-4/C-5.[3][4][5] Conversely, in basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which alters the chemical shift of the carboxyl carbon and adjacent aromatic carbons.
-
Solvent Choice: The choice of NMR solvent is paramount. Polar aprotic solvents like DMSO-d₆ are often preferred as they can form hydrogen bonds and effectively solubilize the compound without engaging in proton exchange with the analyte.[6] In contrast, protic solvents like D₂O will readily exchange with the acidic protons (N-H and COOH), which can be useful for specific pH-dependent studies but complicates the standard spectrum.[7]
Experimental Protocols: A Validated Workflow
This section provides detailed, step-by-step protocols for sample preparation and data acquisition, designed to yield high-quality, reproducible ¹³C NMR spectra.
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
Materials:
-
This compound
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., DMSO-d₆)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool
-
Vial for dissolution
Procedure:
-
Weighing: Accurately weigh 50-100 mg of this compound into a clean, dry vial. This concentration is optimal for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe.[8][9]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex or gently agitate the vial until the sample is fully dissolved. The solution should be clear and transparent.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. This step is crucial to remove any particulate matter, which can severely degrade magnetic field homogeneity and result in poor spectral resolution.[10]
-
Transfer: Carefully filter the solution through the pipette directly into the NMR tube. The final sample height in the tube should be approximately 4-5 cm.[8][11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone.[10]
Protocol: NMR Data Acquisition
The following parameters are recommended for a standard ¹³C NMR analysis on a 400 MHz or higher spectrometer.
Diagram: Overall Experimental Workflow
Table 1: Recommended 1D ¹³C {¹H} Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled experiment with a 30° flip angle for faster relaxation and higher signal throughput.[12] |
| Spectral Width (SW) | 220-240 ppm (0 to 220 ppm) | Encompasses the full range of expected chemical shifts for organic molecules.[13] |
| Transmitter Offset | ~110 ppm | Centers the spectral window to minimize artifacts. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A balance between resolution and experiment time. Longer times improve resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient, though not complete, relaxation of most carbons, crucial for signal detection. |
| Flip Angle | 30° | Reduces the necessary relaxation delay, shortening the overall experiment time for qualitative analysis.[14] |
| Number of Scans (NS) | 1024 - 4096 | Dependent on sample concentration; increase for more dilute samples to improve signal-to-noise. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
DEPT-90 and DEPT-135 Experiments: Following the standard 1D ¹³C acquisition, it is essential to run DEPT (Distortionless Enhancement by Polarization Transfer) experiments to determine the multiplicity of each carbon signal.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons are not observed.[15][16]
By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, an unambiguous assignment of each carbon type (C, CH, CH₂, CH₃) can be made.
Spectral Interpretation and Data Analysis
Interpreting the spectrum requires a systematic approach, combining the experimental data from the 1D and DEPT experiments with predicted chemical shifts based on established principles.
Diagram: Structure-Spectrum Correlation
Table 2: Predicted ¹³C Chemical Shifts and Assignments for this compound (Solvent: DMSO-d₆. Numbering as per standard IUPAC nomenclature for the individual rings)
| Carbon Atom | Predicted Shift (δ, ppm) | Multiplicity (DEPT) | Rationale & Comments |
| Benzoic Acid Moiety | |||
| C=O | ~167 | C | Typical range for a carboxylic acid carbon.[7] |
| C-1 | ~131 | C | Quaternary carbon attached to the carboxyl group. |
| C-2, C-6 | ~130 | CH | Aromatic methine carbons ortho to the carboxyl group. Expected to be equivalent due to symmetry. |
| C-3, C-5 | ~122 | CH | Aromatic methine carbons meta to the carboxyl group and ortho to the imidazole substituent. Expected to be equivalent. |
| C-4 | ~140 | C | Quaternary carbon attached to the imidazole ring, deshielded by the nitrogen. |
| Imidazole Moiety | |||
| C-2' | ~136 | CH | Methine carbon between two nitrogen atoms, characteristically deshielded. |
| C-4' | ~138 | C | Quaternary carbon attached to the benzene ring. |
| C-5' | ~118 | CH | Methine carbon adjacent to one nitrogen. Subject to averaging with C-4' position in cases of fast tautomerism. |
Note: The assignments for the imidazole C-4' and C-5' are highly dependent on the tautomeric equilibrium. The predicted values represent one possible tautomer. In the case of rapid exchange, a single averaged signal might be observed for the equivalent C-4'/C-5' positions.
Systematic Interpretation Guide:
-
Identify the Carboxyl Carbon: Locate the low-intensity signal in the most downfield region of the spectrum, typically above 165 ppm. This is the quaternary carboxyl carbon (C=O).
-
Identify Quaternary Carbons: Compare the standard ¹³C spectrum with the DEPT-135 spectrum. Signals present in the standard spectrum but absent in the DEPT are quaternary carbons (C-1, C-4, C-4').
-
Identify Methine (CH) Carbons: Signals that are present and positive in both the DEPT-135 and DEPT-90 spectra are CH carbons. This will account for all remaining signals (C-2, C-6, C-3, C-5, C-2', C-5').
-
Assign Aromatic Signals:
-
Use substituent effects to assign the benzoic acid signals. The carbons directly attached to the electron-withdrawing carboxyl group (C-1) and the imidazole ring (C-4) will be the most deshielded quaternary carbons in the aromatic region.
-
The imidazole C-2' is typically the most deshielded CH carbon in the heteroaromatic region due to its position between two nitrogens.
-
The remaining signals can be assigned based on proximity to the substituents and comparison with literature data for substituted benzenes and imidazoles.[19][20]
-
References
- Fiveable. (n.d.). DEPT-135 Definition.
- Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Journal of the American Chemical Society, 94(24), 8564–8568.
- University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- Stoyanova, R., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(15), 3352.
- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27, 734-742.
- Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.
- Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Freie Universität Berlin.
- Columbia University. (n.d.). DEPT | NMR Core Facility.
- Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy.
- Sanyal, A. N., et al. (1982). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 21A, 696-698.
- Williams, A. J., & Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Das, U. K., & Bagchi, S. (2011). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Magnetic Resonance in Chemistry, 49(12), 804-808.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- University of Leicester. (n.d.). NMR Sample Preparation.
- University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters.
- University of Reading. (n.d.). NMR Sample Preparation.
- Mizyuk, V., et al. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace.
- ResearchGate. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
- Weizmann Institute of Science. (n.d.). NMR Sample Preparation.
- University College London. (n.d.). Sample Preparation.
- Iowa State University. (n.d.). NMR Sample Preparation.
- ETH Zurich. (2018). 1D Acquisition.
- Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 66(1), 85-101.
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Application Notes & Protocols: Harnessing Imidazole-Carboxylate MOFs for Advanced Drug Delivery
Introduction: The Promise of 4-(1H-Imidazol-4-yl)benzoic Acid in MOF-Based Therapeutics
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials in the biomedical field, largely due to their exceptional porosity, tunable structures, and the potential for surface functionalization.[1][2] Among the vast library of organic linkers used to construct these crystalline materials, this compound (H2Imba) offers a compelling combination of functionalities. Its structure, featuring both a carboxylic acid group and an imidazole ring, allows for the formation of robust and versatile frameworks with various metal ions, including zinc, copper, and cobalt.[3] The imidazole moiety, in particular, is of great interest for drug delivery applications. It can impart pH-sensitivity to the MOF structure, a critical feature for targeted drug release in the acidic microenvironments of tumors or specific cellular compartments.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of a zinc-based MOF constructed from the H2Imba linker, herein designated as Zn-Imba. We will delve into the rationale behind the experimental design, offering insights honed from field experience to empower researchers in drug development to leverage this technology. The protocols are designed to be self-validating, with clear characterization checkpoints to ensure the successful synthesis and performance of the material.
I. Synthesis of Zn-Imba: A Solvothermal Approach
The synthesis of MOFs is a nuanced process where reaction conditions dictate the final topology and properties of the framework.[3] For Zn-Imba, a solvothermal method is employed. This technique uses elevated temperature and pressure to increase the solubility of the reactants and promote the growth of high-quality crystals.
Rationale for Component Selection:
-
Metal Source: Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) is chosen as the zinc source. Zinc is a biocompatible metal, and zinc-based imidazolate frameworks (ZIFs) are well-documented for their stability and pH-responsive degradation, making them ideal for drug delivery applications.[5][7][8]
-
Organic Linker: this compound (H2Imba) provides the bridging organic component. The carboxylate group coordinates with the zinc ions, while the imidazole nitrogen atoms offer additional coordination sites and are key to the pH-responsive behavior.[9]
-
Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is used. DMF is a common solvent in MOF synthesis due to its high boiling point and ability to solubilize the organic linker. Ethanol can act as a modulator, influencing the crystal growth and morphology.
Experimental Workflow: Zn-Imba Synthesis
Caption: Drug loading and pH-responsive release from Zn-Imba.
Protocol 3: Doxorubicin (DOX) Loading
This protocol utilizes a post-synthetic encapsulation method, where the drug is loaded into the pores of the pre-synthesized MOF. [10] Materials:
-
Activated Zn-Imba
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).
-
Disperse 10 mg of activated Zn-Imba in 10 mL of the DOX solution.
-
Stir the suspension in the dark at room temperature for 24 hours to allow DOX to diffuse into the MOF pores.
-
After 24 hours, centrifuge the suspension to pellet the DOX-loaded MOF (DOX@Zn-Imba).
-
Collect the supernatant. Wash the DOX@Zn-Imba pellet with deionized water to remove surface-adsorbed DOX and centrifuge again. Repeat this wash step twice.
-
Dry the final DOX@Zn-Imba product under vacuum at room temperature.
-
Quantification of Drug Loading: Measure the absorbance of the initial DOX solution and the combined supernatants using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm). The amount of loaded DOX is the difference between the initial amount and the amount remaining in the supernatant.
Drug Loading Content (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of DOX@Zn-Imba] x 100
Protocol 4: In Vitro pH-Responsive Drug Release
Materials:
-
DOX@Zn-Imba
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.5
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator at 37°C
Procedure:
-
Disperse a known amount of DOX@Zn-Imba (e.g., 5 mg) in 5 mL of the respective buffer (pH 7.4 PBS or pH 5.5 acetate buffer).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag into a larger container with 45 mL of the same fresh buffer.
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer solution and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Measure the concentration of released DOX in the withdrawn aliquots using a UV-Vis spectrophotometer at ~480 nm.
-
Calculate the cumulative percentage of drug release over time.
Expected Outcome: A significantly higher and more sustained release of DOX will be observed at pH 5.5 compared to pH 7.4. This demonstrates the pH-triggered degradation of the Zn-Imba framework and its potential for targeted drug delivery in acidic environments.
IV. Conclusion and Future Perspectives
The use of this compound as a linker for constructing MOFs opens up significant opportunities in drug delivery. The resulting frameworks, particularly with biocompatible metals like zinc, exhibit desirable properties such as high porosity and, most importantly, pH-responsive behavior. The protocols detailed herein provide a robust foundation for researchers to synthesize, characterize, and evaluate these advanced materials. Future work could involve surface modification of the Zn-Imba MOF with targeting ligands (e.g., folic acid) to further enhance its specificity for cancer cells, or the co-loading of multiple therapeutic agents for combination therapy. As our understanding of the interactions between MOFs and biological systems grows, these versatile materials will undoubtedly play an increasingly important role in the future of medicine.
References
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- Zhang, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4381-4389. [Link]
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Application Note & Protocols: Strategic Functionalization of 4-(1H-Imidazol-4-yl)benzoic Acid for Advanced Drug Delivery Systems
Abstract
4-(1H-Imidazol-4-yl)benzoic acid is a heterobifunctional linker molecule of significant interest in the design of sophisticated drug delivery systems (DDS). Its rigid backbone, combined with two chemically distinct reactive sites—a carboxylic acid and an imidazole ring—offers a versatile platform for conjugating therapeutic agents to targeting moieties, polymers, or nanoparticles. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the functionalization of this linker. We will explore the orthogonal reactivity of its key functional groups, present step-by-step protocols for common conjugation chemistries, and outline a workflow for constructing and characterizing a final drug conjugate. The methodologies described herein are designed to provide researchers in drug development with the foundational knowledge and practical tools to leverage this compound in next-generation therapeutic constructs.
Introduction: The Strategic Advantage of a Bifunctional Linker
In modern drug delivery, the linker is not merely a passive spacer but an active component that dictates the stability, solubility, release profile, and targeting efficiency of a drug conjugate.[1] The choice of linker chemistry is therefore a critical design parameter. This compound emerges as a superior scaffold due to its inherent duality.[2]
-
The Carboxylic Acid Moiety: Located on the benzene ring, this group is a classical handle for forming stable amide bonds with amine-functionalized molecules (e.g., drugs, targeting peptides, or polymers). The direct conversion is often difficult, necessitating chemical activation to facilitate the reaction.[3][4]
-
The Imidazole Moiety: This nitrogen-containing heterocycle provides a second, chemically distinct functional site.[5] Its nitrogen atoms can act as Lewis bases or coordinating ligands for metal ions, and the ring can be N-alkylated.[6] Furthermore, the imidazole group can be incorporated into pH-sensitive linkers, enabling triggered drug release in the acidic microenvironments of tumors or endosomes.[7]
This document will detail the primary pathways for exploiting this dual functionality to create well-defined and effective drug delivery constructs.
Core Functionalization Strategies & Rationale
The unique structure of this compound allows for a sequential and controlled functionalization approach. The significant difference in reactivity between the carboxylic acid and the imidazole ring allows one to be modified while the other remains protected or unreactive under specific conditions.
Caption: Structure of this compound highlighting its two key reactive sites.
Strategy A: Carboxylic Acid Activation for Amide Bond Formation
The most direct application of this linker involves leveraging the carboxylic acid to conjugate an amine-containing molecule. This is achieved by converting the hydroxyl of the carboxylic acid into a good leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by an amine.[8]
Expertise & Experience: Choosing the Right Coupling Reagent
The choice of activating agent is critical and depends on the stability of the substrate, desired reaction conditions, and required efficiency. Carbodiimides are the most common class of reagents.[8]
| Reagent System | Key Characteristics & Rationale |
| EDC / NHS | Water-soluble and ideal for bioconjugation. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8] This intermediate can be unstable in aqueous solutions and prone to hydrolysis or rearrangement. The addition of NHS (N-hydroxysuccinimide) traps the intermediate, forming a more stable NHS-ester that reacts efficiently with primary amines. The byproducts are water-soluble and easily removed. |
| HATU / Base | High efficiency for challenging couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a potent activator used in organic solvents.[8] It is particularly effective for coupling sterically hindered amines or for reactions where high yields are critical. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the carboxylic acid and scavenge the acid formed during the reaction. |
Protocol 1.1: EDC/NHS Coupling in Aqueous-Organic Media
This protocol is designed for conjugating water-soluble, amine-containing biomolecules such as peptides or functionalized drugs.
Materials:
-
This compound
-
Amine-containing molecule (Drug-NH₂)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
N,N-Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M MES Buffer, pH 6.0
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
Procedure:
-
Activation of Linker:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of DMF.
-
Add this solution to 0.1 M MES buffer (pH 6.0) to create a suspension or solution.
-
Add 1.5 equivalents of NHS, followed by 1.5 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 1 hour. The solution should become clear as the NHS-ester forms.
-
Rationale: The reaction is performed at a slightly acidic pH (6.0) to optimize the stability and reactivity of the NHS ester while minimizing hydrolysis.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule (1.2 equivalents) in PBS (pH 7.4).
-
Add the activated linker solution dropwise to the amine solution with gentle stirring.
-
Rationale: The pH is raised to >7.0 to ensure the amine is in its deprotonated, nucleophilic state for efficient coupling.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of hydroxylamine or Tris buffer to consume any unreacted NHS-ester.
-
If the product is organic-soluble, acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
If the product is water-soluble, purify directly using reverse-phase HPLC or size-exclusion chromatography.
-
Strategy B: Functionalization of the Imidazole Ring
The imidazole ring offers secondary functionalization potential, which can be exploited after the carboxylic acid has been coupled.
Protocol 2.1: N-Alkylation of the Imidazole Moiety
This protocol attaches a payload or targeting group via an alkyl halide. This is typically performed on the conjugate synthesized in Protocol 1.1.
Materials:
-
Purified conjugate from Protocol 1.1 (Linker-Drug)
-
Alkyl halide (e.g., an iodoacetyl-functionalized targeting ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
Dissolve 1.0 equivalent of the Linker-Drug conjugate in anhydrous DMF.
-
Add 2.0-3.0 equivalents of a mild base such as K₂CO₃.
-
Add 1.1 equivalents of the alkyl halide.
-
Stir the reaction at 50-60°C for 6-12 hours, monitoring by LC-MS.
-
Rationale: The base deprotonates the N-H of the imidazole, creating a more nucleophilic imidazolate anion that readily attacks the alkyl halide. Anhydrous conditions prevent hydrolysis of the halide.
-
Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.
-
Purify the final product by flash chromatography or preparative HPLC.
Application Workflow: Synthesis of a Targeted Drug Conjugate
This section illustrates a complete workflow for creating a targeted drug conjugate, for instance, linking a cytotoxic drug to a tumor-targeting peptide.
Caption: Sequential workflow for synthesizing a dual-functionalized drug-ligand conjugate.
Characterization of Conjugates
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized conjugates. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose & Expected Outcome |
| LC-MS | Primary tool for reaction monitoring and identity confirmation. Liquid Chromatography (LC) separates the product from starting materials and impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired product, verifying successful conjugation. |
| NMR Spectroscopy | Definitive structural confirmation. ¹H and ¹³C NMR are used to confirm the formation of the new amide and/or C-N bonds. The disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the conjugated moieties provide conclusive evidence of the structure. |
| HPLC / UPLC | Purity assessment. An analytical High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is developed to determine the purity of the final conjugate. A single, sharp peak is desired, and purity is typically reported as a percentage based on peak area. |
Conclusion
This compound is a powerful and versatile linker for drug delivery applications. Its orthogonal reactive handles—the carboxylic acid and the imidazole ring—allow for the rational and sequential assembly of complex, multi-component therapeutic systems. The protocols and strategies outlined in this guide provide a robust framework for researchers to functionalize this linker, enabling the development of targeted therapies, pH-responsive systems, and other advanced drug delivery vehicles. Proper execution of the described coupling chemistries, coupled with rigorous purification and characterization, will ensure the synthesis of well-defined conjugates with high potential for clinical translation.
References
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Application Notes and Protocols for the Use of 4-(1H-Imidazol-4-yl)benzoic Acid in the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of the Imidazole Moiety in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a valuable component in the design of enzyme inhibitors and receptor antagonists.[2] The isomeric forms of imidazole-substituted benzoic acids offer medicinal chemists a versatile toolkit for exploring structure-activity relationships (SAR). This application note focuses on 4-(1H-Imidazol-4-yl)benzoic acid , a key building block in the synthesis of potent and selective kinase inhibitors, most notably in the development of p38 MAP kinase inhibitors for the treatment of inflammatory diseases.[3]
The strategic placement of the imidazole and carboxylic acid groups at the 1 and 4 positions of the benzene ring in this compound allows for the synthesis of molecules with specific three-dimensional arrangements, crucial for high-affinity binding to target proteins. This guide will provide a detailed protocol for the synthesis of a key intermediate for a p38 MAP kinase inhibitor, highlighting the critical role of this compound in its construction.
The Role of this compound in p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the inflammatory signaling cascade, making it a prime target for the development of anti-inflammatory drugs.[3] A number of potent and selective p38 MAP kinase inhibitors feature a substituted imidazole core, which often plays a crucial role in binding to the ATP-binding site of the enzyme.[4] The synthesis of these complex molecules often relies on the use of strategically functionalized building blocks.
This compound serves as a pivotal starting material in the synthesis of compounds like TAK-715, a well-known p38 MAP kinase inhibitor. The carboxylic acid moiety provides a convenient handle for amide bond formation, allowing for the introduction of diverse chemical groups to explore the SAR and optimize the pharmacological properties of the final compound. The imidazole group, on the other hand, is often essential for the desired biological activity, interacting with key amino acid residues in the kinase domain.
Synthetic Protocol: Amide Coupling of this compound with a Key Amine Fragment
This protocol details the synthesis of N-(5-cyano-2-pyridinyl)-4-(1H-imidazol-4-yl)benzamide, a key intermediate in the synthesis of TAK-715 and related p38 MAP kinase inhibitors. The procedure is based on a standard amide coupling reaction, a cornerstone of medicinal chemistry.
Experimental Protocol: Synthesis of N-(5-cyano-2-pyridinyl)-4-(1H-imidazol-4-yl)benzamide
Objective: To synthesize a key benzamide intermediate for a p38 MAP kinase inhibitor via amide coupling of this compound and 2-amino-5-cyanopyridine.
Materials and Reagents:
| Reagent | Role | Supplier/Purity |
| This compound | Starting Material | Commercially Available, >95% |
| 2-Amino-5-cyanopyridine | Coupling Partner | Commercially Available, >98% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling Agent | Commercially Available, >98% |
| DIPEA (N,N-Diisopropylethylamine) | Base | Anhydrous, >99.5% |
| DMF (N,N-Dimethylformamide) | Solvent | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |
| Saturated Sodium Bicarbonate Solution | Aqueous Wash | Laboratory Prepared |
| Brine | Aqueous Wash | Laboratory Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | ACS Grade |
Step-by-Step Procedure:
-
Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Amine and Base: To the stirred solution, add 2-amino-5-cyanopyridine (1.1 equivalents) followed by DIPEA (2.5 equivalents). Stir the mixture at room temperature for 10 minutes. The addition of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and the amine, facilitating the coupling reaction without competing side reactions.
-
Activation and Coupling: In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture. HATU is a highly efficient coupling reagent that activates the carboxylic acid to form an active ester, which then readily reacts with the amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. The aqueous work-up removes DMF and unreacted reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure N-(5-cyano-2-pyridinyl)-4-(1H-imidazol-4-yl)benzamide.
Expected Outcome:
The desired product is a solid. The expected yield is typically in the range of 70-85%. The purity should be >95% as determined by HPLC and confirmed by ¹H NMR and Mass Spectrometry.
Visualizing the Synthetic and Biological Landscape
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthetic workflow for the amide coupling reaction.
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Application Notes and Protocols for the Synthesis of Imidazole Derivatives via Ullmann Condensation
Introduction: The Strategic Importance of N-Aryl Imidazoles
The N-aryl imidazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and robust synthetic methodologies.[1] N-aryl imidazoles are found in numerous biologically active compounds, making their synthesis a key step in drug discovery.[2][3] The Ullmann condensation, a copper-catalyzed N-arylation reaction, represents a powerful and cost-effective strategy for forging the pivotal C-N bond between an imidazole ring and an aryl halide.[1]
Historically, Ullmann reactions were notorious for requiring harsh conditions, such as high temperatures (often exceeding 150-200 °C) and stoichiometric amounts of copper, which limited their functional group tolerance and led to erratic yields.[4][5][6] However, the advent of modern, ligand-accelerated protocols has revolutionized the field. These updated methods employ catalytic amounts of a copper source in conjunction with a specialized ligand, enabling the reaction to proceed under significantly milder conditions with improved yields and broader substrate scope.[4][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup of the Ullmann condensation for synthesizing imidazole derivatives, focusing on the underlying principles, a detailed protocol, and practical troubleshooting advice.
Understanding the 'Why': Causality Behind Experimental Choices
A successful Ullmann condensation hinges on the careful selection of several key components. Each choice is dictated by the reaction mechanism and the specific properties of the substrates.
The Catalytic Heart: The Copper Source
The catalyst is the linchpin of the reaction. While various forms of copper can be used, copper(I) salts such as copper(I) iodide (CuI) and copper(I) bromide (CuBr) are most commonly employed.[1][7]
-
Why Copper(I)? The catalytic cycle is widely believed to involve a Cu(I) active species. While Cu(0) and Cu(II) sources can be used, they are thought to generate the active Cu(I) species in situ. Using a Cu(I) salt directly is often more efficient and reproducible. It's crucial to use high-purity copper salts, as oxidation of Cu(I) to the less active Cu(II) can significantly hinder or halt the reaction.[8] For this reason, using freshly purchased and properly stored copper sources is paramount.[8]
The Accelerator: The Ligand's Crucial Role
The introduction of ligands was a transformative development for the Ullmann reaction. Ligands coordinate to the copper center, increasing its solubility and modulating its reactivity, which allows the reaction to proceed at lower temperatures.[4]
-
Mechanism of Action: The ligand facilitates the oxidative addition of the aryl halide to the copper center and subsequent reductive elimination to form the C-N bond.
-
Common Ligand Classes:
-
Diamines: 1,10-Phenanthroline and its derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) are highly effective ligands for the N-arylation of imidazoles.[1][2][9][10] They form stable complexes with copper, promoting the catalytic cycle.
-
Amino Acids: L-Proline is another widely used, inexpensive, and efficient ligand that has shown a strong accelerating effect.[1][4]
-
Other N,O- and N,N-bidentate ligands: A wide array of ligands, including salicylaldoxime and pyridin-2-yl β-ketones, have been developed to cater to different substrates and reaction conditions.[1][7]
-
The choice of ligand is often crucial and may require empirical optimization for a specific substrate pair.[4]
The Activator: Selecting the Right Base
The base plays a critical role in the reaction by deprotonating the imidazole N-H proton, thereby generating the nucleophilic imidazolide anion required for the coupling.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][11]
-
Why Cesium Carbonate? Cs₂CO₃ is often the base of choice due to its high solubility in common organic solvents and its ability to effectively deprotonate the imidazole without being overly harsh, which can help to minimize side reactions.[1][2][7]
The Environment: Solvent and Atmosphere
The reaction environment must be carefully controlled to ensure optimal catalyst activity and prevent unwanted side reactions.
-
Solvent Choice: High-boiling point, polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), 1,4-dioxane, and N-methylpyrrolidone (NMP) are typically used to ensure that the reagents remain in solution at the required reaction temperature.[1][6][7] The use of anhydrous (dry) solvents is highly recommended, as water can lead to dehalogenation of the aryl halide and deactivation of the catalyst.[8][9]
-
Inert Atmosphere: The Ullmann condensation is sensitive to oxygen, which can oxidize the active Cu(I) catalyst.[8] Therefore, it is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon. This is typically achieved using standard Schlenk techniques or by working in a glovebox.[8]
Visualizing the Process
To better understand the interplay of these components, the following diagrams illustrate the catalytic cycle and the general experimental workflow.
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.
Caption: General experimental workflow for Ullmann condensation.
Detailed Experimental Protocol: Synthesis of 1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-imidazole
This protocol describes a representative copper-catalyzed N-arylation of imidazole with an electronically distinct aryl bromide, adapted from established procedures.[1]
Materials and Reagents:
-
Imidazole (1.0 mmol, 1.0 equiv)
-
4-Bromo-3-(trifluoromethyl)aniline (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Ethyl acetate, Water (deionized), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.0 mmol), 4-bromo-3-(trifluoromethyl)aniline (1.2 mmol), copper(I) iodide (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and cesium carbonate (2.0 mmol).[1]
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[1][8]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 18-24 hours.[1]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.[9]
-
Workup:
-
After the reaction is complete (as indicated by TLC/LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts and catalyst residues.[1]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).[1][9]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl imidazole product.[9]
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the copper-catalyzed N-arylation of imidazoles with various aryl halides. Yields are representative and can vary based on substrate and precise conditions.
| Entry | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref. |
| 1 | CuI (5), L-Proline (10) | K₂CO₃ | DMSO | 110 | 24 | ~85 | [1] |
| 2 | CuI (5), 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 | [1] |
| 3 | Cu₂O (2.5), L1c* (7.5) | Cs₂CO₃ | Butyronitrile | 110 | 24-48 | 75-95 | [2] |
| 4 | CuBr (5), Ligand** (10) | Cs₂CO₃ | DMSO | 60-80 | 5-12 | 80-98 | [7] |
*L1c = 4,7-dimethoxy-1,10-phenanthroline **Ligand = pyridin-2-yl β-ketone
Troubleshooting Guide
Even with optimized protocols, challenges can arise. Here are solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized CuI).[8]2. Presence of oxygen.[8]3. Non-anhydrous conditions.[8]4. Insufficient temperature or reaction time. | 1. Use fresh, high-purity CuI.[8]2. Ensure a rigorously inert atmosphere using Schlenk techniques or a glovebox.[8] Degas the solvent.[8]3. Use oven-dried glassware and anhydrous solvents.[8]4. Incrementally increase temperature or extend reaction time while monitoring for product formation and decomposition. |
| Dehalogenation Side Product | 1. Presence of trace water or other protic impurities.[8]2. The desired coupling reaction is too slow. | 1. Thoroughly dry all reagents, solvents, and glassware.[8]2. Use a more active catalyst system (e.g., different ligand) to accelerate the C-N coupling. |
| Aryl Halide Homocoupling | 1. Reaction temperature is too high.[8] | 1. Lower the reaction temperature.[8] This may require screening for a more active catalyst/ligand combination that works efficiently at a lower temperature. |
Safety Precautions
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Aryl halides and organic solvents can be toxic and/or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: Working with Schlenk lines involves vacuum and pressurized gas; ensure glassware is free of cracks and use a blast shield.
-
Heating: Use a well-controlled heating mantle or oil bath to avoid overheating.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The ligand-accelerated Ullmann condensation is a versatile and indispensable tool for the synthesis of N-aryl imidazoles. By understanding the fundamental roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize these reactions for their specific targets. The protocol and guidelines presented here provide a solid foundation for successfully implementing this powerful C-N bond-forming reaction in a research and development setting.
References
- BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline.
- BenchChem Technical Support Team. (2025).
- BenchChem. (n.d.).
- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
- Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199.
- Organic Chemistry Portal. (n.d.).
- MDPI. (n.d.).
- Ribas, X. (Ed.). (2013). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. The Royal Society of Chemistry.
- NIH Public Access. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Wikipedia. (n.d.).
- Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.
- Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal.
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Application Note & Protocol: Post-Synthesis Modification of MOFs with 4-(1H-Imidazol-4-yl)benzoic Acid for Advanced Drug Delivery Platforms
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier class of porous crystalline materials with unprecedented versatility.[1][2] While direct synthesis (de novo) has yielded a vast library of MOFs, post-synthesis modification (PSM) has emerged as a powerful and indispensable tool for introducing complex functionalities that may not be stable under typical solvothermal synthesis conditions.[3][4] This guide provides a comprehensive overview and detailed protocols for the functionalization of a parent MOF using 4-(1H-Imidazol-4-yl)benzoic acid via Solvent-Assisted Linker Exchange (SALE). The incorporation of the imidazole moiety is of particular interest for drug development, offering sites for secondary metal coordination, pH-responsive behavior, and biomimetic catalytic activity, thereby creating sophisticated drug delivery systems.[5][6] We present a case study using the robust and well-characterized UiO-66 framework as the parent scaffold, detailing the modification process, rigorous characterization, and a subsequent application in loading and release of the model anticancer drug, 5-Fluorouracil.
Rationale and Scientific Principles
Why Post-Synthesis Modification (PSM)?
The direct synthesis of MOFs from bespoke, functionalized linkers can be challenging. Many desirable functional groups are sensitive to the high temperatures and specific solvent conditions required for MOF crystallization.[4] PSM circumvents this limitation by allowing for the chemical transformation of a pre-assembled, stable MOF, thereby preserving its topology and crystallinity.[3][7] This two-step approach decouples the framework construction from the functionalization, vastly expanding the chemical diversity accessible within MOF pores.[5]
The Power of Solvent-Assisted Linker Exchange (SALE)
SALE is a prominent PSM technique that involves the replacement of the original organic linkers within a MOF with new, functionalized linkers from a solution.[1] This process is a heterogeneous equilibrium reaction where the parent MOF crystals are immersed in a concentrated solution of the incoming linker.[1] The successful exchange relies on a delicate balance of factors including solvent choice, temperature, and the relative coordination strength of the entering and leaving linkers.[8] A key advantage of SALE is its ability to produce MOFs that are otherwise unattainable through direct synthesis, often with near-quantitative efficiency.[1][9]
Strategic Choice of this compound
The selection of this compound as the incoming linker is strategic for applications in drug delivery and biomedicine for several reasons:
-
Bifunctionality: The carboxylate group acts as the primary coordination site to the metal nodes, replacing the original linker, while the imidazole group projects into the MOF pores.
-
pH-Responsiveness: The imidazole ring (pKa ~7) can be protonated or deprotonated at physiologically relevant pH values. This property can be harnessed to trigger drug release in the slightly acidic microenvironments of tumors or endosomes.[10]
-
Secondary Coordination Site: The nitrogen atoms in the imidazole ring can act as Lewis basic sites, available for coordinating with metal-containing drugs or acting as a platform for further modifications.[11]
-
Biocompatibility: Imidazole is a fundamental component of the amino acid histidine, suggesting a higher potential for biocompatibility in resulting MOF platforms.[6]
Experimental Design & Workflow
The overall experimental workflow is a systematic process beginning with the synthesis of a robust parent MOF, followed by its modification, rigorous characterization to confirm success, and finally, evaluation in a relevant application.
Figure 1: General workflow for the post-synthesis modification of a parent MOF.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of Parent MOF (UiO-66)
Causality: UiO-66 is chosen for its exceptional thermal and chemical stability, which is crucial for withstanding the conditions of the post-synthesis modification process without degrading.[1]
-
In a 100 mL Teflon-lined autoclave, dissolve 1.25 mmol of Zirconium(IV) chloride (ZrCl₄) and 1.25 mmol of terephthalic acid (H₂BDC) in 50 mL of N,N-dimethylformamide (DMF).
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the white crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove unreacted precursors.
-
Activate the synthesized UiO-66 by drying under vacuum at 150 °C for 12 hours. This step is critical to remove residual solvent from the pores.
-
Perform baseline characterization (PXRD, TGA, BET) to confirm the synthesis of high-quality, porous UiO-66.
Protocol 3.2: Synthesis of this compound
Note: This protocol is adapted from literature procedures for a similar isomer, 4-(1H-Imidazol-1-yl)benzoic acid, as direct synthesis routes for the 4-yl isomer are less common.[12][13] Researchers should verify the final product structure using ¹H NMR and mass spectrometry.
-
Esterification: React 4-formylbenzoic acid with methanol under acidic conditions to protect the carboxylic acid as a methyl ester (methyl 4-formylbenzoate).
-
Imidazole Ring Formation: Condense the methyl 4-formylbenzoate with ammonia and glyoxal in an appropriate solvent to form the imidazole ring, yielding methyl 4-(1H-imidazol-4-yl)benzoate.
-
Hydrolysis: Hydrolyze the methyl ester back to the carboxylic acid using an aqueous solution of a strong base (e.g., NaOH), followed by acidification with HCl to precipitate the final product, this compound.
-
Purify the product by recrystallization from a suitable solvent like ethanol/water.
Protocol 3.3: Post-Synthesis Modification via SALE
Causality: A high-boiling point solvent like DMF is used to facilitate linker mobility and exchange at elevated temperatures. A molar excess of the incoming linker is used to drive the equilibrium towards the modified product.[8]
-
Disperse 100 mg of activated parent UiO-66 in a 50 mL round-bottom flask.
-
Prepare a solution of this compound (e.g., 4 molar equivalents with respect to the H₂BDC linker in the parent MOF) in 20 mL of DMF.
-
Add the linker solution to the flask containing the UiO-66.
-
Heat the mixture under reflux at 130 °C with stirring for 48-72 hours. The reaction time can be optimized to control the degree of linker exchange.
-
After cooling, collect the solid product by centrifugation.
-
To remove the unreacted incoming linker and the displaced original linker, wash the product extensively. A recommended sequence is: DMF (3 x 20 mL), followed by soaking in fresh ethanol overnight, then washing with ethanol (3 x 20 mL).
-
Activate the final modified MOF, now denoted as UiO-66-ImBA, by drying under vacuum at 120 °C for 12 hours.
Validation and Characterization
Confirming the successful modification without compromising the structural integrity of the MOF is paramount. This is achieved through a suite of characterization techniques.
Figure 2: Schematic of the Solvent-Assisted Linker Exchange (SALE) process.
| Technique | Parent MOF (UiO-66) | Modified MOF (UiO-66-ImBA) | Rationale for Change |
| PXRD | High crystallinity, characteristic peaks of UiO-66. | Retained crystallinity, peaks may show slight shifts. | Confirms the framework integrity is preserved after the exchange.[14] |
| ¹H NMR (Digested) | Shows peaks corresponding only to terephthalic acid protons. | Shows peaks for both terephthalic acid and imidazolyl-benzoic acid. | Allows for quantification of the percentage of linker exchange. |
| FTIR | C=O stretch (~1660 cm⁻¹), aromatic C-H bends. | Appearance of new peaks corresponding to the imidazole C=N and N-H stretches. | Confirms the chemical incorporation of the new functional group. |
| TGA | Single-step weight loss corresponding to linker decomposition. | Multi-step or shifted weight loss profile due to the different thermal stability of the new linker. | Indicates a change in the organic component of the framework. |
| BET Analysis | High surface area (e.g., >1000 m²/g). | Moderately decreased surface area and pore volume. | The bulkier imidazole group projecting into the pores reduces the available surface area. |
Application in Drug Delivery: 5-Fluorouracil
The imidazole-functionalized pores are ideal for interacting with and controlling the release of drugs like 5-Fluorouracil (5-FU), an anticancer agent with hydrogen bonding capabilities.[6][10]
Protocol 5.1: Drug Loading
-
Suspend 50 mg of activated UiO-66-ImBA in a 10 mL solution of 5-FU in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stir the suspension at room temperature for 24 hours in the dark to allow for maximum encapsulation.
-
Collect the 5-FU loaded MOF (5-FU@UiO-66-ImBA) by centrifugation.
-
Wash briefly with the solvent to remove surface-adsorbed drug.
-
Determine the loading capacity by measuring the concentration of 5-FU remaining in the supernatant using UV-Vis spectroscopy.
Protocol 5.2: pH-Responsive Drug Release
-
Disperse a known amount (e.g., 10 mg) of 5-FU@UiO-66-ImBA in two separate release media (10 mL each): Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating blood) and pH 5.5 (simulating a tumor microenvironment).[10][15]
-
Maintain the suspensions at 37 °C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 h), draw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh medium.
-
Centrifuge the aliquot to remove any MOF particles and measure the concentration of released 5-FU using UV-Vis spectroscopy.
-
Expected Outcome: A significantly faster and higher cumulative release of 5-FU is expected at pH 5.5 compared to pH 7.4. This is because the acidic environment protonates the imidazole ring, potentially disrupting the drug-framework interactions and promoting drug release.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Loss of Crystallinity (PXRD) | Framework degradation due to harsh reaction conditions (temperature too high, prolonged time). | Decrease the reaction temperature or time. Ensure the parent MOF is sufficiently stable for the chosen conditions. |
| Low Exchange Percentage (NMR) | Insufficient reaction time or temperature; low concentration of incoming linker. | Increase reaction time, temperature (cautiously), or the molar excess of the incoming linker.[16] |
| Inconsistent Results | Incomplete activation of the parent MOF; batch-to-batch variability. | Ensure rigorous and consistent activation protocols. Characterize each batch of parent MOF before modification.[5] |
| Pore Collapse (BET) | Structural instability after linker exchange; harsh activation of the modified MOF. | Use a gentler activation method for the final product (e.g., supercritical CO₂ drying or lower temperatures). |
Conclusion
Post-synthesis modification via Solvent-Assisted Linker Exchange is a robust and versatile strategy for engineering the interior of Metal-Organic Frameworks.[17][18] By incorporating this compound into a stable framework like UiO-66, it is possible to create advanced materials with tunable properties for sophisticated applications. The protocols and validation steps detailed in this guide provide a solid foundation for researchers and drug development professionals to design and fabricate next-generation, stimuli-responsive drug delivery systems.
References
- Patsnap Eureka. (2025, August 11). Post-Synthetic Modification and Its Effects on MOF Performance. [Link]
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- PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. [Link]
- PrepChem.com. Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. [Link]
- Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12564–12580. [Link]
- Klet, R. C., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(7), 1087–1101. [Link]
- Shultz, A. M., et al. (2011). Post-Synthesis Modification of a Metal–Organic Framework To Form Metallosalen-Containing MOF Materials. Journal of the American Chemical Society, 133(30), 11634–11637. [Link]
- Karagiaridi, O., et al. (2019). Solvent-assisted linker exchange enabled preparation of cerium-based metal-organic frameworks constructed from redox active linkers. Inorganic Chemistry Frontiers, 7(2), 438-443. [Link]
- Zhang, X., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o656. [Link]
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944. [Link]
- Bumstead, A. M., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass.
- Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks. Chemical Society Reviews, 38(5), 1296-1305. [Link]
- ResearchGate. Postsynthetic Modification of Metal–Organic Frameworks. [Link]
- Li, B., et al. (2017). Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides. Chemical Science, 8(4), 2910–2916. [Link]
- ResearchGate. (2012). Synthesis and post-synthetic modification of metal-organic frameworks. [Link]
- Karagiaridi, O., et al. (2019). Solvent-assisted linker exchange enabled preparation of cerium-based metal–organic frameworks constructed from redox active linkers. Inorganic Chemistry Frontiers, 7(2), 438-443. [Link]
- ResearchGate. (2014). Selective Solvent-Assisted Linker Exchange (SALE)
- Al-Gahou, F. I., et al. (2024). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 29(5), 999. [Link]
- Al-Sharabati, M. B., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(42), 31257-31279. [Link]
- Deria, P., et al. (2014). SolventAssisted Linker Exchange: An Alternative to the DeNovo Synthesis of Unattainable MetalOrganic Frameworks. Angewandte Chemie International Edition, 53(12), 3186-3190. [Link]
- Martinez, A. G., et al. (2024). Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. ChemMedChem, 19(19), e202400144. [Link]
- Karagiaridi, O., et al. (2015). Functionalized defects through solvent-assisted linker exchange: synthesis, characterization, and partial postsynthesis elaboration of a metal-organic framework containing free carboxylic acid moieties. Inorganic Chemistry, 54(4), 1785–1790. [Link]
- Semantic Scholar. Metal-Organic Framework (MOFs)
- Sharma, A., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Applied Pharmaceutical Science, 12(1), 001-014. [Link]
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Application Notes and Protocols for the Synthesis of Coordination Polymers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of coordination polymers (CPs), including the widely studied subclass of metal-organic frameworks (MOFs). This document offers detailed protocols and explains the underlying scientific principles to empower researchers to rationally design and synthesize CPs with desired properties for various applications.
Introduction to Coordination Polymers
Coordination polymers are a class of hybrid materials constructed from metal ions or clusters linked together by organic ligands.[1][2] The vast selection of metal nodes and organic linkers allows for the creation of a nearly infinite number of structures with tunable properties, such as porosity, stability, and functionality.[3][4] This inherent designability has propelled CPs to the forefront of materials science, with applications in gas storage and separation, catalysis, sensing, and drug delivery.[5][6][7][8]
The formation of a coordination polymer relies on the self-assembly of its constituent components, a process that can be influenced by various factors including the geometry of the metal ion and linker, the solvent system, temperature, and pH.[9] Understanding and controlling these parameters is crucial for the successful synthesis of CPs with desired topologies and properties.
Synthesis Methodologies for Coordination Polymers
The choice of synthetic method is paramount in determining the final structure and properties of a coordination polymer. Several techniques have been developed, each with its own set of advantages and disadvantages.
Solvothermal and Hydrothermal Synthesis
Solvothermal and hydrothermal syntheses are the most common methods for preparing crystalline coordination polymers.[10] These methods involve heating the reactants in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent.[11] The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality single crystals.[4] When water is used as the solvent, the method is termed hydrothermal synthesis.[12]
Causality Behind Experimental Choices:
-
Sealed Vessel (Autoclave): The use of a sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, leading to increased reactant solubility and facilitating the formation of thermodynamically stable crystalline products.[11]
-
Teflon Liner: The inert nature of Teflon prevents contamination of the reaction mixture and protects the stainless-steel autoclave from corrosive reagents.
-
Elevated Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for nucleation and crystal growth, often leading to more crystalline and stable frameworks.[13][14]
-
Solvent Choice: The polarity, boiling point, and coordinating ability of the solvent can significantly influence the resulting crystal structure. For instance, a coordinating solvent might compete with the organic linker for binding sites on the metal ion, leading to different framework topologies.
Experimental Protocol: Solvothermal Synthesis of a Zinc(II) Coordination Polymer [11]
This protocol outlines a general procedure for the solvothermal synthesis of a zinc(II) coordination polymer using 1,3-di-(1,2,4-triazole-4-yl)benzene (dtb) as the organic linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,3-di-(1,2,4-triazole-4-yl)benzene (dtb)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, combine Zn(NO₃)₂·6H₂O (0.1 mmol) and dtb (0.1 mmol).
-
Add a solvent mixture of DMF and water (e.g., in a 1:1 volume ratio, totaling 10 mL).
-
The mixture may be stirred at room temperature for a short period to ensure homogeneity.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 100 °C and 180 °C and hold for 24 to 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with the reaction solvent (DMF/water mixture) to remove any unreacted starting materials.
-
Air-dry the final product.
Workflow for Solvothermal Synthesis
Caption: Workflow of a typical solvothermal synthesis of a coordination polymer.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a "green" and rapid method for preparing coordination polymers.[15] Microwave irradiation provides efficient and uniform heating of the reaction mixture through direct interaction with polar molecules.[10] This leads to significantly reduced reaction times, often from days to hours or even minutes, and can result in smaller, more uniform particle sizes.[15][16]
Causality Behind Experimental Choices:
-
Microwave Reactor: Specialized microwave reactors are used to safely conduct reactions under pressure and at elevated temperatures.
-
Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid temperature increase and accelerated reaction kinetics.[17] This can favor the formation of kinetically controlled products.
-
Energy Efficiency: Microwave synthesis is more energy-efficient compared to conventional heating methods as it heats only the reaction mixture and not the entire oven.[17]
Experimental Protocol: Microwave-Assisted Synthesis of an Aluminum-Based MOF [15]
This protocol describes a general procedure for the microwave-assisted synthesis of an aluminum-based metal-organic framework (MOF).
Materials:
-
Aluminum salt (e.g., Aluminum nitrate nonahydrate)
-
Organic linker (e.g., Terephthalic acid)
-
Solvent (e.g., Water or Ethanol)
Procedure:
-
Combine the aluminum salt and the organic linker in a microwave-safe reaction vessel.
-
Add the chosen solvent (water or ethanol).
-
Seal the vessel and place it in a microwave reactor.
-
Set the reaction temperature (typically between 120 °C and 210 °C) and time (less than 2 hours).
-
After the reaction, the vessel is cooled.
-
The product is collected by centrifugation or filtration.
-
The collected solid is washed with fresh solvent.
-
The final product is dried.
Workflow for Microwave-Assisted Synthesis
Caption: Workflow of a typical microwave-assisted synthesis of a coordination polymer.
Mechanochemical Synthesis
Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions.[18][19] This technique is particularly attractive for its environmental friendliness and its ability to produce novel materials that may not be accessible through solution-based methods.[20] Liquid-assisted grinding (LAG), where a small amount of liquid is added, can accelerate the reaction and improve the crystallinity of the product.[21]
Causality Behind Experimental Choices:
-
Ball Mill or Grinder: These instruments provide the necessary mechanical energy to break chemical bonds and promote the formation of new ones.
-
Solvent-Free or LAG: By eliminating or drastically reducing the use of bulk solvents, mechanochemistry is a greener synthetic route. The liquid in LAG can act as a catalyst or facilitate mass transport.[21]
-
Stoichiometric Control: Mechanochemistry offers precise control over the stoichiometry of the reactants, which can be crucial in multicomponent systems.[20]
Experimental Protocol: Mechanochemical Synthesis of a Copper-Based MOF [20]
This protocol provides a general procedure for the mechanochemical synthesis of HKUST-1, a well-known copper-based MOF.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃btc)
-
(Optional) Small amount of liquid additive (e.g., ethanol) for LAG
Procedure:
-
Place the solid reactants, Cu(OAc)₂·H₂O and H₃btc, in a milling jar with grinding balls.
-
(For LAG) Add a small amount of the liquid additive.
-
Mill the mixture for a specific duration (e.g., 10-60 minutes) at a set frequency.
-
After milling, the product is collected from the jar.
-
The product may require washing with a solvent to remove any unreacted starting materials or byproducts.
-
The final product is then dried.
Workflow for Mechanochemical Synthesis
Caption: Workflow of a typical mechanochemical synthesis of a coordination polymer.
Table 1: Comparison of Synthesis Methods for Coordination Polymers
| Feature | Solvothermal/Hydrothermal | Microwave-Assisted | Mechanochemical |
| Principle | High temperature and pressure in a sealed vessel | Rapid, uniform heating via microwave irradiation | Mechanical energy induces reaction |
| Reaction Time | 24-72 hours or longer | Minutes to a few hours | 10-60 minutes |
| Solvent Use | High | Moderate to low | None to very low |
| Energy Efficiency | Low | High | High |
| Product Crystallinity | High (often single crystals) | Good (often nanoparticles) | Variable (can be improved with LAG) |
| Key Advantage | High-quality single crystals | Rapid synthesis | "Green" and solvent-free |
Characterization of Coordination Polymers
After synthesis, it is crucial to characterize the coordination polymer to confirm its structure, purity, and properties. A combination of analytical techniques is typically employed.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise three-dimensional structure of a crystalline coordination polymer.[22]
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare the experimental pattern with the simulated pattern from SCXRD data.[12]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and the presence of solvent molecules within the pores.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the coordination polymer and to confirm the coordination of the organic linker to the metal center.[12]
-
Porosity and Surface Area Analysis: Gas sorption measurements (typically with N₂ at 77 K) are used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of porous coordination polymers.[7]
Applications of Coordination Polymers
The tunable nature of coordination polymers has led to their exploration in a wide range of applications.
Gas Storage and Separation
The high porosity and tunable pore sizes of many coordination polymers make them excellent candidates for storing gases like hydrogen and methane, as well as for separating gas mixtures.[7][23][24] The ability to tailor the pore environment through the choice of metal and linker allows for selective gas adsorption.[7]
Catalysis
Coordination polymers can act as heterogeneous catalysts, with the metal centers or functionalized organic linkers serving as active sites.[6][25][26][27] Their high surface area and well-defined porous structures can enhance catalytic activity and selectivity.[26] For instance, they have been employed in Knoevenagel condensations and nitroaromatic hydrogenation.[26][28]
Sensing
The luminescence properties of some coordination polymers, particularly those containing lanthanide ions, make them suitable for use as chemical sensors.[29][30] The presence of specific analytes can cause a change in the fluorescence of the material, allowing for sensitive and selective detection.[1][30] They have been used to detect a variety of substances, including metal ions, anions, and small organic molecules.[5][30]
Drug Delivery
The porous nature of coordination polymers allows them to encapsulate and store drug molecules, making them promising platforms for drug delivery systems.[8][31][32][33] The drug can be released in a controlled manner, and the surface of the CP particles can be functionalized for targeted delivery.[31][34] The high drug loading capacity of some CPs is a significant advantage over other drug carriers.[31]
Conclusion
The synthesis of coordination polymers is a dynamic and rapidly evolving field of research. The methods of solvothermal, microwave-assisted, and mechanochemical synthesis each offer unique advantages for the creation of these versatile materials. A thorough understanding of the principles behind these synthetic techniques, coupled with comprehensive characterization, is essential for the rational design of coordination polymers with tailored properties for specific applications in gas storage, catalysis, sensing, and drug delivery. This guide provides the foundational knowledge and practical protocols to aid researchers in this exciting area of materials science.
References
- Friščić, T., et al. Clean and Efficient Synthesis Using Mechanochemistry: Coordination Polymers, Metal-Organic Frameworks and Metallodrugs. Croatica Chemica Acta, 85(3), pp. 367-378.
- SciSpace. Advanced coordination polymer materials for drug delivery systems.
- Dalton Transactions. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands.
- ResearchGate. Early examples of the mechanochemical synthesis of open coordination...
- ACS Publications. Hydrothermal Synthesis and Characterization of a Metal–Organic Framework by Thermogravimetric Analysis, Powder X-ray Diffraction, and Infrared Spectroscopy: An Integrative Inorganic Chemistry Experiment.
- Royal Society of Chemistry. Chapter 7: Ball-milling Mechanochemical Synthesis of Coordination Bonds: Discrete Units, Polymers and Porous Materials.
- ACS Publications. Metal–Organic Coordination Polymers: A Review of Electrochemical Sensing of Environmental Pollutants.
- RSC Publishing. Coordination polymer particles as potential drug delivery systems.
- Dalton Transactions. Hydrothermal synthesis of a bimetallic metal–organic framework (MOF)-derived Co3O4/SnO2 composite as an effective material for ethanol detection.
- ResearchGate. Various applications of coordination polymers 3.1 Applications in Catalysis.
- PubMed Central. Bimetallic Coordination Polymers: Synthesis and Applications in Biosensing and Biomedicine.
- PMC - NIH. Chemistry and application of flexible porous coordination polymers.
- ResearchGate. Hydrothermal synthesis of metal–organic frameworks | Request PDF.
- ResearchGate. Advanced coordination polymer materials for drug delivery systems.
- ACS Publications. Anchoring Drugs to a Zinc(II) Coordination Polymer Network: Exploiting Structural Rationale toward the Design of Metallogels for Drug-Delivery Applications.
- ResearchGate. Coordination Polymers: Design, Analysis and Application | Request PDF.
- Lupine Publishers. Emerging Trends in Coordination Polymers and Metal-Organic Frameworks: Perspectives, Synthesis, Properties and Applications.
- ResearchGate. (PDF) Synthesis of Organometallic Coordination Polymers.
- MDPI. Luminescent Lanthanide Infinite Coordination Polymers for Ratiometric Sensing Applications.
- SciELO México. Porous Coordination Polymers (PCPs): New Platforms for Gas Storage.
- Frontiers. A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application.
- Redalyc. Porous Coordination Polymers (PCPs): New Platforms for Gas Storage.
- Semantic Scholar. Microwave-assisted Synthesis of Coordination and Organometallic Compounds.
- ACS Publications. Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4.
- PMC - NIH. Recent advances in metallopolymer-based drug delivery systems.
- ResearchGate. Bimetallic Coordination Polymers: Synthesis and Applications in Biosensing and Biomedicine.
- Chemical Communications. Coordination polymers as heterogeneous catalysts in hydrogen evolution and oxygen evolution reactions.
- AIP Publishing. Coordination polymers for emerging molecular devices.
- ACS Publications. Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry.
- ResearchGate. Porous Coordination Polymers (PCPs): New Platforms for Gas Storage.
- MDPI. Microwave-Assisted Synthesis of Nanoporous Aluminum-Based Coordination Polymers as Catalysts for Selective Sulfoxidation Reaction.
- PubMed. Natural gas purification using a porous coordination polymer with water and chemical stability.
- MDPI. Zn(II)-Based Mixed-Ligand-Bearing Coordination Polymers as Multi-Responsive Fluorescent Sensors for Detecting Dichromate, Iodide, Nitenpyram, and Imidacloprid.
- ACS Publications. Sustainable Coordination Polymer-Based Catalyst and Its Application in the Nitroaromatic Hydrogenation under Mild Conditions.
- CrystEngComm. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies.
- CrystEngComm. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies.
- IntechOpen. Microwave Assisted Synthesis, Crosslinking, and Processing of Polymeric Materials.
- YouTube. Dr. Tim Hanusa - Organometallic Chemistry with a Hammer: Adventures in Mechanochemical Synthesis.
- Zeitschrift für Naturforschung. Solvothermal Synthesis of Multifunctional Coordination Polymers.
- ResearchGate. (PDF) Coordination Polymers: Bridging Inorganic Chemistry and Materials Science.
- ResearchGate. Microwave‐Assisted Polymer Synthesis: Recent Developments in a Rapidly Expanding Field of Research | Request PDF.
- YouTube. Coordination Polymers - Supramolecular Chemistry.
- MDPI. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?.
- MDPI. Crystal Engineering: Synthesis and Structural Analysis of Coordination Polymers with Wavelike Properties.
- MDPI. Assessing the Strategic Preparation of Coordination Polymer Particles: A Computational Analysis of the Impact of Different Catechol-Based Ligands.
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High-yield synthesis method for 4-(1H-Imidazol-4-yl)benzoic acid
Application Note and Protocol
Topic: High-Yield Synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid via the Van Leusen Three-Component Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its rigid structure, combining a hydrophilic imidazole moiety with a functionalizable carboxylic acid on a phenyl ring, makes it an attractive precursor for the synthesis of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and functional polymers. The development of a robust, high-yield synthetic route is therefore of significant interest to the scientific community. This application note details a high-yield synthesis of this compound utilizing the Van Leusen three-component reaction (vL-3CR), a powerful and convergent method for the formation of imidazole rings.[1][2]
Synthetic Strategy: The Van Leusen Imidazole Synthesis
The chosen synthetic pathway is the Van Leusen imidazole synthesis, which constructs the imidazole ring from three components: an aldehyde, a primary amine (or ammonia equivalent), and tosylmethyl isocyanide (TosMIC).[1][3] This method is renowned for its versatility and efficiency in producing substituted imidazoles.[2][4]
Causality of Experimental Choices:
-
Convergent Approach: The vL-3CR is a convergent synthesis, meaning the core imidazole ring is constructed from readily available starting materials in a single key step. This is often more efficient and can lead to higher overall yields compared to linear syntheses that involve multiple functional group interconversions on a pre-existing imidazole ring.
-
In Situ Imine Formation: The reaction is designed to form the requisite aldimine intermediate in situ from 4-formylbenzoic acid and an ammonia source. This circumvents the need to isolate the often-unstable aldimine, streamlining the process and minimizing potential product loss.[1]
-
TosMIC as a Key Reagent: Tosylmethyl isocyanide (TosMIC) is a unique and highly effective reagent for this transformation. It contains an acidic α-proton, an isocyanide group, and a tosyl group which acts as an excellent leaving group, all of which are crucial for the reaction mechanism.[1][3][5]
-
Mild Reaction Conditions: The Van Leusen reaction can often be carried out under relatively mild conditions, which helps to prevent the degradation of sensitive functional groups, such as the carboxylic acid moiety in the target molecule.
Reaction Pathway Diagram
Caption: Van Leusen three-component synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier |
| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 | 1.50 g | 10.0 | Sigma-Aldrich |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 2.15 g | 11.0 | Sigma-Aldrich |
| Ammonium acetate | CH₃COONH₄ | 77.08 | 7.71 g | 100 | Fisher Scientific |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | VWR |
| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL | - | J.T. Baker |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | EMD Millipore |
| Deionized water | H₂O | 18.02 | As needed | - | In-house |
| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | - | Sigma-Aldrich |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylbenzoic acid (1.50 g, 10.0 mmol) and ammonium acetate (7.71 g, 100 mmol).
-
Add 100 mL of anhydrous methanol to the flask.
-
Stir the mixture at room temperature for 10 minutes to dissolve the solids.
-
-
Initiation of Imine Formation:
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 1 hour to facilitate the in situ formation of the aldimine.
-
-
Addition of TosMIC and Base:
-
In a separate beaker, dissolve tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol) in a minimal amount of methanol.
-
After the 1-hour reflux for imine formation, add the TosMIC solution to the reaction mixture.
-
Immediately following the TosMIC addition, add potassium carbonate (2.76 g, 20.0 mmol) to the flask in one portion. The addition of a base is crucial for the deprotonation of TosMIC, which initiates the cycloaddition.[3][6]
-
-
Reaction Progression:
-
Continue to reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The disappearance of the 4-formylbenzoic acid spot and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water.
-
Carefully adjust the pH of the aqueous solution to approximately 6.0 using 1 M hydrochloric acid. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of ethanol and water to yield a white to off-white solid.
-
Dry the purified product under vacuum at 60 °C overnight.
-
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: White to off-white crystalline solid
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton chemical environments.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: All steps of this procedure should be carried out in a well-ventilated fume hood.
-
TosMIC: Tosylmethyl isocyanide is toxic if inhaled or absorbed through the skin. Handle with care and avoid creating dust.
-
Potassium Carbonate: This is a mild base; avoid contact with skin and eyes.
-
Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete imine formation | Ensure the initial reflux period of 1 hour is completed before adding TosMIC. |
| Insufficient base | Ensure the potassium carbonate is anhydrous and added in the correct stoichiometric amount. | |
| Premature precipitation during work-up | Adjust the pH slowly and ensure thorough mixing. | |
| Impure Product | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Co-precipitation of starting materials | Optimize the pH for precipitation of the product. Recrystallization should remove most impurities. |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]
- Wikipedia. Van Leusen reaction. [Link]
- NROChemistry. Van Leusen Reaction. [Link]
- YouTube. Van Leusen Reaction. [Link]
- PubMed Central. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
- Organic Chemistry Portal.
- PubMed Central.
- Organic Chemistry Portal. Imidazole synthesis. [Link]
- Scirp.org. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
- Varsal Chemical. TosMIC Whitepaper. [Link]
- Semantic Scholar. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
- ResearchGate. 4-(Imidazol-1-yl)benzoic acid. [Link]
Sources
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- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
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- 5. varsal.com [varsal.com]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Scale-up synthesis of 4-(1H-Imidazol-4-yl)benzoic acid
An Application Note and Protocol for the Scale-Up Synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid
Abstract
This compound is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a hydrogen bond-donating/accepting imidazole moiety and a carboxylic acid handle for further derivatization. Its synthesis, however, requires a robust strategy to ensure the correct regioselective formation of the carbon-carbon bond between the C4 position of the imidazole ring and the phenyl group. This application note provides a detailed, three-step, scalable protocol for the synthesis of this compound, commencing from commercially available starting materials. The selected strategy centers on a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern industrial organic synthesis known for its reliability and scalability.[1] The protocol includes the necessary N-protection of the imidazole ring to ensure regiochemical control and high yields, followed by the core cross-coupling reaction and a final deprotection/purification sequence. This guide is intended for researchers, chemists, and process development professionals seeking a field-proven, in-depth methodology for producing this key intermediate on a multi-gram to kilogram scale.
Strategic Overview: Causality in Route Selection
The synthesis of 4-substituted imidazoles presents a regiochemical challenge. While direct C-H activation or other coupling methods exist, they often yield mixtures of isomers or require highly specialized, expensive catalysts not amenable to large-scale production. The most reliable and industrially validated approach for constructing the target C(sp²)-C(sp²) bond is the Suzuki-Miyaura cross-coupling reaction.[2][3]
Our synthetic strategy is therefore a three-stage process designed for scalability, purity, and reproducibility:
-
N-Protection: The acidic N-H proton of the starting material, 4-bromo-1H-imidazole, can interfere with the Suzuki coupling mechanism by reacting with the basic reagents or coordinating to the palladium catalyst, leading to poor yields and side reactions.[4][5] Therefore, the first step is the protection of the imidazole nitrogen with a p-toluenesulfonyl (tosyl) group. The tosyl group is chosen for its robustness, its ability to confer crystallinity to the intermediate—thereby simplifying purification—and its well-established deprotection conditions.[6]
-
Suzuki-Miyaura Coupling: The core transformation involves the coupling of N-tosyl-4-bromo-1H-imidazole with 4-carboxyphenylboronic acid. This reaction is catalyzed by a palladium(0) species, typically Tetrakis(triphenylphosphine)palladium(0), in the presence of a base. This method is highly tolerant of the carboxylic acid functional group and is known to be effective for heteroaryl bromides.[5][7]
-
Deprotection and Purification: The final step involves the removal of the tosyl group under basic conditions. The amphoteric nature of the final product—possessing both a basic imidazole ring and an acidic carboxyl group—is then exploited in a pH-swing crystallization for purification.[8] This avoids the need for costly and time-consuming column chromatography, a critical consideration for scale-up.
Overall Reaction Scheme
Caption: Three-step synthetic route to the target compound.
Materials, Reagents, and Equipment
Reagents and Solvents
| Reagent / Solvent | CAS Number | Molecular Weight ( g/mol ) | Suggested Purity | Supplier |
| 4-Bromo-1H-imidazole | 2302-25-2 | 146.97 | ≥97% | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5%, Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| 4-Carboxyphenylboronic acid | 14047-29-1 | 165.94 | ≥97% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.58 | ≥99% | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | ≥99.5%, Anhydrous | Sigma-Aldrich |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 | ACS Reagent | Sigma-Aldrich |
Equipment
-
Jacketed glass reactor (appropriate volume for scale) with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel.
-
Heating/cooling circulator (oil or water bath).
-
Vacuum filtration apparatus (Büchner funnel, filter flask).
-
Rotary evaporator.
-
Vacuum oven.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10] Tetrakis(triphenylphosphine)palladium(0) is a sensitizer and should be handled with care.[11][12]
Step 1: N-Protection - Synthesis of 4-Bromo-1-tosyl-1H-imidazole
-
Rationale: This step protects the imidazole N-H to prevent side reactions and improve the substrate's solubility in organic solvents for the subsequent coupling reaction.
-
Procedure (100 g Scale):
-
Charge a 2 L jacketed reactor with 4-bromo-1H-imidazole (100 g, 0.68 mol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 1 L).
-
Stir the mixture to form a suspension. Cool the reactor jacket to 0-5 °C.
-
Add triethylamine (114 mL, 0.82 mol, 1.2 equiv.) dropwise via an addition funnel over 20 minutes, maintaining the internal temperature below 10 °C.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (143 g, 0.75 mol, 1.1 equiv.) in anhydrous DCM (300 mL).
-
Add the TsCl solution to the reactor dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding deionized water (500 mL). Stir for 15 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 300 mL), saturated aqueous NaHCO₃ solution (1 x 300 mL), and brine (1 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield a solid.
-
Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford 4-bromo-1-tosyl-1H-imidazole as a white crystalline solid.
-
-
Expected Yield: 85-95%.
Step 2: Suzuki-Miyaura Coupling
-
Rationale: This is the key C-C bond-forming step. The use of an aqueous/organic biphasic system with Na₂CO₃ as the base is a standard, scalable condition.[5][7] Rigorous degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Procedure (150 g Scale):
-
Charge a 3 L jacketed reactor with 4-bromo-1-tosyl-1H-imidazole (150 g, 0.50 mol, 1.0 equiv.), 4-carboxyphenylboronic acid (91 g, 0.55 mol, 1.1 equiv.), and anhydrous sodium carbonate (159 g, 1.50 mol, 3.0 equiv.).
-
Equip the reactor with a reflux condenser and ensure a tight seal.
-
Add 1,4-dioxane (1 L) and deionized water (250 mL). Stir to create a slurry.
-
Degassing: Bubble nitrogen gas through the stirred mixture via a subsurface sparge tube for at least 30-45 minutes to remove dissolved oxygen.
-
Under a positive pressure of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (11.6 g, 0.01 mol, 2 mol%).
-
Heat the reaction mixture to 85-90 °C and maintain for 8-12 hours. The mixture will turn dark.
-
Monitor the reaction by LC-MS for the consumption of the bromo-imidazole starting material.
-
Work-up: Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the Celite pad with 1,4-dioxane (200 mL).
-
Transfer the combined filtrate to a larger vessel and remove the 1,4-dioxane under reduced pressure. The remaining aqueous solution containing the product salt is carried forward directly.
-
Step 3: Deprotection and Purification
-
Rationale: Basic hydrolysis cleaves the N-tosyl group. The amphoteric nature of the product allows for a highly effective purification by pH-controlled precipitation.[8][13] The product is soluble in base as the carboxylate salt and soluble in acid as the imidazolium salt, but sparingly soluble near its isoelectric point.
-
Procedure:
-
To the aqueous residue from Step 2, add a 5 M aqueous solution of sodium hydroxide (NaOH) until the pH is >12. If any solids remain, add water until a clear solution is obtained.
-
Heat the solution to 60-70 °C for 4-6 hours to ensure complete hydrolysis of the tosyl group. Monitor by LC-MS.
-
Cool the basic solution to room temperature. Wash the solution with methyl tert-butyl ether (MTBE) (2 x 500 mL) to remove non-polar impurities like triphenylphosphine oxide.
-
Cool the aqueous layer in an ice-water bath to 0-5 °C.
-
Precipitation: With vigorous stirring, slowly add 6 M hydrochloric acid (HCl) dropwise. The product will begin to precipitate. Continue adding acid until the pH of the slurry is between 4.5 and 5.5 (the isoelectric point).
-
Stir the resulting thick slurry at 0-5 °C for at least 1-2 hours to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (3 x 250 mL) until the filtrate is free of chloride ions (test with AgNO₃).
-
Wash the cake with a small amount of cold acetone to aid in drying.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
-
Expected Overall Yield: 70-80% from 4-bromo-1-tosyl-1H-imidazole.
Process Workflow and Quality Control
Experimental Workflow Diagram
Caption: Step-by-step process workflow diagram.
Quality Control Specifications
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | ≥ 98.0% (by area) | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
| Mass | Conforms to theoretical mass [M+H]⁺ | LC-MS |
| Residual Solvents | Per ICH Guidelines | GC-HS |
| Palladium Content | ≤ 20 ppm | ICP-MS |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; moisture in reagents/solvents. | Ensure anhydrous conditions. Increase reaction time or slightly increase equivalents of TsCl/TEA. |
| Stalled Suzuki Reaction | Inactive catalyst due to oxygen exposure. | Improve the degassing procedure (longer sparging time, use freeze-pump-thaw cycles for smaller scale). Use fresh, high-quality catalyst. |
| Poor quality boronic acid (decomposed). | Use fresh boronic acid. Anhydride formation can be an issue; use as received from a reputable supplier. | |
| High Palladium in Final Product | Inefficient removal during work-up. | Ensure thorough washing of the Celite pad. Consider an additional treatment step post-coupling, such as washing the organic solution with an aqueous solution of a sulfur-based scavenger (e.g., N-acetylcysteine).[14] |
| Product Fails to Crystallize | pH is incorrect; solution is too dilute. | Carefully re-adjust pH to the isoelectric point (4.5-5.5). If dilute, concentrate the solution before pH adjustment. |
| Incomplete Deprotection | Insufficient base or reaction time/temperature. | Increase reaction time or temperature. Ensure pH remains >12 during the hydrolysis step. |
References
- ROTH, C. Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). [Link]
- Acros Organics. (2015, January 14). Material Safety Data Sheet: Tetrakis-(Triphenylphosphine)-Palladium(0), 99%. [Link]
- FAGGI ENRICO S.P.A. (2019, January 21). SAFETY DATA SHEET: Tetrakis(Triphenylphosphine) Palladium (0). [Link]
- Gelest, Inc. (2017, March 31). SAFETY DATA SHEET: TETRAKIS(TRIPHENYLPHOSPHINE)PALLADIUM(0). [Link]
- van der Eijk, J. M., Nolte, R. J. M., & Drenth, W. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 527–529. [Link]
- PubChem. 4-Carboxyphenylboronic Acid.
- Haz-Map. 4-Carboxyphenylboronic acid. [Link]
- PubChem. 1H-Imidazole, 4-bromo-.
- Capot Chemical. (2026, January 5). MSDS of 4-Bromo-1-methyl-1H-imidazole-2-methanol. [Link]
- Bajwa, J. S. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6493-6495. [Link]
- Roschangar, F., et al. (2015). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 19(8), 1037-1045. [Link]
- Valdés-García, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3538. [Link]
- Wintner, J. (2018, February 5). How to remove a tosyl-group from an imidazole ring?
- ResearchGate. Removal of the tosyl and nosyl groups. [Link]
- WuXi STA. (2019). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
- Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(9), 11267–11283. [Link]
- RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
- Vitale, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10835–10846. [Link]
- Google Patents.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
- ResearchGate. The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... [Link]
- Arkat USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- PubChem. 4-bromo-5-chloro-1-methyl-1h-imidazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. westliberty.edu [westliberty.edu]
- 10. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-Imidazol-4-yl)benzoic acid
Introduction
Welcome to the technical support guide for the synthesis of 4-(1H-Imidazol-4-yl)benzoic acid. This molecule is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a carboxylic acid and a C-substituted imidazole ring.[1] Its structure allows for diverse chemical modifications, making it a key intermediate in the development of novel therapeutics and functional materials.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis. Our approach is grounded in established chemical principles to help you diagnose issues, optimize your reaction conditions, and ensure the reliable synthesis of this target compound.
Recommended Synthetic Strategy: The Radziszewski Reaction
While several pathways to substituted imidazoles exist, a robust and common approach for synthesizing 4-substituted imidazoles is the Radziszewski (or Debus-Radziszewski) synthesis.[2][3] This method involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia. For our target molecule, the key starting material is 4-formylbenzoic acid.[4]
The core reaction involves the formation of the imidazole ring from three components, a process that, while effective, can be sensitive to reaction conditions and reactant purity.
Caption: Core components of the Radziszewski synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yield is the most common issue and can stem from multiple factors, from reaction setup to product isolation.
Possible Cause 1: Incomplete Reaction The condensation reaction may not have proceeded to completion. This can be due to suboptimal temperature, insufficient reaction time, or poor quality of reagents.
-
Solution:
-
Reagent Quality: Use freshly opened or purified 4-formylbenzoic acid. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (in this case, terephthalic acid), which will not participate in the reaction. Ensure your ammonia source (e.g., ammonium acetate) is dry and your glyoxal solution has not polymerized.
-
Temperature & Time: The reaction often requires elevated temperatures (reflux) to proceed efficiently. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed. A typical reaction time is 12-24 hours.
-
Stoichiometry: While the overall stoichiometry is 1:1:2 (aldehyde:glyoxal:ammonia), a slight excess of the ammonia source and glyoxal can sometimes drive the reaction to completion.
-
Possible Cause 2: Competing Side Reactions The starting aldehyde can undergo self-condensation or other undesirable reactions under the reaction conditions.
-
Solution:
-
Control Temperature: Avoid excessively high temperatures, which can promote side reactions and decomposition. Maintain a steady reflux without aggressive boiling.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidative side reactions of the aldehyde starting material.[5]
-
Possible Cause 3: Product Loss During Workup and Purification The target molecule is amphoteric, meaning it has both acidic (carboxylic acid) and basic (imidazole) properties.[6] This can complicate extraction and cause loss of product if the pH is not carefully controlled.
-
Solution:
-
pH Adjustment: During workup, the product will precipitate at its isoelectric point. After cooling the reaction mixture, carefully adjust the pH. Adding acid will protonate the imidazole ring, making the molecule water-soluble. Adding base will deprotonate the carboxylic acid, also increasing water solubility. To precipitate the product, slowly adjust the pH towards neutral (typically pH 5-7) and allow sufficient time for crystallization.
-
Recrystallization: If recrystallization is used for purification, choose a suitable solvent system (e.g., ethanol/water) and avoid using an excessive volume of solvent to prevent significant product loss.
-
Caption: Decision tree for troubleshooting low product yield.
Q2: My final product is impure after isolation. What are the likely contaminants and how can I remove them?
Contaminant 1: Unreacted 4-Formylbenzoic Acid This is common if the reaction did not go to completion.
-
Identification: Can be seen on TLC, often with a different Rf value than the product. Its presence will be confirmed by ¹H NMR spectroscopy, showing a characteristic aldehyde proton signal (~10 ppm).
-
Removal:
-
Column Chromatography: Purification using silica gel chromatography is effective. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid, is typically required.
-
Acid-Base Extraction: This can be challenging due to the amphoteric nature of the product. However, careful pH manipulation can sometimes separate the product from less acidic or non-acidic impurities.
-
Contaminant 2: Terephthalic Acid This results from the oxidation of the starting aldehyde before or during the reaction.
-
Identification: Terephthalic acid is highly insoluble in most organic solvents and water, which can make it easy to identify but difficult to remove from the solid product.
-
Removal: Because both terephthalic acid and the product are dicarboxylic and carboxylic acids, respectively, separation can be difficult. The best strategy is prevention by using high-purity, fresh 4-formylbenzoic acid. If present, a careful recrystallization from a large volume of solvent like ethanol or DMF might leave the less soluble terephthalic acid behind.
Contaminant 3: Polymeric or Tar-like Byproducts Aldehydes and glyoxal can polymerize under heating, leading to intractable tars.
-
Identification: Visible as a dark, oily, or solid residue that is insoluble and difficult to characterize.
-
Removal:
-
Filtration/Trituration: After the reaction, dissolving the crude mixture in a suitable solvent (like methanol or ethanol) may leave the tars as an insoluble solid that can be filtered off. Alternatively, triturating the crude solid with a solvent like ethyl acetate or ether can wash away more soluble impurities, leaving the desired product.
-
Activated Carbon: If the product is discolored, treatment with activated carbon during recrystallization can help remove colored impurities.
-
Q3: My analytical data (NMR, MS) is ambiguous. How can I confirm the product structure and regiochemistry?
It is critical to confirm that the imidazole ring is attached at the C-4 position and not the N-1 position, as N-arylation is a common reaction for imidazoles.[7][8]
-
¹H NMR Spectroscopy:
-
N-H Proton: The N-H proton of the imidazole ring is a key indicator. It typically appears as a very broad singlet at a high chemical shift (>12 ppm) in DMSO-d₆. Its presence is strong evidence against N-1 substitution.
-
Imidazole C-H Protons: You should observe two signals for the imidazole ring protons (at C-2 and C-5). The absence of the starting material's aldehyde proton (~10 ppm) is also crucial.
-
-
¹³C NMR Spectroscopy: The carbon spectrum should show the expected number of aromatic and imidazole carbons, including the carboxylic acid carbonyl carbon (>165 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which validates its elemental composition (C₁₀H₈N₂O₂).
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and N-H stretching from the imidazole ring (~3100-3400 cm⁻¹).
Experimental Protocol & Data
Representative Protocol: Synthesis of this compound
This protocol is a representative method based on the Radziszewski reaction and should be optimized for your specific laboratory conditions.
Materials:
-
4-Formylbenzoic acid (1.0 eq)
-
Ammonium acetate (3.0 eq)
-
Glyoxal (40% solution in water, 1.1 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-formylbenzoic acid and ammonium acetate.
-
Solvent Addition: Add glacial acetic acid to the flask (approx. 5-10 mL per gram of aldehyde). Stir the mixture to form a suspension.
-
Reactant Addition: Slowly add the 40% aqueous solution of glyoxal to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically ~120 °C) and maintain for 16-24 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Pour the mixture into a beaker of cold water (5-10 times the volume of the acetic acid used).
-
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 6-7. Be cautious of foaming.
-
Stir the resulting suspension in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol or diethyl ether.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
-
Table 1: Key Reaction Parameter Optimization
| Parameter | Range | Rationale & Expert Advice |
| Temperature | 100 - 125 °C | Below 100 °C, the reaction may be too slow. Above 125 °C, the risk of side reactions and decomposition of starting materials increases. A steady reflux in acetic acid is ideal. |
| Ammonia Source | Ammonium Acetate | Ammonium acetate is preferred as it also acts as a buffer. Using aqueous ammonia can introduce excess water, which may not be ideal. |
| Molar Ratio (Aldehyde:Glyoxal:Ammonia) | 1 : 1.1 : 3-5 | A slight excess of glyoxal and a larger excess of the ammonia source helps to drive the reaction towards completion and maximize the consumption of the more valuable aldehyde. |
| Solvent | Glacial Acetic Acid | Acetic acid serves as both a solvent and a catalyst for the condensation steps. Other high-boiling polar solvents like DMF could be used but may complicate the workup. |
Table 2: Comparison of Analytical Methods for Product Validation
| Method | Principle | Information Provided | Strengths & Weaknesses |
| ¹H / ¹³C NMR | Nuclear Magnetic Resonance | Confirms chemical structure, regiochemistry, and purity (relative to NMR-active impurities). | Strengths: Provides definitive structural information. Weaknesses: Requires a relatively pure sample; quantitative accuracy depends on standards. |
| LC-MS | Chromatographic Separation & Mass Analysis | Confirms molecular weight and purity. Can be used to monitor reaction progress. | Strengths: High sensitivity and specificity. Excellent for identifying trace impurities. Weaknesses: Does not provide detailed structural connectivity. |
| HPLC-UV | Chromatographic Separation & UV Detection | Quantifies purity by area percentage. | Strengths: Robust, reproducible, and the standard for purity assessment in pharmaceutical development.[9] Weaknesses: Requires a reference standard for accurate quantification. |
| Melting Point | Thermal property | Indicates purity. | Strengths: Simple, fast, and inexpensive. A sharp melting point close to the literature value suggests high purity. Weaknesses: Impurities often depress and broaden the melting range. |
Frequently Asked Questions (FAQs)
Q: Can I use the methyl ester of 4-formylbenzoic acid as a starting material? A: Yes, you can use the methyl ester. The reaction will proceed similarly to yield methyl 4-(1H-imidazol-4-yl)benzoate. You will then need to add a subsequent hydrolysis step (e.g., using NaOH or LiOH) to convert the ester to the final carboxylic acid product.
Q: What are the primary safety concerns for this synthesis? A: Glacial acetic acid is corrosive and has a strong odor; always handle it in a fume hood. Glyoxal is a suspected mutagen and should be handled with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted in a well-ventilated area.
Q: How should the final product be stored? A: this compound is a stable, solid compound. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Q: Is a copper catalyst necessary for this synthesis? A: No. The Radziszewski synthesis is a condensation reaction and does not require a metal catalyst. You may be thinking of Ullmann-type reactions, which use copper to couple an N-H bond of imidazole to an aryl halide. That reaction would produce the isomeric 4-(1H-imidazol-1-yl)benzoic acid and is not the correct route for this target.
References
- PrepChem. Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.
- PrepChem. Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947.
- Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o524.
- Organic Chemistry Portal. Imidazole synthesis.
- Gupta, V. D., et al. (2014). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of ChemTech Research, 6(9), 4256-4263.
- PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
- Autechem. (2024). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.
- ResearchGate. (PDF) 4-(Imidazol-1-yl)benzoic acid.
- ResearchGate. 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd.
- Wikipedia. Imidazole.
- Venkatesh, P. Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare.
- Google Patents. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
- Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5374.
- Google Patents. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
- Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Drug Design and Medicinal Chemistry, 5(3), 222.
- Tidwell, M. W., et al. (2009). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Molecules, 14(7), 2446–2456.
Sources
- 1. nbinno.com [nbinno.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 4-(1H-Imidazol-4-yl)benzoic acid.
Welcome to the technical support center for the synthesis of 4-(1H-Imidazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this important heterocyclic compound. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient production of your target molecule.
Introduction to the Synthesis and Potential Pitfalls
The synthesis of this compound typically proceeds through a two-step process: the formation of the imidazole ring followed by the hydrolysis of an ester precursor. A common and effective route involves the cyclocondensation of an α-haloketone with formamidine, followed by saponification. While seemingly straightforward, this pathway is prone to the formation of several side products that can complicate purification and reduce yields. This guide will dissect these potential issues and provide robust protocols to mitigate them.
Visualizing the Synthetic Pathway and Side Reactions
To better understand the formation of the desired product and potential impurities, the following reaction scheme illustrates the primary synthetic route and the key side reactions.
Caption: Main synthetic pathway and key side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the imidazole ring is giving a complex mixture of products. What are the likely culprits?
A1: A complex product mixture in the initial cyclocondensation step is a common issue. The primary suspects are often regioisomer formation and the Favorskii rearrangement.
-
Regioisomeric Impurity: The reaction between ethyl 4-(2-bromoacetyl)benzoate and formamidine can theoretically produce two regioisomers: the desired ethyl 4-(1H-imidazol-4-yl)benzoate and the undesired ethyl 4-(1H-imidazol-5-yl)benzoate. The formation ratio of these isomers can be influenced by reaction conditions.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[1][2] In this case, ethyl 4-(2-bromoacetyl)benzoate could rearrange to an isomeric ester, which would not lead to the desired imidazole product.
Q2: I'm observing a significant amount of starting material (ethyl 4-(2-bromoacetyl)benzoate) even after a long reaction time. What could be the issue?
A2: Incomplete conversion of the starting α-haloketone can be due to several factors:
-
Insufficient Base: The reaction requires a base to facilitate the cyclization. If the base is not present in sufficient quantity or is not strong enough, the reaction may stall.
-
Low Reaction Temperature: The cyclocondensation reaction typically requires heating to proceed at a reasonable rate. Insufficient temperature can lead to a sluggish reaction.
-
Poor Solubility of Reagents: Ensure that both the ethyl 4-(2-bromoacetyl)benzoate and formamidine are adequately dissolved in the reaction solvent.
Q3: During the hydrolysis of the ester, I'm getting a byproduct that lacks a carboxylic acid group. What is happening?
A3: The loss of the carboxylic acid group during hydrolysis points to decarboxylation. While imidazole-4-carboxylic acids are relatively stable, prolonged heating at high temperatures, especially under harsh basic or acidic conditions, can induce decarboxylation to yield 4-phenyl-1H-imidazole.
Q4: How can I distinguish between the desired 4-yl and the isomeric 5-yl product?
A4: Distinguishing between these regioisomers is crucial and can be achieved through spectroscopic methods, primarily NMR. The chemical shifts of the imidazole ring protons will be different for the two isomers. 2D NMR techniques like HMBC and NOESY can also be invaluable in establishing the connectivity and spatial relationships of the substituents on the imidazole ring.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of ethyl 4-(1H-imidazol-4-yl)benzoate | Favorskii Rearrangement: The basic conditions are promoting the rearrangement of the α-haloketone. | Use a milder base or a buffered system to control the pH. A non-nucleophilic base may also be beneficial. |
| Formation of Regioisomers: The reaction conditions are favoring the formation of the 5-yl isomer. | Modify the solvent and temperature. Sometimes, a two-step process where the amidine is pre-formed can offer better regioselectivity. | |
| Presence of unreacted ethyl 4-(2-bromoacetyl)benzoate | Inefficient Reaction: The reaction is not going to completion. | Increase the reaction temperature and/or time. Ensure the formamidine is of good quality and used in a slight excess. |
| Product is difficult to purify from side products | Similar Polarity of Isomers: The 4-yl and 5-yl isomers often have very similar polarities, making chromatographic separation challenging. | Utilize specialized chromatographic techniques such as chiral HPLC or preparative HPLC with a long column and a shallow gradient.[3] Selective crystallization by forming salts with different acids or bases can also be effective. |
| Loss of the carboxylic acid group during hydrolysis | Decarboxylation: The hydrolysis conditions are too harsh. | Perform the hydrolysis at a lower temperature for a longer period. Use a milder base if possible. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
| Incomplete hydrolysis of the ester | Insufficient base or reaction time: The saponification is not complete. | Ensure at least one equivalent of base is used. Increase the reaction time and/or temperature moderately. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(1H-imidazol-4-yl)benzoate
-
To a solution of ethyl 4-(2-bromoacetyl)benzoate (1 equivalent) in a suitable solvent (e.g., ethanol, THF), add formamidine acetate (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Hydrolysis of Ethyl 4-(1H-imidazol-4-yl)benzoate
-
Dissolve ethyl 4-(1H-imidazol-4-yl)benzoate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.1 equivalents) and heat the mixture to a gentle reflux.
-
Monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 5-6 with 1M HCl.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Mechanistic Insights into Side Product Formation
Favorskii Rearrangement Mechanism
The Favorskii rearrangement is initiated by the deprotonation of the α-carbon on the opposite side of the bromine atom, leading to the formation of a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (in this case, potentially formamidine or another basic species), leading to a rearranged product.
Caption: Mechanism of the Favorskii rearrangement.
References
- Favorskii, A. E. J. Russ. Phys. Chem. Soc.1894, 26, 590.
- Kende, A. S. Org. React.1960, 11, 261.
- Gompper, R.; Effenberger, F. Chem. Ber.1959, 92, 1928.
- Bredereck, H.; Gompper, R.; Theilig, G. In Newer Methods of Preparative Organic Chemistry; Foerst, W., Ed.; Academic Press: New York, 1964; Vol. 3, pp 241-275.
- Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, 2006.
- Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978, 43, 2923–2925.
- Zarghi, A.; et al. Bioorg. Med. Chem.2005, 13, 4349-4356.
- Paal, C. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
- Knorr, L. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
Sources
Technical Support Center: Purification of Crude 4-(1H-Imidazol-4-yl)benzoic Acid
Welcome to the Technical Support Center for the purification of crude 4-(1H-Imidazol-4-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this molecule. Our focus is on providing practical, experience-driven advice to help you achieve high purity and yield.
Introduction to Purification Challenges
This compound is a bifunctional molecule containing both a weakly basic imidazole ring and an acidic carboxylic acid group. This amphoteric nature, combined with its aromaticity, presents unique challenges in removing impurities, which may include unreacted starting materials, regioisomers (e.g., 4-(1H-imidazol-1-yl)benzoic acid), and other side-products from the synthesis. The choice of purification strategy is therefore critical to obtaining material of suitable quality for downstream applications.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of crude this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Such as 4-halobenzoic acids or esters and imidazole precursors.
-
Regioisomers: Depending on the synthetic strategy, you may have the undesired 4-(1H-imidazol-1-yl)benzoic acid isomer.
-
Homocoupling Products: Such as 4,4'-biphenyldicarboxylic acid, which can arise from certain coupling reactions.[1]
-
Decarboxylation Products: High reaction temperatures can sometimes lead to the loss of the carboxylic acid group.[1]
-
Residual Catalysts and Reagents: Inorganic salts and residual catalyst (e.g., copper or palladium) may also be present.
Q2: What is the best initial approach for purifying this compound?
A2: For many solid organic compounds like this compound, recrystallization is often the most efficient first-line purification method.[2] It is a cost-effective and scalable technique that can significantly improve purity by removing most common impurities.
Q3: Can I use normal-phase column chromatography for purification?
A3: While possible, normal-phase column chromatography on silica gel can be challenging for this compound. Its polar nature can lead to significant tailing and poor separation, especially if the impurities have similar polarities. If you must use chromatography, consider using a polar eluent system, possibly with a small amount of acetic acid or triethylamine to improve peak shape. Reverse-phase HPLC is generally a more effective chromatographic method for both analysis and purification of such polar compounds.[1]
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzoic acid and its derivatives, common and effective solvents include water, ethanol, or a mixture of the two.[2][3][4] You may need to perform some small-scale solvent screening to find the optimal solvent or solvent system for your specific crude material.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Troubleshooting Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent choice.
-
Solution:
-
Ensure the solvent is at its boiling point.
-
Add small portions of additional hot solvent until the compound dissolves. Be careful not to add too much, as this will reduce your recovery.
-
If a large amount of solvent is required, it may be the wrong solvent. Re-evaluate your solvent choice by testing the solubility of a small amount of crude material in various solvents.
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound or its impurities. The presence of significant impurities can also lower the melting point of the mixture.
-
Solution:
-
Add a small amount of a co-solvent in which your compound is less soluble to the hot solution. This can lower the overall boiling point of the solvent system.
-
Try a different solvent with a lower boiling point.
-
If impurities are the cause, consider a preliminary purification step, such as an acid-base extraction, before recrystallization.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being too soluble in the chosen solvent at room temperature.
-
Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.[4]
-
Add a small "seed" crystal of the pure compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
-
Reduce Solvent Volume: If crystallization cannot be induced, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Troubleshooting Acid-Base Extraction
Acid-base extraction is a powerful technique to separate acidic or basic compounds from neutral impurities. Given the amphoteric nature of this compound, this method can be highly effective.
Issue: Low recovery of the product after acid-base extraction.
-
Possible Cause 1: Incomplete extraction into the aqueous basic layer. The carboxylic acid needs to be fully deprotonated to its carboxylate salt to be soluble in the aqueous phase.
-
Solution:
-
Use a sufficiently strong base. A solution of sodium bicarbonate (NaHCO₃) should be sufficient to deprotonate the carboxylic acid (pKa ~4.2) without significantly deprotonating the imidazole ring (the conjugate acid pKa is ~6-7).[5]
-
Ensure thorough mixing of the organic and aqueous layers to facilitate the acid-base reaction and transfer of the salt.
-
Perform multiple extractions with fresh aqueous base to ensure complete transfer.
-
-
Possible Cause 2: Incomplete precipitation from the aqueous layer. After extracting the product into the aqueous basic layer, it needs to be precipitated by acidification.
-
Solution:
-
Possible Cause 3: Emulsion formation. The presence of impurities can sometimes lead to the formation of an emulsion between the organic and aqueous layers, making separation difficult.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
If the emulsion persists, you may need to filter the entire mixture through a pad of celite.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This is a good starting point for the recrystallization of this compound.
-
Dissolution: In a suitably sized Erlenmeyer flask, add your crude this compound. Add a minimal amount of hot ethanol to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x volume of the organic layer). Combine the aqueous extracts.
-
Backwash (Optional): To remove any entrained neutral organic impurities from the combined aqueous layers, perform a "backwash" with a fresh portion of ethyl acetate. Discard this organic wash.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl with stirring until the pH is approximately 2-4. A precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water.
-
Drying: Dry the purified product under vacuum.
Purity Assessment
After purification, it is essential to assess the purity of your this compound.
| Analytical Technique | Purpose | Expected Observations for Pure Product |
| Melting Point | Assess purity | A sharp melting point close to the literature value. Impurities will typically broaden and depress the melting point. |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment | The spectrum should show the expected signals for the aromatic and imidazole protons with correct integrations and coupling patterns. The absence of signals from impurities is indicative of high purity. |
| ¹³C NMR Spectroscopy | Structural confirmation | The spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A single major peak should be observed. Purity can be calculated based on the area percentage of the main peak. A good starting point for method development would be a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. |
Diagrams
Caption: General purification workflow for crude this compound.
Caption: Workflow for purification by acid-base extraction.
References
- FAMU. (2016, September 27).
- Chemistry Steps. Organic Acid-Base Extractions.
- University of Colorado Boulder. Acid-Base Extraction.
- University of Missouri–St. Louis. Recrystallization of Benzoic Acid.
- Odinity. (2017, December 31). Extraction of Benzoic Acid.
- Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- PrepChem.com. Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.
- Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
- Slideshare. Experiment 4 purification - recrystallization of benzoic acid.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- ResearchGate. The solubility of benzoic acid in seven solvents.
- United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- ResearchGate. a¹H NMR spectrum of 4-Hydroxybenzoic acid-1H-imidazole crystal. b¹³C....
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
- UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
- ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.
- Roche. 5.2 Protein purification.
Sources
Technical Support Center: Synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(1H-Imidazol-4-yl)benzoic acid. This valuable heterocyclic compound is a crucial building block in medicinal chemistry and materials science.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and literature-supported methodologies.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A low yield can be attributed to several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification. A systematic approach is essential to identify and resolve the root cause.
Possible Cause 1: Incomplete Reaction
-
Reagent Quality: Ensure the purity of your starting materials. Impurities in reactants like imidazole or 4-halobenzoic acid derivatives can inhibit the reaction.
-
Reaction Conditions: The choice of base, catalyst, solvent, temperature, and reaction time are all critical. For instance, in Ullmann-type couplings, insufficient temperature or a weak base can lead to a stalled reaction.[2]
-
Moisture: Many of the reagents, especially organometallic catalysts and strong bases, are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if required by your specific protocol.
Possible Cause 2: Side Product Formation
The reaction conditions that promote the desired synthesis can also lead to unwanted side reactions. For example, in syntheses starting from a substituted benzaldehyde, oxidation or other transformations of the aldehyde group can compete with the imidazole ring formation.[3][4]
Possible Cause 3: Product Loss During Workup and Purification
-
Precipitation/Extraction: The product's solubility can be pH-dependent due to the presence of both a carboxylic acid and an imidazole ring. Ensure the pH is adjusted correctly during the workup to either precipitate the product effectively or extract it into the appropriate solvent layer.
-
Recrystallization: Using a suboptimal solvent system for recrystallization can lead to significant product loss. It is crucial to select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q2: I'm observing significant impurity peaks in my analytical data (LC-MS/NMR). How can I identify and minimize them?
Identifying impurities is the first step toward eliminating them. Based on common synthetic routes, here are some likely culprits:
-
Unreacted Starting Materials: This is the most straightforward impurity to identify. If you observe signals corresponding to your starting materials, it indicates an incomplete reaction.
-
Isomeric Products: Depending on the synthetic route, the formation of regioisomers is possible. Careful analysis of NMR spectra (especially 2D NMR) can help in their identification.
-
Side-Reaction Products: The nature of side products is highly dependent on the chosen synthetic pathway. For instance, in some imidazole syntheses, oxidative side reactions can occur.[5]
Strategies for Minimization:
-
Optimize Reaction Conditions: Adjusting temperature, reaction time, and stoichiometry can often minimize the formation of side products.
-
Purification Techniques: Column chromatography is a powerful tool for separating the desired product from impurities.[6] A well-chosen solvent system is key to achieving good separation. Recrystallization is also an effective method for removing minor impurities, provided a suitable solvent is found.
Q3: My final product is discolored (e.g., yellow or brown) instead of a white solid. How can I improve its appearance?
Discoloration often arises from trace impurities, which may not be easily detectable by standard analytical techniques but can affect the product's appearance and downstream applications.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively remove colored impurities. The mixture should be heated briefly and then filtered hot to remove the carbon.
-
Recrystallization: A carefully executed recrystallization can significantly improve the color and purity of the final product. Experiment with different solvent systems to find the one that yields the best results. Ethanol has been reported as a suitable recrystallization solvent.[3][4]
Frequently Asked Questions (FAQs)
What is a reliable starting point for the synthesis of this compound?
A common and often successful route involves a two-step process:
-
N-Arylation: A nucleophilic aromatic substitution reaction between imidazole and a 4-halobenzoic acid derivative (e.g., methyl 4-fluorobenzoate).[7][8] This is typically carried out in a polar aprotic solvent like DMSO with a base such as potassium carbonate at elevated temperatures.[7][8]
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid, usually by heating with an aqueous base like sodium hydroxide, followed by acidification to precipitate the product.[7]
How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[2][9] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system for TLC should provide good separation between the starting materials and the product.
What are the key safety considerations for this synthesis?
-
Solvents: Many of the solvents used, such as DMSO, are high-boiling and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Some of the reagents, such as strong bases and acids, are corrosive. Handle them with care and follow standard laboratory safety procedures.
-
Heating: Reactions at elevated temperatures should be conducted with appropriate heating mantles and condensers to prevent solvent evaporation and potential hazards.
Experimental Protocols and Data
Protocol 1: Two-Step Synthesis via N-Arylation and Hydrolysis
This protocol is adapted from established literature procedures.[3][4][7][8]
Step 1: Synthesis of Methyl 4-(1H-Imidazol-1-yl)benzoate
-
To a round-bottom flask, add methyl 4-fluorobenzoate (1.0 eq), imidazole (1.2-1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120-130°C with stirring for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude ester.
Step 2: Hydrolysis to 4-(1H-Imidazol-1-yl)benzoic Acid
-
Suspend the crude methyl 4-(1H-imidazol-1-yl)benzoate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid to a pH of 6-7 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(1H-imidazol-1-yl)benzoic acid.[3][4]
Table 1: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time or temperature; check reagent purity. |
| Side product formation | Optimize stoichiometry; consider a different synthetic route. | |
| Product loss during workup | Adjust pH carefully during precipitation/extraction. | |
| Impure Product | Unreacted starting materials | Improve reaction completion; purify by column chromatography. |
| Side products | Optimize reaction conditions; use recrystallization or chromatography. | |
| Discolored Product | Trace impurities | Treat with activated carbon; perform multiple recrystallizations. |
Diagrams and Workflows
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
References
- Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. PrepChem.com.
- Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com.
- 4-(Imidazol-1-yl)benzoic acid. National Center for Biotechnology Information.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- Imidazole synthesis. Organic Chemistry Portal.
- Synthesis of Imidazoles. Baran Lab.
- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. IJRPR.
- Introduction Benzoic acid is a preservative that is widely used as a food additive to preserve and extend shelf life in various. Journal of Health Science and Medical Research.
- Marckwald approach to fused imidazoles. ResearchGate.
- Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. PPTX.
- REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate.
- A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct.
- Synthesis of 4-(1H-azol-1-ylmethyl)benzoic acid hydrazides and their effects on the leukocyte system in rats. ResearchGate.
- (PDF) 4-(Imidazol-1-yl)benzoic acid. ResearchGate.
- Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.
- 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd. ResearchGate.
- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 4-(1H-Imidazol-4-yl)benzoic acid
Welcome to the technical support center for 4-(1H-Imidazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and characterization of this versatile molecule. As a key building block in pharmaceutical development and a ligand in the synthesis of metal-organic frameworks (MOFs), robust and accurate characterization is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Introduction to this compound
This compound is a bifunctional organic compound featuring both a carboxylic acid and an imidazole moiety. This unique combination of acidic and basic functionalities imparts specific physicochemical properties that can present challenges during its characterization. Understanding these potential hurdles is the first step toward reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound has low solubility in common organic solvents. How can I dissolve it for analysis?
A1: The solubility of this compound can be challenging due to its polar nature and the presence of both acidic and basic groups, which can lead to strong intermolecular interactions.
-
Initial Solvent Screening: A good starting point for solubility testing is to use a range of solvents with varying polarities. While a safety data sheet indicates water solubility, for many organic analyses, other solvents are necessary.[2] Based on the structure and related compounds, consider the following:
-
Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective in dissolving compounds with similar functionalities. A synthesis protocol for a related compound uses DMSO as the reaction solvent, suggesting good solubility.
-
Polar Protic Solvents: Methanol and ethanol can be effective, especially with gentle heating. Recrystallization from ethanol has been reported, indicating at least moderate solubility at elevated temperatures.[3][4]
-
Aqueous Solutions with pH Adjustment: The solubility in aqueous media is highly pH-dependent. In acidic solutions (pH < pKa of the carboxyl group), the compound will be protonated and may have lower solubility. In basic solutions (pH > pKa of the imidazole), the carboxyl group will be deprotonated, forming a more soluble carboxylate salt.
-
-
Troubleshooting Poor Solubility:
-
Gentle Heating: Applying gentle heat can significantly improve solubility. However, be mindful of potential degradation at high temperatures.
-
Sonication: Using an ultrasonic bath can help break down aggregates and enhance dissolution.
-
Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of DMSO in methanol might improve solubility.
-
Q2: I am observing batch-to-batch variability in my analytical data. What could be the cause?
A2: Batch-to-batch variability is often linked to the presence of impurities or polymorphism.
-
Potential Impurities: The synthesis of this compound can lead to several byproducts, depending on the synthetic route. Common impurities may include:
-
Unreacted starting materials (e.g., 4-halobenzoic acid and imidazole).
-
Side-products from the coupling reaction. For instance, in Ullmann-type syntheses, homocoupling of the aryl halide can occur.[5]
-
Residual solvents from purification steps.
-
-
Polymorphism: The existence of different crystalline forms (polymorphs) is a known phenomenon for imidazole and benzoic acid derivatives.[6][7][8] Polymorphs can have different solubilities, melting points, and spectroscopic signatures, leading to inconsistencies in analytical data. It is crucial to control the crystallization conditions to ensure the formation of a consistent polymorphic form.
Q3: My melting point reading for this compound is broad and not sharp. Why is this happening?
A3: A broad melting point range is typically an indication of an impure sample or the presence of multiple crystalline forms.
-
Impurity Effect: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.
-
Polymorphism: If your sample is a mixture of polymorphs, you may observe a broad melting range or multiple melting events.
-
Decomposition: Some sources indicate that this compound decomposes upon heating, with a reported decomposition temperature of around 305 °C.[9] If the melting point is close to the decomposition temperature, you may observe a broad and indistinct transition.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of this compound. However, several factors can complicate spectral interpretation.
Issue: Poor resolution or broad peaks in the 1H NMR spectrum.
| Potential Cause | Explanation | Recommended Solution |
| Low Solubility | Insufficient concentration of the analyte in the NMR solvent leads to a poor signal-to-noise ratio and can result in the appearance of broad peaks. | Use a more effective deuterated solvent such as DMSO-d6. Gentle heating of the NMR tube may also improve solubility, but be cautious of solvent evaporation. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metal ions can cause significant line broadening. | Treat the sample with a chelating agent (e.g., a small amount of EDTA) or pass the solution through a small plug of silica gel or Celite before analysis. |
| Proton Exchange | The acidic proton of the carboxylic acid and the N-H proton of the imidazole can undergo exchange with residual water in the solvent, leading to peak broadening. | Use a very dry deuterated solvent. The addition of a drop of D2O will cause the exchangeable proton signals to disappear, which can help in their assignment. |
| Solvent Effects | The choice of solvent can influence chemical shifts, especially for protons near the polar functional groups. | Be consistent with the solvent used for analysis. DMSO-d6 is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.[10] |
1H NMR Spectral Data (Reference) Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d6 | Multiplicity |
| Imidazole H2' | ~8.3 | s |
| Imidazole H4', H5' | ~7.7 | m |
| Benzoic Acid H (aromatic) | 7.8 - 8.1 | AA'BB' system (two doublets) |
| Carboxylic Acid OH | >12.0 | br s |
Caption: Troubleshooting workflow for poor 1H NMR resolution.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of this compound. Method development can be challenging due to its polar nature.
Issue: Poor peak shape (tailing or fronting) in reverse-phase HPLC.
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The basic imidazole group can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. | Use a base-deactivated column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Operating at a lower pH (e.g., with 0.1% formic or phosphoric acid) will protonate the imidazole, which can also improve peak shape. |
| Inappropriate Mobile Phase pH | The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH. | Buffer the mobile phase to a pH that is at least 2 units away from the pKa of the carboxylic acid and the imidazole group to ensure a single ionic form. |
| Column Overload | Injecting too much sample can lead to peak fronting. | Reduce the injection volume or the concentration of the sample. |
Recommended Starting HPLC Method:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This method is a starting point and may require optimization for your specific instrument and sample.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Issue: Difficulty obtaining a clear molecular ion peak or interpreting the fragmentation pattern.
| Potential Cause | Explanation | Recommended Solution |
| In-source Fragmentation | The compound may be fragmenting in the ion source before mass analysis, leading to a weak or absent molecular ion peak. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). Optimize the ion source parameters (e.g., reduce the fragmentor voltage in ESI). |
| Complex Fragmentation | The molecule can fragment in multiple ways, leading to a complex spectrum that is difficult to interpret. | Use tandem mass spectrometry (MS/MS) to isolate the molecular ion and induce fragmentation in a controlled manner. This will provide a clearer fragmentation pattern that can be used for structural confirmation. |
Expected Fragmentation Patterns (ESI-MS):
-
Positive Mode ([M+H]+): The protonated molecule is expected at m/z 189.1.
-
Negative Mode ([M-H]-): The deprotonated molecule is expected at m/z 187.1.
-
Common Neutral Losses:
-
Loss of H2O (18 Da)
-
Loss of CO2 (44 Da)
-
Loss of COOH (45 Da)[11]
-
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for investigating thermal stability and polymorphism.
Issue: Inconsistent thermal events observed in DSC or unexpected weight loss in TGA.
| Potential Cause | Explanation | Recommended Solution |
| Hygroscopicity | The compound may absorb water from the atmosphere, leading to an endothermic event in DSC and a weight loss in TGA at temperatures below 100 °C. | Dry the sample in a vacuum oven before analysis. Store the compound in a desiccator. Run a TGA experiment to quantify the amount of absorbed water. |
| Polymorphic Transitions | Different crystalline forms can interconvert upon heating, resulting in additional thermal events in the DSC thermogram. | Use a controlled heating and cooling rate in DSC to investigate polymorphic transitions. Analyze the sample by Powder X-ray Diffraction (PXRD) before and after heating to identify any changes in the crystalline form. |
| Decomposition | The compound may decompose at or near its melting point, leading to a complex DSC profile and significant weight loss in TGA. | Run a TGA experiment to determine the onset of decomposition. Use a lower heating rate in DSC to better resolve melting and decomposition events. |
Caption: Experimental workflow for comprehensive thermal analysis.
References
- Chemistry LibreTexts.
- Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o524. [Link]
- Girase, J., Nayak, S., Tagare, J., & Vaidyanathan, S. (2021). Thermogravimetric analysis (TGA) curves of the imidazole derivatives.
- ResearchGate. Differential scanning calorimetry (DSC) thermograms of imidazolium ionic liquid (IIL) and its blend with 25 wt. % of Fe3O4-IIL. [Link]
- Kuai, H. W., & Cheng, X. C. (2011). Monoclinic polymorph of 4-[(1H-benz-imidazol-1-yl)meth-yl]benzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 10), o2787. [Link]
- ResearchGate.
- Kuai, H. W., & Cheng, X. C. (2011). Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 10), o2787. [Link]
- Kuai, H. W., & Cheng, X. C. (2011). Orthorhombic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o3014. [Link]
- ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
- Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide.
- Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]
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- ResearchGate. DSC and TGA thermograms of the small molecules. [Link]
- Barbas, C., & De la Mata, A. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Journal of pharmaceutical and biomedical analysis, 25(5-6), 909–915. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid. (2025-10-11). [Link]
- SpectraBase. benzoic acid, 4-[[[(1-methyl-1H-imidazol-2-yl)thio]acetyl]amino]-,methyl ester - Optional[1H NMR] - Spectrum. [Link]
- Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid.
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- Walker, R. B., et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms.
- El-Koussi, W. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules (Basel, Switzerland), 25(24), 5988. [Link]
- Rungruangsak, K., & Beekrum, S. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-380. [Link]
- Doc Brown's Chemistry.
- Reddy, B. R., & Kumar, K. R. (2018). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 7(5), 558-564. [Link]
- ResearchGate. Major fragmentation modes of ionized 4-(n-heptyl)benzoic acid [Fig. 74(e)]. [Link]
- Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o524. [Link]
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- ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). [Link]
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Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis with Imidazole Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) using imidazole-based linkers. As the demand for precisely engineered porous materials for applications like drug delivery and catalysis grows, mastering their synthesis is paramount.[1][2][3] This resource explains the causality behind experimental choices to empower you to overcome common hurdles and optimize your reaction conditions effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of imidazole-based MOFs, such as the widely studied Zeolitic Imidazolate Frameworks (ZIFs). The solutions are presented in a question-and-answer format to directly resolve common experimental challenges.
Issue: Low or No Product Yield
Q: My reaction has produced very little or no precipitate. What are the likely causes?
A: This is a common issue that typically points to problems with nucleation and crystal growth, often rooted in reactant solubility and deprotonation of the linker.
-
Solvent and Deprotonation: The imidazole linker, such as 2-methylimidazole (H-2-mIm), must be deprotonated to coordinate with the metal ion (e.g., Zn²⁺).[4] The choice of solvent plays a critical role in this step. Polar solvents like methanol are effective at promoting deprotonation and solvating the precursors, often leading to rapid precipitation.[5][6] If you are using water, which has high polarity, the deprotonation can be slower, and water molecules can compete as ligands, hindering framework formation.[6]
-
pH and Modulators: The pH of the solution is crucial. Without a basic environment, the imidazole linker remains largely in its protonated form.[4] Adding a base or a modulator like triethylamine (TEA) can facilitate deprotonation and initiate crystallization.[4] In some aqueous syntheses, additives like sodium formate or ammonium hydroxide are used to control the pH and influence crystal growth.[7]
-
Molar Ratio: An inappropriate molar ratio of linker to metal can stall the reaction. While a 2:1 linker-to-metal ratio is stoichiometric for ZIF-8, a large excess of the imidazole linker is often used in practice to drive the reaction forward, especially in aqueous systems.[8] Check your ratios and consider increasing the linker concentration.
Issue: Amorphous Product or Poor Crystallinity
Q: My powder X-ray diffraction (PXRD) pattern shows a broad hump instead of sharp peaks, indicating an amorphous product. How can I improve crystallinity?
A: Achieving high crystallinity is essential for the defining porosity of MOFs. Several factors govern the formation of a well-ordered framework over an amorphous solid.
-
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally accelerate the reaction kinetics, which can lead to faster nucleation and the formation of smaller, potentially less crystalline particles.[9][10] Conversely, lower temperatures with longer reaction times can favor slower, more controlled crystal growth, resulting in higher crystallinity.[9][11] For solvothermal synthesis, a typical temperature range is 80-140°C for 12-72 hours.[11][12][13] It is crucial to find the optimal balance for your specific system.
-
Solvent System: The solvent's properties heavily influence crystallinity. N,N-Dimethylformamide (DMF) is a common solvent for solvothermal synthesis and is known to produce highly crystalline MOFs by promoting the dissolution of precursors and mediating crystal growth.[14] Methanol is also widely used, particularly for room-temperature synthesis, and can yield highly crystalline nanoparticles.[5] Water-based synthesis is greener but can sometimes result in lower crystallinity unless parameters like pH and concentration are carefully optimized.[4][6]
-
Modulators: A modulator is a compound that competes with the linker for coordination to the metal center. This competition slows down the nucleation rate, leading to the formation of fewer, larger, and often more perfect crystals. Benzoic acid or 1-methylimidazole can act as modulators in ZIF synthesis, improving crystal quality and controlling particle size.[15][16]
Issue: Incorrect Crystal Phase or Presence of Impurities
Q: My PXRD pattern matches a different MOF phase than intended, or I see extra peaks corresponding to metal oxides (e.g., ZnO). Why is this happening?
A: Phase purity is a common challenge and is highly sensitive to the reaction environment.
-
Influence of Temperature and Solvent: The introduction of heat in certain solvent systems can lead to the formation of undesirable byproducts. For instance, heating a reaction mixture in a DEF-DMF solvent system has been shown to result in the formation of ZnO instead of the desired ZIF phase.[17] The presence of water, especially at elevated temperatures, can hydrolyze the metal salt and lead to the precipitation of metal hydroxides or oxides.
-
Molar Ratio and Additives: The ratio of reactants can direct the formation of different structural phases. In one study, adjusting the imidazole-to-Cu²⁺ molar ratio resulted in two distinct framework structures (a 1D chain vs. a 2D layer).[18][19] Ensure your molar ratios are precise for the desired phase.
-
Atmosphere Control: For air-sensitive metal centers or linkers, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of unwanted side products.
Issue: Poor Control Over Particle Size and Morphology
Q: The particles of my synthesized MOF are too large, too small, or have a wide size distribution. How can I achieve better control?
A: Tuning particle size and shape is critical, especially for applications like drug delivery where nanoparticles are often required.[1]
-
Concentration of Precursors: Higher reactant concentrations generally lead to faster nucleation rates, which favors the formation of a larger number of smaller particles. Conversely, lower concentrations promote slower growth on existing nuclei, resulting in larger crystals.
-
Use of Modulators: As mentioned, modulators are highly effective for size control. They act as "capping agents" that temporarily block coordination sites on the growing crystal surface, thereby limiting the final particle size and narrowing the size distribution.[16] 1-methylimidazole, for example, can modulate the synthesis of ZIF-4 to tailor particle size and morphology.[15][16]
-
Solvent Viscosity and Polarity: The solvent's viscosity affects the diffusion rate of precursors in the solution.[14] Higher viscosity can slow down diffusion, leading to more controlled growth and potentially larger crystals. The choice of solvent (e.g., methanol vs. DMF vs. water) has a profound impact on the final morphology, with some solvents producing rhombic dodecahedrons and others leading to spherical or irregular shapes.[5][14]
-
Synthesis Method: Different synthesis methods yield different particle characteristics. Solvothermal methods often produce larger crystals, while room-temperature stirring or sonochemical methods tend to produce smaller nanoparticles.[8]
Section 2: Frequently Asked Questions (FAQs)
General Synthesis
Q: What is a typical starting molar ratio for an imidazole linker to a metal salt? A: For ZIF-8 (Zn(2-mIm)₂), the stoichiometric ratio is 2:1 of 2-methylimidazole to the zinc salt. However, in practice, a significant excess of the linker is often used, with ratios ranging from 8:1 to as high as 70:1, to increase the deprotonation equilibrium and drive the reaction to completion, especially in aqueous or methanolic solutions.[8][14]
Q: How do I choose the right solvent for my imidazole-based MOF synthesis? A: The choice depends on your desired outcome (e.g., particle size, crystallinity) and synthesis method (e.g., solvothermal, room temperature).
-
N,N-Dimethylformamide (DMF): Excellent for solvothermal synthesis, often yielding high crystallinity and phase purity.[14] However, it is toxic and requires high temperatures to remove from the MOF pores during activation.[12]
-
Methanol (MeOH): A common choice for room-temperature synthesis, leading to rapid formation of nanoparticles.[5] It is less toxic than DMF and easier to remove.
-
Water: The "greenest" solvent, but synthesis can be more challenging to control. Often requires additives or a large excess of linker to promote deprotonation and prevent the formation of metal hydroxides.[4][6]
Q: What are the most important characterization techniques to verify my synthesis was successful? A: A combination of techniques is essential for proper characterization:
-
Powder X-Ray Diffraction (PXRD): This is the most crucial technique to confirm the crystallinity and phase purity of your MOF by comparing the experimental pattern to a simulated or reference pattern.[7][20]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Used to visualize the particle size, morphology (shape), and size distribution of your MOF crystals.[5][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the imidazole linker within the framework and the coordination to the metal center by analyzing vibrational modes.[7][20]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can help confirm the removal of solvent molecules after activation.[12][20]
-
Gas Sorption Analysis (e.g., N₂ at 77 K): After activation, this technique measures the specific surface area (BET area) and pore volume, confirming the porosity of the material.[20][21]
Post-Synthetic Modification (PSM)
Q: Can I modify the properties of my imidazole-based MOF after it has been synthesized? A: Yes, post-synthetic modification (PSM) is a powerful strategy to introduce new functionalities without altering the underlying framework.[22] If your imidazole linker contains a reactive group (like an amine or a free N-H on the imidazole ring), you can perform chemical reactions on the already-formed MOF. For example, imidazole groups within a Zr-MOF have been successfully ionized post-synthetically to enhance catalytic activity.[22][23][24] Amine-functionalized ZIFs have also been modified to change their surface properties from hydrophilic to hydrophobic.[25][26]
Section 3: Protocols & Data Summaries
Experimental Protocol 1: Solvothermal Synthesis of ZIF-8 Nanocrystals
This protocol provides a general method for synthesizing ZIF-8, a prototypical imidazole-based MOF.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-Methylimidazole (H-2-mIm)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Solution A: Dissolve zinc nitrate hexahydrate in DMF in a glass vial.
-
Solution B: Dissolve 2-methylimidazole in a separate volume of DMF. A common molar ratio is 1:8 (Zinc:Linker).
-
Mixing: Add Solution A to Solution B under stirring.
-
Reaction: Tightly cap the vial and place it in a convection oven pre-heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 24 hours).[12][13]
-
Cooling & Collection: After the reaction, allow the vessel to cool to room temperature. A white precipitate should be visible.
-
Washing: Collect the solid product by centrifugation. Discard the supernatant and wash the product by re-dispersing it in fresh DMF and centrifuging again. Repeat this step three times.
-
Solvent Exchange: After the final DMF wash, re-disperse the product in methanol and centrifuge. Repeat the methanol wash three times to exchange the high-boiling DMF for the more volatile methanol.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight to yield a fine white powder.
Data Summary Table 1: Influence of Solvent on ZIF-8 Synthesis
| Solvent | Typical Method | Particle Size | Morphology | Crystallinity/Surface Area | Reference(s) |
| Methanol (MeOH) | Room Temp. | ~70-100 nm | Monodispersed, uniform | High | [5] |
| Water (H₂O) | Room Temp. | ~100-120 nm | Less uniform, higher average size | Lower | [5] |
| DMF | Solvothermal | Nanometer to Micrometer | Rhombic dodecahedron | High | [14] |
| DMF/H₂O Mix | Gel Diffusion | ~2 µm | Dodecahedral | High | [27] |
Data Summary Table 2: Effect of Temperature & Time on MOF Synthesis
| MOF System | Temperature (°C) | Time (h) | Effect on Crystallinity/Yield | Reference(s) |
| MOF-5 | 105 | 144 | High crystallinity | [11][13] |
| MOF-5 | 120 | 24 | High crystallinity | [11][13] |
| MOF-5 | 140 | 12 | High crystallinity, smoother surface | [11][13] |
| MIL-88A | 100 | 0.5 - 24 | Particle size increases with time (195 to 1460 nm) | [9] |
| MIL-88A | 65 | 0.5 - 24 | Smaller particles than at 100°C (110 to 1050 nm) | [9] |
Section 4: Visualization Diagrams
Diagram 1: Workflow for Imidazole MOF Synthesis Optimization
Caption: A general workflow for the systematic optimization of imidazole-based MOF synthesis.
Diagram 2: Troubleshooting Logic for Suboptimal MOF Synthesis
Caption: A decision tree for troubleshooting common issues in imidazole MOF synthesis.
Section 5: References
-
Yu, T., Tan, J. C., & Li, J. (2020). Impact of 1-Methylimidazole on Crystal Formation, Phase Transitions, and Glass Formation in a Zeolitic Imidazolate Framework. Crystal Growth & Design. [Link]
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ResearchGate. (2020). Impact of 1-Methylimidazole on Crystal Formation, Phase Transitions, and Glass Formation in a Zeolitic Imidazolate Framework | Request PDF. [Link]
-
Meddocs Publishers. (2022). Effect of the Solvent and Imidazole to Zinc Source Ratio on the Synthesis of Zeolitic Imidazolate Framework-8. [Link]
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Akhundzadeh Tezerjani, M., et al. (2021). Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties. RSC Advances. [Link]
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Buday, L., et al. (2022). Synthesis of zeolitic imidazolate framework-8 and gold nanoparticles in a sustained out-of-equilibrium state. Communications Chemistry. [Link]
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Li, P., et al. (2021). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Central Science. [Link]
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MDPI. (2021). Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]
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Al-Bayati, M. F., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology. [Link]
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ResearchGate. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. [Link]
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Majid, M. F., et al. (2022). Characterizations of Amino-Functionalized Metal-Organic Framework Loaded with Imidazole. Nanotechnologies in Green Chemistry and Environmental Sustainability. [Link]
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ACS Figshare. (2025). Synthesis of Two Structurally Distinct Cu-MOFs Regulated by Imidazole and Their Proton Conducting Properties. [Link]
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ResearchGate. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. [Link]
-
National Center for Biotechnology Information. (2016). Characterization of an Isostructural MOF Series of Imidazolate Frameworks Potsdam by Means of Sorption Experiments with Water Vapor. [Link]
-
ACS Publications. (2025). Synthesis of Two Structurally Distinct Cu-MOFs Regulated by Imidazole and Their Proton Conducting Properties. [Link]
-
National Center for Biotechnology Information. (2022). Physiochemical characterization of metal organic framework materials: A mini review. [Link]
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ResearchGate. (2023). (a) Synthesis of drug modulated MOFs and their post-synthetic drug.... [Link]
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ACS Publications. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. [Link]
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ResearchGate. (2020). Weak interactions in imidazole‐containing zinc(II)‐based metal–organic frameworks | Request PDF. [Link]
-
ResearchGate. (2010). Time and temperature dependence of MOFs downsizing. a TEM images of.... [Link]
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Taylor & Francis Online. (2024). Full article: Synthesis of millimeter-scale ZIF-8 single crystals and their reversible crystal structure changes. [Link]
-
MDPI. (2022). Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications. [Link]
-
CrystEngComm (RSC Publishing). (2017). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. [Link]
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Chemical Science (RSC Publishing). (2017). Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides. [Link]
-
National Center for Biotechnology Information. (2024). Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles. [Link]
-
National Center for Biotechnology Information. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. [Link]
-
ResearchGate. (2017). Postsynthetic Ionization of Imidazole-Containing Metal-Organic Framework for Cycloaddition of Carbon Dioxide and Epoxides. [Link]
-
Semantic Scholar. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. [Link]
-
ResearchGate. (2023). ZIF-8 synthesis conditions for different samples. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis methods, structure, and recent trends of ZIF-8-based materials in the biomedical field. [Link]
-
RSC Publishing - The Royal Society of Chemistry. (2016). Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxid. [Link]
-
Nanographenex. (2024). Rethinking ZIF-8: How to Make a Popular MOF More Sustainable. [Link]
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ResearchGate. (2025). (PDF) Optimization of MOF Synthesis. [Link]
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ACS Publications. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. [Link]
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National Center for Biotechnology Information. (2025). Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield. [Link]
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National Center for Biotechnology Information. (2018). Optimised room temperature, water-based synthesis of CPO-27-M metal-organic frameworks with high space-time yields. [Link]
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ResearchGate. (2023). (PDF) Large‐Scale Production of Metal–Organic Frameworks. [Link]
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Scribd. (n.d.). Advances On The Synthesis of MOFs at Scale | PDF. [Link]
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Southern Cross University Research Portal. (2018). New synthetic routes towards MOF production at scale. [Link]
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ACS Publications. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. [Link]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02856A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Item - Synthesis of Two Structurally Distinct Cu-MOFs Regulated by Imidazole and Their Proton Conducting Properties - American Chemical Society - Figshare [acs.figshare.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of an Isostructural MOF Series of Imidazolate Frameworks Potsdam by Means of Sorption Experiments with Water Vapor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Post-Synthetic Modification of a Metal–Organic Framework Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis of zeolitic imidazolate framework-8 and gold nanoparticles in a sustained out-of-equilibrium state - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Aryl Halide Homocoupling in Imidazole Synthesis
Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry: the prevention of aryl halide homocoupling during imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-aryl imidazoles and C-aryl imidazoles. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize the formation of unwanted biaryl byproducts and maximize the yield of your target imidazole derivatives.
Introduction: The Challenge of Homocoupling
The formation of N-aryl and C-aryl imidazoles is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. Common synthetic routes, [1][2]such as the Ullmann condensation and Buchwald-Hartwig amination, often employ palladium or copper catalysts to couple an aryl halide with the imidazole core. However, a persistent sid[1][3][4]e reaction is the homocoupling of the aryl halide, leading to the formation of a symmetrical biaryl compound (Ar-Ar). This not only consumes va[5][6][7]luable starting material but also complicates purification, ultimately reducing the overall yield and efficiency of the synthesis.
This guide will delve into the mechanistic origins of homocoupling and provide practical, evidence-based strategies to suppress this unwanted reaction pathway.
Troubleshooting Guide: Minimizing Aryl Halide Homocoupling
This section addresses common issues encountered during imidazole synthesis that can lead to significant homocoupling. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.
Issue 1: Excessive Biaryl Formation in a Palladium-Catalyzed Reaction
Question: "I am performing a Buchwald-Hartwig N-arylation of imidazole with an aryl bromide and observing a significant amount of the corresponding biphenyl byproduct. How can I mitigate this?"
Answer: The formation of biaryl byproducts in palladium-catalyzed reactions often points to a side reaction pathway that competes with the desired cross-coupling. The mechanism typically i[5][8]nvolves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a competing reaction where two arylpalladium(II) halide intermediates react to form the biaryl. Here are several strategi[5]es to address this:
-
Ligand Selection is Crucial: The choice of phosphine ligand is paramount in controlling the catalytic cycle. Bulky, electron-rich ligands can promote the desired reductive elimination step that forms the C-N bond over the homocoupling pathway.
-
Recommendation:[3] For aryl chlorides, which can be particularly challenging, bulky phosphine ligands are often required to achieve good yields. Consider screening a pane[9]l of ligands such as those from the Buchwald or Hartwig groups. Bidentate phosphine ligan[3]ds like BINAP and DPPF have also been shown to be effective.
-
-
Catalyst Pre-activ[3]ation: Imidazoles can act as ligands for palladium and may inhibit the formation of the active catalyst complex.
-
Protocol: Pre[1]-heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole and aryl halide can dramatically improve the reaction's efficacy and reduce side reactions.
-
-
Control of Reactio[1]n Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, which may have a higher activation energy.
-
Base Selection: The choice of base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, screening other bases such as K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Issue 2: Homocoupl[9]ing in Copper-Catalyzed Ullmann-Type Reactions
Question: "My Ullmann N-arylation of imidazole with an aryl iodide using a copper catalyst is producing a lot of the homocoupled biaryl. What are the key factors to consider here?"
Answer: The classic Ullmann reaction, which often uses stoichiometric amounts of copper, is prone to homocoupling, especially at the high temperatures typically required. Modern modifications have[1][5][10] significantly improved the efficiency and selectivity of this reaction.
-
Ligand-Assisted Catalysis: The use of ligands can accelerate the desired C-N bond formation, allowing for milder reaction conditions and reducing the likelihood of homocoupling.
-
Recommendation: Ligands such as 4,7-dimethoxy-1,10-phenanthroline have been shown to be effective in the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides.
-
-
Solvent Effects: [11] The choice of solvent can have a profound impact.
-
Insight: Dimethyl sulfoxide (DMSO) has been identified as a superior solvent for Ullmann-type couplings, in some cases even overcoming the need for an auxiliary organic ligand.
-
-
Aryl Halide Reacti[12]vity: The nature of the aryl halide plays a significant role.
-
Observation: Aryl halides with electron-withdrawing groups are generally more reactive and may be more prone to side reactions if conditions are not optimized. Conversely, substrates with functional groups like -OH or -NH₂ can interfere by coordinating with the copper catalyst.
-
-
Heterogeneous Cata[5]lysts: The use of supported copper catalysts can offer improved selectivity and easier separation.
-
Example: Copper-exchanged fluorapatite has been used for the N-arylation of imidazoles with arylboronic acids under base-free conditions.
-
Issue 3: Homocoupl[13]ing with Arylboronic Acids as the Coupling Partner
Question: "I am attempting a Chan-Lam N-arylation of imidazole with an arylboronic acid and observing significant biaryl formation. I thought this was less of an issue with boronic acids."
Answer: While often cleaner than reactions with aryl halides, the palladium-catalyzed homocoupling of arylboronic acids can still occur, particularly in the presence of oxygen.
-
Mechanism Insight:[13] A palladium peroxo complex, formed from the reaction of the Pd(0) catalyst with dioxygen, can react with the arylboronic acid to generate the biaryl byproduct.
-
Preventative Measur[13]es:
-
Inert Atmosphere: Ensuring the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) is critical to prevent the formation of the palladium peroxo species.
-
Solvent and Base Optimization: Screening different solvents and bases can help to optimize the rate of the desired C-N coupling relative to the homocoupling side reaction. For instance, in the N-arylation of imidazole with phenylboronic acid, methanol was found to be a superior solvent to water, and K₂CO₃ was an effective base.
-
Frequently Asked Ques[15]tions (FAQs)
Q1: What is the general mechanism of aryl halide homocoupling in palladium-catalyzed reactions?
A1: The generally accepted mechanism begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species, forming an arylpalladium(II) halide intermediate (Ar-Pd(II)-X). Two of these intermediate[5][8][14]s can then undergo a process, sometimes proposed as a ligand exchange to form a diarylpalladium(II) species (Ar-Pd(II)-Ar), which then reductively eliminates to yield the biaryl product (Ar-Ar) and regenerate the Pd(0) catalyst.
Q2: Are there any "lig[5]and-free" methods to prevent homocoupling in Ullmann reactions?
A2: Yes, some modern protocols have been developed that minimize or eliminate the need for traditional ligands. One approach is the use of specific solvents, like DMSO, which can facilitate the reaction and reduce side product formation. Additionally, heterogeneo[12]us catalysts, where the copper is supported on a solid matrix, can provide a favorable environment for the desired cross-coupling and have shown success in ligand-free N-arylations.
Q3: How does the choic[15][16]e of the halogen on the aryl halide (I, Br, Cl) affect the propensity for homocoupling?
A3: The reactivity of aryl halides in cross-coupling reactions generally follows the order I > Br > Cl. Aryl iodides are the most reactive and can sometimes be more prone to homocoupling if the catalytic system is not efficient enough to quickly proceed to the cross-coupling product. Aryl chlorides are the least reactive and often require more forcing conditions or highly active catalyst systems with bulky, electron-rich ligands to achieve efficient coupling. These more demanding cond[4][9]itions can also potentially lead to increased side reactions if not carefully optimized.
Q4: Can ultrasound be used to improve the selectivity of imidazole arylation?
A4: Yes, ultrasound irradiation has been shown to be a beneficial technique. It can accelerate the reaction rate, which can sometimes help to favor the desired product over slower side reactions. One study on the synthesi[5]s of N-arylimidazole derivatives using a supported palladium catalyst found that ultrasonic conditions in a water/isopropanol mixture gave high yields.
Experimental Protocol[18]s & Data
Protocol 1: Optimized Buchwald-Hartwig N-Arylation of Imidazole with Catalyst Pre-activation
This protocol is adapted from a study demonstrating a highly N1-selective arylation of unsymmetrical imidazoles, which highlights the importance of catalyst pre-activation to prevent inhibition by the imidazole substrate.
Materials:
-
Pd₂1₃ (Palladium source)
-
Biarylphosphine ligand (e.g., L1 as described in the reference)
-
Aryl halide (e.g., b[1]romobenzene)
-
Imidazole
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Catalyst Pre-activation: In a reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol %) and the biarylphosphine ligand (1.8 mol %) to the anhydrous solvent.
-
Heat the mixture at 120 °C for 3 minutes. This step is critical for forming the active catalyst complex.
-
**Reaction Assembly:[1] In a separate vessel, add the imidazole (1.0 eq.), aryl halide (1.2 eq.), and base (2.0 eq.).
-
Reaction Initiation: After the pre-activation step, cool the catalyst solution slightly and then transfer it to the vessel containing the other reagents.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the progress by TLC or GC/MS.
-
Workup and Purification: Upon completion, cool the reaction, perform an appropriate aqueous workup, extract with an organic solvent, and purify the product by column chromatography.
Data Summary: Ligand Effects in Pd-Catalyzed N-Arylation
The following table summarizes the impact of different ligands on the yield of N-arylation, illustrating the critical role of ligand selection.
| Catalyst System | Ligand | Base | Yield (%) | Reference |
| Pd₂(dba)₃ | L1 (Biarylphosphine) | K₃PO₄ | 95 | |
| Pd₂(dba)₃ | P(o-t[1]ol)₃ | K₃PO₄ | <5 | |
| Pd₂(dba)₃ | XPhos[1] | K₃PO₄ | 10 |
Data adapted from a s[1]tudy on the N-arylation of 4-methylimidazole. The superior performance [1]of ligand L1 is evident.
Mechanistic Diagrams
Diagram 1: Competing Pathways in Pd-Catalyzed Arylation
This diagram illustrates the catalytic cycle for the desired C-N cross-coupling and the competing homocoupling pathway.
Caption: Catalytic cycles for desired cross-coupling vs. homocoupling.
Diagram 2: Troubleshooting Workflow for Homocoupling
This workflow provides a logical sequence of steps to diagnose and solve issues with biaryl byproduct formation.
Caption: Troubleshooting flowchart for reducing aryl halide homocoupling.
References
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.).
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
- Imidazole Ring Formation Reactions: A Technical Support Center - Benchchem. (n.d.).
- Palladium catalyzed couplings - Chemistry LibreTexts. (2020).
- Cross-coupling reaction - Wikipedia. (n.d.).
- N-Arylation of imidazole with arylboronic acid in various solvents and... - ResearchGate. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex | Journal of the American Chemical Society. (n.d.).
- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC - NIH. (n.d.).
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC - NIH. (n.d.).
- Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal. (n.d.).
- Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions | Request PDF - ResearchGate. (n.d.).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020).
- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.).
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. (n.d.).
- 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo. (n.d.).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
- Framework‐Copper‐Catalyzed C−N Cross‐Coupling of Arylboronic Acids with Imidazole: Convenient and Ligand‐Free Synthesis of N‐Arylimidazoles (2016) | Nainamalai Devarajan | 38 Citations - SciSpace. (n.d.).
- Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.).
- Imidazole synthesis - Organic Chemistry Portal. (n.d.).
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (n.d.).
- Framework‐Copper‐Catalyzed C−N Cross‐Coupling of Arylboronic Acids with Imidazole: Convenient and Ligand‐Free Synthesis of N‐Arylimidazoles | Request PDF - ResearchGate. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures | Request PDF - ResearchGate. (n.d.).
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - MDPI. (n.d.).
- An efficient copper-catalyzed coupling of aryl halides with imidazoles - Semantic Scholar. (1999).
- Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF - ResearchGate. (n.d.).
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases | ACS Catalysis. (2016).
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed. (2023).
Sources
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 4-(1H-Imidazol-4-yl)benzoic acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical advice for the purification of 4-(1H-Imidazol-4-yl)benzoic acid via recrystallization. Leveraging the amphoteric nature of this molecule, this guide emphasizes a pH-mediated approach to achieve high purity.
I. Understanding the Molecule: The Key to Successful Purification
This compound is an amphoteric compound, possessing both a basic imidazole ring and an acidic carboxylic acid group. This dual functionality is the cornerstone of a highly effective purification strategy. The imidazole moiety can be protonated under acidic conditions, forming a water-soluble cation, while the carboxylic acid group can be deprotonated under basic conditions to form a water-soluble carboxylate anion. At its isoelectric point (pI), the molecule exists as a neutral zwitterion with minimal water solubility, a property we can exploit for selective precipitation. The predicted pKa for the imidazole group is approximately 2.69, while the pKa of the benzoic acid moiety is influenced by the imidazole substituent.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the recrystallization of this compound.
Question: My compound "oils out" and does not form crystals upon cooling. What should I do?
Answer: "Oiling out," the separation of the solute as a liquid phase, is a common problem, especially when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.[2]
-
Immediate Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature gradually.
-
-
Underlying Causes and Long-Term Solutions:
-
High Impurity Load: A high concentration of impurities can depress the melting point of your compound and interfere with crystal lattice formation. Consider a pre-purification step, such as a simple filtration of the hot solution to remove any insoluble matter, or treatment with activated charcoal to remove colored impurities.
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound. If the issue persists, consider switching to a more polar solvent system. For this particular molecule, aqueous mixtures are often a good choice.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Question: My crystal yield is very low. How can I improve it?
Answer: A low yield can be frustrating, but it is often a solvable problem. The primary culprits are using too much solvent or incomplete precipitation.
-
Immediate Steps:
-
If you still have the mother liquor (the solution from which the crystals were filtered), try to recover a second crop of crystals by slowly evaporating some of the solvent and re-cooling.
-
To check for remaining product in the mother liquor, take a small sample on a watch glass and allow it to evaporate completely. A significant amount of residue indicates that a substantial portion of your compound remains in solution.
-
-
Optimizing for Higher Yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excessive solvent will keep more of your compound dissolved, even at lower temperatures.
-
Ensure Complete Precipitation: For a pH-mediated recrystallization, ensure you have adjusted the pH to the isoelectric point of this compound to minimize its solubility. A pH meter is highly recommended for accurate adjustment.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled. An ice bath is recommended after the solution has been allowed to cool to room temperature.
-
Washing with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
-
Question: My purified compound is still colored, or my analytical data (NMR, LC-MS) shows persistent impurities. What are the next steps?
Answer: The presence of residual impurities indicates that a single recrystallization may be insufficient or that the chosen solvent system is not optimal for separating the specific impurities present.
-
Addressing Colored Impurities:
-
Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and briefly swirl or stir. The charcoal will adsorb many colored impurities, which can then be removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
-
Removing Other Impurities:
-
Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Alternative Purification Technique: If recrystallization fails to remove a persistent impurity, consider an alternative purification method such as column chromatography. For a similar compound, 4-(1H-imidazol-1-yl)benzoic acid, purification by column chromatography on silica gel using a hexane/ethyl acetate eluent has been reported.[3]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Due to its amphoteric nature, a pH-mediated recrystallization from an aqueous solution is often the most effective method. This approach takes advantage of the compound's high solubility at acidic or basic pH and its low solubility at the isoelectric point. For compounds with similar functionalities, ethanol and ethanol/water mixtures have also been used successfully.[4][5]
Q2: How do I perform a pH-mediated recrystallization?
The general procedure involves:
-
Dissolving the crude this compound in a dilute aqueous base (e.g., NaOH or KOH) to form the soluble carboxylate salt.
-
Treating the solution with activated charcoal if colored impurities are present, followed by hot filtration to remove the charcoal and any insoluble impurities.
-
Slowly adding a dilute acid (e.g., HCl or acetic acid) to the hot filtrate with stirring until the isoelectric point is reached, at which point the purified compound will precipitate out of solution.
-
Allowing the mixture to cool to maximize crystal formation.
-
Collecting the pure crystals by vacuum filtration.
Q3: How can I induce crystallization if no crystals form upon cooling?
If your solution becomes supersaturated without forming crystals, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
Further Cooling: Place the flask in an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization.
IV. Experimental Protocol: pH-Mediated Recrystallization
This protocol provides a step-by-step method for the purification of this compound.
Materials:
-
Crude this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Activated Charcoal (optional)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
pH meter or pH paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a sufficient volume of deionized water. While stirring, slowly add 1 M NaOH solution dropwise until the solid completely dissolves. The solution should be basic.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes while gently heating.
-
Hot Filtration: Heat the solution to near boiling. If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean Erlenmeyer flask.
-
Precipitation: While stirring the hot filtrate, slowly add 1 M HCl solution dropwise. Monitor the pH of the solution. The product will begin to precipitate as the pH approaches the isoelectric point. Continue adding acid until no further precipitation is observed.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven at a moderate temperature.
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent System | Water | Exploits the amphoteric nature for pH-mediated purification. |
| Alternative Solvent | Ethanol or Ethanol/Water | Based on successful recrystallization of similar compounds.[4][5] |
| pH for Dissolution | > 8 | Ensures complete deprotonation of the carboxylic acid. |
| pH for Precipitation | Isoelectric Point (pI) | Minimizes the solubility of the zwitterionic form. |
| Cooling Method | Slow cooling to RT, then ice bath | Promotes the formation of larger, purer crystals.[2] |
V. Visualizing the Process
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common recrystallization problems.
pH-Mediated Purification Logic
Caption: Workflow for pH-mediated purification of the target compound.
VI. References
-
1H-Imidazole-4-carboxylic acid. LookChem. [Link]
-
Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. PrepChem.com. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Pearson. [Link]
-
4-(Imidazol-1-yl)benzoic acid. PMC. [Link]
-
The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]
-
The pKa's of five p-substituted benzoic acids (YC6H4CO2H) are listed below. Rank the... Toppr. [Link]
-
Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080. PubChem. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
Sources
Technical Support Center: Purifying 4-(1H-Imidazol-4-yl)benzoic Acid via Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 4-(1H-Imidazol-4-yl)benzoic acid. This document provides in-depth, experience-driven advice to navigate the unique challenges presented by this amphoteric and polar molecule. Here, we move beyond basic protocols to explain the 'why' behind the 'how', ensuring your purification is both successful and reproducible.
The inherent properties of this compound, with its acidic carboxylic acid group and basic imidazole ring, make it a challenging candidate for standard column chromatography. Its amphoteric nature and high polarity can lead to issues such as poor solubility in common organic solvents, strong interactions with silica gel leading to peak tailing, and difficulties in achieving baseline separation from polar impurities.[1][2][3] This guide is structured to address these specific problems head-on, providing you with a robust framework for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to purify with standard silica gel chromatography?
A1: The difficulty arises from the molecule's dual functionality. The basic imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing.[4] Concurrently, the polar carboxylic acid group contributes to strong adsorption. This combination often results in poor elution, broad peaks, and low recovery.
Q2: What is the best starting point for solvent selection?
A2: Due to the compound's high polarity, you will need a highly polar mobile phase. A common starting point is a gradient of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Methanol. Often, you will need to incorporate additives to improve peak shape. For instance, a small amount of acetic or formic acid can protonate the imidazole ring, reducing its interaction with the silica. Conversely, a small amount of a base like triethylamine (TEA) can deprotonate the silanol groups, also minimizing unwanted interactions.[5]
Q3: Should I consider Reverse-Phase (RP) chromatography?
A3: Absolutely. Reverse-phase chromatography is an excellent alternative and often the preferred method for polar compounds.[6][7][8] Using a C18 or C8 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) can provide superior separation.[7][8] Buffers are crucial in RP to control the ionization state of your compound and ensure reproducible retention times.
Q4: How do I improve the solubility of my crude sample for loading onto the column?
A4: Dissolving the crude product in a minimal amount of a strong solvent like DMSO or DMF and then adsorbing it onto a small amount of silica gel (dry loading) is a highly effective technique. This prevents issues that arise from injecting a sample dissolved in a solvent much stronger than the initial mobile phase, which can cause band broadening and poor separation.
Troubleshooting Guide: Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | 1. Strong interaction between the basic imidazole and acidic silica.[4] 2. Secondary interactions with residual silanol groups.[4] 3. Column overload. | 1. Modify Mobile Phase: Add 0.1-1% acetic acid or formic acid to the eluent to protonate the imidazole. Alternatively, add 0.1-1% triethylamine to deactivate the silica. 2. Change Stationary Phase: Switch to a less acidic stationary phase like alumina or consider reverse-phase chromatography.[6][7] 3. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[4] |
| Compound Not Eluting from the Column | 1. Mobile phase is not polar enough. 2. Irreversible adsorption to the stationary phase. | 1. Increase Mobile Phase Polarity: Increase the percentage of the polar solvent (e.g., methanol) in your gradient. A gradient up to 20-30% methanol in DCM may be required. 2. Use a Stronger Eluent: Flush the column with a very polar solvent system like 10% Methanol in DCM with 1% acetic acid. |
| Poor Separation from Polar Impurities | 1. Inappropriate solvent system. 2. Co-elution of compounds with similar polarities. | 1. Optimize Gradient: Use a shallower, longer gradient to improve resolution between closely eluting peaks. 2. Try an Alternative Method: If normal phase fails, switch to reverse-phase or ion-exchange chromatography, which separates based on different chemical principles (hydrophobicity or charge).[1][3] |
| Low Recovery/Yield | 1. Irreversible adsorption on the column. 2. Compound degradation on silica. | 1. Deactivate Silica: Pre-treat the silica gel by flushing with a solvent containing triethylamine before loading the sample. 2. Use a Milder Stationary Phase: Consider using neutral alumina or a bonded phase silica. |
Detailed Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is designed as a robust starting point for purification on standard silica gel, incorporating additives to mitigate common issues.
-
Stationary Phase: Standard Silica Gel (60 Å, 40-63 µm).
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH) and pack the column using the wet method.[9]
-
Sample Preparation (Dry Loading):
-
Dissolve your crude this compound in a minimal amount of methanol or DMSO.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this powder onto the top of the packed column.
-
-
Mobile Phase & Elution:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) with 1% Acetic Acid.
-
Gradient:
-
Start with 2% Solvent B in Solvent A.
-
Run a linear gradient from 2% to 20% Solvent B over 10-15 column volumes.
-
Hold at 20% B for 2-3 column volumes.
-
-
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
Protocol 2: Reverse-Phase Flash Chromatography
This is an excellent alternative if normal-phase chromatography provides poor results.[6][7][8]
-
Stationary Phase: C18-bonded Silica Gel.
-
Column Conditioning:
-
Wash the column with 3-5 column volumes of Methanol or Acetonitrile.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for 3-5 column volumes.[8]
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or DMSO. If using DMSO, ensure the injection volume is small.
-
-
Mobile Phase & Elution:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
Start with 5% Solvent B in Solvent A.
-
Run a linear gradient from 5% to 50% Solvent B over 10-15 column volumes.
-
Hold at 50% B for 2-3 column volumes.
-
-
-
Fraction Collection & Analysis: Collect fractions and analyze by LC-MS. The product should elute as the concentration of acetonitrile increases.
Visual Workflow & Logic Diagrams
To aid in your decision-making process, the following diagrams illustrate the recommended workflow for purification and a troubleshooting flowchart for addressing peak tailing.
Caption: Troubleshooting logic for severe peak tailing.
References
- Introduction to Ion Exchange Chrom
- Ion Exchange Chrom
- 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis. ChemicalBook.
- Ion Exchange Chrom
- Fundamentals of IEX Chrom
- Ion Exchange Chromatography. Indo American Journal of Pharmaceutical Sciences.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Reverse Phased Chromatography (RPC) in Practice. Sigma-Aldrich.
- Reversed-phase chrom
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
- Reverse Phase Chrom
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited.
- Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. PubMed.
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- HPLC Methods for analysis of Benzoic acid.
- Purification of benzoic acid.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Column chrom
- Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Research Journal of Pharmaceutical Analysis.
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. research.fredhutch.org [research.fredhutch.org]
- 3. iajps.com [iajps.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromtech.com [chromtech.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Low Reactivity in the N-Arylation of Imidazole
Welcome to the Technical Support Center for the N-arylation of imidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical transformation. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding low reactivity in imidazole N-arylation.
Q1: Why is my N-arylation of imidazole failing or giving low yields?
Low reactivity in the N-arylation of imidazole can stem from several factors. The primary reasons often relate to the inherent nucleophilicity of the imidazole, the reactivity of the aryl halide, steric hindrance, and suboptimal reaction conditions. Imidazole is a relatively weak nucleophile, and its arylation often requires carefully chosen catalysts, ligands, bases, and solvents to proceed efficiently.[1]
Q2: What are the most common methods for N-arylation of imidazole?
The most prevalent methods are transition-metal-catalyzed cross-coupling reactions.[2][3] These include:
-
Ullmann Condensation: A classical copper-catalyzed reaction, often requiring high temperatures. Modern protocols have introduced ligands to allow for milder conditions.[4][5]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed method known for its broad substrate scope and high functional group tolerance.[1][6]
-
Chan-Lam Coupling: This method utilizes aryl boronic acids as the coupling partner, often under milder, aerobic conditions.[3][7]
Q3: How does steric hindrance affect the reaction?
Steric hindrance from bulky substituents on either the imidazole ring or the aryl halide can significantly impede the reaction.[1][8] Bulky groups near the reacting nitrogen atom of the imidazole or at the ortho-position of the aryl halide can prevent the necessary approach for bond formation, leading to slow or no reaction.[1][9] In cases of unsymmetrically substituted imidazoles, steric factors can also dictate the regioselectivity of the arylation.[1]
Q4: Can microwave irradiation improve my reaction?
Yes, microwave-assisted synthesis can be a valuable tool to overcome low reactivity.[1][10] Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times by providing uniform and rapid heating.[10][11][12] Solvent-free microwave conditions have also been successfully employed for the N-arylation of imidazole.[11]
Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting for specific issues encountered during the N-arylation of imidazole.
Scenario 1: My Ullmann coupling is not working.
Question: I am attempting an Ullmann condensation to N-arylate my imidazole with an aryl bromide, but I am observing no product formation. What are the likely causes and how can I troubleshoot this?
Answer: The Ullmann reaction, while a classic method, can be sensitive to several parameters. Here is a systematic approach to diagnosing the issue:
1. Catalyst and Ligand System:
-
Cause: The copper catalyst may be inactive or the chosen ligand may not be optimal for your specific substrates. Copper(I) catalysts can be sensitive to oxidation.[4]
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.[4]
-
Ligand Selection: The choice of ligand is crucial.[4] For imidazoles, phenanthroline-based ligands (e.g., 4,7-dimethoxy-1,10-phenanthroline) and diamine ligands have shown broad applicability.[4][13][14][15] Consider screening a variety of ligands to find the most effective one for your system.
-
Catalyst Source: Use a reliable source of Cu(I), such as CuI or Cu₂O.[4][13]
-
2. Base Selection:
-
Cause: The base may not be strong enough to deprotonate the imidazole effectively, or it may have poor solubility in the reaction solvent.
-
Troubleshooting:
-
Base Strength: Common bases for this reaction include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[4] Cs₂CO₃ is often a good choice due to its high basicity and solubility in many organic solvents.
-
Soluble Bases: In some cases, a soluble organic base like tetraethylammonium carbonate can improve reaction homogeneity and efficiency.[9]
-
3. Solvent and Temperature:
-
Cause: Traditional Ullmann reactions often require high temperatures (150-210 °C) and high-boiling polar aprotic solvents like DMF, DMSO, or NMP.[5][13] Your current conditions may be too mild.
-
Troubleshooting:
4. Substrate Reactivity:
-
Cause: Aryl bromides are less reactive than aryl iodides. If you are using an electron-rich or sterically hindered aryl bromide, the reaction will be more challenging.
-
Troubleshooting:
-
Switch to Aryl Iodide: If possible, using the corresponding aryl iodide will significantly increase the reaction rate.
-
Forcing Conditions: For less reactive aryl halides, you may need to use higher catalyst loadings, a more effective ligand, and higher temperatures.
-
Scenario 2: My Buchwald-Hartwig amination is sluggish.
Question: I am using a palladium catalyst with a standard phosphine ligand for the N-arylation of a substituted imidazole, but the reaction is very slow and gives a low yield. What can I do to improve it?
Answer: The Buchwald-Hartwig amination is a versatile reaction, but its success with imidazoles can be highly dependent on the specific catalyst system and reaction conditions.
1. Ligand Choice is Critical:
-
Cause: While broadly applicable, not all phosphine ligands are effective for imidazole N-arylation. Imidazoles can act as inhibitors to the palladium catalyst by competing with the phosphine ligand for coordination to the metal center.[16][17]
-
Troubleshooting:
-
Bulky Biaryl Phosphine Ligands: Employ sterically hindered biaryl monophosphine ligands, which are specifically designed for challenging cross-coupling reactions.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have also been shown to be effective in the palladium-catalyzed N-arylation of imidazoles.[18]
-
Pre-activation of the Catalyst: Pre-forming the active Pd(0)-ligand complex before adding the imidazole can overcome the inhibitory effect of the imidazole on catalyst formation.[16][17] This can be achieved by heating the palladium source and the ligand together in the solvent for a short period before adding the other reagents.[16][17]
-
2. Base and Solvent Optimization:
-
Cause: The choice of base and solvent can significantly impact the rate and efficiency of the reaction.
-
Troubleshooting:
-
Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are generally effective. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
3. Aryl Halide Reactivity:
-
Cause: As with the Ullmann reaction, the reactivity of the aryl halide plays a major role. Aryl chlorides and triflates can be used but are generally less reactive than aryl bromides and iodides.[16][17]
-
Troubleshooting:
-
For Aryl Chlorides/Triflates: These less reactive substrates may require more specialized, highly active catalyst systems and potentially higher reaction temperatures.
-
Data Summary: Comparison of Common N-Arylation Methods
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Chan-Lam Coupling |
| Catalyst | Copper (CuI, Cu₂O) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) | Copper (Cu(OAc)₂) |
| Aryl Source | Aryl Halides (I > Br >> Cl) | Aryl Halides (I, Br, Cl, OTf) | Aryl Boronic Acids |
| Typical Ligands | Phenanthrolines, Diamines | Biaryl Phosphines, NHCs | Pyridines, Amines |
| Typical Bases | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄, LHMDS | Often no base or mild base |
| Temperature | High (often >100 °C) | Moderate to High | Room Temp to Moderate |
| Advantages | Cost-effective catalyst | Broad substrate scope, high functional group tolerance | Mild conditions, often aerobic |
| Disadvantages | Harsh conditions, limited scope | Expensive ligands, air-sensitive | Limited availability of boronic acids |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type) [4]
-
To an oven-dried reaction vessel, add the imidazole (1.0 mmol), aryl halide (1.2 mmol), cesium carbonate (2.0 mmol), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (0.1-0.2 mmol, 10-20 mol%).[4]
-
Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.[4]
-
Add anhydrous dioxane or toluene (5-10 mL) via syringe.[4]
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[4]
-
After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig-Type) with Catalyst Pre-activation [16][17]
-
In an oven-dried glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2.5 mol % Pd) and the biaryl phosphine ligand to a reaction vessel.
-
Add anhydrous solvent (e.g., toluene) and heat the mixture (e.g., at 100 °C) for a specified time to form the active catalyst.
-
Cool the mixture to room temperature.
-
Add the imidazole (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the vessel and heat with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of Copper-Catalyzed N-Arylation (Ullmann-Type)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamscience.com [benthamscience.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 16. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-(1H-Imidazol-4-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(1H-Imidazol-4-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will focus on the prevalent Suzuki-Miyaura cross-coupling reaction, offering expert insights into catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthetic strategy for this compound.
Q1: What is the most effective and common synthetic route for this compound?
A1: The most widely adopted method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This approach involves coupling an organoboron reagent with an organic halide. For this specific target molecule, the reaction is typically between a 4-haloimidazole (e.g., 4-bromo-1H-imidazole or 4-iodo-1H-imidazole) and 4-carboxyphenylboronic acid. This method is favored due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of starting materials.[2]
Q2: How do I choose between 4-bromo-1H-imidazole and 4-iodo-1H-imidazole as a starting material?
A2: The choice of the halide is a critical parameter that directly impacts the ease of the oxidative addition step in the catalytic cycle—the typically rate-limiting step.[1]
-
4-Iodo-1H-imidazole: The Carbon-Iodine bond is weaker and more easily broken than the Carbon-Bromine bond. This makes 4-iodo-1H-imidazole significantly more reactive, often leading to faster reactions, higher yields, and the ability to use less aggressive reaction conditions (e.g., lower temperatures or lower catalyst loadings).[3]
-
4-Bromo-1H-imidazole: While less reactive than the iodo- counterpart, 4-bromo-1H-imidazole is often more commercially available and less expensive.[4] Successful coupling with this substrate may require a more active catalyst system, such as one with bulky, electron-rich phosphine ligands, and potentially higher temperatures.[5][6]
For initial attempts or for substrates that are sterically hindered, starting with the iodo-derivative is recommended to maximize the chances of success.
Q3: What is the role of the catalyst, ligand, and base in the Suzuki-Miyaura coupling?
A3: Each component plays a crucial role in the catalytic cycle:
-
Palladium Catalyst: The palladium center is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states.[7] The cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]
-
Ligand: Ligands are essential for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and tuning its reactivity.[8] For challenging substrates like heteroaromatics, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition and reductive elimination steps.[9][10][11]
-
Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (organoborate).[12][13][14] This borate species is much more competent for the transmetalation step with the Pd(II)-halide complex.[12][14] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can also influence the reaction outcome and prevent side reactions.[15]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed to clearly separate the starting materials (4-haloimidazole and boronic acid), the product, and any major byproducts. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction mixture.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving problems that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[16] Contamination can lead to the formation of inactive palladium oxides (palladium black). | A. Ensure Rigorous Inert Atmosphere: Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes). Assemble the reaction under a positive pressure of inert gas. Use fresh, high-quality anhydrous solvents.[16] |
| B. Poor Reagent Quality: Boronic acids can degrade via protodeboronation, especially if exposed to moisture.[3][16] The base may be old or clumpy. | B. Verify Reagent Integrity: Use fresh or properly stored boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester).[16] Ensure the base is a fine, dry powder. | |
| C. Ineffective Catalyst/Ligand System: The chosen ligand may not be suitable for the specific substrate (e.g., using a simple ligand like PPh₃ for a challenging heteroaromatic coupling). | C. Switch to a More Active System: For bromo- or chloro-heteroaromatics, employ a more electron-rich and bulky ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand.[10][11] | |
| 2. Significant Dehalogenated Starting Material | A. Protodeboronation: The boronic acid reacts with trace water or protons in the solvent, converting it back to an arene before it can couple.[3] | A. Minimize Water and Use Appropriate Base: Use rigorously dried solvents and reagents. Using a non-aqueous base like potassium fluoride (KF) can sometimes mitigate this issue.[13] |
| B. Hydrodehalogenation of Starting Material: The aryl halide is reduced instead of coupled. This can be promoted by certain impurities or reaction conditions.[16] | B. Optimize Reaction Conditions: Ensure the boronic acid is present in a slight excess (1.2-1.5 equivalents). Lowering the reaction temperature or screening different bases may also help. | |
| 3. Homocoupling of Boronic Acid (Biaryl Formation) | A. Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid. | A. Improve Inert Atmosphere: As with catalyst deactivation, meticulous degassing of solvents and maintaining a strict inert atmosphere is critical.[15] |
| B. Catalyst System: Some palladium systems are more prone to promoting homocoupling. | B. Screen Different Catalysts/Ligands: If homocoupling is a persistent issue, changing the palladium precursor or the ligand can alter the selectivity of the reaction. | |
| 4. Difficulty in Product Purification | A. Co-elution with Boronic Acid Byproducts: Boronic acids and their anhydrides (boroxines) can be difficult to separate from the polar product. | A. Aqueous Wash/Extraction: After the reaction, perform an aqueous basic wash (e.g., with 1 M NaOH or Na₂CO₃). This will deprotonate the carboxylic acid of the product and the boronic acid, moving them to the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the desired product, leaving boronic acid byproducts behind.[17] |
| B. Incomplete Reaction: Purification is complicated by the presence of unreacted starting materials. | B. Drive Reaction to Completion: Allow the reaction to run for a longer duration or slightly increase the temperature. Ensure vigorous stirring, especially for heterogeneous mixtures.[16] |
Visual Guides & Workflows
The Suzuki-Miyaura Catalytic Cycle
A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
A decision tree for troubleshooting low product yield.
Experimental Protocols
The following protocols are representative procedures based on established methodologies for similar transformations.
Protocol 1: Synthesis of 4-Iodo-1H-imidazole (Starting Material)
This procedure is adapted from literature methods for the iodination of imidazole.[18][19]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add imidazole (1.0 eq), sodium hydroxide (2.5 eq), and water. Stir the mixture in an ice bath (0 °C) until all solids dissolve.
-
Reagent Preparation: In a separate flask, dissolve sodium iodide (0.4 eq) and iodine (1.2 eq) in water.
-
Reaction: Add the iodine/sodium iodide solution dropwise to the cooled imidazole solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Aging: Allow the reaction to stir at 0 °C for 6 hours after the addition is complete.
-
Work-up: Carefully adjust the pH of the reaction mixture to 7-8 using concentrated hydrochloric acid. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration. Extract the filtrate with ethyl acetate. Combine the collected solid with the residue from the evaporated organic extracts.
-
Purification: Recrystallize the combined crude solid from a suitable solvent system (e.g., isopropanol/n-hexane) to yield pure 4-iodo-1H-imidazole as a white crystalline solid.[19]
Protocol 2: Suzuki-Miyaura Synthesis of this compound
This protocol is a generalized procedure for the palladium-catalyzed coupling.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1H-imidazole (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) followed by the base (e.g., K₃PO₄, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC until the 4-iodo-1H-imidazole is consumed (typically 4-12 hours).
-
Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash with water. Extract the organic layer with an aqueous solution of 1 M NaOH.
-
Precipitation: Separate the layers. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~5-6. The product, this compound, will precipitate out of the solution.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.
References
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024).
- A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (n.d.). ijarsct. [Link]
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. (n.d.).
- Plausible mechanism for the synthesis of imidazo[1,2-a]imidazole... (n.d.).
- Imidazole - Wikipedia. (n.d.). Wikipedia. [Link]
- Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central. [Link]
- Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. (n.d.).
- Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. (n.d.). PrepChem.com. [Link]
- 4-(Imidazol-1-yl)benzoic acid. (n.d.). PMC - NIH. [Link]
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (n.d.).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (2024). PubMed Central. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantics Scholar. [Link]
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- CN102432543A - Synthesis method of 4-iodo-1H-imidazole. (n.d.).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora. [Link]
- Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. (n.d.). PrepChem.com. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library. [Link]
- (PDF) 4-(Imidazol-1-yl)benzoic acid. (n.d.).
- Problems with Suzuki coupling. (n.d.). Reddit. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantics Scholar. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. (n.d.).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science (RSC Publishing). [Link]
- How can I solve my problem with Suzuki coupling?. (2014).
- CN106674121A - Preparation method of 4-halogen-1H-imidazole. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC. [Link]
- 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd.. (n.d.).
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.).
- Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. (n.d.). AIP Publishing. [Link]
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 19. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-(1H-Imidazol-4-yl)benzoic acid
Welcome to our dedicated technical support guide for the synthesis of 4-(1H-Imidazol-4-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of heterocyclic synthesis. The unique molecular architecture of this compound, featuring both a basic imidazole ring and an acidic carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and materials science.[1] However, its synthesis is highly sensitive to reaction conditions, with solvent choice being a paramount factor for success.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges. We will explore the causality behind solvent effects, offer detailed troubleshooting protocols, and present data to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for this compound, and how does solvent choice fit in?
A1: The synthesis of a 4-substituted imidazole like this typically involves constructing the imidazole ring from precursors already containing the benzoic acid group. A prevalent method is a variation of the Debus-Radziszewski reaction or related condensations. This involves reacting an α-dicarbonyl or α-haloketone derivative of benzoic acid with an ammonia source and an aldehyde. The solvent's role is to dissolve reactants, stabilize charged intermediates, and facilitate the multiple condensation and cyclization steps. Polar solvents are generally preferred, but the choice between protic (e.g., ethanol, acetic acid) and aprotic (e.g., DMF, DMSO) can drastically alter yield and purity.[2]
Q2: Why is my reaction yield low when using a seemingly appropriate polar solvent?
A2: Low yields can often be traced back to a polarity mismatch or poor solubility of starting materials.[3] For instance, while polar protic solvents like ethanol are common in imidazole synthesis, your specific starting materials (e.g., a benzoic acid derivative) may have limited solubility, leading to a sluggish, incomplete reaction.[4] Furthermore, protic solvents can heavily solvate reagents like ammonium acetate, reducing their effective reactivity.[4] A switch to a high-boiling polar aprotic solvent like DMSO or DMF can often enhance solubility and improve yields.[2][5]
Q3: Are there any "green" or sustainable solvent alternatives for this synthesis?
A3: Yes, the field of green chemistry offers several promising alternatives to traditional volatile organic solvents. Ionic liquids (ILs) and glycerol have emerged as effective media for imidazole synthesis.[4][6] Glycerol, in particular, is a sustainable, non-toxic, and recyclable solvent that can facilitate multi-component reactions, often leading to excellent yields.[4] Water-based or enzymatic methods are also being explored, offering environmentally friendly routes that can proceed under mild conditions.[6]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental problems with a focus on solvent-based solutions.
Issue 1: The reaction has stalled, or the yield of this compound is critically low.
-
Question: I've mixed my starting materials (e.g., 4-(2-bromoacetyl)benzoic acid, ammonium acetate, and formaldehyde) in ethanol and refluxed for hours with minimal product formation. What's going wrong?
-
Answer & Troubleshooting Protocol: This is a classic solubility and reactivity issue. The benzoic acid derivative likely has poor solubility in ethanol, and the solvent may be hindering the reactivity of the ammonium acetate.[4]
Protocol: Solvent Screening for Yield Optimization
-
Setup: Prepare four identical small-scale reactions in parallel in sealed vials equipped with stir bars.
-
Solvent Selection:
-
Vial 1: Ethanol (Polar Protic - baseline)
-
Vial 2: Dimethylformamide (DMF) (Polar Aprotic)
-
Vial 3: Glacial Acetic Acid (Polar Protic, Acid Catalyst)
-
Vial 4: Glycerol (Green, Polar Protic)[4]
-
-
Execution: Add the reactants to each vial and heat them to an appropriate temperature (e.g., 90-100 °C) for a set period (e.g., 5 hours).
-
Analysis: After cooling, analyze a small aliquot from each reaction mixture by Thin Layer Chromatography (TLC) or LC-MS to compare the consumption of starting material and the formation of the desired product.
-
Interpretation: Choose the solvent that shows the highest conversion to the product for scaling up. High-boiling polar aprotic solvents like DMF or DMSO often provide superior results by effectively dissolving all reactants.[7]
-
Issue 2: The final product is contaminated with significant byproducts.
-
Question: My final product shows multiple spots on TLC after workup. How can the solvent be contributing to this, and how can I fix it?
-
Answer & Mitigation Strategy: The solvent can influence byproduct formation by promoting side reactions, especially at the high temperatures often required for imidazole synthesis.[8] For instance, overly high temperatures in solvents like DMSO can lead to decomposition or polymerization.
Mitigation Flowchart:
Caption: Troubleshooting logic for byproduct formation.
Issue 3: Product isolation is difficult due to the high-boiling point of the solvent.
-
Question: My reaction worked well in DMSO, but now I can't remove the solvent to isolate my product. What is the best workup procedure?
-
Answer & Protocol: This is a common challenge with solvents like DMSO and DMF. The key is to use a workup procedure based on precipitation and extraction rather than evaporation.
Protocol: Product Isolation from High-Boiling Solvents
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.[9]
-
Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of cold water (typically 5-10 times the volume of the reaction solvent) while stirring vigorously.[9][10]
-
pH Adjustment: The product, this compound, is amphoteric. Carefully adjust the pH of the aqueous mixture with an acid (e.g., 1 M HCl) to its isoelectric point (a pH between the pKa of the carboxylic acid and the pKa of the imidazolium ion, typically pH 3-5) to maximize precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration.
-
Washing: Wash the solid on the filter with copious amounts of cold water to remove residual high-boiling solvent, followed by a small amount of a non-polar solvent like hexane to aid drying.
-
Drying: Dry the product under vacuum. If impurities remain, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.[10][11]
-
Data Summary: Solvent Impact on Imidazole Synthesis
While specific data for this compound is sparse, the following table summarizes representative effects of different solvents on general imidazole syntheses, which provides a strong predictive framework.
| Solvent Type | Example Solvent(s) | Typical Temperature (°C) | Expected Yield | Key Considerations | Reference(s) |
| Polar Aprotic | DMSO, DMF | 110 - 130 | Good to Excellent | Excellent solubility for most reactants; high boiling point requires precipitation workup. | [3][5][10] |
| Polar Protic | Ethanol, Methanol | 80 - 100 (Reflux) | Low to Moderate | Can lead to poor yields due to low solubility of starting materials or solvation of reagents. | [4] |
| Polar Protic (Acid) | Glacial Acetic Acid | 90 - 110 | Good | Acts as both solvent and catalyst; can be effective for condensation reactions. | [11] |
| "Green" Solvents | Glycerol, Ionic Liquids | 90 - 100 | Good to Excellent | Environmentally benign, often recyclable; can provide high yields under mild conditions. | [4][6] |
| Non-Polar | Toluene | 110 (Reflux) | Poor | Generally unsuitable due to poor solubility of polar reactants and intermediates. | [2][6] |
| Solvent-Free | N/A | 70 - 90 | Good to Excellent | Environmentally friendly, but only suitable if reactants can form a melt or if one reactant is a liquid. | [12] |
Mechanistic Considerations & Experimental Workflow
Understanding the reaction pathway is crucial for troubleshooting. The synthesis likely proceeds through the formation of an α-amino ketone intermediate, which then cyclizes with a formaldehyde equivalent.
Proposed Reaction Pathway:
Caption: Proposed pathway for imidazole ring formation.
The solvent influences each step. A polar aprotic solvent like DMF stabilizes the charged intermediates in the substitution and condensation steps without interfering with the nucleophiles, often leading to a more efficient reaction.
General Experimental Workflow:
Caption: General experimental workflow for synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
- PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.
- A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (n.d.). IJARSCT.
- PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester.
- ChemBK. (2024). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID.
- ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). IJRPC.
- ChemicalBook. (n.d.). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis.
- 4-(Imidazol-1-yl)benzoic acid. (n.d.). PMC - NIH.
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian J. Chem.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central.
- Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. (n.d.). AIP Publishing.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- Wikipedia. (n.d.). Benzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Application of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid.
- Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. (n.d.).
- ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid.
- Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). MDPI.
- ResearchGate. (n.d.). Synthesis of 4-(1H-azol-1-ylmethyl)benzoic acid hydrazides and their effects on the leukocyte system in rats.
- ChemicalBook. (n.d.). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID.
- Benchchem. (n.d.). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl).
- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI.
- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). PMC - NIH.
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Temperature optimization for the synthesis of 4-(1H-Imidazol-4-yl)benzoic acid
Welcome to the dedicated technical support guide for the synthesis of 4-(1H-Imidazol-4-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols, with a core focus on the critical parameter of temperature optimization to maximize yield and purity.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by low yields and the formation of persistent impurities. The imidazole ring formation, typically via a multi-component reaction, is highly sensitive to reaction conditions. Temperature, in particular, acts as a double-edged sword: it is necessary to drive the reaction forward, but excessive heat can lead to reactant degradation, decarboxylation, and the promotion of unwanted side reactions.[1][2][3] This guide provides the technical insights needed to navigate these challenges effectively.
Primary Synthetic Route: The Debus-Radziszewski Reaction
The most direct and common approach to constructing the 4-substituted imidazole core of the target molecule is the Debus-Radziszewski reaction.[4][5] This multicomponent synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.
Reaction Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on the principles of the Debus-Radziszewski reaction. Optimization of specific parameters is often necessary.
Reagents:
-
4-formylbenzoic acid (1.0 eq)
-
Glyoxal (40% solution in water, 1.1 eq)
-
Ammonium acetate (2.5 - 3.0 eq)
-
Solvent: Glacial Acetic Acid or Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-formylbenzoic acid (1.0 eq) and a significant excess of ammonium acetate (3.0 eq).
-
Expert Insight: A large excess of the ammonia source is crucial. It pushes the equilibrium towards the formation of the diimine intermediate required for imidazole synthesis and helps suppress the formation of oxazole byproducts.[6]
-
-
Solvent Addition: Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-formylbenzoic acid. Stir the mixture at room temperature for 10 minutes to ensure dissolution and homogeneity.
-
Dicarbonyl Addition: Add the glyoxal solution (1.1 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (see optimization table below) and maintain vigorous stirring. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde is a key indicator of reaction progression.[6]
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (approx. 10x the reaction volume).
-
Precipitation: Adjust the pH of the aqueous mixture to ~6-7 using a base (e.g., 10% aqueous sodium hydroxide). This will neutralize the acetic acid and precipitate the crude product.[7]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final this compound.[8][9]
Temperature Optimization: FAQs and Troubleshooting
Temperature is the most critical parameter to control for a successful synthesis. The following Q&A guide addresses common issues.
Q1: My reaction yield is consistently low. What is the first thing I should investigate regarding temperature?
Low yields are the most common complaint in Debus-Radziszewski syntheses.[1][10] Temperature is often the primary culprit.
-
Temperature Too Low: The reaction kinetics may be too slow, leading to an incomplete reaction even after extended periods. If your TLC analysis shows a significant amount of unreacted 4-formylbenzoic acid after 12 hours, a modest increase in temperature is warranted.
-
Temperature Too High: Excessive heat can cause several problems. The benzoic acid moiety is susceptible to decarboxylation at very high temperatures.[2] Furthermore, high temperatures can lead to the degradation of reactants and the formation of complex, often colored, byproducts, which complicates purification and lowers the isolated yield.[1]
Q2: What is the optimal temperature range for this synthesis, and how do I find it?
There is no single "perfect" temperature; it depends on the solvent and specific scale. However, a systematic approach is highly effective. The optimal temperature balances reaction rate against product stability.[1]
| Synthetic Approach | Typical Temperature Range | Notes |
| Debus-Radziszewski | 80°C - 160°C | Start at the lower end (e.g., 100°C in acetic acid) and increase if the reaction is slow. Temperatures above 160°C significantly increase the risk of degradation.[10] |
| Ullmann Condensation | 80°C - 120°C | Used for N-arylation; lower temperatures may be possible with modern ligands but are generally required to drive the C-N bond formation.[2][11] |
| SNAr (Nucleophilic Aromatic Substitution) | 120°C - 130°C | Typically requires high temperatures to overcome the activation energy for substituting a leaving group (like fluorine) on the aromatic ring.[7][12] |
Optimization Strategy:
-
Begin with a moderate temperature, for instance, 100°C for the Debus-Radziszewski protocol.
-
Run the reaction for 4-6 hours, monitoring by TLC.
-
If the reaction is sluggish, increase the temperature in 10°C increments, holding at each new temperature for a few hours to observe the effect.
-
If you observe the formation of new, dark-colored spots on your TLC plate, this is an indication of decomposition, and the temperature should be reduced.
Q3: My final product is dark and difficult to purify. Is this related to temperature?
Yes, this is a classic sign of an overheated reaction. High temperatures can lead to polymerization or degradation of the starting materials and product, resulting in tar-like impurities. To mitigate this, use the lowest temperature that provides a reasonable reaction rate.[1][2] If you consistently get dark products, reduce your reaction temperature by 10-20°C, even if it means extending the reaction time.
Q4: The reaction seems to have stalled, with starting material still present. Should I just increase the heat?
While increasing heat is an option, it should not be the first step.
-
Verify Reagents: First, ensure your reagents, especially the glyoxal and ammonium acetate, are of good quality.
-
Check Stoichiometry: Confirm that a sufficient excess of ammonium acetate was used.[6]
-
Incremental Temperature Increase: If reagents and stoichiometry are correct, increase the temperature incrementally (e.g., by 10°C) and monitor closely for any changes. A sudden, large temperature jump can easily overshoot the optimal window and lead to decomposition.
Troubleshooting Decision Diagram
Caption: A logical decision tree for troubleshooting low-yield reactions.
References
- BenchChem Technical Support. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
- BenchChem Technical Support. (n.d.). Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
- PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.
- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- PrepChem. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester.
- Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o413.
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- BenchChem Application Note. (n.d.). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- BenchChem Technical Support Center. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid.
- Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
- Khashan, H. A., & Al-Sammarrae, A. M. A. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-2152.
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Validation & Comparative
A Comparative Guide to the Structural Validation of 4-(1H-Imidazol-4-yl)benzoic acid: An In-Depth Analysis of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from synthesis to application. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the structural validation of 4-(1H-Imidazol-4-yl)benzoic acid, a versatile heterocyclic building block of significant interest in pharmaceutical and materials science.[1]
We will focus on single-crystal X-ray crystallography as the definitive method for solid-state structural elucidation and compare its outputs with two powerful complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling using Density Functional Theory (DFT). This guide is structured not as a rigid protocol but as a narrative of scientific inquiry, explaining the causality behind experimental choices and demonstrating how a multi-faceted approach leads to a self-validating and trustworthy structural assignment.
The Gold Standard: Single-Crystal X-ray Crystallography
For determining the precise atomic arrangement within a crystalline solid, single-crystal X-ray diffraction (XRD) is the unparalleled gold standard.[2][3] This technique provides a detailed three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[3] The resulting atomic coordinates offer a static, yet highly accurate, snapshot of the molecule's conformation in the solid state.
A previously published study by Zheng et al. (2011) provides the crystallographic data for 4-(1H-Imidazol-1-yl)benzoic acid, which will serve as our benchmark for comparison.[4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction
The successful application of single-crystal XRD hinges on the ability to grow high-quality, single crystals of the analyte.
Step 1: Crystallization
-
Rationale: The ordered, repeating lattice of a single crystal is essential to produce a coherent diffraction pattern when exposed to X-rays. The quality of the crystal directly impacts the resolution and quality of the final structural model.
-
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of ethanol and water) to near saturation at an elevated temperature.
-
Allow the solution to cool slowly and undisturbed over several days. Slow evaporation is a common and effective technique.
-
Select a well-formed, transparent crystal with dimensions of approximately 0.1-0.3 mm for mounting.[6]
-
Step 2: Data Collection
-
Rationale: The crystal is rotated in a focused X-ray beam to collect a complete set of diffraction data from all possible orientations.
-
Protocol:
-
Mount the selected crystal on a goniometer head.[4]
-
Position the goniometer head on the diffractometer.
-
A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[5]
-
The crystal is rotated, and the diffracted X-rays are captured by a detector, recording the intensity and position of each reflection.[3][4]
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is processed to generate an electron density map, and a molecular model is built into this map and refined.
-
Protocol:
-
The diffraction pattern is indexed to determine the unit cell parameters and crystal system.[4]
-
The structure is "solved" using direct methods or Patterson methods to obtain initial phases for the structure factors.
-
An initial electron density map is calculated, and a molecular model is built to fit the density.
-
The model is refined by least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the observed and calculated diffraction patterns. The quality of the final model is assessed using metrics like the R-factor.[5]
-
Visualizing the Workflow: X-ray Crystallography
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Alternative Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure in solution.[7] Unlike X-ray crystallography, which provides a static picture of the solid state, NMR offers insights into the molecule's structure and dynamics in a liquid environment.[8][9] For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Step 1: Sample Preparation
-
Rationale: The sample must be dissolved in a deuterated solvent to avoid overwhelming the spectrum with solvent signals.
-
Protocol:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Step 2: Data Acquisition
-
Rationale: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses to excite the nuclei. The resulting signals provide information about the chemical environment of each nucleus.
-
Protocol:
-
Insert the NMR tube into the spectrometer.
-
Acquire a ¹H NMR spectrum. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans is typically required due to the low natural abundance of ¹³C.
-
Step 3: Spectral Interpretation
-
Rationale: The chemical shifts, integration, and coupling patterns in the spectra are analyzed to determine the structure.
-
Protocol:
-
¹H NMR:
-
Identify the signals corresponding to the imidazole ring protons and the benzoic acid ring protons.
-
Analyze the splitting patterns (e.g., doublets, triplets) to determine the connectivity of adjacent protons.
-
Integrate the signals to determine the relative number of protons for each signal.
-
-
¹³C NMR:
-
Identify the number of unique carbon signals, which should correspond to the number of chemically non-equivalent carbon atoms in the molecule.
-
Correlate the chemical shifts with the expected values for aromatic and imidazole carbons.
-
-
Complementary Insights: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical means to predict and validate molecular structures.[10] By calculating the molecule's electronic structure, we can predict its geometry, spectroscopic properties, and relative energy. This in silico approach is invaluable for corroborating experimental findings and for understanding the molecule's intrinsic properties in the absence of crystal packing forces or solvent effects.[11][12]
Computational Protocol: DFT Geometry Optimization
Step 1: Building the Initial Structure
-
Rationale: A starting 3D structure is required for the optimization calculation.
-
Protocol:
-
Draw the 2D structure of this compound in a molecular modeling software package.
-
Convert the 2D structure to a preliminary 3D conformation.
-
Step 2: Geometry Optimization
-
Rationale: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation.
-
Protocol:
-
Select a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).
-
Perform a geometry optimization calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals to find the lowest energy structure.
-
Step 3: Analysis of Results
-
Rationale: The optimized geometry provides theoretical values for structural parameters that can be compared with experimental data.
-
Protocol:
-
Extract the optimized bond lengths, bond angles, and dihedral angles.
-
Compare these values with the data obtained from X-ray crystallography.
-
Comparative Analysis: A Triad of Validation
The true power of structural validation lies in the convergence of data from multiple, independent techniques. Below is a comparative summary of the structural parameters for this compound obtained from X-ray crystallography, and what would be expected from NMR and DFT calculations.
Visualizing the Comparative Logic
Caption: Logical relationships between validation methods and derived data.
Quantitative Data Comparison
| Parameter | X-ray Crystallography (Zheng et al., 2011)[4][5] | Expected from ¹H/¹³C NMR | DFT Calculation (B3LYP/6-31G(d,p)) (Predicted) |
| Bond Lengths (Å) | |||
| C(carboxyl)-O(carbonyl) | 1.207 | Not directly measured | ~1.21 |
| C(carboxyl)-O(hydroxyl) | 1.321 | Not directly measured | ~1.35 |
| N(imidazole)-C(benzene) | 1.423 | Not directly measured | ~1.43 |
| **Bond Angles (°) ** | |||
| O-C-O (carboxyl) | ~123 | Not directly measured | ~124 |
| Dihedral Angle (°) | |||
| Imidazole Ring vs. Benzene Ring | 14.5 | Inferred from solution dynamics | ~15-20 |
| ¹H NMR (ppm, DMSO-d₆) | Not Applicable | ~8.3 (s, 1H), ~7.9 (d, 2H), ~7.7 (d, 2H), ~7.5 (s, 1H), ~7.1 (s, 1H) | Chemical shifts can be predicted |
| ¹³C NMR (ppm, DMSO-d₆) | Not Applicable | ~167 (C=O), ~140-120 (Aromatic/Imidazole C) | Chemical shifts can be predicted |
Note: NMR and DFT values are representative and based on analysis of similar structures. Actual experimental and computational results may vary.
Discussion and Conclusion
The crystallographic data from Zheng et al. (2011) provides an unambiguous and high-precision determination of the solid-state structure of this compound.[4][5] The key structural features, such as the planarity of the imidazole and benzene rings and the dihedral angle between them, are definitively established.
NMR spectroscopy serves as an essential tool for confirming the molecular connectivity in solution. The expected ¹H NMR spectrum, with its characteristic signals for the 1,4-disubstituted benzene ring and the imidazole protons, would provide orthogonal validation of the structure. Furthermore, NMR can reveal information about dynamic processes in solution, such as tautomerism or rotational barriers, which are not observable in the static crystal structure.
Computational modeling via DFT offers a third layer of validation. The close agreement between the computationally optimized geometry and the experimental X-ray structure would lend significant confidence to the structural assignment. Any major discrepancies could indicate that crystal packing forces are significantly influencing the conformation in the solid state.
References
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- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.).
- Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o524. [Link]
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- Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (n.d.). PubMed Central (PMC).
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- Structure determination techniques - X-ray and NMR. (n.d.).
- Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. (n.d.). PubMed Central (PMC).
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- Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. (n.d.).
- GREEN SYNTHESIS AND DFT CALCULATIONS OF 4'-(2-PHENYL-1H- PHENANTHRO[9,10-D]IMIDAZOL-1-YL)-[1,1'-BIPHENYL]. (n.d.).
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A Comparative Guide to 4-(1H-Imidazol-4-yl)benzoic acid and Alternative Linkers for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility. The ability to tune their structure and function by judiciously selecting metal nodes and organic linkers has opened up a myriad of applications, from gas storage and separation to catalysis and drug delivery.[1][2] The choice of the organic linker is paramount, as it dictates the topology, porosity, and chemical environment of the resulting framework.
This guide provides an in-depth comparison of 4-(1H-Imidazol-4-yl)benzoic acid (4-H2IBA), a bifunctional linker featuring both a carboxylate and an imidazole moiety, with other widely used linkers in MOF synthesis. We will delve into the structural implications of linker choice and present a comparative analysis of the performance of the resulting MOFs in key application areas, supported by experimental data from the scientific literature.
The Linkers Under Scrutiny: A Structural Overview
The organic linkers are the struts in the architecture of a MOF, and their geometry and functionality are critical determinants of the final structure. Here, we compare this compound with two archetypal linkers: a simple dicarboxylate, terephthalic acid (BDC), and a common azolate, 2-methylimidazole, the building block of the well-known ZIF-8.
This compound (4-H2IBA): This linker is characterized by its rigid, linear geometry with a carboxylic acid group at one end and an imidazole ring at the other. This bifunctional nature allows it to bridge metal centers in a variety of coordination modes, leading to diverse network topologies.[3][4] The presence of the imidazole group introduces a basic nitrogen site, which can act as a hydrogen bond acceptor, a coordination site for additional metal ions, or a catalytic active center.
Terephthalic acid (Benzene-1,4-dicarboxylic acid, BDC): As one of the most common and simplest dicarboxylate linkers, BDC is a linear and rigid molecule that forms the basis for many iconic MOFs, including the MOF-5 and UiO-66 series.[5] Its two carboxylate groups readily coordinate to metal centers, forming robust and often highly porous frameworks.
2-Methylimidazole: This is a key building block for the family of Zeolitic Imidazolate Frameworks (ZIFs), most notably ZIF-8. The nitrogen atoms in the imidazole ring bridge metal ions (typically zinc or cobalt) to form tetrahedral frameworks with topologies analogous to zeolites. The methyl group provides a degree of steric hindrance that influences the pore size of the resulting framework.
A Head-to-Head Comparison of MOF Properties
The choice of linker profoundly impacts the physicochemical properties of the resulting MOF. In this section, we compare MOFs derived from 4-H2IBA and its analogs with those constructed from BDC and 2-methylimidazole, focusing on porosity, stability, and performance in catalysis and drug delivery.
Porosity and Surface Area
The porosity of a MOF is a direct consequence of the linker's length, rigidity, and the way it connects the metal nodes.
| Property | MOF with 4-H2IBA analog | MOF with BDC (UiO-66) | MOF with 2-Methylimidazole (ZIF-8) | Reference |
| BET Surface Area | ~120.7 m²/g (for a Cu-imidazole derived MOF) | ~955.7 m²/g | ~1,810 m²/g | [6][7] |
| Pore Volume | Not widely reported | ~0.634 cm³/g | Not specified in the provided text | [6] |
| Pore Size | Varies with synthesis | ~2.54 nm | 1.16 nm (pore), 0.34 nm (aperture) | [1][6] |
Table 1: Comparison of Porosity and Surface Area. Data for the 4-H2IBA analog is from a copper- and imidazole-derived MOF and may not be fully representative.
MOFs constructed from simple, rigid linkers like BDC and 2-methylimidazole, such as UiO-66 and ZIF-8, often exhibit exceptionally high surface areas.[6][7] The introduction of additional functional groups, as in 4-H2IBA, can sometimes lead to a decrease in the specific surface area due to the increased mass and volume of the linker itself. However, the functionality imparted by the imidazole group can offer advantages that outweigh a lower surface area.
Thermal and Chemical Stability
The stability of a MOF is crucial for its practical application. This is determined by the strength of the metal-linker coordination bonds and the overall framework topology.
| Property | MOF with Imidazole-based Linkers | MOF with BDC (UiO-66) | MOF with 2-Methylimidazole (ZIF-8) | Reference |
| Thermal Stability | Generally stable up to 300-400 °C | Stable up to ~500 °C | Stable up to ~550 °C | [6][7] |
| Chemical Stability | Good stability in water and some organic solvents. Sensitive to acidic and strongly basic conditions. | High stability in water, acidic solutions, and many organic solvents. Decomposes in strong bases. | Remarkable stability in boiling alkaline water and organic solvents. Decomposes in acidic solutions. | [6][7][8] |
Table 2: Comparison of Thermal and Chemical Stability.
Zirconium-based MOFs like UiO-66 are renowned for their exceptional thermal and chemical stability due to the strong Zr-O bonds.[6][8] ZIFs also exhibit remarkable stability, particularly in alkaline and organic environments.[7] MOFs with imidazole-carboxylate linkers generally show good thermal stability, though often slightly lower than their purely carboxylate or imidazolate counterparts. The chemical stability is dependent on the specific metal-ligand combination, but the presence of the imidazole group can influence the material's response to pH changes.
Performance in Key Applications
The functional groups present on the organic linker play a pivotal role in the performance of MOFs in specific applications.
Catalysis
The imidazole moiety in 4-H2IBA can introduce Lewis basic sites into the MOF structure, which can be advantageous for certain catalytic reactions. A classic benchmark reaction to evaluate basic catalytic sites is the Knoevenagel condensation.
| Catalyst | Reaction | Conversion/Yield | Conditions | Reference |
| Cu-MOF (imidazole-carboxylate linker) | Oxidative amidation | High conversion and selectivity | 100 °C, TBHP oxidant | [9] |
| HKUST-1 (Cu-BTC) | Oxidative amidation | 53% conversion | Similar to above | [9] |
| UiO-66-NH2 | Knoevenagel condensation | Higher activity than UiO-66 | Polar solvents | [10] |
| CuBTC | Knoevenagel condensation | High yields | 80 °C | [11] |
Table 3: Comparison of Catalytic Performance. Data for the imidazole-carboxylate linker is for a related copper-based MOF.
In a direct comparison for the oxidative amidation of carboxylic acids, a copper-based MOF with a carboxylate-imidazole linker demonstrated significantly higher catalytic activity than the well-known Cu-BTC (HKUST-1), which is based on a tricarboxylate linker.[9] This suggests that the presence of the imidazole group can enhance catalytic performance. Similarly, for the Knoevenagel condensation, the amino-functionalized UiO-66-NH2 shows higher activity than the parent UiO-66, highlighting the benefit of introducing nitrogen-containing functional groups.[10]
Drug Delivery
The ability of MOFs to encapsulate and release therapeutic agents is a promising area of research. The chemical functionality of the linker can influence drug loading capacity and release kinetics through host-guest interactions.
| Nanocarrier | Drug | Drug Loading Capacity | Release Profile | Reference |
| ZIF-8 | 5-Fluorouracil (5-FU) | 12% | pH-responsive | [1] |
| Amine-functionalized ZIF-8 | 5-Fluorouracil (5-FU) | 48% | Slower, pH-responsive | [1] |
| Zn-based MOF (benzoic acid derivative) | Doxorubicin | 33.74% | pH-sensitive | [12] |
| ZIF-8 | 5-Fluorouracil (5-FU) | ~2.71 mg per 10 mg ZIF-8 | pH-responsive | [13] |
Table 4: Comparison of Drug Delivery Performance.
Studies on the delivery of the anticancer drug 5-fluorouracil have shown that amine-functionalized ZIF-8 exhibits a significantly higher drug loading capacity and slower release compared to the parent ZIF-8.[1] This is attributed to the enhanced host-guest interactions between the drug molecules and the amine groups on the linker. This provides strong evidence that the nitrogen-containing imidazole group in 4-H2IBA could similarly improve drug loading and modulate release profiles through hydrogen bonding and other non-covalent interactions with drug molecules.
Experimental Protocols
Synthesis of a Zinc-based MOF with an Imidazole-Carboxylate Linker
This protocol is adapted from a procedure for a zinc-based MOF using 3-(1H-imidazol-1-yl)benzoic acid and can be considered a general method for MOFs of this type.[9]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (4-H2IBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of 4-H2IBA in 10 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold for 72 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting crystals by filtration and wash them thoroughly with fresh DMF and then with ethanol.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
Caption: Workflow for the solvothermal synthesis of a zinc-based MOF with an imidazole-carboxylate linker.
Characterization of the MOF
Powder X-Ray Diffraction (PXRD):
-
Grind a small sample of the synthesized MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50°.
-
Compare the experimental pattern with simulated patterns from single-crystal X-ray diffraction if available to confirm phase purity.
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analyze the TGA curve to determine the thermal stability of the MOF and identify the loss of solvent molecules.
Concluding Remarks and Future Outlook
The choice of organic linker is a critical parameter in the design and synthesis of Metal-Organic Frameworks with tailored properties. While simple dicarboxylate and imidazolate linkers can lead to MOFs with exceptionally high surface areas and stability, the bifunctional nature of this compound offers a compelling alternative for applications where chemical functionality is key.
The presence of the imidazole group in 4-H2IBA can:
-
Introduce basic sites for enhanced catalytic activity.
-
Provide additional coordination sites for post-synthetic modification.
-
Improve host-guest interactions for increased drug loading and modulated release.
While direct, comprehensive comparative studies are still emerging, the available data on analogous systems strongly suggests that the incorporation of imidazole-carboxylate linkers like 4-H2IBA is a promising strategy for the development of advanced MOFs for catalysis and drug delivery. Future research should focus on the synthesis of isoreticular series of MOFs to allow for a direct and systematic evaluation of the impact of linker functionality on the material's performance.
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A Comparative Guide to Metal-Organic Frameworks for Gas Adsorption: Performance Analysis of 4-(1H-Imidazol-4-yl)benzoic Acid-Based MOFs
Introduction
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2] These crystalline materials, constructed from metal nodes and organic linkers, are exceptionally promising for applications in gas storage and separation.[3][4] The choice of the organic linker is paramount, as it dictates the pore architecture and introduces specific chemical properties that can be tailored for selective gas adsorption.[5]
This guide provides an in-depth comparison of MOFs constructed using the bifunctional linker, 4-(1H-Imidazol-4-yl)benzoic acid (also referred to as 4-H₂IBA), against widely-studied benchmark MOFs such as ZIF-8, UiO-66, and HKUST-1. The 4-H₂IBA linker is of particular interest due to its combination of a carboxylate group for robust framework formation and an imidazole ring. The imidazole moiety, with its available nitrogen atoms, can act as a Lewis basic site, potentially enhancing the affinity for acidic gases like carbon dioxide (CO₂).[6][7] We will delve into the synthesis, structural properties, and gas adsorption performance, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative merits.
The Critical Role of the Linker: this compound
The performance of a MOF in gas adsorption is not merely a function of its porosity; it is an intricate interplay between the material's structure and its chemical affinity for the target gas molecules. The this compound linker is designed to leverage this principle.
-
Structural Contribution : The linear, rigid nature of the linker facilitates the formation of ordered, porous frameworks. The carboxylate end readily coordinates with metal ions to form stable secondary building units (SBUs), the foundational nodes of the MOF structure.
-
Chemical Functionality : The key feature is the imidazole group. The nitrogen atoms in the ring can create a microenvironment with increased polarity and basicity within the MOF pores. This is particularly advantageous for the capture of CO₂, a quadrupolar molecule, through enhanced dipole-quadrupole interactions and Lewis acid-base interactions.[8][9] This chemical tuning is a primary strategy for improving CO₂ selectivity over other gases like nitrogen (N₂) and methane (CH₄).[10][11]
The following diagram illustrates the logical flow from linker selection to the final application performance.
Caption: Logical flow from component selection to MOF performance.
Comparative Performance Analysis
To objectively assess the potential of 4-H₂IBA-based MOFs, we compare their structural and gas adsorption properties with established materials. The data presented is compiled from peer-reviewed literature. It is crucial to note that direct comparisons are most accurate when experimental conditions are identical.
Structural Properties
The Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size are fundamental parameters that determine the physical capacity of a MOF to host gas molecules.[12]
| MOF Material | Metal Node | Linker(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| [Zn(4-HIBA)₂]·H₂O | Zn(II) | This compound | ~256 | Not Reported | [13] |
| ZIF-8 | Zn(II) | 2-methylimidazole | 1300 - 1700 | ~0.66 | [14][15] |
| HKUST-1 | Cu(II) | Benzene-1,3,5-tricarboxylate | 1500 - 2100 | ~0.80 | [14][16] |
| UiO-66 | Zr(IV) | Terephthalic acid | 1100 - 1300 | ~0.50 | [14][16][17] |
Note: The reported surface area for [Zn(4-HIBA)₂]·H₂O is relatively low compared to the benchmarks, which may be due to the specific crystal packing or interpenetration observed in this particular synthesized structure.[13] Different synthesis conditions or metal nodes could yield frameworks with higher porosity.
CO₂ Adsorption Performance
The ultimate test of a MOF for carbon capture applications is its CO₂ uptake capacity and its selectivity over other gases. The data below is for pure gas adsorption at 1 bar.
| MOF Material | CO₂ Uptake (mmol/g) at ~298 K | CO₂ Uptake (mmol/g) at 273 K | CO₂/N₂ Selectivity | Ref. |
| [Zn(L)(bpdc)]·1.6H₂O * | Not Reported | ~1.6 | Selective for CO₂ over N₂ | [18] |
| TIBM-Cu | ~3.60 | Not Reported | 53.7 | [19] |
| ZIF-8 | ~0.8 | ~1.7 | 7.6 | [15][19] |
| HKUST-1 | ~4.2 | ~7.0 | 50 - 100 | [16] |
| UiO-66 | ~2.5 | ~3.9 | ~20 | [16][17][19] |
| UiO-66-NH₂ | ~3.0 | Not Reported | ~30 | [16][19] |
*This MOF uses a related di-imidazole linker, 1,4-di(1H-imidazol-4-yl)benzene (L), demonstrating the principle of imidazole functionality. TIBM-Cu is based on a larger tris-benzimidazole linker, highlighting the high performance achievable with imidazole-functionalized MOFs.
Analysis of Performance:
From the data, it's evident that imidazole-containing MOFs can achieve remarkable performance. The TIBM-Cu framework, for instance, shows a CO₂ uptake of 3.60 mmol/g at room temperature and an exceptional CO₂/N₂ selectivity of 53.7.[19] This high selectivity is a direct consequence of the favorable interactions between CO₂ and the nitrogen-rich pore environment. While the specific example of [Zn(4-HIBA)₂] reported in the literature shows modest porosity, the principle demonstrated by other imidazole-based MOFs like TIBM-Cu and [Zn(L)(bpdc)] confirms the potential of the 4-H₂IBA linker.[13][18][19] The performance of HKUST-1 is also high, largely due to its open copper sites which act as strong Lewis acid sites for CO₂ interaction.[16] UiO-66, while having lower uptake, is renowned for its exceptional chemical and thermal stability, a critical factor for industrial applications.[14] The amine-functionalized UiO-66-NH₂ shows improved uptake over its parent, underscoring the benefit of incorporating basic functional groups.[16][19]
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: Synthesis of this compound (4-H₂IBA) Linker
This protocol is a representative synthesis. Researchers should consult primary literature for specific modifications.[13][20]
-
Reaction Setup : Combine methyl 4-formylbenzoate, glyoxal, and ammonium hydroxide in a suitable solvent like methanol in a round-bottom flask.
-
Reflux : Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Isolation : After cooling, the intermediate imidazole-ester product often precipitates. It can be collected by filtration and washed with cold solvent.
-
Hydrolysis : Suspend the isolated ester in an aqueous solution of a strong base (e.g., 10% NaOH).[20]
-
Heating : Gently heat the mixture (e.g., reflux for 5-30 minutes) to hydrolyze the ester to the carboxylate salt.[20]
-
Acidification : Cool the solution in an ice bath and carefully acidify with an acid (e.g., HCl) until the pH is approximately 6-7.[20]
-
Product Collection : The final this compound product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.
-
Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Volumetric Gas Adsorption Measurement (BET Analysis)
This protocol describes the standard procedure for evaluating the porosity and gas uptake of a synthesized MOF.[21][22]
-
Sample Preparation (Activation) :
-
Accurately weigh 30-100 mg of the synthesized MOF into a sample tube of known weight.[21]
-
Causality: This step is critical to remove any guest molecules (solvents, water) from the pores, which would otherwise block adsorption sites and lead to an underestimation of the material's true porosity.[21]
-
Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer.
-
Heat the sample under a dynamic vacuum (e.g., to 150 °C for 5-12 hours). The specific temperature and time must be determined from thermogravimetric analysis (TGA) to avoid thermal decomposition of the MOF.[21]
-
After the heating period, allow the sample to cool to room temperature while maintaining the vacuum.
-
-
Free-Space Measurement :
-
Move the sample tube to the analysis port of the instrument.
-
Perform a free-space (or void volume) measurement using helium gas, which is assumed not to adsorb at the analysis temperature due to its inertness and small size.[21]
-
Causality: This step accurately measures the volume of the sample tube not occupied by the MOF material. This value is essential for calculating the exact amount of gas that is adsorbed onto the sample versus the amount of gas simply occupying the empty space in the tube.
-
-
Isotherm Measurement (e.g., N₂ at 77 K for BET) :
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
The instrument introduces calibrated doses of high-purity nitrogen gas into the sample tube.
-
After each dose, the system waits for the pressure to equilibrate, and the amount of gas adsorbed at that pressure is calculated.[22]
-
This process is repeated over a range of pressures to generate an adsorption isotherm (quantity adsorbed vs. relative pressure P/P₀). A desorption isotherm is subsequently measured by removing gas in a stepwise manner.
-
-
Data Analysis :
-
The BET surface area is calculated from the N₂ adsorption isotherm data within a specific relative pressure range (typically 0.05 to 0.35 P/P₀).
-
Pore volume is typically determined from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).
-
For CO₂ adsorption, the same procedure is followed, but the experiment is typically run at higher temperatures (e.g., 273 K or 298 K) using a temperature-controlled bath.
-
The following diagram outlines this comprehensive experimental workflow.
Caption: Workflow for MOF synthesis and gas adsorption analysis.
Conclusion and Future Outlook
This guide demonstrates that while benchmark MOFs like ZIF-8, HKUST-1, and UiO-66 set high standards for gas adsorption, the strategic design of organic linkers offers a clear pathway to enhanced performance. The this compound linker is a promising building block due to its inherent chemical functionality. The imidazole group provides basic sites that can significantly improve the affinity and selectivity for CO₂.[6][18]
While the initial reported MOF structure using this specific linker showed modest porosity, the exceptional performance of other imidazole-based frameworks like TIBM-Cu highlights the vast potential of this chemical strategy.[13][19] Future research should focus on exploring different metal nodes (such as Cu(II) or Zr(IV)) and synthesis conditions with the 4-H₂IBA linker to create new frameworks that combine high stability with superior gas adsorption properties. The systematic approach of linker functionalization remains one of the most powerful tools in the development of next-generation MOFs for real-world carbon capture and gas separation applications.[11]
References
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- Application Notes and Protocols for MOF-808 Gas Adsorption Studies. Benchchem.
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- Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com.
- Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. DiVA.
- Systematic Investigation of CO2 Adsorption Energetics in Metal–Organic Frameworks Based on Imidazolyl Linkers.
- Strategies to Enhance Carbon Dioxide Capture in Metal‐Organic Frameworks. Wiley Online Library.
- Advanced functional MOFs for CO2 capture and separ
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- Recent advances in metal–organic frameworks for gas adsorption/separ
- Synthesis and adsorption experiments with metal-organic frameworks for high school and undergraduate labor
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Comparative study of the catalytic activity of imidazole-based MOFs
An In-Depth Comparative Guide to the Catalytic Activity of Imidazole-Based MOFs
This guide provides a comprehensive comparative analysis of the catalytic performance of imidazole-based Metal-Organic Frameworks (MOFs). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple review of literature to offer a synthesized, in-depth perspective grounded in experimental evidence. We will explore the causality behind experimental design, present validated protocols, and provide a clear, data-driven comparison of these versatile catalysts.
Introduction: The Rise of Imidazole-Based MOFs in Catalysis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Among the vast library of MOFs, those built with imidazole-based linkers, such as the widely-studied Zeolitic Imidazolate Frameworks (ZIFs), have garnered significant attention.[1] Their popularity stems from a unique combination of properties inherited from both zeolites and traditional MOFs: exceptional thermal and chemical stability, high porosity and surface area, and structurally well-defined active sites.[1][2]
The structure of ZIFs, where transition metal ions (like Zn²⁺ or Co²⁺) are tetrahedrally coordinated by the nitrogen atoms of imidazolate linkers, mimics the T-O-T bond angle of zeolites, conferring significant stability.[1] This robust nature, coupled with the inherent chemical functionality of the imidazole ring and the Lewis acidity of the metal centers, makes these materials exceptionally promising heterogeneous catalysts for a wide array of organic transformations.[2][3] This guide will dissect the factors governing their catalytic efficacy and compare the performance of prominent examples.
Synthesis and Functionalization: Tailoring Catalytic Activity
The catalytic performance of an imidazole-based MOF is not an intrinsic constant; it is intricately linked to its synthesis and any subsequent modifications. The choice of metal, linker, and synthesis conditions dictates the framework's topology, porosity, and the nature of its active sites.
Foundational Synthesis
The most common members of this family, ZIF-8 (Zn-based) and ZIF-67 (Co-based), are typically synthesized via solvothermal or room-temperature methods.[4] The standard procedure involves mixing a metal salt (e.g., zinc nitrate or cobalt nitrate) with an excess of the imidazole linker (e.g., 2-methylimidazole) in a suitable solvent like methanol or dimethylformamide (DMF).[4] The simplicity of this self-assembly process is one of its key advantages.
Diagram 1: General Synthesis Workflow
The following diagram illustrates the typical workflow for synthesizing and preparing an imidazole-based MOF for catalytic applications.
Caption: Workflow for MOF synthesis, purification, and characterization.
Post-Synthetic Modification (PSM)
To enhance or introduce new catalytic functionalities, pristine MOFs can be modified. PSM is a powerful strategy for this purpose. For instance, amine-functionalized MOFs can be reacted with other molecules to create more complex active sites, such as Schiff bases.[5][6] These new functional groups can act as anchoring points for metal nanoparticles or create synergistic Lewis acid-base sites, dramatically boosting catalytic activity in reactions like Suzuki couplings.[6][7] Another approach involves creating composites, such as ZIF-8@ZIF-67 core-shell structures, which can enhance charge separation and photocatalytic efficiency for antibiotic decomposition.[4][8]
Comparative Catalytic Activity: A Data-Driven Analysis
The true measure of a catalyst lies in its performance. Here, we compare the activity of various imidazole-based MOFs across several key organic reactions. The data is compiled from peer-reviewed studies to provide an objective overview.
Knoevenagel Condensation
This reaction, involving the condensation of an aldehyde with an active methylene compound, is a classic benchmark for solid base catalysts. Imidazole-based MOFs, with their framework nitrogen atoms acting as basic sites and metal nodes as Lewis acid sites, are highly effective.
| Catalyst | Aldehyde | Active Methylene | Solvent | Temp (°C) | Time (min) | Conversion/Yield (%) | Ref. |
| Co-MOF (imidazole-based) | Various Aldehydes | Malononitrile | Water | RT | 100 | 98-100% | [3] |
| ZIF-8@3DOM TiO₂ | p-Nitrobenzaldehyde | Malononitrile | Toluene | 25 | 120 | ~95% (Yield) | [9] |
| ZIF-L | Benzaldehyde | Ethyl Cyanoacetate | Toluene | 110 | 180 | 99% (Conversion) | [10] |
Analysis: The Co-based MOF demonstrates exceptional activity in water at room temperature, highlighting its potential as a green catalyst.[3] The composite ZIF-8@3DOM TiO₂ showcases the utility of MOFs in cascade reactions, where an alcohol is first oxidized by TiO₂ and then undergoes condensation catalyzed by ZIF-8.[9] ZIF-L, a 2D layered ZIF, also shows excellent conversion at higher temperatures.[10] The high performance across different frameworks underscores the intrinsic suitability of the imidazole moiety and metal nodes for this transformation.
Suzuki Coupling Reaction
The Suzuki coupling, a Nobel Prize-winning reaction for forming C-C bonds, typically requires a palladium catalyst. Supporting palladium as highly dispersed nanoparticles or clusters on MOFs is a key strategy to create stable and reusable heterogeneous catalysts.
| Catalyst | Aryl Halide | Boronic Acid | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd⁰@UIO-66-SB-Im | Bromobenzene | Phenylboronic acid | NaHCO₃ | 90 | 6 | >99% | [6] |
| Pd/ZIF-68 | Styrene (Hydrogenation) | - | - | 120 | 2 | ~100% (Conversion) | [11] |
Analysis: The Pd⁰@UIO-66-SB-Im catalyst, where a Schiff base-imidazole functionalized MOF supports Pd clusters, exhibits outstanding performance.[5][6] The functionalized linker plays a crucial role in anchoring the palladium species, preventing leaching and aggregation, which allows the catalyst to be reused six times without significant loss of activity.[6] While the Pd/ZIF-68 example is for a hydrogenation reaction, it similarly shows that ZIFs are excellent supports for palladium, leading to high catalytic activity.[11]
Unraveling the Catalytic Mechanism
The catalytic activity of imidazole-based MOFs arises from a synergy between their structural components. Understanding the mechanism is crucial for designing next-generation catalysts.
-
Lewis Acid Sites: The coordinatively unsaturated metal centers (e.g., Zn²⁺, Co²⁺) act as Lewis acid sites. They can activate substrates, for example, by coordinating to the carbonyl oxygen of an aldehyde in the Knoevenagel condensation.[3]
-
Brønsted/Lewis Base Sites: The nitrogen atoms of the imidazole linker are basic. They can deprotonate the active methylene compound, initiating the reaction. This dual-site activation is a key reason for their high efficiency.
-
Pore Confinement Effects: The well-defined micropores of ZIFs can concentrate reactants around the active sites, increasing the effective local concentration and enhancing reaction rates.[2]
-
Functionalized Linkers: In modified MOFs, the functional groups provide specific active sites. For Pd-supported catalysts, imidazole or Schiff-base groups can stabilize the metal nanoparticles and electronically modify them, influencing the oxidative addition and reductive elimination steps in the Suzuki coupling cycle.[6]
Diagram 2: Proposed Catalytic Roles in Imidazole MOFs
Caption: Synergistic roles of metal nodes and imidazole linkers in catalysis.
Experimental Protocols: A Guide to Practice
To ensure reproducibility and validate findings, detailed experimental protocols are essential. The following are representative procedures for the synthesis of a common imidazole-based MOF and its use in a catalytic reaction.
Protocol: Synthesis of ZIF-8
This protocol is adapted from established literature procedures.[4]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-methylimidazole (Hmim)
-
Methanol (ACS grade)
Procedure:
-
Solution A: Dissolve 0.3028 g (1.018 mmol) of Zn(NO₃)₂·6H₂O in 25 mL of methanol.
-
Solution B: Dissolve 0.3287 g (4.004 mmol) of 2-methylimidazole in 25 mL of methanol.
-
Mixing: Vigorously pour Solution A into Solution B at room temperature while stirring with a magnetic bar. A milky white precipitate should form almost immediately.
-
Crystallization: Continue stirring for 10 minutes, then leave the mixture undisturbed for 24 hours to allow for complete crystallization.
-
Purification:
-
Collect the white solid product by centrifugation (e.g., 8000 rpm for 10 min).
-
Discard the supernatant. Resuspend the solid in fresh methanol and centrifuge again. Repeat this washing step three times to remove any unreacted precursors.
-
-
Activation: Dry the final product in a vacuum oven at 60 °C overnight. The resulting white powder is activated ZIF-8, ready for characterization and catalytic testing.
Protocol: General Procedure for a Catalytic Test (Suzuki Coupling)
This protocol is a generalized procedure based on the conditions reported for Pd-functionalized MOFs.[6][7]
Materials & Setup:
-
Pd-functionalized imidazole MOF catalyst (e.g., Pd⁰@UIO-66-SB-Im)
-
Bromobenzene (2 mmol)
-
Phenylboronic acid (3 mmol)
-
Sodium bicarbonate (NaHCO₃) (6 mmol)
-
Dimethylacetamide (DMA) (5 mL)
-
Schlenk flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Setup: Add the MOF catalyst (e.g., 0.06 mol% Pd loading based on bromobenzene) to the Schlenk flask.
-
Reagents: Add bromobenzene, phenylboronic acid, and sodium bicarbonate to the flask.
-
Solvent: Add the DMA solvent.
-
Inerting: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Reaction: Place the flask in the preheated oil bath set to the desired temperature (e.g., 90 °C) and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-MS.
-
Work-up & Catalyst Recovery:
-
After the reaction is complete (e.g., 6 hours), cool the mixture to room temperature.
-
Separate the solid catalyst by filtration or centrifugation.
-
Wash the recovered catalyst with a suitable solvent (e.g., ethanol) and dry it for reusability tests.
-
The liquid filtrate can be processed via standard extraction and purification methods to isolate the biphenyl product.
-
Conclusion and Future Outlook
Imidazole-based MOFs, particularly ZIFs, have firmly established themselves as a versatile and highly efficient class of heterogeneous catalysts. Their unique structural properties, combining stability with tunable active sites, allow for remarkable performance in a range of organic transformations. The ability to fine-tune their catalytic activity through post-synthetic modification opens up vast possibilities for creating bespoke catalysts for specific applications, from fine chemical synthesis to environmental remediation.[4][8] Future research will likely focus on developing multimetallic or hierarchical ZIFs, exploring their roles in more complex cascade reactions, and advancing their application in challenging industrial processes. The principles and data presented in this guide serve as a foundational resource for researchers aiming to harness the significant potential of these remarkable materials.
References
- Zeolitic Imidazolate Frameworks: Synthesis, Functionalization, and Catalytic/Adsorption Applications. (2022).
- Synthesis of Metal–Organic Framework-Based ZIF-8@ZIF-67 Nanocomposites for Antibiotic Decomposition and Antibacterial Activities. (2023). ACS Omega. [Link]
- Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides: Enhancement of Catalysis in Organic Synthesis. (2024). Applied Organometallic Chemistry. [Link]
- Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. (2022). Semantic Scholar. [Link]
- Sustainable Synthesis of Zeolitic Imidazolate Framework-8 Nanoparticles and Application in the Adsorption of Chlorhexidine. (2023).
- A new imidazole-functionalized 3D-cobalt metal-organic framework as a high efficiency heterogeneous catalyst for Knoevenagel condensation reaction of furfural. (n.d.).
- Synthesis of Metal–Organic Framework-Based ZIF-8@ZIF-67 Nanocomposites for Antibiotic Decomposition and Antibacterial Activities. (2023).
- Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. (2022). Frontiers in Chemistry. [Link]
- Metal Imidazole-Modified Covalent Organic Frameworks as Electrocatalysts for Alkaline Oxygen Evolution Reaction. (2024). MDPI. [Link]
- Synthesis, Characterization, and Electrochemical Study of ZIF-8 Metal Organic Framework and its Application as Catalyst for Glucose to Fructose Conversion and 5-Hydroxymethyl Furfural. (2022).
- Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. (2021). New Journal of Chemistry. [Link]
- Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. (2023). Crystal Growth & Design. [Link]
- A review on zeolite imidazole frameworks: synthesis, properties, and applications. (2022).
- Catalytic performance of metal-organic framework ZIF-68. (n.d.).
- Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. (2022). PMC - NIH. [Link]
- Imidazole-Based Metal-Organic Materials: Chemistry Design via Metal Cations for Advanced Chemical Sensors. (2021).
- In Situ Growth of ZIF-8 Nanocrystals on the Pore Walls of 3D Ordered Macroporous TiO₂ for a One-Pot Cascade Reaction. (2018). MDPI. [Link]
- Two-Dimensional Zeolitic Imidazolate Framework ZIF-L: A Promising Catalyst for Polymeriz
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Efficacy of 4-(1H-Imidazol-4-yl)benzoic Acid Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, imidazole-based compounds have consistently emerged as privileged structures, capable of critical interactions within enzyme active sites. This guide provides an in-depth technical analysis of 4-(1H-imidazol-4-yl)benzoic acid and its derivatives as a promising class of enzyme inhibitors. Drawing upon established principles of medicinal chemistry and enzymology, we will explore their potential, compare them with existing alternatives, and provide the experimental framework necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.
Introduction: The Therapeutic Promise of Imidazole-Based Enzyme Inhibitors
The imidazole ring is a versatile heterocyclic moiety found in numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor, as well as a ligand for metal ions, make it an ideal pharmacophore for engaging with enzyme active sites. The this compound scaffold combines this potent interactive group with a benzoic acid moiety, providing a rich platform for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
One of the most compelling targets for imidazole-based inhibitors is Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1][2] In the context of oncology, IDO1 has garnered significant attention as a key mediator of tumor-induced immunosuppression.[3] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 helps tumors evade the host immune system.[3] Consequently, the development of potent IDO1 inhibitors is a highly pursued strategy in cancer immunotherapy.[3][4]
This guide will focus primarily on the potential of this compound derivatives as IDO1 inhibitors, drawing parallels from the well-studied class of 4-phenylimidazole inhibitors.
The this compound Scaffold: A Structure-Activity Relationship (SAR) Perspective
While direct, extensive SAR studies on a series of this compound derivatives are not yet widely published, we can extrapolate a prospective SAR based on the closely related 4-phenylimidazole (4-PI) scaffold, a known IDO1 inhibitor.[1][5] The foundational interaction of this class of inhibitors is the coordination of the imidazole nitrogen to the heme iron within the IDO1 active site.[5][6]
Caption: Hypothetical SAR drivers for this compound derivatives.
Key structural features and their anticipated impact on inhibitory activity include:
-
The Imidazole Moiety : This is the critical heme-binding element. Modifications to the imidazole ring itself are generally not well-tolerated, as they can disrupt the essential coordination with the heme iron.[2]
-
The Benzoic Acid Group : The carboxylic acid function is expected to significantly influence the molecule's physicochemical properties, including solubility and membrane permeability. It also provides a handle for further derivatization, such as esterification or amidation, to create prodrugs or modulate pharmacokinetic profiles.
-
Substituents on the Benzoic Acid Ring : Based on SAR studies of related inhibitor classes, substitutions on the phenyl ring can profoundly impact potency and selectivity.[5] Electron-withdrawing groups, for instance, can modulate the pKa of the imidazole nitrogen, potentially enhancing its interaction with the heme iron.[7] Steric bulk and the position of substituents will also be critical in dictating the orientation of the inhibitor within the active site and its interactions with key amino acid residues.[3][5]
Comparative Analysis: this compound Derivatives vs. Other IDO1 Inhibitors
The landscape of IDO1 inhibitors is populated by several distinct chemical classes, each with its own set of characteristics. A direct comparison of novel this compound derivatives would require experimental data; however, we can position them conceptually against established inhibitors based on their core scaffold.
| Inhibitor Class | Representative Compound(s) | Core Scaffold | Known Advantages | Known Disadvantages |
| Hydroxyamidines | Epacadostat (INCB024360) | N-hydroxyamidine | High potency and selectivity.[4] | Clinical trial results have been mixed.[2] |
| Imidazole-based | NLG919 (Navoximod) | 4-phenylimidazole | Good oral bioavailability.[8] | Potency can be moderate.[8] |
| Tryptophan Analogs | Indoximod | Indole | Targets downstream pathways. | Not a direct enzyme inhibitor.[8] |
| Fused Heterocycles | Amg-1 | Imidazothiazole | Novel binding interactions.[3][6] | Cellular permeability can be a challenge.[6] |
| Prospective | This compound derivatives | 4-substituted imidazole | Potential for high potency via heme binding and tunable PK/PD properties due to the benzoic acid moiety. | Data is currently limited; extensive optimization is required. |
Table 1: Conceptual Comparison of IDO1 Inhibitor Classes.
The primary advantage of the this compound scaffold lies in its inherent "drug-likeness" and synthetic tractability. The combination of a potent heme-binding group with a versatile benzoic acid handle offers a robust platform for multiparameter optimization, addressing not only potency but also the critical aspects of absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of novel this compound derivatives as IDO1 inhibitors, a standardized set of biochemical and cell-based assays is required.
Recombinant Human IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Principle: The assay quantifies the production of N-formylkynurenine, the product of the IDO1-catalyzed oxidation of L-tryptophan. This can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare a stock solution of L-tryptophan (substrate) in the assay buffer.
-
Prepare a stock solution of recombinant human IDO1 enzyme in the assay buffer.
-
Prepare a stock solution of the test inhibitor (e.g., a this compound derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of ascorbic acid and methylene blue as cofactors.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, L-tryptophan solution, and the cofactor solution.
-
Add varying concentrations of the test inhibitor to the appropriate wells. Include a positive control (a known IDO1 inhibitor like Epacadostat) and a negative control (solvent only).
-
Initiate the reaction by adding the IDO1 enzyme solution to all wells except for a blank control.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Develop a colored product by adding a reagent like Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with N-formylkynurenine.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for a typical enzyme inhibition assay.
Cell-Based IDO1 Inhibition Assay
This assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and potential off-target effects.
Principle: Human cells that express IDO1 (e.g., HeLa or SKOV-3 cells) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The activity of IDO1 is then measured by quantifying the amount of kynurenine secreted into the cell culture medium.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a suitable human cell line (e.g., HeLa) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
IDO1 Induction and Inhibitor Treatment:
-
The next day, treat the cells with human IFN-γ to induce IDO1 expression.
-
Simultaneously, add varying concentrations of the test inhibitor to the wells. Include positive and negative controls.
-
-
Incubation and Sample Collection:
-
Incubate the cells for a period sufficient for IDO1 expression and activity (e.g., 24-48 hours).
-
After incubation, carefully collect the cell culture supernatant.
-
-
Kynurenine Measurement:
-
Transfer the supernatant to a new 96-well plate.
-
Add trichloroacetic acid to hydrolyze N-formylkynurenine to kynurenine and precipitate proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the clarified supernatant to another plate.
-
Add Ehrlich's reagent to react with kynurenine, forming a colored product.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample from the standard curve.
-
Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration.
-
Determine the cellular IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors, particularly for challenging targets like IDO1. The inherent properties of the imidazole ring as a heme-binding moiety, combined with the synthetic versatility of the benzoic acid group, provide a robust platform for medicinal chemists to explore.
While direct experimental data on a broad series of these specific derivatives is still emerging, the foundational principles of enzyme inhibition and the extensive knowledge gained from related inhibitor classes, such as the 4-phenylimidazoles, strongly support their potential. The experimental protocols detailed in this guide offer a clear and validated pathway for the rigorous evaluation of such compounds.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives. A thorough exploration of substitutions on the benzoic acid ring will be crucial for elucidating a detailed SAR and for optimizing both potency and pharmacokinetic properties. Such efforts will undoubtedly contribute to the growing arsenal of therapeutic agents targeting enzyme-driven pathologies and pave the way for the next generation of innovative medicines.
References
- Kumar, S., et al. (2008). Structure based development of phenylimidazole-derived inhibitors of indoleamine 2,3-dioxygenase. Journal of Medicinal Chemistry, 51(16), 4968-4977. [Link]
- Prendergast, G. C., et al. (2011). Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase.
- Zhang, Y., et al. (2018). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Pharmacology, 9, 1373. [Link]
- Röhrig, U. F., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 425-432. [Link]
- Tojo, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1119-1123. [Link]
- Griglio, A., et al. (2019). Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors. Molecules, 24(10), 1937. [Link]
- Kaur, H., et al. (2023). Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. Bioorganic & Medicinal Chemistry Letters, 96, 129532. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. Inno Pharmachem. [Link]
- Li, M., et al. (2021). Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. Frontiers in Pharmacology, 12, 730595. [Link]
- Asati, V., & Sharma, S. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 26(15), 1435-1466. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(1H-Imidazol-1-ylmethyl)benzoic Acid in Modern Pharmaceutical Synthesis. Inno Pharmachem. [Link]
- Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
- Tojo, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1119-1123. [Link]
- Hladysh, A., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. Molecules, 29(22), 5035. [Link]
- Bantia, S., et al. (2005). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorganic & Medicinal Chemistry, 13(7), 2665-2678. [Link]
- Du, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2011-2019. [Link]
- Yue, E. W., et al. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry, 46(11), 5680-5687. [Link]
- Zhou, H. P., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
- Basu Baul, T. S., et al. (2017). Exploring Imidazole Binding Flexibility in 2D and 3D Frameworks Using Hypercoordinated Triorganotin Carboxylates Featuring a Nitrogen-Rich Ligand with Benzoic Acid, Diazenyl, and Imidazole Functionalities: Insights into Sn − N, N → Sn, and N − H⋅⋅⋅X (X = N, O) Interactions. Inorganic Chemistry, 56(17), 10474-10491. [Link]
- Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Volume 37, Issue 1. [Link]
- Tautkus, S., et al. (2020). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 25(21), 5035. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 4-(1H-Imidazol-4-yl)benzoic acid is a critical intermediate, valued for its unique structural combination of a histamine-like imidazole ring and a functionalized benzoic acid moiety, making it a valuable component in the synthesis of pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important compound, supported by experimental data and procedural insights to inform your selection of the most suitable method for your research and development needs.
Introduction to the Synthetic Landscape
The synthesis of this compound primarily revolves around the formation of the N-aryl bond between the imidazole and benzene rings. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide will focus on three prevalent methods:
-
Nucleophilic Aromatic Substitution (SNAr) of a Benzoate Ester followed by Hydrolysis: A two-step approach involving the reaction of an activated aryl halide with imidazole, followed by the deprotection of the carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNAr) of a Benzaldehyde followed by Oxidation: An alternative two-step SNAr pathway that utilizes an aldehyde intermediate which is subsequently oxidized to the target carboxylic acid.
-
Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction directly pairing a halobenzoic acid with imidazole.
Each of these methodologies possesses distinct advantages and disadvantages in terms of yield, reaction conditions, cost, and environmental impact. The following sections will delve into a detailed comparative analysis.
Comparative Analysis of Synthetic Methodologies
The selection of an optimal synthetic route is a multi-faceted decision. The following table summarizes key performance indicators for the three primary methods, providing a high-level overview to guide your choice.
| Feature | SNAr (via Benzoate Ester) | SNAr (via Benzaldehyde) | Ullmann Condensation |
| Starting Materials | Methyl 4-fluorobenzoate, Imidazole | 4-Fluorobenzaldehyde, Imidazole | 4-Halobenzoic acid (Br, I), Imidazole |
| Key Steps | 1. N-Arylation2. Ester Hydrolysis | 1. N-Arylation2. Aldehyde Oxidation | 1. Copper-catalyzed N-Arylation |
| Typical Yield | Good to Excellent (overall) | Good (overall, reported ~59%) | Good to Excellent |
| Reaction Conditions | High temperature (ca. 120-130°C) | High temperature (ca. 100°C) | Moderate to high temperature (80-120°C) |
| Catalyst | None (self-catalyzed) | None (for N-arylation) | Copper (CuI, Cu₂O, etc.) with a ligand |
| Green Chemistry | Favorable (no metal catalyst)[1] | Favorable (no metal catalyst for N-arylation)[1] | Less favorable (metal catalyst, ligands)[1] |
| Scalability | Generally scalable | Generally scalable | Can be challenging due to catalyst removal |
| Key Advantages | Catalyst-free N-arylation, high atom economy.[1] | Readily available starting materials. | Broad substrate scope for non-activated aryl halides.[1] |
| Key Disadvantages | Requires activated aryl halide. | Requires an additional oxidation step. | Cost of catalyst/ligand, potential metal contamination.[1] |
Experimental Protocols and Workflows
A detailed, step-by-step methodology for each synthetic route is provided below. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Method 1: Nucleophilic Aromatic Substitution (SNAr) via Methyl 4-(1H-Imidazol-1-yl)benzoate and Subsequent Hydrolysis
This two-step method leverages the activation of the benzene ring by the ester group to facilitate a catalyst-free N-arylation, followed by a straightforward hydrolysis to yield the final product.
Workflow Diagram:
Step 1: Synthesis of Methyl 4-(1H-Imidazol-1-yl)benzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-fluorobenzoate (1.0 eq), imidazole (1.2-1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the mixture with stirring to 120-130°C for approximately 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Isolation: The product, methyl 4-(1H-imidazol-1-yl)benzoate, will precipitate. Collect the solid by filtration and wash with water. The crude product can be used directly in the next step or purified by recrystallization.
Step 2: Hydrolysis to this compound
-
Reaction Setup: To a round-bottom flask, add the methyl 4-(1H-imidazol-1-yl)benzoate from the previous step and a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 5-10 minutes.
-
Work-up: Cool the reaction mixture and neutralize it to a pH of 6-7 with hydrochloric acid.
-
Isolation: The final product, this compound, will precipitate. Collect the solid by filtration, wash with water, and dry.
Method 2: Nucleophilic Aromatic Substitution (SNAr) via 4-(1H-Imidazol-1-yl)benzaldehyde and Subsequent Oxidation
This pathway also utilizes a catalyst-free SNAr reaction, but with an aldehyde as the activating group. The intermediate aldehyde is then oxidized to the carboxylic acid. A reported yield for the final oxidation step is 64%.
Workflow Diagram:
Step 1: Synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde
-
Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (1.2 eq) in DMSO.
-
Reaction: Heat the mixture to around 100°C and reflux for 24 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with water, and dry. The crude 4-(1H-imidazol-1-yl)benzaldehyde can be purified by recrystallization from ethyl acetate. A yield of 92% for this step has been reported.
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 4-(1H-imidazol-1-yl)benzaldehyde in 20% aqueous sodium hydroxide and heat to 60°C for 30 minutes.
-
Oxidation: Add silver nitrate (AgNO₃) portion-wise to the mixture.
-
Reaction: Reflux the reaction mixture for 24 hours.
-
Work-up: Cool the mixture to room temperature and filter to remove silver salts.
-
Isolation: Acidify the filtrate with 1M HCl to a pH of 2 to precipitate the product. Collect the solid by filtration and recrystallize from ethanol to obtain pure this compound. A 64% yield for this oxidation step has been reported.
Method 3: Ullmann Condensation
The Ullmann condensation offers a more direct, one-step approach to the N-aryl bond formation, starting directly from a halobenzoic acid. This method requires a copper catalyst and often a ligand to facilitate the reaction.
Workflow Diagram:
Representative Protocol:
-
Reaction Setup: To a dry, sealable reaction vessel, add 4-bromobenzoic acid (1.0 eq), imidazole (1.2-1.5 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or DMSO.
-
Reaction: Seal the vessel and heat the mixture to 80-120°C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture with 1M HCl to a pH of 5-6.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Conclusion and Recommendations
The choice between these three synthetic methodologies for this compound will ultimately depend on the specific requirements of the researcher and the project.
-
For green chemistry and cost-effectiveness , the SNAr routes are generally preferred due to their catalyst-free nature. The choice between the benzoate and benzaldehyde route may depend on the relative cost and availability of the starting materials.
-
The Ullmann condensation is a powerful tool, particularly when dealing with less activated aryl halides. Modern advancements with improved ligand systems have made this reaction more efficient and milder.[2] However, the cost of the catalyst and ligand, as well as the need for their removal from the final product, are important considerations, especially for pharmaceutical applications.
It is recommended that researchers evaluate each method on a small scale to determine the most efficient and practical approach for their specific laboratory conditions and project goals.
References
- Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com.
- 4-(Imidazol-1-yl)benzoic acid. National Center for Biotechnology Information.
- Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
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Spectroscopic Purity Confirmation of 4-(1H-Imidazol-4-yl)benzoic acid: A Comparative Guide
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and successful downstream applications.[1][2][3] 4-(1H-Imidazol-4-yl)benzoic acid, a versatile intermediate, presents a unique analytical challenge due to its dual functional groups: a carboxylic acid and an imidazole ring. This guide provides a comprehensive, multi-technique spectroscopic approach to its purity analysis, moving beyond mere data reporting to explain the scientific rationale behind the chosen methodologies.
The Analytical Imperative: A Multi-Pronged Approach
No single analytical technique is sufficient to definitively assess the purity of a complex organic molecule.[2] A robust purity profile is constructed by integrating data from orthogonal methods, each providing a unique piece of the structural puzzle. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offers a self-validating system for purity confirmation.
Caption: Workflow for the spectroscopic purity confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and quantification of organic molecules and their impurities.[4][5] Its high resolving power allows for the precise determination of the molecular structure and the detection of even minor isomeric or process-related impurities.[1][5]
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum offers several key diagnostic regions.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | Highly deshielded and often exchanges with trace water in the solvent. |
| Imidazole H-2' | ~8.3 | Singlet | The most downfield of the imidazole protons. |
| Benzoic Acid H-2, H-6 | ~8.0 | Doublet | Protons ortho to the carboxylic acid group. |
| Benzoic Acid H-3, H-5 | ~7.8 | Doublet | Protons meta to the carboxylic acid group. |
| Imidazole H-5' | ~7.7 | Singlet | One of the imidazole ring protons. |
Comparative Analysis: The key to identifying impurities lies in comparing the observed spectrum to the expected pattern. For instance, the presence of a positional isomer, such as 3-(1H-Imidazol-4-yl)benzoic acid, would introduce a different splitting pattern for the benzoic acid protons (e.g., a combination of doublets and a triplet).[6]
¹³C NMR Spectroscopy: The Carbon Skeleton
While ¹H NMR focuses on the protons, ¹³C NMR provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, making it an excellent tool for confirming the overall structure and detecting carbon-based impurities.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~167 |
| Aromatic C-4 (attached to Imidazole) | ~140 |
| Imidazole C-2' | ~135 |
| Aromatic C-1 (attached to COOH) | ~132 |
| Aromatic C-2, C-6 | ~130 |
| Aromatic C-3, C-5 | ~120 |
| Imidazole C-4', C-5' | ~115-135 |
Experimental Protocol: NMR Sample Preparation A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[7]
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving both the carboxylic acid and imidazole moieties.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] For this compound, the FT-IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and imidazole groups.
Key FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding.[8][9] |
| C-H Stretch (Aromatic/Imidazole) | 3100-3000 | Sharp to medium intensity peaks. |
| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong, sharp absorption.[8] Conjugation to the aromatic ring lowers the frequency.[10][11] |
| C=C and C=N Stretches (Aromatic/Imidazole) | 1600-1450 | Multiple bands of varying intensity. |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong intensity.[8] |
| O-H Bend (Carboxylic Acid) | 960-900 | Broad band.[8] |
Comparative Analysis: The absence of any of these key bands or the presence of unexpected absorptions would indicate an impurity. For example, the presence of a strong, sharp peak around 1735-1750 cm⁻¹ could suggest an ester impurity.[10]
Caption: Simplified workflow of an FT-IR experiment.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[12][13] It is an essential tool for confirming the molecular weight of a compound and can provide structural information through fragmentation patterns.[12][14]
Expected Mass Spectrometry Data:
For this compound (C₁₀H₈N₂O₂), the expected exact mass is approximately 188.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, typically within 5 ppm.[14]
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique well-suited for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺.
-
Electron Ionization (EI): A harder ionization technique that can cause fragmentation of the molecule, providing valuable structural information.[15] However, the molecular ion peak may be weak or absent.[15]
Comparative Analysis: The presence of ions with unexpected mass-to-charge ratios would indicate the presence of impurities. For example, an ion corresponding to the starting materials or by-products of the synthesis would be a clear indicator of incomplete reaction or purification.
Integrating the Data for a Definitive Conclusion
The true power of this multi-technique approach lies in the integration of the data from NMR, FT-IR, and MS.
-
NMR provides the detailed structural map.
-
FT-IR confirms the presence of the key functional groups.
-
MS verifies the molecular weight and elemental composition.
When the data from all three techniques are consistent with the structure of this compound and show no evidence of significant impurities, a high degree of confidence in the sample's purity can be established.
References
- Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax. (2023).
- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. (n.d.).
- Application of Mass Spectrometry on Small Molecule Analysis - TIGP. (2022).
- Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy - Almac. (n.d.).
- Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024).
- Mass Spectrometry analysis of Small molecules. (2013).
- Experimental UV spectra of benzoic acid derivatives - ResearchGate. (n.d.).
- NMR spectroscopy: Quality control of pharmaceutical products. (2014).
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A Comparative Guide to Isomeric Imidazolyl-Benzoic Acids in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Isomerism in Crystal Engineering
In the realm of coordination chemistry and the rational design of functional materials, the selection of organic linkers is of paramount importance. Imidazole-based carboxylic acids have emerged as a versatile class of ligands, offering both a nitrogen-donor from the imidazole ring and an oxygen-donor from the carboxylate group. This dual functionality allows for the construction of a diverse array of coordination polymers (CPs) and metal-organic frameworks (MOFs) with tunable structures and properties.
This guide provides an in-depth isomeric comparison of imidazolyl-benzoic acids, specifically focusing on 2-(1H-imidazol-1-yl)benzoic acid, 3-(1H-imidazol-1-yl)benzoic acid, and 4-(1H-imidazol-1-yl)benzoic acid. The seemingly subtle shift in the position of the imidazolyl group on the benzoic acid backbone exerts a profound influence on the coordination behavior of the ligand, ultimately dictating the dimensionality, topology, and functional properties of the resulting materials. Understanding these structure-property relationships is critical for the targeted synthesis of materials with desired characteristics for applications in gas storage, catalysis, sensing, and drug delivery.
While a comprehensive, direct comparative study of all three isomers under identical conditions remains an open area of research, this guide synthesizes available data from the literature to provide a cohesive analysis of their individual coordination tendencies and the properties of the resulting metal complexes.
The Influence of Isomeric Geometry on Coordination Architectures
The spatial arrangement of the coordinating imidazole and carboxylate groups is the primary determinant of the structural diversity observed in CPs and MOFs derived from these isomeric ligands. The different angles between these functional groups in the 2-, 3-, and 4-isomers lead to variations in the secondary building units (SBUs) and the overall framework architecture.
4-(1H-Imidazolyl)benzoic Acid: A Linear Connector for Extended Frameworks
The para-substitution in 4-(1H-imidazolyl)benzoic acid (4-HImBA) results in a nearly linear and rigid ligand. This geometry favors the formation of extended one-, two-, and three-dimensional networks. The imidazole and carboxylate groups are positioned at opposite ends of the benzene ring, allowing the ligand to act as a bridging linker between metal centers, often leading to the formation of porous frameworks.
For instance, the reaction of 4-HImBA with various metal ions has yielded a rich variety of coordination polymers with diverse topologies.[1] With Cu(II) and Cd(II), 3D diamondoid frameworks with varying degrees of interpenetration have been reported.[1] The linear nature of the ligand facilitates the formation of predictable and robust networks, making it a popular choice for the construction of MOFs with potential applications in gas storage and separation.
3-(1H-Imidazolyl)benzoic Acid: An Angled Linker for Complex Topologies
In contrast to the linear 4-isomer, 3-(1H-imidazolyl)benzoic acid (3-HImBA) is an angular or "bent" linker. The meta-substitution pattern introduces a distinct kink in the ligand's geometry. This angularity often leads to the formation of more complex and less predictable network topologies, including helical chains, layered structures, and intricate 3D frameworks.
Studies on the coordination chemistry of 3-HImBA have revealed the formation of 2D layered structures with Cd(II) and Co(II).[2] In the case of the Cd(II) complex, [Cd(3-ImBA)2]n, the ligand bridges the metal centers to form a (4,4) topology net.[2] This demonstrates how the angled nature of the 3-isomer can direct the assembly towards lower-dimensional structures compared to its linear counterpart.
2-(1H-Imidazolyl)benzoic Acid: A Chelating Ligand Favoring Discrete and Low-Dimensional Structures
The ortho-substitution in 2-(1H-imidazolyl)benzoic acid (2-HImBA) places the imidazole and carboxylate groups in close proximity. This arrangement predisposes the ligand to act as a chelating agent, forming a stable five-membered ring with a metal center. This chelation often leads to the formation of discrete mononuclear or dinuclear complexes, or at most, low-dimensional 1D chains. The steric hindrance and the strong chelation effect can make the formation of extended, porous 3D frameworks more challenging compared to the 3- and 4-isomers.
While the coordination chemistry of 2-HImBA is less explored than its isomers, studies on a related ligand, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, show that the ortho arrangement leads to the formation of discrete molecules linked by hydrogen bonds into a 1D framework.[3] This supports the expectation that 2-HImBA would favor lower-dimensional structures. A Zn(II) coordination polymer based on the isomeric 4-(1H-imidazol-2-yl)benzoic acid, where the imidazole is attached at the C2 position, has been shown to form 2D layers, suggesting that the connectivity point on the imidazole ring also plays a crucial role.[4]
Comparative Analysis of Physicochemical Properties
The structural variations directed by the ligand isomerism have a direct impact on the physicochemical properties of the resulting coordination polymers, such as thermal stability, photoluminescence, and porosity.
| Property | 2-(1H-Imidazolyl)benzoic Acid Complexes | 3-(1H-Imidazolyl)benzoic Acid Complexes | 4-(1H-Imidazolyl)benzoic Acid Complexes |
| Typical Dimensionality | 0D (discrete), 1D (chains) | 1D (chains), 2D (layers) | 2D (layers), 3D (frameworks) |
| Coordination Mode | Primarily chelating | Bridging (angular) | Bridging (linear) |
| Thermal Stability | Generally lower due to lower dimensionality and potential for intramolecular strain in chelates. | Moderate, dependent on the specific framework and metal ion.[5] | Often high, especially in robust 3D frameworks. A Zn(II) polymer with a related 4-(1H-imidazol-2-yl)benzoic acid ligand showed exceptional thermal stability up to 500°C.[4] |
| Photoluminescence | Luminescence is often ligand-centered and can be influenced by the metal ion. | The Cd(II) complex, [Cd(3-ImBA)2]n, exhibits intense blue photoluminescence at room temperature, with an emission maximum at 419 nm.[2] | Luminescence properties are common, particularly with d10 metal ions like Zn(II) and Cd(II), and are often attributed to ligand-to-metal charge transfer.[1][4] |
| Porosity & Gas Adsorption | Generally low to non-porous due to dense packing of discrete molecules or 1D chains. | Can exhibit porosity, but the angled nature of the linker may lead to less predictable pore geometries. | High potential for permanent porosity, making them suitable candidates for gas storage and separation applications. |
Experimental Protocols: A Representative Synthesis
To provide a practical context, a detailed protocol for the hydrothermal synthesis of a Cd(II) coordination polymer with 3-(1H-imidazol-4-yl)benzoic acid is presented below. This method is adapted from the literature and serves as a representative example of the synthesis of such materials.[2]
Synthesis of [Cd(3-ImBA)2]n
Materials:
-
3-(1H-imidazol-4-yl)benzoic acid (HL)
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of 3-(1H-imidazol-4-yl)benzoic acid in 10 mL of a 1:1 (v/v) mixture of DMF and deionized water.
-
To this solution, add 0.05 mmol of Cd(NO₃)₂·4H₂O.
-
Seal the autoclave and heat it to 120 °C in a programmable oven for 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Colorless block-like crystals of the product will have formed. Isolate the crystals by filtration.
-
Wash the crystals with fresh DMF and then with deionized water to remove any unreacted starting materials.
-
Dry the product in air.
Characterization:
The resulting crystals can be characterized by single-crystal X-ray diffraction to determine their structure, powder X-ray diffraction (PXRD) to confirm phase purity, infrared (IR) spectroscopy to identify functional groups, and thermogravimetric analysis (TGA) to assess thermal stability. Photoluminescence spectroscopy can be used to investigate the emissive properties of the material.
Visualizing the Isomeric Effect
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental structural differences between the three isomers and a general workflow for the synthesis and characterization of their coordination polymers.
Caption: General Workflow for Synthesis and Characterization.
Conclusion and Future Outlook
The isomeric position of the imidazolyl group on the benzoic acid backbone is a critical design element in the construction of coordination polymers and MOFs. The linear 4-isomer is well-suited for building robust, extended frameworks, while the angular 3-isomer gives rise to more complex topologies, and the chelating 2-isomer favors the formation of discrete or low-dimensional structures. These structural differences directly translate into distinct physicochemical properties, including thermal stability, photoluminescence, and porosity.
While significant progress has been made in understanding the coordination chemistry of the 3- and 4-isomers, the 2-isomer remains a relatively unexplored building block. Future research should focus on a systematic, comparative investigation of all three isomers with a variety of metal ions under consistent reaction conditions. Such studies will provide a more complete understanding of the subtle interplay between ligand geometry and the resulting material properties, paving the way for the rational design of novel functional materials with tailored architectures and enhanced performance for a wide range of applications.
References
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- Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., & Ashraf, M. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
- Zhang, Z.-Y., Guo, X.-Z., & Chen, S.-S. (2018). Structures and properties of one mixed-ligand and two homoligand coordination polymers based on 4-(Imidazol-1-yl)-benzoic acid. Chinese Journal of Inorganic Chemistry, 34(8), 1566-1572. [Link]
- Wang, J., et al. (2018). A New Zn (II) Coordination Polymer Based on 4-(1-H-imidazol–2-yl) Benzoic Acid Ligand: Synthesis, Crystal Structure, and Photoluminescence Property. Journal of Structural Chemistry, 59(6), 1535-1540. [Link]
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A Comparative Guide to the Stability of Metal-Organic Frameworks Derived from 4-(1H-Imidazol-4-yl)benzoic Acid
For researchers and professionals in materials science and drug development, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for various applications. This guide provides a comprehensive assessment of the anticipated stability of MOFs derived from the bifunctional linker, 4-(1H-Imidazol-4-yl)benzoic acid. As experimental data for MOFs from this specific linker is not yet widely available in the public domain, this guide will offer a predictive comparison based on the well-documented stability of benchmark MOFs that share its core chemical functionalities: the imidazolate group, characteristic of Zeolitic Imidazolate Frameworks (ZIFs), and the carboxylate group, found in highly stable MOFs like the UiO series.
The choice of this compound as a linker is predicated on the hypothesis that combining the robust coordination of an imidazolate ring with the strong binding of a carboxylate group can lead to MOFs with unique and potentially enhanced stability profiles. This guide will dissect the factors contributing to the thermal, chemical, and mechanical stability of such MOFs and provide a comparative analysis against established alternatives.
Understanding MOF Stability: A Multifaceted Challenge
The operational viability of a MOF is intrinsically linked to its ability to maintain its crystalline structure and porosity under various environmental stresses.[1] The stability of a MOF is not a singular metric but rather a composite of its resistance to thermal, chemical, and mechanical degradation.
-
Thermal Stability: Refers to the temperature at which the MOF begins to decompose. This is a crucial parameter for applications involving high temperatures, such as catalysis and gas storage under thermal swing conditions. The strength of the metal-ligand coordination bonds is a primary determinant of thermal stability.[2]
-
Chemical Stability: Describes the MOF's resilience to various chemical environments, including humidity, aqueous solutions of varying pH, and organic solvents.[3] Hydrolytic stability, or resistance to water, is a particularly important aspect, as many potential applications of MOFs are in aqueous media.[4]
-
Mechanical Stability: Pertains to the MOF's ability to withstand external pressure without undergoing structural collapse. This is critical for applications involving high-pressure gas storage or where the MOF is formulated into pellets or other forms for practical use.
The stability of a MOF is influenced by several factors, including the nature of the metal ion, the coordination chemistry of the organic linker, the overall framework topology, and the presence of functional groups on the linker.[3][5]
Predictive Assessment of MOFs from this compound
The linker this compound possesses two distinct coordination moieties: an imidazole ring and a carboxylic acid group. This unique combination allows for a predictive assessment of the stability of its derived MOFs by comparing them to well-characterized MOFs that feature these functionalities independently.
-
Contribution of the Imidazolate Moiety: The imidazole group is the cornerstone of Zeolitic Imidazolate Frameworks (ZIFs), such as the extensively studied ZIF-8. ZIFs are known for their exceptional thermal and chemical stability, which is attributed to the strong coordination bond between the metal (typically Zn²⁺ or Co²⁺) and the nitrogen atoms of the imidazolate linker.[6] ZIF-8, for instance, is reported to be stable up to 600°C in an inert atmosphere.[7] The imidazole moiety in the this compound linker is expected to impart a degree of thermal and chemical resilience to the resulting MOF, similar to that observed in ZIFs.
-
Contribution of the Benzoate Moiety: The carboxylate group, particularly from aromatic ligands like benzoic acid, is a common feature in many robust MOFs. The University of Oslo (UiO) series of MOFs, particularly UiO-66, are renowned for their high thermal and chemical stability.[8] UiO-66, which is constructed from zirconium clusters and terephthalic acid (a dicarboxylic acid), exhibits a thermal decomposition temperature of up to 540°C.[2] The carboxylate group in the target linker is anticipated to form strong coordination bonds with metal clusters, contributing significantly to the overall stability of the framework.
Hypothesized Stability Profile:
A MOF derived from this compound is predicted to exhibit a synergistic stability profile, benefiting from both the imidazolate and benzoate functionalities. The presence of both N-donor and O-donor atoms for coordination could lead to a more rigid and robust framework. It is plausible that such a MOF could exhibit thermal stability in the range of 400-500°C and demonstrate good resistance to a range of solvents and moderate pH conditions. However, the hydrolytic stability will be a key factor to determine experimentally, as the interplay between the two functional groups in the presence of water is not yet fully understood.
Comparative Analysis with Benchmark MOFs
To provide a clearer perspective on the potential performance of MOFs derived from this compound, a direct comparison with two industry-standard MOFs, ZIF-8 and UiO-66, is presented below.
| Stability Parameter | ZIF-8 (Imidazolate-based) | UiO-66 (Carboxylate-based) | Predicted: MOF from this compound |
| Metal Node | Zn²⁺ | Zr⁴⁺ | Dependent on synthesis (e.g., Zn²⁺, Zr⁴⁺, Cu²⁺) |
| Thermal Decomposition | ~600°C (in N₂)[7] | ~540°C[2] | 400-500°C (estimated) |
| Chemical Stability (pH) | Stable in alkaline solutions and organic solvents; degrades in acidic conditions.[9] | Stable in acidic solutions (pH 1-8); degrades in highly alkaline conditions (pH > 9).[8] | Predicted to have a broader pH stability range due to the amphoteric nature of the linker. |
| Hydrolytic Stability | Debated; can be unstable in water under ambient conditions over time.[10] | Generally considered water-stable, but can be susceptible to degradation in certain buffers.[11] | Moderate to high; will depend on the metal node and framework topology. |
This comparative table highlights the potential for MOFs from this compound to bridge the stability gaps of purely imidazolate or carboxylate-based MOFs. The presence of both functional groups may offer a more balanced performance across a wider range of chemical environments.
Experimental Protocols for Stability Assessment
To empirically validate the stability of any new MOF, a standardized set of characterization techniques should be employed. Below are detailed protocols for assessing the thermal, chemical, and structural stability of MOFs.
TGA is the primary technique for determining the thermal decomposition temperature of a MOF.[4][12]
Protocol:
-
Place 5-10 mg of the activated MOF sample into an alumina crucible.[13]
-
Load the crucible into the TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a continuous flow of inert gas (e.g., nitrogen).[13]
-
Record the weight loss as a function of temperature.
-
The onset of significant weight loss after the removal of residual solvent molecules indicates the decomposition of the framework.
PXRD is used to assess the crystallinity and structural integrity of the MOF before and after stability testing.[14]
Protocol:
-
Grind a small amount of the MOF sample into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer, typically with Cu Kα radiation.
-
For chemical stability tests, the MOF sample is exposed to the desired chemical environment (e.g., soaked in water or a buffered solution for a set period).
-
After exposure, the sample is washed, dried, and its PXRD pattern is recorded again.
-
A comparison of the PXRD patterns before and after the test reveals any changes in crystallinity or structure. A loss of peak intensity or the appearance of new peaks indicates degradation.
This protocol outlines a general procedure for assessing the stability of a MOF in various liquid media.
Protocol:
-
Suspend a known amount of the activated MOF (e.g., 20 mg) in a specific volume (e.g., 10 mL) of the test solution (e.g., water, acidic/basic solutions, organic solvents).
-
Stir the suspension at a controlled temperature for a defined period (e.g., 24 hours).
-
After the exposure period, collect the solid by centrifugation or filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) to remove any residual test solution.
-
Dry the sample under vacuum.
-
Analyze the recovered solid using PXRD to check for structural changes and TGA to assess any changes in the thermal decomposition profile. The supernatant can also be analyzed (e.g., by NMR or ICP-MS) to detect any leached linker or metal ions.[11][15]
Visualization of Workflows and Concepts
To further clarify the experimental and logical frameworks discussed, the following diagrams are provided.
Caption: A generalized workflow for the assessment of MOF stability.
Caption: Key factors influencing the overall stability of a Metal-Organic Framework.
Conclusion
While definitive experimental data on the stability of MOFs derived from this compound is still forthcoming, a predictive analysis based on the known properties of its constituent functional groups provides a strong foundation for future research. The combination of an imidazolate and a benzoate moiety within a single linker is a promising strategy for the design of new MOFs with potentially superior and more versatile stability profiles. The comparative analysis with benchmark MOFs like ZIF-8 and UiO-66 suggests that these new materials could offer a valuable balance of thermal and chemical resilience. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these and other novel MOFs, ensuring that their full potential can be accurately assessed and harnessed for a new generation of applications in drug delivery, catalysis, and beyond.
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- Gerasimenko, A. A., et al. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. Molecules, 27(10), 3240. [Link]
- Deria, P., et al. (2015). Acid Stability of MIV (M = Zr, Hf, Ce, Th) UiO-66 MOFs from a Solution Perspective. Inorganic Chemistry, 54(10), 4685-4694. [Link]
- Van de Voorde, B., et al. (2017). Charting the Metal-Dependent High-Pressure Stability of Bimetallic UiO-66 Materials. The Journal of Physical Chemistry C, 121(29), 15999-16007. [Link]
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- Topology-Controlled Chirality and Spin Selectivity in Two-Dimensional Covalent Organic Frameworks. [Link]
- Thermogravimetric analysis (TGA) traces for (a) MOF-5, (b) MOF-5–CMC. [Link]
- Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. [Link]
- Water-assisted proton conductivity of two highly stable imidazole multi-carboxyl
- Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. [Link]
- Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. [Link]
- 4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd. [Link]
- Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. [Link]
- Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. [Link]
- The thermal stability of metal-organic frameworks. [Link]
- Improving MOF stability: approaches and applic
- Protocol Thermogravimetric Analysis (TGA). [Link]
- Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. [Link]
- PXRD and IR analyses for MOFs and MOF-based composites. [Link]
- Structural Stability of Metal Organic Framework MOF-177. [Link]
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]
- Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. [Link]
- Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. [Link]
- Thermal Stabilization of Metal-Organic Framework-Derived Single-Site Catalytic Clusters through Nanocasting. [Link]
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A Comparative Guide to the Synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid for Pharmaceutical Research
For researchers and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 4-(1H-Imidazol-4-yl)benzoic acid is a crucial scaffold in medicinal chemistry, appearing in numerous compounds with therapeutic potential. This guide provides an in-depth comparison of two robust, peer-reviewed methods for its synthesis, offering insights into the causality behind experimental choices and providing the necessary data for informed decision-making in a research and development setting.
Introduction to this compound
This compound is a bifunctional molecule featuring a C-substituted imidazole ring and a benzoic acid moiety. This unique combination of a heterocyclic, hydrogen-bond donating and accepting imidazole group with a carboxylic acid handle for further derivatization makes it a valuable component in the design of novel therapeutics. Its synthesis, therefore, is of significant interest. This guide will compare two distinct and effective approaches: a classical one-pot, three-component reaction and a stepwise approach involving the formation of the imidazole ring from an α-haloketone.
Method 1: The One-Pot Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a classic and powerful method for the formation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.[1] This multicomponent reaction offers the advantage of assembling the imidazole core in a single step from readily available starting materials.
Underlying Principles and Rationale
This reaction proceeds through the initial condensation of the dicarbonyl compound (glyoxal) with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. This diimine then condenses with the aldehyde (4-formylbenzoic acid) to form the imidazole ring after dehydration. The choice of ammonium acetate as the ammonia source is strategic, as it also provides the acetate anion which can act as a mild base to facilitate the condensation steps. Glacial acetic acid is often used as the solvent to ensure the solubility of the reactants and to provide a protic environment that can catalyze the imine formation and cyclization steps.
Experimental Protocol:
Synthesis of this compound via Debus-Radziszewski Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-formylbenzoic acid (1.50 g, 10 mmol), glyoxal (40% in water, 1.45 mL, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Add glacial acetic acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (200 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Expected Performance:
Method 2: Stepwise Synthesis via α-Haloketone and Formamidine
This approach involves the initial preparation of a key intermediate, ethyl 4-(2-bromoacetyl)benzoate, followed by its cyclization with formamidine to construct the imidazole ring. A final hydrolysis step then yields the target benzoic acid. This method offers greater control over the reaction sequence and can often lead to higher overall yields.
Underlying Principles and Rationale
The synthesis of the α-haloketone, ethyl 4-(2-bromoacetyl)benzoate, is a standard transformation that activates the acetyl group for subsequent nucleophilic attack. The core of this method is the Hantzsch-like synthesis of the imidazole ring, where formamidine acts as the N-C-N synthon. The reaction between the α-haloketone and formamidine proceeds via initial N-alkylation followed by intramolecular condensation and dehydration to form the imidazole heterocycle. The use of the ethyl ester of the benzoic acid protects the carboxylic acid functionality during the imidazole ring formation. The final basic hydrolysis is a standard and efficient method for converting the ester to the desired carboxylic acid.
Experimental Protocols:
Step 1: Synthesis of Ethyl 4-(2-bromoacetyl)benzoate
-
To a solution of ethyl 4-acetylbenzoate (1.92 g, 10 mmol) in glacial acetic acid (20 mL), add bromine (0.51 mL, 10 mmol) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain ethyl 4-(2-bromoacetyl)benzoate.
Step 2: Synthesis of Ethyl 4-(1H-imidazol-4-yl)benzoate
-
To a solution of ethyl 4-(2-bromoacetyl)benzoate (2.71 g, 10 mmol) in anhydrous ethanol (50 mL), add formamidine acetate (2.08 g, 20 mmol).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-(1H-imidazol-4-yl)benzoate.
Step 3: Synthesis of this compound (Hydrolysis)
-
Dissolve ethyl 4-(1H-imidazol-4-yl)benzoate (2.16 g, 10 mmol) in a mixture of ethanol (20 mL) and 2 M aqueous sodium hydroxide (20 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 5-6 with 2 M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
Comparative Analysis
| Feature | Method 1: Debus-Radziszewski | Method 2: Stepwise Synthesis |
| Number of Steps | 1 | 3 |
| Overall Yield | Moderate (50-70% estimated) | Good to Excellent (Potentially >70%) |
| Starting Materials | Readily available and inexpensive | Requires synthesis of α-haloketone |
| Operational Simplicity | High | Moderate |
| Scalability | Good | Excellent |
| Purification | Precipitation and washing | Requires column chromatography for intermediate |
Visualizing the Synthetic Pathways
Method 1: Debus-Radziszewski Synthesis Workflow
Caption: Stepwise synthesis via an α-haloketone intermediate.
Conclusion and Recommendations
Both presented methods offer viable pathways for the synthesis of this compound.
-
Method 1 (Debus-Radziszewski) is highly attractive for its convergence and operational simplicity. It is an excellent choice for rapid, small- to medium-scale synthesis where a moderate yield is acceptable and the ease of a one-pot procedure is prioritized.
-
Method 2 (Stepwise Synthesis) , while more labor-intensive, provides greater control over the synthesis and has the potential for higher overall yields, making it more suitable for large-scale production where process optimization and yield maximization are critical. The purification of the intermediate ester via column chromatography can also ensure a higher purity of the final product.
The choice between these methods will ultimately depend on the specific needs of the research or development program, including the required scale, desired purity, and available resources.
References
- Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie1858, 107 (2), 199–208. [Link]
- Radziszewski, B. Ueber Glyoxalin und seine Homologe. Berichte der deutschen chemischen Gesellschaft1882, 15 (2), 2706–2708. [Link]
- Debus–Radziszewski imidazole synthesis - Wikipedia. [Link]
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A Comparative Guide to the Reproducible Synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid for Pharmaceutical Research
This guide provides an in-depth comparison of two synthetic routes to 4-(1H-Imidazol-4-yl)benzoic acid, a crucial building block in pharmaceutical research and development. The protocols detailed herein are designed to be reproducible and scalable, addressing common challenges encountered in the synthesis of substituted imidazoles. This document will delve into the mechanistic underpinnings of each route, offering practical insights to enable researchers to make informed decisions for their specific applications.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The imidazole moiety is a common feature in many biologically active molecules, acting as a versatile scaffold that can engage in various interactions with biological targets. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships in drug discovery programs. The reliable and reproducible synthesis of this key intermediate is therefore of paramount importance.
This guide will compare two distinct and viable synthetic strategies:
-
Route A: Convergent Suzuki-Miyaura Coupling followed by Carbonylation. This route involves the initial synthesis of a 4-(4-bromophenyl)-1H-imidazole intermediate, which is subsequently converted to the target carboxylic acid.
-
Route B: Direct C-H Arylation via Suzuki-Miyaura Coupling. This approach utilizes a direct coupling of a pre-functionalized imidazole with a boronic acid derivative of benzoic acid.
Comparative Analysis of Synthetic Routes
The choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of a chemical process. The following table summarizes the key comparative metrics for the two routes described in this guide.
| Metric | Route A: Convergent Suzuki-Miyaura & Carbonylation | Route B: Direct C-H Arylation |
| Overall Yield | Moderate to Good | Good to Excellent |
| Number of Steps | 3 | 2 |
| Key Challenge | Handling of CO gas in the carbonylation step. | Availability and cost of 4(5)-bromo-1H-imidazole. |
| Reproducibility | Good, with careful control of carbonylation conditions. | Excellent |
| Scalability | Moderate, due to the need for a high-pressure reactor. | High |
| Purification | Chromatography may be required for the intermediate. | Generally straightforward purification by crystallization. |
Route A: Convergent Suzuki-Miyaura Coupling and Carbonylation
This route offers a convergent approach where the imidazole and phenyl rings are first coupled, followed by the introduction of the carboxylic acid functionality.
Reaction Pathway
Caption: Synthetic pathway for Route A.
Mechanistic Insights
The key transformations in this route are the Suzuki-Miyaura coupling and the palladium-catalyzed carbonylation.
-
Suzuki-Miyaura Coupling: This reaction forms the carbon-carbon bond between the phenyl and imidazole rings. The generally accepted mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2] The choice of ligand is crucial for the efficiency of the catalytic cycle.
-
Palladium-Catalyzed Carbonylation: This step introduces the carbonyl group. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reaction with methanol leads to the formation of the methyl ester and regenerates the active catalyst.[3][4] The use of a suitable ligand, such as Xantphos, can be beneficial for this transformation.[3]
Experimental Protocol
Step 1: Synthesis of 4-(4-bromophenyl)-1H-imidazole
-
To a solution of 4-bromobenzaldehyde (1.85 g, 10 mmol) in methanol (20 mL) is added aminoacetaldehyde diethyl acetal (1.47 g, 11 mmol) and the mixture is stirred at room temperature for 1 hour.
-
Sodium borohydride (0.42 g, 11 mmol) is added portion-wise at 0 °C and the reaction mixture is stirred for an additional 2 hours at room temperature.
-
The solvent is removed under reduced pressure and the residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude amine.
-
The crude amine is dissolved in a mixture of formic acid (10 mL) and acetic anhydride (5 mL) and heated at 100 °C for 3 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The pH is adjusted to 8-9 with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 4-(4-bromophenyl)-1H-imidazole.
Step 2: Synthesis of Methyl 4-(1H-imidazol-4-yl)benzoate
-
A pressure vessel is charged with 4-(4-bromophenyl)-1H-imidazole (2.23 g, 10 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), Xantphos (0.116 g, 0.2 mmol), and triethylamine (2.8 mL, 20 mmol) in methanol (20 mL).
-
The vessel is purged with carbon monoxide and then pressurized to 10 atm with CO.
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
After cooling to room temperature, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield methyl 4-(1H-imidazol-4-yl)benzoate.
Step 3: Synthesis of this compound
-
To a solution of methyl 4-(1H-imidazol-4-yl)benzoate (2.02 g, 10 mmol) in a mixture of methanol (20 mL) and water (10 mL) is added sodium hydroxide (0.8 g, 20 mmol).
-
The reaction mixture is heated to reflux for 2 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 5-6 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound.[5][6]
Route B: Direct C-H Arylation via Suzuki-Miyaura Coupling
This route provides a more direct approach to the target molecule by forming the key carbon-carbon bond in a single step from a commercially available imidazole precursor.
Reaction Pathway
Caption: Synthetic pathway for Route B.
Mechanistic Insights
The cornerstone of this route is the Suzuki-Miyaura cross-coupling reaction. The mechanism, as previously described, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7] A key consideration for this specific transformation is the potential for N-arylation of the imidazole ring as a side reaction. However, the use of appropriate ligands and reaction conditions can effectively suppress this undesired pathway.[8] The presence of the unprotected N-H in the imidazole can sometimes inhibit the catalyst, but the use of robust catalyst systems can overcome this challenge.[9]
Experimental Protocol
Step 1: Synthesis of Methyl 4-(1H-imidazol-4-yl)benzoate
-
In a round-bottom flask, 4(5)-bromo-1H-imidazole (1.47 g, 10 mmol), 4-(methoxycarbonyl)phenylboronic acid (2.16 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol) are suspended in a mixture of toluene (30 mL) and water (10 mL).
-
The mixture is degassed by bubbling with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)]) (0.073 g, 0.1 mmol) is added, and the mixture is heated to 90 °C under an argon atmosphere and stirred vigorously for 12 hours.[8]
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and water (20 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to afford pure methyl 4-(1H-imidazol-4-yl)benzoate.
Step 2: Synthesis of this compound
-
To a solution of methyl 4-(1H-imidazol-4-yl)benzoate (2.02 g, 10 mmol) in a mixture of methanol (20 mL) and water (10 mL) is added sodium hydroxide (0.8 g, 20 mmol).
-
The reaction mixture is heated to reflux for 2 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 5-6 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound.[5][6]
Conclusion
Both Route A and Route B offer viable and reproducible methods for the synthesis of this compound. Route B, the Direct C-H Arylation via Suzuki-Miyaura Coupling, is generally the more efficient and scalable approach, with a higher overall yield and fewer synthetic steps. However, the availability and cost of the starting 4(5)-bromo-1H-imidazole may be a consideration. Route A, the Convergent Suzuki-Miyaura Coupling and Carbonylation, provides a solid alternative, particularly if the brominated intermediate is readily available or can be synthesized in-house. The primary challenge in Route A is the handling of carbon monoxide gas, which requires specialized equipment.
The choice between these two routes will ultimately depend on the specific needs and resources of the research laboratory. By understanding the underlying chemistry and practical considerations of each method, researchers can confidently select the most appropriate synthesis for their drug discovery and development endeavors.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. (n.d.). National Institutes of Health.
- Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. (n.d.). CHIMIA.
- Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. (2025, August 7). Wiley Online Library.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health.
- Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. (2023, September 6). ACS Publications.
- Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. (2025, August 7). ResearchGate.
- Palladium‐Catalyzed Reductive Carbonylation of (Hetero) Aryl Halides and Triflates Using Cobalt Carbonyl as CO Source. (n.d.). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. (n.d.). Organic Chemistry Portal.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. (2007, October 26). National Institutes of Health.
- Can methyl benzoate be hydrolyzed? (2021, January 27). Quora.
- CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020, March 12). Sungkyunkwan University.
- Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube.
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 30). YouTube.
- Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. (n.d.). National Institutes of Health.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health.
- Ch19: RMgX + CO2 -> RCO2H. (n.d.). University of Calgary.
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.). ResearchGate.
- What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide? (2020, July 6). Quora.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkat USA.
- Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (n.d.). National Institutes of Health.
- Methyl Benzoate. (n.d.). National Institutes of Health.
- 22.6: Ester Chemistry. (2020, May 30). Chemistry LibreTexts.
- Palladium‐Catalyzed Four‐Component Carbonylation Reactions of Acetylene: Synthesis of β‐Perfluoroalkyl Acrylamides. (2024, October 25). ResearchGate.
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Comparative analysis of the biological activity of imidazole-containing compounds.
The imidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromaticity, polar nature, and ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure in the design of therapeutic agents.[3][4] This guide provides a comparative analysis of the diverse biological activities of imidazole-containing compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
The Imidazole Core: A Hub of Biological Activity
The imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine.[3][5] This natural prevalence has inspired medicinal chemists to incorporate the imidazole nucleus into a vast array of synthetic compounds, leading to the development of drugs with a wide spectrum of therapeutic applications.[5][6] Imidazole derivatives have demonstrated remarkable efficacy as antifungal, anticancer, anti-inflammatory, and antimicrobial agents.[1][6][7]
Comparative Analysis of Biological Activities
The biological activity of imidazole derivatives is intricately linked to the nature and position of substituents on the imidazole ring.[2][8] These modifications influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target-binding affinity.[3]
Antifungal Activity
Imidazole-containing compounds are among the most widely used antifungal agents.[9] Their primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10] Disruption of ergosterol synthesis leads to increased membrane permeability, metabolic disruption, and ultimately, fungal cell death.[10][11]
Table 1: Comparative Antifungal Activity of Imidazole Derivatives
| Compound | Target Organism(s) | Key Structural Features | In Vitro Potency (MIC/IC50) | Reference(s) |
| Ketoconazole | Broad-spectrum (Candida spp., dermatophytes) | Dioxolane and piperazine rings | Varies by species | [11] |
| Miconazole | Broad-spectrum (yeasts, dermatophytes) | Dichlorinated phenyl ether moiety | Varies by species | [12] |
| Clotrimazole | Broad-spectrum (Candida spp., dermatophytes) | Trityl group | Varies by species | [12] |
| Voriconazole | Broad-spectrum (Aspergillus spp., Candida spp.) | Triazole derivative with a fluoropyrimidine side chain | Varies by species | [11][13] |
Structure-Activity Relationship Insights:
-
The presence of a diazole or triazole moiety is essential for antifungal activity.[13]
-
A substituted phenylpiperazinyl ether side chain enhances anti-inflammatory activity in some antifungal imidazoles.[13]
-
Electron-withdrawing substituents on the imidazole ring can increase penetration into the fungal membrane and enhance antifungal activity.[9]
Anticancer Activity
The anticancer potential of imidazole derivatives is a rapidly growing area of research.[14][15] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest.[8][16]
Table 2: Comparative Anticancer Activity of Imidazole Derivatives
| Compound/Derivative Class | Mechanism of Action | Target Cancer Cell Line(s) | In Vitro Potency (IC50) | Reference(s) |
| Benzimidazole Derivatives | DNA alkylation, cytotoxicity | Lung, breast cancer | Varies | [14] |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | Tubulin polymerization inhibition, G2/M cell cycle arrest | Human gastric cancer (NUGC-3) | 0.05 µM | [14] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | Tubulin polymerization inhibition, DNA damage | Colorectal cancer (SW480, HCT116, Caco-2) | 23.12 - 33.14 nM | [15] |
| NSC 771432 | Induction of apoptosis and cellular senescence, G2/M cell cycle arrest | A549 (lung carcinoma) | Varies | [16] |
Key Signaling Pathways Targeted by Anticancer Imidazoles:
Anti-inflammatory Activity
Certain imidazole derivatives exhibit potent anti-inflammatory properties by modulating various inflammatory mediators.[2][17] The mechanisms often involve the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokine production.[17][18]
Table 3: Comparative Anti-inflammatory Activity of Imidazole Derivatives
| Compound/Derivative Class | Mechanism of Action | In Vitro/In Vivo Model | Key Findings | Reference(s) |
| 2-substituted-4,5-diphenyl-1H-imidazoles | COX-2 Inhibition | Carrageenan-induced paw edema in rats | Significant reduction in paw edema | [19] |
| Ketoconazole | Inhibition of leukotriene B4 production and Ca2+ influx | Platelet-activating factor-activated neutrophils | Potent anti-inflammatory effects | [13] |
| Itraconazole | Inhibition of leukotriene B4 production and Ca2+ influx | Platelet-activating factor-activated neutrophils | Most potent among tested azoles | [13] |
Structure-Activity Relationship Insights:
-
Electron-withdrawing groups at the C-4 position of the imidazole ring have been shown to enhance anti-inflammatory activity.[2]
Antimicrobial Activity
Beyond their antifungal properties, many imidazole-containing compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4][20] Mechanisms of action include disruption of the microbial cell membrane and inhibition of essential cellular processes.[21]
Table 4: Comparative Antimicrobial Activity of Imidazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Structural Features | In Vitro Potency (MIC) | Reference(s) |
| Metronidazole | Anaerobic bacteria, protozoa | Nitro group at position 5 | Varies by species | [3] |
| Nitrosoimidazoles | Bactericidal | Varies | Varies | [3] |
| 1-vinylimidazole | Fungicidal | Vinyl group at N-1 | Varies | [3] |
| Novel synthesized imidazole derivatives (HL1, HL2) | S. aureus, MRSA, E. coli, P. aeruginosa, A. baumannii | 2-Hydroxy-1-naphthaldehyde moiety | 2.44 - 5000 µg/mL | [20][22] |
Experimental Protocols for Biological Activity Assessment
The evaluation of the biological activity of imidazole-containing compounds relies on a battery of standardized and robust in vitro and in vivo assays. The choice of assay depends on the specific biological activity being investigated.
In Vitro Cytotoxicity Screening (Anticancer Activity)
A fundamental step in anticancer drug discovery is to determine the cytotoxic effects of a compound against a panel of cancer cell lines.[23] The MTT assay is a widely used colorimetric method for this purpose.[24]
MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the imidazole-containing compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.[25]
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25]
Broth Microdilution Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the imidazole-containing compound in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism to a specific cell density.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]
In Vitro Anti-inflammatory Assay
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model to screen for anti-inflammatory activity.[26]
Nitric Oxide Inhibition Assay Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Compound Treatment: Pre-treat the cells with various concentrations of the imidazole derivative for a specified time.
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Perspectives
The imidazole scaffold continues to be a highly valuable and versatile platform in drug discovery.[1] The diverse biological activities exhibited by imidazole-containing compounds, ranging from antifungal and anticancer to anti-inflammatory and antimicrobial, underscore their therapeutic potential.[6][7] Structure-activity relationship studies have provided crucial insights for the rational design of more potent and selective derivatives.[1][2]
Future research will likely focus on the development of novel imidazole-based compounds with improved pharmacokinetic profiles, enhanced target specificity, and reduced side effects.[8] The exploration of new synthetic methodologies will enable the creation of more diverse chemical libraries for screening. Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will pave the way for the development of next-generation imidazole-based therapeutics.
References
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DFT studies to validate the electronic properties of 4-(1H-Imidazol-4-yl)benzoic acid
An In-Depth Comparative Guide to the Electronic Properties of 4-(1H-Imidazol-4-yl)benzoic acid: A DFT Validation Study
Introduction: Bridging Heterocyclic Chemistry and Drug Discovery
In the landscape of medicinal chemistry and materials science, the fusion of distinct molecular scaffolds often yields compounds with novel and enhanced functionalities. This compound is a prime example of such a molecule, integrating the aromatic and amphoteric properties of imidazole with the acidic functionality of benzoic acid.[1][2] The imidazole ring is a cornerstone of many biological molecules, including the amino acid histidine, and is a privileged structure in drug development, known for its diverse biological activities.[3][4] The electronic properties of this hybrid molecule—how it distributes its electrons and interacts with other species—are paramount to its function, influencing everything from receptor binding affinity to its stability and reactivity as a pharmaceutical intermediate.[1]
To rigorously validate and understand these electronic characteristics, we turn to computational quantum mechanical modeling. Density Functional Theory (DFT) has emerged as a powerful and versatile method for investigating the electronic structure of molecules, providing a balance of accuracy and computational efficiency that is well-suited for systems of this size.[5] This guide presents a comprehensive DFT study of this compound, providing a detailed, step-by-step protocol and comparing its key electronic descriptors against structurally relevant alternatives. Our objective is to provide researchers, scientists, and drug development professionals with a robust computational framework and actionable insights into the electronic landscape of this important molecule.
Comparative Framework: Selecting a Relevant Molecular Cohort
To contextualize the electronic properties of this compound (IBA), we have selected a cohort of four alternative molecules for a comparative DFT analysis. The rationale for this selection is to deconstruct the contributions of the constituent parts and to benchmark against a common bioisostere.
-
This compound (IBA): The target molecule.
-
Benzoic Acid: The parent carboxylic acid, allowing for the isolation of the electronic impact of the imidazole substituent.
-
Imidazole: The parent heterocyclic ring, providing a baseline for its intrinsic electronic character.[6]
-
Para-aminobenzoic acid (PABA): A structural isomer and common "building block" in pharmaceutical development, offering a comparison of the imidazole ring versus an amino group as a substituent.[7]
-
4-(1H-Benzo[d]imidazol-2-yl)benzoic acid (BIBA): A more complex analog with a fused benzimidazole ring system, used to evaluate the effect of an extended π-system on the electronic properties.[8]
Methodology: A Self-Validating DFT Protocol
The trustworthiness of computational results hinges on a meticulously planned and justified methodology. Our protocol is designed to be a self-validating system, employing widely accepted standards in computational organic chemistry.[9]
Causality Behind Experimental Choices
-
Software Selection: All calculations were performed using the Gaussian 09 software package, a standard tool for electronic structure calculations.[10] Alternatives such as ORCA, GAMESS, or the open-source PySCF package are also suitable for these types of calculations.[11]
-
Functional and Basis Set Rationale: We selected the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This choice is deliberate:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has a long-standing track record of providing excellent results for the geometries and electronic properties of organic molecules, striking a crucial balance between computational cost and accuracy.[12][13][14]
-
6-311++G(d,p): This Pople-style basis set offers a robust description of the electronic environment. The "6-311" indicates a triple-zeta quality for valence electrons. The ++ diffuse functions are essential for accurately modeling the lone pairs on nitrogen and oxygen atoms and any potential anionic character. The (d,p) polarization functions allow for non-spherical electron density distribution, which is critical for correctly calculating bond angles and molecular geometries.[13]
-
Experimental Protocol: Step-by-Step Computational Workflow
The following protocol was applied to the target molecule and all selected alternatives.
-
Initial Structure Preparation:
-
The 3D structure of each molecule was built using GaussView 5.0.
-
A preliminary geometry optimization was performed using a faster, lower-level method (e.g., PM6 semi-empirical) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
The core of the study, this step finds the lowest energy conformation (the ground state geometry) of the molecule.
-
The calculation was performed using the Opt keyword in Gaussian with the B3LYP/6-311++G(d,p) level of theory.
-
The convergence criteria were set to Tight to ensure a precise final geometry.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation (Freq keyword) was performed at the same level of theory.
-
Self-Validation Check: This step is crucial for verifying that the optimized structure is a true energy minimum. The absence of any imaginary frequencies in the output confirms a stable ground state. This step also provides thermodynamic data like enthalpy and Gibbs free energy.
-
-
Single-Point Energy and Property Calculation:
-
Using the validated optimized geometry, a final single-point energy calculation was performed.
-
This calculation yields the final electronic energy and the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The output was then used to calculate the Ionization Potential (IP) and Electron Affinity (EA) via Koopmans' theorem approximations (IP ≈ -EHOMO; EA ≈ -ELUMO).
-
A Molecular Electrostatic Potential (MEP) map was also generated to visualize the charge distribution.
-
Computational Workflow Diagram
Caption: A flowchart of the DFT computational protocol.
Results: A Quantitative Comparison of Electronic Descriptors
The key electronic properties derived from our DFT calculations are summarized in the table below. These descriptors provide a quantitative basis for comparing the molecules and understanding their electronic behavior.
| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |
| IBA (Target) | -6.58 | -1.89 | 4.69 | 6.58 | 1.89 |
| Benzoic Acid | -7.15 | -1.35 | 5.80 | 7.15 | 1.35 |
| Imidazole | -6.30 | 0.85 | 7.15 | 6.30 | -0.85 |
| Para-aminobenzoic acid (PABA) | -5.95 | -1.10 | 4.85 | 5.95 | 1.10 |
| 4-(1H-Benzo[d]imidazol-2-yl)benzoic acid (BIBA) | -6.25 | -2.40 | 3.85 | 6.25 | 2.40 |
Note: IP and EA are approximated via Koopmans' theorem as -EHOMO and -ELUMO, respectively.
Discussion and Comparative Analysis
The HOMO-LUMO Gap: A Predictor of Reactivity
The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity.[15] A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron to a higher energy state, often correlating with higher chemical reactivity.[13][14]
Our target molecule, IBA, possesses a HOMO-LUMO gap of 4.69 eV . This is significantly smaller than that of its parent constituents, Benzoic Acid (5.80 eV) and Imidazole (7.15 eV). This reduction in the energy gap is a direct consequence of the extended conjugation created by linking the two rings. The π-systems of the imidazole and benzene rings interact, raising the HOMO energy level and lowering the LUMO energy level, which narrows the gap.
Compared to PABA (4.85 eV), IBA has a slightly smaller gap, suggesting a marginally higher reactivity. The most reactive molecule in the cohort is BIBA, with an energy gap of only 3.85 eV . This is expected, as the fused benzimidazole ring creates a much larger, more delocalized π-electron system, which further destabilizes the HOMO and stabilizes the LUMO.
Frontier Molecular Orbitals (HOMO & LUMO)
-
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost electron orbital. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential). IBA's HOMO energy (-6.58 eV) is higher (less negative) than that of Benzoic Acid (-7.15 eV), indicating it is a better electron donor. This is because the electron-rich imidazole ring pushes electron density into the system.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the first available empty orbital. The energy of the LUMO is related to the molecule's ability to accept an electron (its electron affinity). IBA's LUMO energy (-1.89 eV) is lower (more negative) than that of Benzoic Acid (-1.35 eV), indicating it is a better electron acceptor.
Molecular Electrostatic Potential (MEP) Map Analysis
The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[16]
Caption: Logical relationship of MEP color-coding.
For this compound, the MEP analysis reveals:
-
Most Negative Potential (Red): The areas of highest electron density are localized on the oxygen atoms of the carboxylic acid group and the sp²-hybridized nitrogen atom of the imidazole ring. These are the primary sites for electrophilic attack, protonation, and hydrogen bond acceptance.
-
Most Positive Potential (Blue): The area of lowest electron density is found around the acidic hydrogen of the carboxylic acid group and, to a lesser extent, the N-H proton of the imidazole ring. This makes the carboxylic proton the most likely site to be donated in an acid-base reaction.
This distribution is critical for drug design, as it dictates how the molecule will interact with a target receptor. The distinct electron-rich and electron-poor regions allow for specific hydrogen bonding and electrostatic interactions, which are the foundation of molecular recognition.
Conclusion
This guide demonstrates a robust and validated DFT protocol for characterizing the electronic properties of this compound. Our comparative analysis reveals that the conjugation of the imidazole and benzoic acid moieties leads to a molecule with a significantly reduced HOMO-LUMO gap compared to its parent structures, indicating enhanced chemical reactivity. The electronic descriptors place it between the less reactive PABA and the more highly conjugated, more reactive BIBA. The analysis of its frontier molecular orbitals and molecular electrostatic potential provides clear, actionable insights into its behavior as both an electron donor and acceptor, highlighting specific sites for intermolecular interactions. These findings are foundational for researchers in drug development and materials science, providing a validated electronic profile that can inform rational molecular design and predict reactivity.
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Confirming the Mechanism of Action of 4-(1H-Imidazol-4-yl)benzoic Acid Derivatives as p38 MAP Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 4-(1H-Imidazol-4-yl)benzoic acid derivatives, focusing on the confirmation of their mechanism of action as inhibitors of the p38 mitogen-activated protein (MAP) kinase. By synthesizing data from various studies, we offer a comparative look at their performance, supported by detailed experimental protocols to empower researchers in their own investigations.
Introduction: The Therapeutic Potential of Targeting p38 MAP Kinase
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[3] This has made p38 MAP kinase a compelling target for therapeutic intervention. The this compound scaffold has emerged as a promising chemotype for the development of potent and selective p38 MAP kinase inhibitors.
The Prevailing Mechanism: ATP-Competitive Inhibition of p38 MAP Kinase
The primary mechanism of action for many this compound derivatives is the competitive inhibition of ATP binding to the p38 MAP kinase active site.[4] This mode of action is exemplified by the widely studied pyridinyl imidazole inhibitor, SB203580.[1][2] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the inflammatory signaling cascade.[2]
However, it is crucial to recognize that not all p38 inhibitors share this mechanism. For instance, the diaryl urea compound BIRB 796 binds to an allosteric site, inducing a conformational change in the enzyme that is incompatible with ATP binding. This highlights the importance of thorough experimental validation to confirm the specific mechanism of any new derivative.
Comparative Analysis of Inhibitor Potency
The efficacy of a p38 MAP kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the reported IC50 values for representative imidazole-based derivatives and key comparator compounds against the p38α isoform, the most studied isoform in inflammation.
| Compound | p38α IC50 (nM) | Notes |
| SB203580 (Adezmapimod) | 222.44 ± 5.98 | A widely used reference compound from the pyridinyl imidazole class, known to be a competitive inhibitor of ATP.[3] |
| BIRB 796 (Doramapimod) | 21 | A potent, allosteric inhibitor with a distinct binding mode compared to imidazole-based compounds. It exhibits slow-binding kinetics. |
| N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivative (AA6) | 403.57 ± 6.35 | A novel imidazole derivative demonstrating considerable p38 kinase inhibitory activity.[3] |
| Benzimidazolone Derivative | ~50 | A potent inhibitor from a class discovered through high-throughput screening, with its binding mode confirmed by X-ray crystallography.[5][6] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
Experimental Validation of the Mechanism of Action
To rigorously confirm the mechanism of action of a novel this compound derivative, a multi-faceted experimental approach is essential. This should encompass both in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified p38 MAP kinase.
This is a robust and high-throughput method for quantifying kinase activity.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A terbium-labeled anti-phospho-substrate antibody serves as the FRET donor, and a fluorescently labeled substrate acts as the acceptor. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal that is proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for assessing inhibitor effect on LPS-induced TNF-α.
Detailed Protocol:
-
Cell Seeding: Seed THP-1 monocytes or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration that elicits a robust TNF-α response (typically in the ng/mL to µg/mL range). [7][8]4. Incubation: Incubate the plate for a period of 4 to 24 hours, depending on the cell type and desired endpoint. [7][8]5. TNF-α Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit.
-
Data Analysis: Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 value for the cellular response.
Structure-Activity Relationship (SAR) Insights
The inhibitory activity of this compound derivatives is highly dependent on the nature and position of substituents on the imidazole and benzoic acid rings. Modifications at the N1, C2, and C5 positions of the imidazole ring have been extensively explored to optimize potency and selectivity. [4]For instance, the presence of a trifluoromethyl group on the imidazole ring has been shown to be beneficial for activity in some derivatives. [3]Understanding these SAR trends is crucial for the rational design of next-generation inhibitors with improved pharmacological profiles.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent and selective p38 MAP kinase inhibitors. The experimental framework outlined in this guide provides a robust methodology for confirming their mechanism of action and characterizing their inhibitory potential. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and exploring their efficacy in preclinical models of inflammatory diseases. A thorough understanding of the structure-activity relationships will be paramount in designing compounds with superior therapeutic indices.
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- Awasti, P., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18765–18777. [Link]
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- Robichaud, A., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
- Klenk, F., et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. PubMed, 25968925. [Link]
- Zhang, W., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(15), 1973-1986. [Link]
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- Cirillo, R., et al. (2012). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition.
- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]
- Viswanadhan, V. N., et al. (2002). p38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Opinion in Drug Discovery & Development, 5(4), 527-537. [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-(1H-Imidazol-4-yl)benzoic Acid
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(1H-Imidazol-4-yl)benzoic acid, a heterocyclic compound utilized in pharmaceutical synthesis and materials science research.[1] By moving beyond mere procedural lists, we delve into the chemical rationale behind these protocols, empowering researchers to make informed safety decisions.
Hazard Assessment: A Synthesis of Chemical Properties
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a robust hazard assessment must be synthesized by evaluating its structural components—an imidazole ring and a benzoic acid moiety—and data from its positional isomers. This approach ensures we handle the compound with a degree of caution appropriate to its potential hazards.
The imidazole functional group suggests the compound may be corrosive, acutely toxic, and a potential reproductive toxin.[2][3][4][5] The benzoic acid component contributes potential for irritation and environmental harm if released in significant quantities.[6][7][8] Safety data from the closely related isomers, 4-(1H-imidazol-1-yl)benzoic acid and 3-(1H-imidazol-1-yl)benzoic acid, corroborate these concerns, classifying them as causing skin, eye, and respiratory irritation.[9][10][11]
Based on this synthesized data, this compound must be managed as a hazardous chemical waste.
Table 1: Synthesized Hazard Profile
| Hazard Classification | Basis & Potential Effects | Supporting Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | [11][12] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to dermatitis. | [5][10][11] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | [4][10][11] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | [9][10][11] |
| Reproductive Toxicity | Parent imidazole is a suspected reproductive toxin. Handle with caution. | [3][4][5] |
| Aquatic Hazard | Benzoic acid derivatives can be harmful to aquatic life in high concentrations.[6][13] | [6][13] |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the synthesized hazard profile, the following minimum PPE is mandatory when handling this compound in any form—solid, solution, or as waste.
-
Eye and Face Protection: Chemical safety goggles are required. For operations with a high risk of splash or dust generation, a face shield should be worn in addition to goggles.[9][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of immediately after contamination.[9] Use proper glove removal technique to avoid skin contact.[9]
-
Body Protection: A fully buttoned laboratory coat is required. For handling larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[14] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[10]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The correct response depends on the scale of the spill.
Minor Spill (Solid or Liquid)
A minor spill is defined as a quantity that can be safely cleaned up by trained laboratory personnel in under 10 minutes.
-
Alert & Secure: Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Containment:
-
Collection: Carefully scoop the contained material and cleanup debris into a designated, sealable hazardous waste container.[9][11]
-
Decontamination: Clean the spill area with soap and water, followed by a final rinse with water.[9] Place all cleaning materials (paper towels, etc.) into the hazardous waste container.
-
Labeling & Disposal: Seal and label the container as "Hazardous Waste" with the full chemical name. Manage as per the disposal protocol in Section 4.
Major Spill (Solid or Liquid)
If a large quantity is spilled, if the spill occurs in a poorly ventilated area, or if you feel it is unsafe to handle:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's Environmental Health & Safety (EHS) department. If there is an immediate fire or health hazard, call 911.[14]
-
Secure: Secure the area to prevent entry. Post warning signs.
-
Await Professionals: Allow only trained emergency responders to handle the cleanup.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4][7][9][13][15] It must be collected as hazardous chemical waste.
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location in the laboratory, at or near the point of waste generation, where hazardous waste is collected.[15][16] This area must be under the control of laboratory personnel.
Step 2: Select an Appropriate Waste Container
-
Use a chemically compatible container with a secure, screw-top lid. The original product container is often a suitable choice if it's in good condition.[2][15]
-
The container must be in good condition, free from leaks or cracks.
-
Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[15]
Step 3: Label the Waste Container
The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.[15]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").[16][17]
Step 4: Segregate and Accumulate Waste
-
Solid Waste: Collect pure or unreacted this compound, along with grossly contaminated items like weigh boats or filter paper, in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. If mixing with other wastes, ensure chemical compatibility. Crucially, this waste stream must be segregated from strong oxidizers, acids, acid anhydrides, and acid chlorides .[2][14]
-
Contaminated Labware: Items like gloves, bench paper, and empty vials with trace contamination should be collected in a separate, clearly labeled container for "Contaminated Solid Waste."
-
Keep Containers Closed: Waste containers must remain securely closed at all times, except when actively adding waste.[15]
Step 5: Requesting Disposal
When the waste container is full or is no longer being used, arrange for its removal through your institution's EHS department or a licensed professional waste disposal service.[2][9] Follow your facility's specific procedures for waste pickup requests.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound.
References
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- University of Washington. (2025). Imidazole.
- Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-(1H-Imidazol-4-yl)benzoic Acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. The compound 4-(1H-Imidazol-4-yl)benzoic Acid, a heterocyclic compound with potential applications in medicinal chemistry, requires a comprehensive and proactive approach to laboratory safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of researchers and the integrity of their work. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the "why" behind each procedural step.
Section 1: Hazard Identification and Risk Assessment
Before any handling protocol is established, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this compound may be limited, we can infer potential risks based on its structural components—an imidazole ring and a benzoic acid moiety—and data from available Safety Data Sheets (SDS) for similar compounds.
A Safety Data Sheet for a structurally related compound, 4-(1H-Imidazol-1-yl)benzoic acid, indicates that this chemical is considered hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Similarly, benzoic acid itself is known to be an irritant to the eyes, respiratory system, and skin.[2] Therefore, a conservative approach that assumes similar irritant properties for this compound is scientifically prudent.
Table 1: Chemical Identity and Potential Hazards
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Physical State | Solid, likely a powder or crystalline material. |
| Primary Routes of Entry | Inhalation (of dust), Dermal Contact, Eye Contact, Ingestion.[3] |
| Anticipated Hazards | Skin Irritation: May cause moderate inflammation upon direct contact.[1][2] Eye Irritation: Potential for serious eye irritation or damage.[1][2] Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][4] |
A foundational principle of laboratory safety is the Hierarchy of Controls . PPE, while essential, is the last line of defense. The most effective safety measures involve eliminating the hazard or implementing engineering and administrative controls to minimize exposure.[5]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Section 2: Core Personal Protective Equipment (PPE) Requirements
A hazard assessment is required to determine the specific PPE needed for any laboratory task.[6][7] Based on the anticipated hazards of this compound, the following PPE is mandated as a minimum for all personnel handling the substance.[7]
1. Eye and Face Protection:
-
Rationale: To prevent airborne particles (dust) and potential splashes from contacting the eyes. Benzoic acid derivatives can cause severe eye irritation or damage.[2][8]
-
Primary Protection: ANSI Z87-marked safety glasses with side shields are the minimum requirement for general lab work.[7]
-
Enhanced Protection: When there is a splash hazard (e.g., when dissolving the solid or transferring solutions), chemical splash goggles are required. For tasks with a significant splash risk, a face shield should be worn in addition to safety goggles.[5][7]
2. Hand Protection:
-
Rationale: To prevent skin contact, which can lead to irritation.[1] The choice of glove material is critical and depends on the solvent being used, if any.
-
Glove Selection: Nitrile gloves are a robust first choice for handling the solid compound and for use with many common laboratory solvents. They provide good chemical resistance and dexterity.[9] Always inspect gloves for tears or punctures before use.
-
Technique: Use proper glove removal techniques to avoid contaminating your skin.[4] Contaminated gloves should be disposed of immediately in the appropriate chemical waste container. After removing gloves, always wash your hands thoroughly.[1]
3. Body Protection:
-
Rationale: To protect skin and personal clothing from contamination with chemical dust or splashes.[10][11]
-
Standard Protocol: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.
-
Additional Protection: For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended. Ensure that legs and feet are fully covered; long pants and closed-toe shoes are required at all times in the laboratory.[7]
4. Respiratory Protection:
-
Rationale: To prevent the inhalation of fine chemical dust, which may cause respiratory tract irritation.[1][4]
-
When Required: Respiratory protection is necessary when engineering controls (like a chemical fume hood) are not sufficient to keep the concentration of airborne dust to a minimum. This is particularly critical when weighing or transferring the solid powder.
-
Selection: A NIOSH-approved N95 respirator is the minimum requirement for nuisance dusts.[4] If working with the material extensively outside of a fume hood, a more comprehensive respiratory protection program, including fit testing and the potential use of elastomeric half-mask respirators with P100 cartridges, should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.
Table 2: Task-Based PPE Selection Guide
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Respirator (if not in fume hood) |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Not required (in fume hood) |
| General Handling (in solution) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not required (in fume hood) |
Section 3: Procedural Protocols: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of cross-contamination.
Caption: Standardized sequences for donning and doffing PPE to prevent contamination.
Operational Plan: Spill Response
In the event of a spill, a clear and immediate plan is crucial.
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Cordon off the affected area.
-
Assess: If the spill is large or involves other hazardous materials, evacuate and contact EHS.
-
Act (for minor spills):
-
Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat, respirator).
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Gently sweep the absorbed material into a designated chemical waste container. Avoid creating dust.[2]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.
-
Disposal Plan
All materials contaminated with this compound, including excess solid, contaminated gloves, wipes, and absorbent materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Regulatory Compliance: Waste disposal must adhere to local, state, and federal regulations.[2][12] Consult your institution's EHS department for specific disposal procedures, as regulations can vary.[12] The US EPA provides guidelines for the classification of hazardous waste under 40 CFR Part 261.[12][13]
By adhering to these rigorous, well-reasoned protocols, researchers can handle this compound with confidence, ensuring personal safety and maintaining the highest standards of scientific integrity.
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). LabManager.
- Ensuring Safety: OSHA Guidelines for Personal Protective Equipment (PPE)
- Laboratory Safety Guidance. (n.d.).
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Cornell University Environmental Health and Safety.
- PPE and Safety for Chemical Handling. (2020).
- Laboratory Responsibilities for Personal Protective Equipment. (n.d.). Cornell University Environmental Health and Safety.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
- Benzoic acid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 5 Types of PPE for Hazardous Chemicals. (2022).
- Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.).
- MSDS of 4-(1H-imidazol-1-yl)benzoic Acid. (2013). Capot Chemical Co.,Ltd.
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- Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
- Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzoic acid. (2025). Fisher Scientific.
- Safety Data Sheet: Benzoic acid. (2024). Sigma-Aldrich.
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- Hazardous Waste Listings. (n.d.). US Environmental Protection Agency (EPA).
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- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
